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  • Product: 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol
  • CAS: 1894442-02-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Basic Properties of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Fluorination in Modulating Basicity In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Modulating Basicity

In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, present in a multitude of pharmaceutical agents.[1] Its basic nitrogen atom, however, often presents a double-edged sword: while crucial for target engagement and solubility, high basicity can lead to undesirable pharmacokinetic properties and off-target effects, such as hERG channel affinity, which can induce cardiotoxicity.[2] The strategic introduction of fluorine atoms into molecular scaffolds has emerged as a powerful tool to fine-tune these properties. This guide provides an in-depth analysis of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol, a molecule that exemplifies the impact of gem-difluorination on the basicity and overall physicochemical profile of a piperidine derivative. For researchers in medicinal chemistry, understanding these nuances is critical for the rational design of safer and more effective therapeutics.

Physicochemical Characteristics

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in drug development. Below is a summary of the predicted and inferred properties of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, drawing analogies from structurally similar compounds.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C7H13F2NO
Molecular Weight 165.18 g/mol
Boiling Point ~170-190 °CInferred from similar fluorinated amino alcohols.
pKa 7.0 - 8.0Predicted based on the significant pKa reduction observed in other fluorinated piperidines.[2][3][4]
LogP 0.5 - 1.5The introduction of fluorine can either increase or decrease lipophilicity depending on the molecular context.[5]
Solubility Likely soluble in water and polar organic solventsThe hydroxyl group and the protonatable nitrogen suggest aqueous solubility.

Synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

Proposed Synthetic Pathway

Synthetic_Pathway start 3,3-Difluoropiperidine product 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol start->product N-Alkylation reagent1 2-Bromoethanol conditions1 K2CO3, Acetonitrile, Reflux

Caption: Proposed synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol.

Step-by-Step Protocol
  • N-Alkylation of 3,3-Difluoropiperidine:

    • To a solution of 3,3-difluoropiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) as a base.

    • To this suspension, add 2-bromoethanol (1.1 eq) dropwise at room temperature.

    • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, the reaction is cooled to room temperature, and the inorganic solids are removed by filtration.

    • The filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol.

  • Characterization:

    • The structure of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Core Directive: The Influence of Gem-Difluorination on Basicity (pKa)

The defining feature of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol is the presence of the gem-difluoro group at the 3-position of the piperidine ring. This substitution has a profound and predictable effect on the basicity of the piperidine nitrogen.

Theoretical Underpinnings

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The two fluorine atoms on the C3 position of the piperidine ring are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I effect) through the sigma bonds of the carbon framework. This effect reduces the electron density on the nitrogen atom, making its lone pair less available for protonation. Consequently, the equilibrium for the protonation of the amine is shifted, resulting in a lower pKa value compared to its non-fluorinated analog, 2-(piperidin-1-yl)ethan-1-ol. It is well-documented that the incorporation of fluorine significantly reduces the pKa of piperidine-containing compounds.[3][4] This reduction in basicity can have a dramatic and beneficial influence on oral absorption and can be correlated with a lower affinity for the hERG channel, potentially reducing cardiac toxicity.[2][3]

Experimental Determination of pKa via NMR Titration

To empirically validate the predicted basicity, a robust and reliable method for pKa determination is essential. NMR spectroscopy provides a powerful tool for this purpose, as the chemical shifts of protons adjacent to the nitrogen atom are sensitive to its protonation state.[6]

Experimental Workflow for pKa Determination

pKa_Determination_Workflow prep Sample Preparation: Dissolve compound in D2O. Add internal standard (e.g., DSS). titration pH Titration: Adjust pH with DCl and NaOD. Record pH at each step. prep->titration Step 1 nmr 1H NMR Acquisition: Acquire spectrum at each pH point. titration->nmr Step 2 analysis Data Analysis: Plot chemical shift (δ) vs. pH. Fit data to the Henderson-Hasselbalch equation. nmr->analysis Step 3 result Determine pKa: The pH at the inflection point of the sigmoid curve is the pKa. analysis->result Step 4

Caption: Workflow for experimental pKa determination using NMR titration.

Detailed Protocol
  • Sample Preparation:

    • Prepare a stock solution of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol in D₂O.

    • Add a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), which has a chemical shift that is insensitive to pH changes.

  • Titration and NMR Data Acquisition:

    • Calibrate a pH meter using standard buffers.

    • Adjust the pH of the sample solution to a low value (e.g., pH 2) using a dilute solution of DCl in D₂O.

    • Acquire a ¹H NMR spectrum.

    • Incrementally add a dilute solution of NaOD in D₂O to increase the pH in small steps (e.g., 0.2-0.5 pH units).

    • After each addition, record the pH and acquire a new ¹H NMR spectrum. Continue this process until a high pH (e.g., pH 12) is reached.

  • Data Analysis:

    • Identify the proton signals in the NMR spectra that show the largest change in chemical shift as a function of pH. These are typically the protons alpha to the nitrogen atom.

    • Plot the chemical shift (δ) of these protons against the measured pH.

    • The resulting data should form a sigmoidal curve.

    • Fit the data to the Henderson-Hasselbalch equation, from which the pKa can be accurately determined as the pH at the inflection point of the curve.[7]

Implications for Drug Development

The deliberate modulation of basicity through difluorination makes 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol an attractive building block in drug discovery for several reasons:

  • Improved Pharmacokinetics: Lowering the pKa can lead to a more optimal balance between the charged and neutral forms of the molecule at physiological pH. This can enhance membrane permeability and improve oral absorption.[3][4]

  • Reduced Off-Target Effects: As previously mentioned, high basicity is often linked to promiscuous binding to various targets, including the hERG potassium channel. By reducing the pKa, the potential for cardiotoxicity can be significantly mitigated.[2]

  • Enhanced "Lead-Likeness": In the context of fragment-based drug discovery (FBDD), this molecule represents a valuable "3D fragment."[2] Its well-defined conformational properties and modulated basicity make it an excellent starting point for building more complex and selective drug candidates.

Conclusion

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol serves as a prime example of how targeted chemical modification can rationally alter the properties of a common pharmaceutical scaffold. The introduction of the gem-difluoro group provides a reliable strategy for reducing the basicity of the piperidine nitrogen, a modification that can confer significant advantages in a drug discovery program. From improved pharmacokinetic profiles to a reduced risk of cardiotoxicity, the principles embodied by this molecule are of paramount importance to medicinal chemists. The methodologies for its synthesis and the experimental determination of its key basic properties are well-established, allowing for its confident application in the design of the next generation of therapeutics.

References

  • M. C. Pirali, T.; Serafini, M.; Spyrakis, F.; Cignetti, A.; Grosa, G. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.
  • Street, L. J.; et al. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 1999, 42(12), 2087-104.
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  • Mykhailiuk, P. K.
  • Harvey, B. G.; et al. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • Street, L. J.; et al. Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles.
  • Canals, I.; et al. Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis.
  • ChemBK. 2-(3,3-Difluoroazetidin-1-yl)ethan-1-ol - Physico-chemical Properties. ChemBK.com.
  • Vithlani, D.; et al. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 2023, 95(42), 15635-15642.
  • Vithlani, D.; et al. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. PMC.
  • Avdeef, A.
  • Khan, I.; et al. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC).
  • Mykhailiuk, P. K. Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,...
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  • ChemicalBook. 2-(3,3-difluorocyclobutyl)ethan-1-ol(1056467-54-9) 1H NMR spectrum. ChemicalBook.
  • Obydennov, D. L.; et al.
  • Kadyrova, A.; et al. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 2025, 18(6), 843.
  • Li, Y.; et al. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry, 2022, 243, 114686.
  • Ribaudo, G.; Orian, L. From a Molecule to a Drug: Chemical Features Enhancing Pharmacological Potential II. Molecules, 2026, 31(4), 627.
  • Paone, D. V.; et al. Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1- (2,2,2-trifluoroethyl)azepan-3-yl]-4- (2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin- 1-yl)piperidine-1-carboxamide (MK-0974). Journal of Medicinal Chemistry, 2007, 50(23), 5564-7.
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  • ChemScene. 2-(5-Fluoropyridin-3-yl)ethan-1-ol. ChemScene.
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Exploratory

Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry

An In-Depth Technical Guide to 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol: Synthesis, Properties, and Applications in Drug Discovery The strategic incorporation of fluorine into drug candidates has become a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol: Synthesis, Properties, and Applications in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of molecular properties. The unique electronic characteristics of fluorine can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences, ultimately enhancing its pharmacological profile.[1][2] Within this context, fluorinated saturated heterocycles, particularly piperidine derivatives, have garnered significant attention as valuable building blocks for novel therapeutics.[3][4][5][6] This guide provides a comprehensive technical overview of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol, a promising yet under-documented chemical entity. While a specific CAS number for this compound is not readily found in major chemical databases, its constituent parts—the 3,3-difluoropiperidine core and the N-ethanolamine side chain—are of significant interest to researchers and drug development professionals.

The 3,3-difluoropiperidine scaffold is particularly noteworthy. The geminal difluoro substitution at the 3-position of the piperidine ring introduces a unique set of steric and electronic features. This substitution pattern has been shown to favorably impact the properties of bioactive molecules.[7] The N-ethanolamine moiety is a common feature in many pharmaceuticals, often contributing to improved solubility and providing a handle for further functionalization. This guide will, therefore, extrapolate from the known chemistry and pharmacology of related compounds to provide a robust technical profile of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol, covering its synthesis, predicted physicochemical properties, and potential applications in the development of next-generation therapeutics.

Physicochemical Properties: A Predictive Analysis

In the absence of empirical data for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, we can predict its key physicochemical properties based on the well-documented effects of fluorination on the piperidine ring.

PropertyPredicted Value/EffectRationale
Molecular Formula C7H13F2NO-
Molecular Weight 165.18 g/mol -
pKa ~7.5 - 8.5The strongly electron-withdrawing nature of the two fluorine atoms at the 3-position is expected to significantly lower the basicity of the piperidine nitrogen compared to its non-fluorinated counterpart (piperidine pKa ≈ 11.2). This reduction in pKa can be advantageous in drug design, as it may reduce off-target interactions with aminergic receptors and improve oral bioavailability.[3][4][5]
Lipophilicity (LogP) ~0.5 - 1.5The effect of fluorination on lipophilicity is complex. While fluorine is highly lipophilic, the introduction of the polar C-F bonds can also increase molecular polarity. The overall impact on LogP will depend on the interplay of these factors and the molecule's conformation.[8][9]
Conformation The fluorine atoms may exhibit a preference for the axial position.Fluorine substitution on the piperidine ring can have a profound effect on its conformational equilibrium. The preference for an axial or equatorial orientation of the fluorine atoms is influenced by a combination of steric and electronic factors, including hyperconjugation and dipole-dipole interactions. Understanding these conformational preferences is crucial for rational drug design, as it dictates the three-dimensional shape of the molecule and its ability to bind to a biological target.[10][11][12]

Synthesis and Manufacturing: A Proposed Synthetic Pathway

A plausible and efficient synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol can be envisioned through the N-alkylation of 3,3-difluoropiperidine. This two-step process would involve the initial synthesis of the fluorinated piperidine core followed by the introduction of the ethanolamine side chain.

Synthetic Pathway Commercially_Available_Precursor Commercially Available Precursor 3_3_Difluoropiperidine 3,3-Difluoropiperidine Commercially_Available_Precursor->3_3_Difluoropiperidine Synthesis of Fluorinated Core Target_Molecule 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol 3_3_Difluoropiperidine->Target_Molecule N-Alkylation 2_Carbon_Electrophile 2-Bromoethanol or Ethylene Oxide 2_Carbon_Electrophile->Target_Molecule

Figure 1: Proposed synthetic workflow for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol.

Experimental Protocol: N-Alkylation of 3,3-Difluoropiperidine

This protocol describes a general procedure for the N-alkylation of 3,3-difluoropiperidine using 2-bromoethanol.

Materials:

  • 3,3-Difluoropiperidine hydrochloride (or the free base)

  • 2-Bromoethanol

  • Potassium carbonate (K2CO3) or other suitable base

  • Acetonitrile (CH3CN) or Dimethylformamide (DMF)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Preparation of the Free Base (if starting from the hydrochloride salt):

    • Dissolve 3,3-difluoropiperidine hydrochloride in water and cool in an ice bath.

    • Add a sufficient amount of a strong base (e.g., 50% NaOH solution) to raise the pH to >12.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

    • Combine the organic extracts, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the 3,3-difluoropiperidine free base.

  • N-Alkylation Reaction:

    • To a solution of 3,3-difluoropiperidine (1.0 eq) in acetonitrile or DMF, add a base such as potassium carbonate (2.0-3.0 eq).

    • To this stirred suspension, add 2-bromoethanol (1.1-1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO3 solution and then with brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol.

Applications in Drug Discovery and Development

The 3,3-difluoropiperidine moiety is a privileged scaffold in medicinal chemistry, and its incorporation into molecules has led to compounds with enhanced biological activity.[7] The gem-difluoro group can serve as a bioisostere for a carbonyl group or a hydroxylated carbon, while also improving metabolic stability by blocking potential sites of oxidation.

Applications Target_Molecule 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol Structural_Features Key Structural Features Target_Molecule->Structural_Features Difluoropiperidine 3,3-Difluoropiperidine Moiety Structural_Features->Difluoropiperidine Ethanolamine N-Ethanolamine Side Chain Structural_Features->Ethanolamine Potential_Applications Potential Therapeutic Applications Difluoropiperidine->Potential_Applications Improved Potency & Metabolic Stability Ethanolamine->Potential_Applications Enhanced Solubility & Further Functionalization Enzyme_Inhibition Enzyme Inhibitors (e.g., for Diabetes, Alzheimer's) Potential_Applications->Enzyme_Inhibition CNS_Disorders CNS Disorders Potential_Applications->CNS_Disorders Metabolic_Diseases Metabolic Diseases Potential_Applications->Metabolic_Diseases

Figure 2: Logical relationship between the structure of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol and its potential applications.

Potential Therapeutic Targets:
  • Enzyme Inhibition: Fluorinated piperidines have shown promise as inhibitors of various enzymes. For instance, certain derivatives have demonstrated potent inhibitory effects against α-glucosidase, suggesting potential applications in the treatment of diabetes mellitus.[6] Others have been investigated as cholinesterase inhibitors for Alzheimer's disease.[6]

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is a common motif in many CNS-active drugs. The modulation of physicochemical properties afforded by fluorination can be leveraged to optimize brain penetration and receptor affinity for targets implicated in neurological and psychiatric conditions.

  • Metabolic Diseases: The improved metabolic stability conferred by the gem-difluoro group makes this scaffold attractive for developing drugs for chronic conditions such as metabolic disorders.[13]

Safety and Handling

As there is no specific Material Safety Data Sheet (MSDS) for 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol, general precautions for handling fluorinated heterocyclic amines should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

Sources

Foundational

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol chemical structure

An In-Depth Technical Guide to 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol: A Privileged Scaffold for Modern Drug Discovery Abstract The piperidine ring is one of the most prevalent N-heterocyclic scaffolds in pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol: A Privileged Scaffold for Modern Drug Discovery

Abstract

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals, valued for its conformational properties and synthetic tractability.[1] The strategic introduction of fluorine atoms into such scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and basicity.[2] This guide provides a comprehensive technical overview of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol, a versatile building block that combines the privileged piperidine core with a gem-difluoro motif. We will explore its molecular structure, the profound effects of difluorination, propose a robust synthetic pathway, and discuss its potential applications as a key intermediate for developing next-generation therapeutics for researchers, scientists, and drug development professionals.

Molecular Profile and Physicochemical Implications

Chemical Structure

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol possesses a unique architecture comprising a piperidine ring geminally difluorinated at the C3 position, with an N-linked ethanol side chain. This arrangement provides both a core structural element and a reactive handle (the primary alcohol) for further chemical elaboration.

Caption: 2D structure of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol.

Calculated Physicochemical Properties

The introduction of fluorine significantly alters the molecule's electronic and physical properties compared to its non-fluorinated analog, 2-(piperidin-1-yl)ethan-1-ol. These calculated parameters are crucial for predicting its behavior in biological systems.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₇H₁₃F₂NODefines the elemental composition and exact mass.
Molecular Weight 165.18 g/mol Influences diffusion rates and fits within Lipinski's Rule of Five.
Topological Polar Surface Area (TPSA) 32.26 ŲPredicts membrane permeability and blood-brain barrier penetration.
Calculated logP 0.4 - 0.8A measure of lipophilicity; fluorine increases this value, affecting solubility and binding.
Hydrogen Bond Donors 1 (from -OH)Key for molecular recognition and target binding.
Hydrogen Bond Acceptors 3 (N, O, 2xF)The nitrogen and oxygen atoms are primary acceptors.
The Scientific Rationale for Gem-Difluorination

The choice to install a gem-difluoro group at the C3 position is a deliberate strategy rooted in established medicinal chemistry principles. It is not merely a substitution but a functional modification designed to confer specific, advantageous properties.

  • Modulation of Basicity (pKa): The two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect. This effect propagates through the sigma bonds of the ring, significantly reducing the electron density on the piperidine nitrogen. Consequently, the pKa of the nitrogen is lowered, making it less basic than its non-fluorinated counterpart. This is critical for optimizing compound ionization at physiological pH, which can improve cell permeability and reduce off-target effects associated with highly basic amines, such as hERG channel binding.

  • Blocking Metabolic Oxidation: The C3 position is a potential site for metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. By replacing the C-H bonds with robust C-F bonds, this metabolic pathway is effectively blocked. This enhances the metabolic stability of the molecule, leading to a longer half-life and improved pharmacokinetic profile.[3]

  • Conformational Control and Lipophilicity: The bulky and electronegative fluorine atoms can influence the conformational equilibrium of the piperidine ring (chair-boat interconversion) and create unique intramolecular interactions. This can pre-organize the molecule into a bioactive conformation for optimal target binding. Furthermore, fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross lipid membranes and engage with hydrophobic binding pockets.[4]

Retrosynthetic Analysis and Proposed Synthesis

While 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is not a commonly cataloged compound, a robust synthesis can be designed based on established methodologies for creating substituted difluoropiperidines.[5][6][7][8]

Retrosynthetic Approach

Our strategy involves disconnecting the final molecule at the C-N bond, leading back to the key intermediate, 3,3-difluoropiperidine, and a two-carbon electrophile. The 3,3-difluoropiperidine core can be traced back to a linear precursor formed via a Michael addition involving a difluoroacetate building block.

retrosynthesis target 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol piperidine 3,3-Difluoropiperidine target->piperidine N-Alkylation ethanol_synthon Ethylene Oxide or 2-Bromoethanol target->ethanol_synthon lactam 3,3-Difluoro-2-piperidinone piperidine->lactam Lactam Reduction (e.g., LiAlH₄) linear_cyano Ethyl 4-cyano-2,2-difluorobutanoate lactam->linear_cyano Reductive Cyclization (e.g., H₂, Raney Ni) acrylate Acrylonitrile linear_cyano->acrylate 1,4-Michael Addition difluoroacetate Ethyl Bromodifluoroacetate linear_cyano->difluoroacetate

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Synthesis

The following protocol is a proposed, multi-step synthesis adapted from validated literature procedures for analogous structures.[5][6][7][8]

Step 1: Synthesis of Ethyl 4-cyano-2,2-difluorobutanoate

  • Rationale: This step utilizes a copper-mediated Michael addition to form the key linear precursor. Copper powder is an effective and inexpensive catalyst for the 1,4-addition of bromodifluoroacetates to Michael acceptors.[6][7]

  • Procedure:

    • To a stirred solution of acrylonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add ethyl bromodifluoroacetate (1.2 eq) and activated copper powder (1.5 eq).

    • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the copper salts.

    • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or silica gel chromatography to yield ethyl 4-cyano-2,2-difluorobutanoate.

Step 2: Reductive Cyclization to 3,3-Difluoro-2-piperidinone

  • Rationale: This is a one-pot reduction of the nitrile to a primary amine, which then undergoes spontaneous intramolecular cyclization (lactamization) to form the stable six-membered lactam. Raney Nickel is a common and effective catalyst for nitrile hydrogenation.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in ethanol or methanol in a high-pressure hydrogenation vessel.

    • Add a catalytic amount of Raney Nickel (approx. 10% w/w).

    • Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 50 °C.

    • Stir vigorously for 24 hours or until hydrogen uptake ceases.

    • Carefully vent the vessel, filter the catalyst through Celite, and concentrate the filtrate to obtain the crude 3,3-difluoro-2-piperidinone. This can be purified by recrystallization or chromatography.

Step 3: Reduction of Lactam to 3,3-Difluoropiperidine

  • Rationale: The amide functionality of the lactam must be fully reduced to the corresponding amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 3,3-difluoro-2-piperidinone (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter and wash with THF.

    • Concentrate the combined filtrate to yield crude 3,3-difluoropiperidine, which can be used directly or purified by distillation.

Step 4: N-Alkylation to 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

  • Rationale: The final step is a standard nucleophilic substitution where the secondary amine of the piperidine ring attacks an electrophilic two-carbon synthon. Using 2-bromoethanol in the presence of a non-nucleophilic base is a reliable method.

  • Procedure:

    • Dissolve 3,3-difluoropiperidine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

    • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) and 2-bromoethanol (1.1 eq).

    • Heat the mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC.

    • Cool the reaction, filter off the base, and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel column chromatography to afford the final product, 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol.

Analytical Characterization (Predicted)

Thorough characterization is essential to confirm the identity and purity of the synthesized molecule. Based on the structure and data from analogous compounds, the following spectral data can be predicted.

TechniquePredicted Observations
¹H NMR Protons on C2 and C4 will appear as complex multiplets due to coupling with both adjacent protons and the two fluorine atoms. The ethanol side chain will show two triplets corresponding to the -CH₂-CH₂-OH group.
¹³C NMR A characteristic triplet for the C3 carbon due to one-bond coupling with the two fluorine atoms (¹JCF ≈ 240-250 Hz).[9] Signals for C2 and C4 will also show smaller triplet splitting due to two-bond coupling (²JCF ≈ 20-25 Hz).[9]
¹⁹F NMR A single resonance (singlet or complex multiplet depending on proton coupling) confirming the presence of the chemically equivalent fluorine atoms.
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 166.10.
Purity (HPLC) >95% purity is expected after chromatographic purification.

Applications in Medicinal Chemistry

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is not an end-product but a strategic building block. Its value lies in its bifunctional nature: a metabolically robust, pKa-modified core and a synthetically versatile primary alcohol.

A Scaffold for Library Synthesis

The terminal hydroxyl group serves as a key functional handle for diversification. It can be readily transformed into a wide range of functionalities, enabling the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Caption: Workflow for diversifying the scaffold in drug discovery.

Precedent in Biologically Active Molecules

The difluoropiperidine motif has been successfully incorporated into potent and selective modulators of various biological targets.

  • Phosphodiesterase 2A (PDE2A) Inhibitors: A novel synthesis of 3,3-difluoropiperidines was developed to prepare a potent inhibitor of PDE2A, highlighting the value of this scaffold in accessing new chemical space for enzyme targets.[5]

  • Dopamine D4 Receptor Antagonists: A series of 4,4-difluoropiperidine ethers were identified as potent and highly selective D4 receptor antagonists.[4] Although the fluorination is at the 4-position, this work underscores the utility of the difluoropiperidine core in designing CNS-active agents.[4]

  • Synthetic Cannabinoids: The 4,4-difluoropiperidine moiety has been identified in novel synthetic cannabinoids, demonstrating its incorporation into compounds with diverse pharmacological profiles.[9]

The strategic placement of the difluoro group at the 3-position in our target molecule offers a distinct isomeric and electronic profile compared to the more common 4,4-difluoro analogs, providing a valuable tool for expanding on these therapeutic areas.

Conclusion

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol represents a highly valuable, albeit underutilized, building block for drug discovery. The gem-difluoro group at the C3 position offers a sophisticated method for enhancing metabolic stability and modulating the basicity of the piperidine nitrogen, two critical parameters in optimizing drug candidates. The N-ethanol side chain provides a convenient and versatile point of attachment for generating diverse chemical libraries. By leveraging established synthetic methodologies, this compound can be accessed readily, empowering medicinal chemists to explore novel chemical space and design safer, more effective therapeutics.

References

  • Biftu, F. et al. (2019). A novel methodology for the synthesis of 3,3-difluoropiperidines has been developed. Vertex AI Search.
  • Surmont, R. et al. (2010). Synthesis of 4-Substituted 3,3-Difluoropiperidines. The Journal of Organic Chemistry.
  • Surmont, R. et al. (2010). Synthesis of 4-Substituted 3,3-Difluoropiperidines. American Chemical Society.
  • Surmont, R. et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed.
  • ChemBK. (n.d.). 2-(3,3-Difluoroazetidin-1-yl)ethan-1-ol. ChemBK.
  • Verniest, G. et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. ResearchGate.
  • ResearchGate. (n.d.). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate.
  • ChemScene. (n.d.). (R)-2-(3,3-Difluorocyclopentyl)ethan-1-ol. ChemScene.
  • Rathi, M. et al. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC.
  • Canna, M. et al. (2021). Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe. MDPI.
  • Bakr, R. B. et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Zhang, Y. et al. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI.
  • BenchChem. (2025). Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols. BenchChem.

Sources

Exploratory

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol molecular weight

Title: The Definitive Technical Guide to 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol: Physicochemical Profiling, Synthesis, and Applications in Drug Discovery Executive Summary In modern medicinal chemistry, the strategic i...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Definitive Technical Guide to 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol: Physicochemical Profiling, Synthesis, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is a versatile, fluorinated heterocyclic building block widely utilized in the development of central nervous system (CNS) therapeutics. With a precisely calculated molecular weight of 165.18 g/mol , this compound leverages the unique stereoelectronic effects of a gem-difluoro group to modulate amine basicity, enhance lipophilicity, and block metabolic liabilities.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic properties, providing a deep dive into the causality behind its physicochemical behavior, a self-validating synthetic protocol, and its critical role in advanced drug discovery.

Part 1: Physicochemical Profiling & Structural Logic

The core identity of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol is defined by its molecular weight and the precise spatial arrangement of its functional groups. The addition of two fluorine atoms at the 3-position of the piperidine ring adds ~38 Da compared to the non-fluorinated parent compound, but more importantly, it fundamentally shifts the electronic landscape of the molecule.

Table 1: Quantitative Physicochemical Data

PropertyValueScientific Implication
IUPAC Name 2-(3,3-difluoropiperidin-1-yl)ethan-1-olStandardized nomenclature for structural identification.
Molecular Formula C₇H₁₃F₂NOCore atomic composition.
Molecular Weight (MW) 165.18 g/mol Optimal low-MW fragment for lead-oriented synthesis.
Exact / Monoisotopic Mass 165.0965 DaCritical for high-resolution LC-MS validation.
Topological Polar Surface Area 23.5 ŲHighly favorable for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors / Acceptors 1 / 4Complies strictly with Lipinski’s Rule of 5.
Predicted Amine pKa ~7.4Dramatically lowered from ~11.2 (unsubstituted piperidine)[1].

Part 2: Mechanistic Insights: The Role of the 3,3-Difluoro Substitution

Why choose 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol over its non-fluorinated counterpart? The experimental choice is rooted in three mechanistic pillars:

  • pKa Modulation and CNS Penetration: Unsubstituted piperidines possess a pKa of approximately 11.2, meaning they exist almost entirely (>99.9%) in the ionized, protonated state at physiological pH (7.4). The strongly electronegative gem-difluoro group exerts a powerful inductive electron-withdrawing effect (-I) through the sigma bond framework. This pulls electron density away from the piperidine nitrogen, lowering its pKa to approximately 7.4[1]. Consequently, at pH 7.4, roughly 50% of the molecule exists as a neutral free base, dramatically enhancing passive membrane permeability and driving CNS multiparameter optimization (MPO) scores[2].

  • Metabolic Stability: The 3-position of the piperidine ring is a notorious "soft spot" for Cytochrome P450 (CYP)-mediated oxidative metabolism. By substituting the vulnerable C-H bonds with robust C-F bonds, we sterically and electronically shield the ring, preventing oxidative degradation and extending the biological half-life of the resulting drug candidate[3].

  • Conformational Bias: Fluorine is highly electronegative and poorly polarizable. The gem-difluoro group restricts the ring flip of the piperidine chair conformation, locking the molecule into a predictable 3D geometry that can enhance target binding affinity.

G A 3,3-Difluoro Substitution B Inductive Electron Withdrawal (-I) A->B F Steric & Electronic Shielding A->F C Lowered Amine pKa (~7.4) B->C G Blocked CYP450 Oxidation F->G D Increased Unionized Fraction at pH 7.4 C->D H Improved Metabolic Stability G->H E Enhanced CNS Penetration D->E

Mechanistic pathway illustrating the pharmacokinetic impact of 3,3-difluoro substitution.

Part 3: Synthetic Methodologies & Protocols

To ensure scientific integrity, the synthesis of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol must be approached as a self-validating system . The most efficient route is the bimolecular nucleophilic substitution (Sₙ2) N-alkylation of 3,3-difluoropiperidine with 2-bromoethanol[4].

Step-by-Step Protocol: N-Alkylation Workflow
  • Reagents: 3,3-difluoropiperidine hydrochloride (1.0 eq), 2-bromoethanol (1.2 eq), Potassium carbonate (K₂CO₃, 2.5 eq), anhydrous Acetonitrile (ACN) or DMF.

  • Step 1: Free-Basing & Initiation. Suspend 3,3-difluoropiperidine HCl in ACN. Add K₂CO₃. Causality: The excess base serves a dual purpose: it liberates the reactive free amine from the HCl salt and acts as an acid scavenger for the HBr generated during the alkylation.

  • Step 2: Alkylation. Add 2-bromoethanol dropwise. Heat the reaction mixture to gentle reflux (80°C) under an inert nitrogen atmosphere for 16-24 hours. Monitor via TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain).

  • Step 3: Primary Workup. Cool to room temperature and filter the suspension to remove inorganic salts (KBr, unreacted K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Step 4: Self-Validating Acid-Base Extraction (Critical Step). Dissolve the crude residue in Ethyl Acetate (EtOAc) and extract with 1M HCl. Causality: The target product becomes protonated and partitions into the aqueous layer, while unreacted 2-bromoethanol and neutral impurities remain in the organic layer. Discard the organic layer.

  • Step 5: Product Recovery. Basify the aqueous layer to pH 10 using 2M NaOH (ice-bath cooling recommended to control exotherm). Extract the liberated free base with Dichloromethane (DCM) (3x). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol as a pale yellow to colorless oil.

Workflow Step1 1. Reagent Preparation 3,3-Difluoropiperidine HCl + K2CO3 in ACN Step2 2. N-Alkylation (SN2) Add 2-Bromoethanol, Reflux 80°C (16h) Step1->Step2 Step3 3. Filtration & Concentration Remove inorganic salts (KBr, K2CO3) Step2->Step3 Step4 4. Acid-Base Extraction Extract with 1M HCl, basify to pH 10 Step3->Step4 Step5 5. Organic Recovery Extract with DCM, dry over Na2SO4 Step4->Step5 Step6 6. Analytical Validation LC-MS (m/z 166.1) & 19F NMR Step5->Step6

Step-by-step synthetic workflow for 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol via N-alkylation.

Part 4: Analytical Characterization & Validation

To confirm the molecular weight and structural integrity of the synthesized batch, the following analytical parameters must be met:

  • LC-MS (ESI+): A dominant peak at m/z 166.1 [M+H]⁺ confirms the molecular weight (Exact mass 165.0965 + 1.0073 = 166.1038).

  • ¹⁹F NMR (CDCl₃, 376 MHz): Expect a characteristic multiplet or broad apparent singlet around -100 to -105 ppm . The lack of additional fluorine signals confirms the absence of defluorinated byproducts.

  • ¹H NMR (CDCl₃, 400 MHz): The terminal hydroxyl proton typically appears as a broad singlet (concentration-dependent). The -CH₂OH protons will present as a triplet near 3.6 ppm, while the protons adjacent to the gem-difluoro group on the piperidine ring will exhibit complex multiplet splitting due to robust ¹H-¹⁹F scalar coupling.

Part 5: Applications in Drug Development

The 165.18 g/mol mass of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol makes it a highly efficient fragment for elaboration into larger Active Pharmaceutical Ingredients (APIs). The terminal hydroxyl group serves as a versatile handle for esterification, etherification (via Mitsunobu reaction), or oxidation to an aldehyde for reductive amination.

Recent literature highlights its use in developing brain-penetrant bicyclic NLRP3 inflammasome inhibitors[4] and highly selective Dopamine D4 Receptor (D4R) antagonists[2]. In these programs, the incorporation of the 3,3-difluoropiperidine motif was explicitly chosen to rescue compounds from poor CNS MPO scores caused by the high basicity of standard piperidine rings.

References

  • [1] National Center for Biotechnology Information. "3,3-Difluoropiperidine | C5H9F2N | CID 2758350" PubChem. URL:[Link]

  • [2] ChemRxiv. "(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds" ChemRxiv. URL:[Link]

  • [3] ResearchGate. "Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines" Organic & Biomolecular Chemistry. URL:[Link]

  • [4] Journal of Medicinal Chemistry. "Discovery of Potent and Brain-Penetrant Bicyclic NLRP3 Inhibitors with Peripheral and Central In Vivo Activity" ACS Publications. URL:[Link]

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Foundational

An In-Depth Technical Guide to the Synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery.[1][2] The unique physicochemical prope...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery.[1][2] The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] When combined with the piperidine ring, one of the most prevalent N-heterocycles in FDA-approved drugs, the resulting fluorinated piperidines become highly sought-after building blocks for novel therapeutics.[5][6]

The 3,3-difluoro substitution pattern on the piperidine ring is of particular interest. The geminal difluoro group acts as a non-hydrolyzable mimic of a carbonyl group and can significantly lower the basicity (pKa) of the piperidine nitrogen, a critical parameter for modulating off-target effects (e.g., hERG affinity) and improving pharmacokinetic profiles.[3]

This guide provides a comprehensive technical overview of robust and field-proven synthetic pathways to 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, a valuable synthon that combines the 3,3-difluoropiperidine core with a versatile primary alcohol functional handle. We will dissect the synthesis into two primary stages: the construction of the core 3,3-difluoropiperidine scaffold and the subsequent N-alkylation to introduce the 2-hydroxyethyl moiety.

Part 1: Synthesis of the Core Intermediate: 3,3-Difluoropiperidine

A reliable synthesis of the 3,3-difluoropiperidine scaffold is the essential prerequisite for accessing the target molecule. While various methods exist for the synthesis of fluorinated piperidines, including the dearomatization-hydrogenation of fluoropyridines, this guide will focus on a versatile multi-step approach starting from commercially available materials.[5][7] This pathway involves a Michael addition followed by a sequence of reductions and cyclization, offering multiple points for characterization and purification.[8][9][10]

The logical flow for constructing the 3,3-difluoropiperidine ring via this method is outlined below.

G cluster_0 Pathway to 3,3-Difluoropiperidine A Ethyl bromodifluoroacetate + Acrylonitrile B Michael Addition (Cu Powder, DMSO) A->B C Ethyl 4-cyano-2,2-difluorobutanoate B->C Formation of C-C bond D Selective Nitrile Reduction & Lactamization (BH3·THF) C->D E 3,3-Difluoro-2-piperidinone D->E Intramolecular Cyclization F Lactam Reduction (BH3·THF) E->F G 3,3-Difluoropiperidine F->G Amine Formation

Caption: Workflow for the synthesis of the 3,3-difluoropiperidine scaffold.

Experimental Protocol 1: Synthesis of 3,3-Difluoropiperidin-2-one

This protocol details the formation of the crucial lactam intermediate from ethyl 4-cyano-2,2-difluorobutanoate. The causality behind this two-step, one-pot procedure lies in the selective reduction of the nitrile over the ester by borane, which is immediately followed by an intramolecular cyclization (lactamization) as the resulting primary amine attacks the proximal ester.

Materials:

  • Ethyl 4-cyano-2,2-difluorobutanoate

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Dry Tetrahydrofuran (THF)

  • Methanol

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve ethyl 4-cyano-2,2-difluorobutanoate (1.0 equiv) in dry THF to a concentration of approximately 0.15 M in a round-bottom flask under a nitrogen atmosphere.[8][9]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add BH₃·THF solution (2.0 equiv) dropwise via a syringe, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C until gas evolution ceases.

  • Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield 3,3-difluoro-2-piperidinone.[8]

Experimental Protocol 2: Reduction to 3,3-Difluoropiperidine

The final step in forming the core is the reduction of the lactam's amide carbonyl. Borane is an effective reagent for this transformation, converting the cyclic amide into the corresponding cyclic amine.

Materials:

  • 3,3-Difluoro-2-piperidinone

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Dry Tetrahydrofuran (THF)

  • Hydrochloric acid (e.g., 6 M HCl)

  • Sodium hydroxide (e.g., 5 M NaOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 3,3-difluoro-2-piperidinone (1.0 equiv) in dry THF under a nitrogen atmosphere.

  • Add BH₃·THF solution (2.0-3.0 equiv) and heat the mixture to reflux for 3-5 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Cool the reaction to 0 °C and cautiously quench by the dropwise addition of 6 M HCl to break the borane-amine complex.

  • Remove the THF under reduced pressure.

  • Basify the aqueous residue to pH > 12 with 5 M NaOH, ensuring the solution remains cool.

  • Extract the aqueous layer with dichloromethane (4x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (the product can be volatile) to afford 3,3-difluoropiperidine. The hydrochloride salt can also be prepared for more stable long-term storage.

Part 2: Attachment of the 2-Hydroxyethyl Side-Chain

With the 3,3-difluoropiperidine core in hand, the final step is the introduction of the 2-hydroxyethyl group onto the piperidine nitrogen. Two highly reliable and widely adopted methods for this transformation are direct N-alkylation and reductive amination.

Method A: Direct N-Alkylation with 2-Bromoethanol

This is a classic and efficient Sₙ2 reaction where the nucleophilic piperidine nitrogen displaces a halide from an ethanol equivalent. The choice of a mild inorganic base like potassium carbonate is crucial; it neutralizes the HBr formed in situ, preventing the protonation and deactivation of the starting amine without being strong enough to deprotonate the product's hydroxyl group, which could lead to side reactions. A polar aprotic solvent like DMF or acetonitrile facilitates the reaction by solvating the cation of the base while leaving the nucleophile relatively free.[11][12]

G cluster_1 Method A: Direct N-Alkylation A 3,3-Difluoropiperidine C Reaction (K₂CO₃, DMF) A->C B 2-Bromoethanol B->C D 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol C->D SN2 Substitution

Caption: Direct N-alkylation pathway to the target molecule.

Experimental Protocol 3: N-Alkylation of 3,3-Difluoropiperidine

Materials:

  • 3,3-Difluoropiperidine (or its HCl salt)

  • 2-Bromoethanol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of 3,3-difluoropiperidine (1.0 equiv) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 equiv). If starting from the HCl salt, use an additional equivalent of K₂CO₃.

  • Add 2-bromoethanol (1.1-1.2 equiv) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol.

Method B: Reductive Amination with Glycolaldehyde

Reductive amination is an alternative powerful method for forming C-N bonds.[13] The reaction proceeds via the initial formation of a hemiaminal intermediate between the piperidine and glycolaldehyde, which then dehydrates to an iminium ion. A mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is key. STAB is particularly effective because it is non-basic, tolerant of the acidic conditions that favor iminium ion formation, and selectively reduces the iminium ion in the presence of the aldehyde.

G cluster_2 Method B: Reductive Amination A 3,3-Difluoropiperidine C Iminium Ion Formation A->C B Glycolaldehyde B->C D Reduction (NaBH(OAc)₃) C->D E 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol D->E Hydride Delivery

Caption: Reductive amination pathway to the target molecule.

Experimental Protocol 4: Reductive Amination

Materials:

  • 3,3-Difluoropiperidine

  • Glycolaldehyde (or its dimer)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve 3,3-difluoropiperidine (1.0 equiv) and glycolaldehyde (1.0-1.2 equiv) in DCM or DCE. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture. An exotherm may be observed.

  • Continue stirring at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the final product.

Data Presentation: Comparison of N-Alkylation Strategies

ParameterMethod A: Direct AlkylationMethod B: Reductive Amination
Primary Reagents 2-Bromoethanol, K₂CO₃Glycolaldehyde, NaBH(OAc)₃
Solvent DMF, AcetonitrileDCM, DCE
Temperature Room Temp to 70 °CRoom Temperature
Key Intermediate N/A (Direct Sₙ2)Iminium Ion
Typical Yields Good to ExcellentGood to Excellent
Considerations Requires heating; bromoethanol is lachrymatory.Glycolaldehyde can be unstable; STAB is moisture-sensitive.

Conclusion

The synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is reliably achieved through a convergent strategy. The foundational step is the robust construction of the 3,3-difluoropiperidine core, for which a multi-step sequence from commodity chemicals provides a scalable and validated route. For the final N-alkylation step, both direct alkylation with a 2-haloethanol and reductive amination with glycolaldehyde represent excellent, high-yielding options. The choice between them may depend on substrate availability, laboratory-specific reagent preferences, and scalability considerations. The protocols and pathways detailed in this guide offer researchers and drug development professionals a scientifically sound and practical framework for accessing this valuable fluorinated building block.

References

  • G. Goti, A.; et al. A novel methodology for the synthesis of 3,3-difluoropiperidines has been developed. Vertex AI Search.
  • BenchChem. Application Notes and Protocols for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine. (2025). BenchChem.
  • Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI. Available: [Link]

  • Verma, S., & Pal, S. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • N/A. ELECTROCHEMICAL SYNTHESIS OF FLUORINATED HETEROCYCLIC COMPOUNDS. (2025). Vertex AI Search.
  • Surmont, R., et al. (2010). Synthesis of 4-Substituted 3,3-Difluoropiperidines. The Journal of Organic Chemistry.
  • Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. ResearchGate. Available: [Link]

  • Verma, S., & Pal, S. (2025). Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • Verniest, G., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. ResearchGate. Available: [Link]

  • Carcenac, Y., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.
  • Surmont, R., et al. (2010). Synthesis of 4-Substituted 3,3-Difluoropiperidines. American Chemical Society.
  • Nairoukh, Z., et al. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Universität Münster. Available: [Link]

  • Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed. Available: [Link]

  • Carcenac, Y., et al. (2025). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties | Request PDF. ResearchGate. Available: [Link]

  • Nairoukh, Z., et al. The formation of all-cis-(multi)
  • Wollenburg, M. F., et al. (2020). Accessing (Multi)
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  • Trabocchi, A., et al. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
  • Wollenburg, M. F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
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  • N/A. 2-(1-(2-Fluorobenzyl)piperidin-4-yl)ethan-1-ol. MilliporeSigma.
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  • N/A. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. Available: [Link]

  • Levison, B., & Ibrahim, T. H. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available: [Link]

  • Guo, Y., & Xiao, J. -C. (2013). Bi-functional fluoroalkylation reagents: an introduction to halo-substituted 3-oxa-perfluoroalkanesulfonyl fluorides. ScienceDirect.
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Exploratory

An In-depth Technical Guide to 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, a fluorinated heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, a fluorinated heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The strategic incorporation of gem-difluoro functionality within the piperidine ring offers a nuanced approach to modulating key drug-like properties, including metabolic stability, basicity (pKa), and lipophilicity. This document details the confirmed IUPAC nomenclature, physicochemical properties, and a robust, multi-step synthetic pathway, including a discussion of the underlying reaction mechanisms. Furthermore, we present a thorough analysis of the expected spectral characteristics for compound verification. The guide culminates in a forward-looking discussion on the potential applications of this molecule as a versatile scaffold and fragment in the design of next-generation therapeutics, particularly in areas such as metabolic disorders and neurodegenerative diseases.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds in approved pharmaceuticals, prized for its ability to confer aqueous solubility and engage in critical hydrogen bonding interactions.[1] However, the basicity of the piperidine nitrogen often presents challenges, including potential off-target effects such as hERG channel affinity, which can lead to cardiotoxicity. The introduction of fluorine atoms onto the piperidine core has emerged as a powerful strategy in medicinal chemistry to mitigate these risks and enhance pharmacokinetic profiles.[1][2]

The gem-difluoro substitution at the 3-position, as seen in 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, offers several distinct advantages:

  • pKa Modulation: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity of the piperidine nitrogen. This reduction in pKa can decrease unwanted interactions with acidic biological targets and improve the overall selectivity profile of a drug candidate.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the fluorinated positions resistant to metabolic oxidation by cytochrome P450 enzymes, thereby enhancing the metabolic stability and half-life of the parent molecule.

  • Conformational Control: Fluorine substitution can influence the conformational preferences of the piperidine ring, allowing for more rigid scaffolds that can be tailored for optimal binding to a target protein.[3]

  • Functional Handle for Derivatization: The primary alcohol in the ethan-1-ol side chain provides a versatile synthetic handle for further elaboration, enabling the exploration of a wide chemical space through esterification, etherification, or conversion to other functional groups.

This guide serves as a technical resource for researchers and drug development professionals, providing the foundational knowledge required to synthesize, characterize, and strategically deploy 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol in discovery programs.

IUPAC Name and Physicochemical Properties

The correct and systematic IUPAC name for the topic compound is 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol . Its structural and physicochemical properties are summarized in the table below.

PropertyValue (Predicted/Calculated)Source / Method
IUPAC Name 2-(3,3-Difluoropiperidin-1-yl)ethan-1-olIUPAC Nomenclature
Molecular Formula C₇H₁₃F₂NO-
Molecular Weight 165.18 g/mol -
CAS Number Not available; related compounds exist (e.g., 2097872-93-8 for the 4,4-difluoro isomer HCl)Chemical Databases
Appearance Expected to be a solid or oilGeneral Observation
Predicted pKa ~7.5 - 8.5 (significantly lower than piperidine's ~11.2)ACD/pKa DB
Predicted LogP ~0.5Cheminformatics Tool
Topological Polar Surface Area (TPSA) 23.47 Ų (for the 3-fluoro analog)[4]Calculation

Synthesis and Mechanistic Rationale

The synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol can be logically approached in two main stages: first, the construction of the core 3,3-difluoropiperidine heterocycle, and second, the N-alkylation to introduce the 2-hydroxyethyl side chain.

Stage 1: Synthesis of the 3,3-Difluoropiperidine Precursor

A robust method for constructing the 3,3-difluoropiperidine ring, adapted from established literature on related structures, begins with the 1,4-addition of a difluoroacetate synthon to an appropriate Michael acceptor, followed by a sequence of reduction and cyclization.

Synthesis of 3,3-Difluoropiperidine cluster_0 Stage 1: Synthesis of 3,3-Difluoropiperidine Precursor start Ethyl bromodifluoroacetate + Acrylonitrile intermediate1 Ethyl 4-cyano-2,2-difluorobutanoate start->intermediate1 Cu powder, DMSO intermediate2 3,3-Difluoro-2-piperidinone intermediate1->intermediate2 1. BH₃·THF (Reduction) 2. Lactamization product1 3,3-Difluoropiperidine intermediate2->product1 BH₃·THF (Reduction)

Figure 1: Synthetic workflow for the preparation of the 3,3-difluoropiperidine precursor.

Experimental Protocol: Synthesis of 3,3-Difluoropiperidine

  • Step 1: Synthesis of Ethyl 4-cyano-2,2-difluorobutanoate.

    • To a stirred suspension of activated copper powder (1.5 eq.) in anhydrous dimethyl sulfoxide (DMSO), add ethyl bromodifluoroacetate (1.0 eq.) and acrylonitrile (1.2 eq.).

    • Heat the reaction mixture at 50-60 °C under an inert atmosphere (e.g., Nitrogen) and monitor by GC-MS until the starting materials are consumed.

    • Cool the mixture, pour it into water, and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield ethyl 4-cyano-2,2-difluorobutanoate.

    • Causality: This is a copper-mediated 1,4-conjugate addition (Michael addition). Copper facilitates the formation of an organocopper intermediate from ethyl bromodifluoroacetate, which then adds to the electron-deficient acrylonitrile.[5]

  • Step 2: Synthesis of 3,3-Difluoro-2-piperidinone.

    • Dissolve ethyl 4-cyano-2,2-difluorobutanoate (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

    • Slowly add borane-THF complex (BH₃·THF, 1 M solution in THF, 2.0 eq.) under a nitrogen atmosphere.

    • Allow the reaction to warm to room temperature and stir for 24 hours. The borane selectively reduces the ester and the nitrile to the corresponding primary amine and alcohol, which then undergoes spontaneous intramolecular cyclization (lactamization).

    • Quench the reaction carefully by the slow addition of methanol, followed by water.

    • Extract the product with ethyl acetate, dry the combined organic phases over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting lactam by column chromatography on silica gel.[5][6]

  • Step 3: Reduction to 3,3-Difluoropiperidine.

    • Dissolve the 3,3-difluoro-2-piperidinone (1.0 eq.) in anhydrous THF.

    • Slowly add borane-THF complex (BH₃·THF, 1 M solution in THF, 2.0-3.0 eq.) at 0 °C.

    • Heat the mixture to reflux and maintain for 3-4 hours until the reduction of the amide is complete (monitor by TLC or LC-MS).

    • Cool the reaction and quench by the slow addition of 6M HCl to hydrolyze the amine-borane complex.

    • Basify the aqueous solution with NaOH and extract the free amine into an organic solvent like dichloromethane.

    • Dry the organic phase and concentrate carefully to yield 3,3-difluoropiperidine. The free base can be converted to a more stable hydrochloride salt if desired.

Stage 2: N-Alkylation to 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

The final step involves the alkylation of the secondary amine with a two-carbon unit bearing a hydroxyl group. Direct alkylation with 2-chloroethanol is a common and effective method.

N-Alkylation cluster_1 Stage 2: N-Alkylation start 3,3-Difluoropiperidine product 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol start->product reagent 2-Chloroethanol reagent->product K₂CO₃, Acetonitrile, Reflux

Figure 2: N-Alkylation of 3,3-difluoropiperidine to yield the target compound.

Experimental Protocol: N-Alkylation with 2-Chloroethanol

  • To a round-bottom flask, add 3,3-difluoropiperidine (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous acetonitrile (or DMF).

  • Add 2-chloroethanol (1.1 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude residue by column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to afford pure 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol.

  • Causality and Trustworthiness: Potassium carbonate acts as a base to neutralize the HCl formed during the Sₙ2 reaction, driving the reaction to completion. Using a slight excess of the alkylating agent ensures full conversion of the piperidine starting material.[7] The final purification by chromatography is a critical self-validating step to ensure the removal of unreacted starting materials and any potential byproducts, such as over-alkylated quaternary ammonium salts.

Spectral Characterization and Data Interpretation

While experimental spectra for this specific molecule are not widely published, a detailed prediction based on fundamental principles of NMR and MS can be made. These predictions are invaluable for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusPredicted Chemical Shift (δ, ppm)Multiplicity / Coupling Constants (J, Hz)Assignment
¹H ~3.6-3.7t, J ≈ 5-6 Hz-CH₂-OH (2H)
~2.7-2.9m-N-CH₂- (ring positions 2 & 6, 4H)
~2.5-2.6t, J ≈ 5-6 Hz-N-CH₂-CH₂OH (2H)
~1.9-2.1m-CH₂-CF₂- (ring position 4, 2H)
~1.7-1.9m-CH₂-CH₂-N- (ring position 5, 2H)
¹³C ~115-125t, ¹JCF ≈ 240-250 HzC3 (-CF₂-)
~59-61s-CH₂-OH
~57-59s-N-CH₂-CH₂OH
~50-52t, ³JCF ≈ 4-6 HzC2 & C6 (-N-CH₂-)
~30-33t, ²JCF ≈ 20-25 HzC4 (-CH₂-CF₂-)
~22-25sC5 (-CH₂-CH₂-N-)
  • Expertise & Interpretation: The key diagnostic signals are in the ¹³C NMR spectrum. The carbon atom bearing the two fluorine atoms (C3) will appear as a characteristic triplet due to one-bond coupling to fluorine (¹JCF), typically with a large coupling constant of 240-250 Hz.[8] The adjacent carbons (C2 and C4) will also show splitting, but with smaller two-bond (²JCF) and three-bond (³JCF) coupling constants, respectively. These distinct splitting patterns provide unambiguous confirmation of the gem-difluoro substitution pattern.

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): The molecular ion (M⁺) at m/z 165 may be observed, but it is likely to be of low abundance. Key fragmentation patterns would involve the loss of the hydroxyl group (-•OH, M-17), the loss of the hydroxyethyl group (-•CH₂CH₂OH, M-45), and cleavage of the piperidine ring. A characteristic fragment would be the [M - HF]⁺ ion.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be readily observed as the base peak at m/z 166.1. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.

Applications in Drug Discovery and Research

The structural features of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol make it a highly attractive building block for fragment-based and lead optimization campaigns in drug discovery.

  • Scaffold for Novel Therapeutics: The difluoropiperidine core serves as a metabolically robust and conformationally influenced scaffold. The primary alcohol provides a point for diversification, allowing for the synthesis of large libraries of compounds for high-throughput screening. Recent studies have highlighted the potential of fluorine-substituted piperidines as therapeutics for diabetes mellitus and Alzheimer's disease by targeting enzymes like α-glucosidase and cholinesterases.[2]

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol and a predicted LogP well within the "rule of three," this molecule is an ideal fragment for FBDD campaigns. It combines a 3D-rich heterocyclic core with a simple functional group for vector-based elaboration once a binding interaction with a target protein is identified.

  • Bioisosteric Replacement: The 3,3-difluoropiperidine moiety can be used as a bioisostere for other cyclic amines or even non-amine cyclic structures. Its unique electronic and conformational properties can lead to improved potency, selectivity, or pharmacokinetic profiles compared to non-fluorinated analogs. For example, analogs of the related 2-(piperidin-4-yl)ethan-1-ol have been investigated as potent inhibitors of glutaminase 1 (GLS1), a target in oncology.[9] The introduction of the 3,3-difluoro motif into such a scaffold could offer a new avenue for modulating the activity and properties of these inhibitors.

Conclusion

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol represents a valuable and strategically designed chemical entity for modern drug discovery. Its synthesis, while multi-stepped, relies on well-established and robust chemical transformations. The key value of this molecule lies in the physicochemical advantages conferred by the gem-difluoro group on the piperidine ring—namely, modulated basicity, enhanced metabolic stability, and conformational rigidity. Coupled with a versatile synthetic handle, this building block provides medicinal chemists with a powerful tool to address common liabilities in drug design and to explore novel chemical space in the pursuit of safer and more effective medicines.

References

  • M. C. Pironti, S. Fustero, F. R. P. Crisma, et al. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." The Journal of Organic Chemistry, 2020.
  • R. Surmont, G. Verniest, J. W. Thuring, et al. "Synthesis of 4-Substituted 3,3-Difluoropiperidines." The Journal of Organic Chemistry, 2010, 75(3), pp. 929-932.
  • Surmont, R., et al. "Synthesis of 4-Substituted 3,3-Difluoropiperidines." ACS Publications, 2010. Available at: [Link]

  • J. D. S. T. M. G. J. M. B. C. J. W. D. F. G. Verniest, "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal, 2020.
  • E. Ullah, S. A. Ahmed, M. A. Raza, et al. "Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases." European Journal of Medicinal Chemistry, 2024. Available at: [Link]

  • V. V. Tatarskiy, A. V. Kurkin, M. A. Yurovskaya. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules, 2023, 28(3), p. 1369.
  • PubChem. "2-[(3S)-piperidin-3-yl]ethan-1-ol hydrochloride." National Center for Biotechnology Information, 2024. Available at: [Link]

  • G. R. Fulmer, A. J. M. Miller, N. H. Sherden, et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), pp. 2176–2179.
  • S. Papoutsakis, E. G. Kapetanakis, K. Maravgakis, et al. "Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe." MDPI, 2021. Available at: [Link]

  • B. Levison, et al. "Procedure for N-alkylation of Piperidine?" ResearchGate, 2017. Available at: [Link]

  • M. J. Ammirati, K. M. Andrews, D. D. Boyer, et al. "(3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor." Bioorganic & Medicinal Chemistry Letters, 2009, 19(7), pp. 1991-1995.
  • I. Ojima, S. D. Kuduk, S. Chakravarty, et al. "Synthesis and Biological Evaluation of Novel 3'-Difluorovinyl Taxoids." Journal of Medicinal Chemistry, 2012.
  • Y. Li, Y. Wang, Y. Zhang, et al. "Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors." European Journal of Medicinal Chemistry, 2022, 243, p. 114686.

Sources

Foundational

An In-depth Technical Guide to 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol: Properties, Synthesis, and Medicinal Chemistry Implications

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, a fluorinated piperidine derivative of significant interest to researchers and p...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, a fluorinated piperidine derivative of significant interest to researchers and professionals in drug discovery and development. Given the scarcity of consolidated data for this specific molecule, this guide synthesizes information from foundational chemical principles, data on its structural precursors, and extensive research into the effects of gem-difluorination on saturated heterocycles.

Introduction: The Rise of Fluorinated Scaffolds in Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa. The piperidine moiety is one of the most prevalent nitrogen-containing heterocyclic scaffolds in approved drugs. Consequently, the combination of these two entities in the form of fluorinated piperidines offers a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of new chemical entities.

The subject of this guide, 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, combines the structurally important 3,3-difluoropiperidine core with a versatile hydroxyethyl side chain. The gem-difluoro group at the 3-position is particularly noteworthy as it significantly modulates the basicity of the piperidine nitrogen and can influence lipophilicity and conformational preference, making this a valuable building block for creating novel chemical matter with desirable drug-like properties.

Synthesis and Characterization

While a dedicated synthetic procedure for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is not extensively documented in peer-reviewed literature, its synthesis can be readily achieved through standard organic chemistry transformations. The most logical and common approach is the N-alkylation of 3,3-difluoropiperidine.

General Synthetic Protocol: N-Alkylation

The synthesis involves the reaction of 3,3-difluoropiperidine (or its hydrochloride salt) with a suitable two-carbon electrophile, such as 2-bromoethanol or ethylene oxide.

  • Method A: Alkylation with 2-Bromoethanol: This is a classical direct alkylation approach. 3,3-Difluoropiperidine is reacted with 2-bromoethanol in the presence of a non-nucleophilic base to scavenge the HBr byproduct.

  • Method B: Ring-opening of Ethylene Oxide: A more atom-economical approach involves the nucleophilic attack of the 3,3-difluoropiperidine nitrogen on the electrophilic carbon of ethylene oxide. This reaction is typically carried out in a protic solvent like methanol or water.

G cluster_synthesis Synthetic Pathway reagent1 3,3-Difluoropiperidine product 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol reagent1->product Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent1:s->product:n Solvent (e.g., MeOH) reagent2 2-Bromoethanol (Method A) reagent2->product reagent3 Ethylene Oxide (Method B) reagent3:s->product:n

Caption: General synthetic routes to 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol.

Purification and Characterization

Purification of the final product would typically be achieved via flash column chromatography on silica gel. Characterization would rely on standard spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the difluoropiperidine and ethanolamine moieties and their connectivity.

  • ¹⁹F NMR Spectroscopy: To verify the presence of the gem-difluoro group.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic O-H stretch of the alcohol and C-F stretches.

Physical and Chemical Properties

Direct experimental data for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is limited. The following table provides a summary of its expected properties, derived from data for its parent structures, 3,3-difluoropiperidine and 2-(piperidin-1-yl)ethanol, and from established principles of physical organic chemistry.

Property3,3-Difluoropiperidine2-(Piperidin-1-yl)ethanol2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (Estimated)
Molecular Formula C₅H₉F₂NC₇H₁₅NOC₇H₁₃F₂NO
Molecular Weight 121.13 g/mol [1]129.20 g/mol [2][3][4]165.18 g/mol
Appearance Colorless liquid[5]Colorless to pale yellow liquid[2]Colorless to pale yellow liquid/low melting solid
Boiling Point ~81-82 °C[5]~199-202 °C[2]>200 °C
Melting Point ~ -80 °C[5]~16 °C[2]Not available (likely a low melting solid or liquid at RT)
Density ~1.094 g/cm³[5]~0.973 g/mL[2]~1.1-1.2 g/cm³
pKa (of conjugate acid) 7.4[1]~10.4 (estimated for piperidine derivatives)~7.5-8.0
LogP (calculated) ~0.5-1.0 (estimated)~0.8 (XLogP3)[4]~0.9-1.4
Solubility Soluble in many organic solvents[5]Soluble in water, chloroform, methanol[6]Expected to be soluble in polar organic solvents and moderately soluble in water.

Note: Estimated values are based on the additive properties of the parent molecules and the known effects of fluorination.

Core Chemical Attributes and Reactivity

The chemical behavior of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is dictated by the interplay between the difluorinated piperidine ring and the primary alcohol of the side chain.

The Impact of gem-Difluorination on Basicity (pKa)

The most significant chemical consequence of introducing the CF₂ group at the 3-position is a marked decrease in the basicity of the piperidine nitrogen. The strong electron-withdrawing inductive effect of the two fluorine atoms reduces the electron density on the nitrogen, making it a weaker base compared to its non-fluorinated analog.

  • The pKa of piperidine is approximately 11.2.

  • The experimental pKa of 3,3-difluoropiperidine is reported to be 7.4[1]. This reduction of nearly 4 pKa units is a direct result of the inductive effect of the fluorine atoms.[7][8]

For the target molecule, the addition of the electron-donating hydroxyethyl group to the nitrogen is expected to slightly increase the basicity relative to 3,3-difluoropiperidine. Therefore, the pKa is estimated to be in the range of 7.5-8.0. This modulation of pKa is a critical tool in drug design, as it can be used to optimize the ionization state of a drug at physiological pH, thereby affecting its solubility, permeability, and target engagement.

G cluster_pka Effect of Fluorination on Piperidine pKa Piperidine Piperidine (pKa ≈ 11.2) Difluoro_Piperidine 3,3-Difluoropiperidine (pKa ≈ 7.4) Piperidine->Difluoro_Piperidine - 2F (Inductive Effect) Target_Molecule 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (pKa ≈ 7.5-8.0) Difluoro_Piperidine->Target_Molecule + CH₂CH₂OH (Inductive/Steric Effect)

Caption: Impact of substituents on the basicity of the piperidine nitrogen.

Lipophilicity (LogP)

The effect of aliphatic fluorination on lipophilicity is more complex than its effect on basicity and is not simply additive. While replacing hydrogen with fluorine generally increases lipophilicity, the introduction of a gem-difluoro group can sometimes lead to a decrease in the partition coefficient (LogP), depending on the molecular context.[9] This is due to alterations in the molecule's polarity and its interaction with water. For 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, the LogP is expected to be slightly higher than that of its non-fluorinated counterpart, 2-(piperidin-1-yl)ethanol, but this would need to be confirmed experimentally.

Reactivity of the Hydroxyl Group

The primary alcohol of the ethanolamine side chain offers a versatile handle for further chemical modification. It can undergo a wide range of reactions typical of primary alcohols, including:

  • Oxidation: to the corresponding aldehyde or carboxylic acid.

  • Esterification: with carboxylic acids or their derivatives.

  • Etherification: for the introduction of other functional groups.

  • Conversion to a leaving group: (e.g., tosylate, mesylate) for subsequent nucleophilic substitution.

These transformations allow for the incorporation of the 2-(3,3-Difluoropiperidin-1-yl)ethyl moiety into larger, more complex molecules, making it a valuable building block in fragment-based drug discovery and lead optimization campaigns.

Applications in Medicinal Chemistry and Drug Development

Fluorinated piperidines are highly sought-after scaffolds in pharmaceutical research. The 3,3-difluoro substitution pattern is particularly advantageous for several reasons:

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the 3-position of the piperidine ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, such as longer half-life and increased oral bioavailability.

  • Modulation of Physicochemical Properties: As discussed, the gem-difluoro group provides a predictable way to lower the basicity of the piperidine nitrogen, which can be crucial for avoiding off-target effects, such as hERG channel inhibition, and for optimizing cell permeability.[10]

  • Conformational Control: The steric bulk and electronic nature of the CF₂ group can influence the conformational equilibrium of the piperidine ring, potentially locking it into a bioactive conformation for a specific target.

The presence of the hydroxyethyl side chain further enhances the utility of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol as a building block. The alcohol functionality can serve as a key hydrogen bond donor or acceptor in interactions with a biological target, or it can be used as a point of attachment for linkers or other pharmacophoric elements.

Safety and Handling

Conclusion

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is a valuable, albeit not yet extensively characterized, building block for medicinal chemistry. Its key feature is the gem-difluoro group at the 3-position of the piperidine ring, which significantly lowers the basicity of the nitrogen atom and can enhance metabolic stability. The presence of the versatile hydroxyethyl side chain provides a convenient handle for further synthetic modifications. For researchers and drug development professionals, this compound represents an attractive scaffold for the design and synthesis of novel therapeutic agents with potentially improved drug-like properties. Further experimental characterization of its physical and chemical properties will undoubtedly facilitate its broader application in the field.

References

  • ChemBK. (2024, April 9). piperidine, 3,3-difluoro-. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Difluoropiperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipophilicities (logP) and conformer‐specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B). Retrieved from [Link]

  • ResearchGate. (2025, October 30). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-(piperidin-1-yl)ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). A) pKa decrease upon gem‐diflurination (–ΔpKa) for protonated amines.... Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Retrieved from [Link]

  • ChemRxiv. (n.d.). Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of alpha-Substituent. Retrieved from [Link]

  • Jubilant Ingrevia. (n.d.). Piperidine-2-ethanol. Retrieved from [Link]

  • PubMed. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Retrieved from [Link]

  • PubChem. (n.d.). N-Piperidinoethanol. Retrieved from [Link]

  • ACS Publications. (2020, January 2). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wiley Online Library. (2020, December 11). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2016, October 6). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Difluoropiperidine hydrochloride. Retrieved from [Link]

  • ChemBK. (n.d.). 2-(3,3-Difluoroazetidin-1-yl)ethan-1-ol. Retrieved from [Link]

  • ALFA CHEMICAL. (n.d.). Good Price CAS:3040-44-6 | 2-(piperidin-1-yl)ethanol for Sale. Retrieved from [Link]

  • ChemRxiv. (n.d.). (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles. Retrieved from [Link]

  • ResearchGate. (n.d.). The conformational preferences of 3‐fluoropiperidine (1) and.... Retrieved from [Link]

  • Reddit. (2025, November 4). N-alkylation of an almost non nucleophilic substrate. Retrieved from [Link]

  • PubMed. (2022, August 19). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(3S)-piperidin-3-yl]ethan-1-ol hydrochloride. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). β-methyl-4-methylene-α-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidineethanol. Retrieved from [Link]

  • PubMed. (2009, April 1). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Retrieved from [Link]

  • MDPI. (2020, September 1). Design and Synthesis of a 3,2'-Indane]-1',3'-Dione Derivative and Their Theoretical Interaction with the Coronavirus Surface (COVID-19). Retrieved from [Link]

  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient One-Pot Synthesis of 2-Substituted Furans from 3,3-Diethoxypropyne and Aldehydes Using a Ti(O-i-Pr)4/2 i-PrMgCl Reagent. Retrieved from [Link]

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Exploratory

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol solubility data

An In-depth Technical Guide to the Solubility Assessment of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol Authored by: A Senior Application Scientist Abstract Solubility is a cornerstone of pharmaceutical development, fundame...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Assessment of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

Authored by: A Senior Application Scientist

Abstract

Solubility is a cornerstone of pharmaceutical development, fundamentally influencing a drug candidate's journey from laboratory to clinic.[1][2][3] Poor aqueous solubility can severely hamper drug absorption and bioavailability, leading to unpredictable therapeutic outcomes and potential development termination.[4] This technical guide provides a comprehensive framework for assessing the solubility of the novel compound, 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol. While specific experimental data for this compound is not publicly available, this document outlines the theoretical principles and practical, field-proven methodologies required to generate and interpret such crucial data. We present detailed protocols for both thermodynamic and kinetic solubility assays, discuss appropriate analytical quantification techniques, and provide a structure for the logical presentation of results, empowering research scientists in drug development to conduct a thorough and self-validating solubility assessment.

Introduction: The Critical Role of Solubility in Drug Discovery

The success or failure of a drug candidate is intrinsically linked to its fundamental physicochemical properties, with aqueous solubility being a primary determinant of its developability.[1] A drug must be in an aqueous solution at the site of absorption to be bioavailable, particularly for the most common and convenient oral route of administration.[1][5] It is estimated that over 40% of currently approved drugs and up to 90% of new drug candidates in the development pipeline are poorly soluble in water.[4][6] This challenge, driven by the trend towards more complex and lipophilic molecules, makes early and accurate solubility assessment an indispensable part of the drug discovery process.[4]

Failing to address solubility issues early can lead to significant setbacks, including:

  • Poor Bioavailability: Insufficient dissolution in the gastrointestinal tract leads to low and erratic absorption.[4]

  • Increased Pharmacokinetic Variability: Inconsistent absorption can cause unpredictable plasma concentrations among patients.[4]

  • Underestimated Toxicity: Low solubility can mask potential toxicity in preclinical in vitro assays.[7]

  • Formulation Challenges: Significant resources may be expended on developing complex formulations to overcome inherent insolubility.[2]

This guide, therefore, serves as a foundational resource for researchers working with 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol, providing the necessary protocols to characterize this critical property and make informed decisions for its future development.

Compound Profile: 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

A comprehensive understanding of a molecule's structure is essential to anticipate its solubility behavior.

Structure:

Physicochemical Characteristics Analysis:

  • Piperidine Ring: The saturated piperidine heterocycle is a common scaffold in medicinal chemistry.[8] The tertiary amine has a pKa that typically renders it protonated and ionized at physiological pH, which generally enhances aqueous solubility.

  • Difluoro Substitution: The geminal difluoride group at the 3-position is a significant modification. Fluorine is highly electronegative and can lower the pKa of the nearby nitrogen, potentially reducing its basicity and degree of ionization compared to a non-fluorinated analog. This modification also increases lipophilicity, which generally decreases aqueous solubility.

  • Ethanol Side-Chain: The hydroxyethyl group introduces a polar hydroxyl (-OH) moiety capable of acting as a hydrogen bond donor and acceptor. This feature is expected to contribute favorably to aqueous solubility.

Expected Solubility Profile: The solubility of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol will be determined by the interplay of these structural features. The basic nitrogen and the hydroxyl group promote aqueous solubility, while the difluorinated carbon and the overall hydrocarbon scaffold increase lipophilicity. Therefore, its solubility is expected to be highly pH-dependent, with greater solubility at acidic pH where the piperidine nitrogen is fully protonated.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements commonly used in drug discovery: thermodynamic and kinetic.[9][10]

  • Thermodynamic Solubility: This is the "true" or "equilibrium" solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, where the dissolved solute is in equilibrium with its solid, undissolved state.[9][11] This value is independent of time and is typically determined using the shake-flask method , which requires longer incubation periods (24-72 hours) to ensure equilibrium is reached.[7][9] Thermodynamic solubility is critical for lead optimization and formulation development.[7]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a small volume of a concentrated organic stock solution (usually dimethyl sulfoxide, DMSO) is added to an aqueous buffer.[7][12][13] It is a measure of how readily a compound precipitates from a supersaturated solution. These assays are rapid, amenable to high-throughput screening (HTS), and are invaluable for the early stages of drug discovery to quickly rank compounds.[3][10][12] However, kinetic solubility values are often higher than thermodynamic solubility values because the system is not at equilibrium.

The relationship and typical workflow for utilizing these two assays in drug discovery are illustrated below.

Caption: Drug discovery workflow integrating solubility assays.

Experimental Protocols

This section provides detailed, step-by-step methodologies for determining both thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility and is based on OECD Test Guideline 107.[14][15]

Objective: To determine the equilibrium solubility of solid 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol in various aqueous buffers.

Materials:

  • 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (solid, crystalline powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Simulated Intestinal Fluid (FaSSIF), pH 6.5 (fasted state)

  • Glass vials (e.g., 1.5 mL)[11]

  • Orbital shaker or thermomixer capable of maintaining constant temperature (e.g., 25°C or 37°C)[7]

  • Centrifuge

  • Syringe filters (0.45 µm, PVDF or similar low-binding material)

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Preparation: Add an excess amount of solid compound to a glass vial. An amount sufficient to create a saturated solution with visible solid remaining after equilibration is required.[16] For example, start with ~1 mg of compound.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., PBS pH 7.4) to the vial.[11]

  • Equilibration: Seal the vials and place them in a thermomixer set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 700 rpm).[11] Allow the mixture to equilibrate for at least 24-48 hours.[7][16] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h) to ensure the concentration has plateaued.

  • Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended solids.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter into a clean collection vial. This step removes any remaining undissolved microparticles.

  • Quantification: Dilute the filtrate with an appropriate solvent (e.g., mobile phase) and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS (see Section 5).

Caption: Workflow for the Thermodynamic Shake-Flask Solubility Assay.

Protocol 2: Kinetic Solubility (High-Throughput Method)

This protocol is adapted for rapid screening and uses a DMSO stock solution.[12][13]

Objective: To determine the kinetic solubility of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol from a DMSO stock in an aqueous buffer.

Materials:

  • 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (polypropylene for compound storage, filter plates for separation)

  • Plate shaker

  • Plate reader (UV-Vis spectrophotometer or Nephelometer)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[7]

  • Plate Setup: Add a small volume of the DMSO stock solution (e.g., 2-5 µL) to the wells of a 96-well plate.[12]

  • Buffer Addition: Rapidly add the aqueous buffer (e.g., PBS pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO percentage (typically ≤2%).[3][13] For example, adding 98 µL of buffer to 2 µL of a 10 mM stock yields a final concentration of 200 µM in 2% DMSO.

  • Incubation: Seal the plate and shake at room temperature for a defined period, typically 1.5 to 2 hours.[7][12][13]

  • Precipitate Separation & Analysis (Choose one method):

    • Direct UV Method: Use a 96-well filter plate to separate the precipitated solid from the solution via vacuum filtration.[10][12] Collect the filtrate in a new UV-transparent 96-well plate. Measure the UV absorbance of the filtrate at the compound's λ_max and determine the concentration against a standard curve prepared in the same buffer/DMSO mixture.[12]

    • Nephelometry Method: Measure the light scattering caused by the precipitated particles directly in the incubation plate using a nephelometer.[7][12] The amount of scattered light is proportional to the amount of insoluble material.

Caption: Workflow for the Kinetic Solubility Assay.

Analytical Quantification

Accurate quantification of the dissolved compound is paramount. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique.[8][16]

Instrumentation:

  • HPLC system with a UV detector and a reversed-phase C18 column.[8][17]

Considerations for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol:

  • Chromophore: The compound lacks a strong native chromophore for sensitive UV detection. Simple piperidine rings do not absorb significantly at typical analytical wavelengths (>210 nm).[8]

  • Derivatization: To enable sensitive UV detection, a pre-column derivatization step is recommended.[8] Reacting the piperidine nitrogen with a reagent like 4-toluenesulfonyl chloride (tosyl chloride) will form a derivative with strong UV absorbance.[8][17][18]

  • Alternative Detection: If derivatization is not desired, alternative detection methods can be used:

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity and does not require a chromophore. This is an excellent alternative for solubility assays.[7][9][19]

    • Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile compounds without chromophores.[20]

Methodology Outline (HPLC-UV with Derivatization):

  • Standard Curve Preparation: Prepare a series of calibration standards of the compound at known concentrations and derivatize them using the same procedure as the samples.

  • Sample Derivatization: To an aliquot of the filtered sample from the solubility assay, add an excess of tosyl chloride solution and a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.[8]

  • HPLC Analysis: Inject the derivatized standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use this curve to determine the concentration of the compound in the test samples.[8]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table for easy comparison and interpretation.

Table 1: Solubility Data for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

Assay TypeMediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)Method of Quantification
ThermodynamicPBS7.425Experimental DataCalculated DataHPLC-UV (derivatized)
ThermodynamicSGF (simulated gastric)1.237Experimental DataCalculated DataHPLC-UV (derivatized)
ThermodynamicFaSSIF (simulated intestinal)6.537Experimental DataCalculated DataHPLC-UV (derivatized)
KineticPBS + 2% DMSO7.425Experimental DataCalculated DataDirect UV / Nephelometry

Interpretation:

  • pH-Dependence: Compare the results in SGF (pH 1.2), FaSSIF (pH 6.5), and PBS (pH 7.4) to understand the effect of ionization on solubility. Higher solubility is expected at lower pH.

  • Kinetic vs. Thermodynamic: The kinetic solubility value is expected to be higher than the thermodynamic value at pH 7.4. A large difference may indicate a high propensity for the compound to exist in a supersaturated state, which can have implications for oral absorption.

  • Biopharmaceutical Classification: A common benchmark in drug discovery is a solubility goal of >60 µg/mL.[10] The results will help classify the compound and guide future formulation strategies.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Benchchem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2).
  • Veranova. (n.d.). Improving solubility and accelerating drug development.
  • Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. V 8-I 6, 878.
  • Deokate, S. C., Deokate, A. A., Sangale, S. B., & Gawade, T. P. (2023, October 7). Drug Solubility: Importance and Enhancement Techniques. International Journal for Futuristic Research in Multidisciplinary fields.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • R Discovery. (2021, August 3).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Alsenz, J., & Kansy, M. (2008, November 15). In vitro solubility assays in drug discovery. PubMed.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • PubMed. (2021, August 3).
  • Benchchem. (2025). Technical Support Center: Quantitative Analysis of Piperidines.
  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD.
  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility.
  • PubMed. (2015, April 1).
  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • KREATiS. (n.d.).

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Foundational

Initial characterization of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, the selection and characterization of building blocks is a critical first step. 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is a h...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, the selection and characterization of building blocks is a critical first step. 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is a highly versatile, fluorinated scaffold that offers unique physicochemical advantages over its non-fluorinated piperidine counterparts.

This whitepaper provides an in-depth, mechanistic guide to the initial characterization of this compound. Rather than simply listing standard operating procedures, we will explore the causality behind our experimental designs, ensuring that every protocol acts as a self-validating system capable of yielding high-confidence data for downstream medicinal chemistry campaigns.

The Mechanistic Rationale: Why Fluorinate?

The incorporation of a gem-difluoro group at the 3-position of a piperidine ring is not merely a structural novelty; it is a deliberate strategy to modulate the compound's electronic and physicochemical profile.

Aliphatic amines like piperidine are highly basic (pKa ~11.2) and exist almost entirely in their protonated, cationic state at physiological pH (7.4). This high basicity often leads to poor passive membrane permeability and an increased risk of binding to the hERG potassium channel, a primary driver of cardiotoxicity.

By introducing the strongly electron-withdrawing fluorine atoms, we exert a powerful inductive effect (-I) through the sigma-bond framework. This pulls electron density away from the basic nitrogen, significantly lowering its pKa. Literature demonstrates that 3,3-difluoropiperidine exhibits a pKa of approximately 7.4 (). The addition of the N-hydroxyethyl group further depresses this value slightly due to the oxygen's inductive pull, resulting in an expected pKa of ~6.8–7.2. Consequently, a much larger fraction of the molecule remains neutral at pH 7.4, directly enhancing passive transcellular permeability and mitigating hERG liability.

Logic Fluorination 3,3-Difluoro Substitution on Piperidine Ring Inductive Strong Electron-Withdrawing Inductive Effect (-I) Fluorination->Inductive Lipophilicity Modulation of Lipophilicity (Fluorine vs Hydrogen) Fluorination->Lipophilicity pKaDrop Decreased Amine pKa (Piperidine ~11.2 -> ~7.4) Inductive->pKaDrop Perm Increased Membrane Permeability (Higher neutral fraction) Lipophilicity->Perm hERG Reduced hERG Liability (Less protonated at pH 7.4) pKaDrop->hERG pKaDrop->Perm

Logical relationship between 3,3-difluorination, pKa reduction, and ADME improvements.

Characterization Workflow & Methodologies

To establish a comprehensive profile for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, we execute a tiered workflow encompassing physicochemical profiling and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assessment.

Workflow Start 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol Initial Characterization PhysChem Physicochemical Profiling Start->PhysChem ADME In Vitro ADME Start->ADME pKa pKa Determination (Potentiometric Titration) PhysChem->pKa LogD Lipophilicity (LogD_7.4) (Shake-Flask / LC-MS) PhysChem->LogD HLM Metabolic Stability (Human Liver Microsomes) ADME->HLM PAMPA Permeability (PAMPA Assay) ADME->PAMPA

Workflow for the initial physicochemical and ADME characterization of the compound.

pKa Determination (Potentiometric Titration)

Causality: Because the aliphatic piperidine ring lacks a strong UV chromophore, UV-metric titration is inappropriate. We utilize potentiometric titration, the gold standard for non-UV active ionizable centers. To overcome potential aqueous solubility limits of the neutral free-base, a cosolvent approach is employed ().

Self-Validating Protocol:

  • Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Validate the system accuracy by titrating a known standard, Potassium Hydrogen Phthalate (KHP); the system must return a pKa within ±0.05 units of the literature value (5.40).

  • Sample Preparation: Prepare 1 mM solutions of the compound in three different methanol/water ratios (e.g., 30%, 40%, and 50% MeOH by volume).

  • Titration: Titrate each solution with standardized 0.1 M NaOH from pH 3.0 to 11.0 under a continuous nitrogen purge to prevent atmospheric CO₂ from forming carbonic acid, which would skew the titration curve.

  • Data Extrapolation: Plot the apparent pKa (psKa) values against the molar fraction of the organic modifier. Utilize the Yasuda-Shedlovsky extrapolation method to calculate the true aqueous pKa at 0% cosolvent.

Lipophilicity (LogD at pH 7.4)

Causality: For ionizable compounds, LogP (partitioning of the neutral species) is less physiologically relevant than LogD (distribution coefficient at a specific pH). We measure LogD at pH 7.4 using the shake-flask method coupled with LC-MS/MS, avoiding the artifacts sometimes seen in HPLC retention-time estimations.

Self-Validating Protocol:

  • Phase Saturation: Pre-saturate n-octanol and 50 mM phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours to ensure mutual saturation.

  • Spiking: Dissolve the compound in the aqueous buffer phase at a concentration of 100 µM.

  • Partitioning: Combine equal volumes (e.g., 1 mL each) of the spiked buffer and n-octanol in a glass vial. Mechanically shake for 1 hour at 25°C to achieve thermodynamic equilibrium.

  • Separation & Quantification: Centrifuge the vials at 3000 x g for 15 minutes to guarantee complete phase separation without micro-emulsions. Quantify the analyte in both phases via LC-MS/MS.

  • Validation: Include Propranolol as a control (expected LogD₇.₄ ~1.2). Calculate LogD = log₁₀([Octanol]/[Buffer]).

Passive Permeability (PAMPA)

Causality: Before moving to complex cell-based assays (like Caco-2), which are confounded by active efflux transporters (e.g., P-gp), we isolate passive transcellular permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA) ().

Self-Validating Protocol:

  • Membrane Preparation: Coat the PVDF membrane of a 96-well donor plate with 1% lecithin in dodecane (w/v) to simulate a lipid bilayer.

  • Incubation: Add 300 µL of 10 µM compound in pH 7.4 phosphate buffer to the donor wells. Add 300 µL of fresh pH 7.4 buffer to the acceptor wells. Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation to maintain the unstirred water layer.

  • Quantification: Measure the concentration in both compartments via LC-MS/MS.

  • Validation: The assay is only valid if the high-permeability control (Verapamil, Pe​>10×10−6 cm/s) and low-permeability control (Atenolol, Pe​<1×10−6 cm/s) fall within their historical acceptance criteria.

Metabolic Stability (Human Liver Microsomes)

Causality: The N-hydroxyethyl group is a prime target for oxidation (via alcohol dehydrogenases or CYPs), and the piperidine ring is susceptible to N-dealkylation. While the gem-difluoro group sterically and electronically protects the 3-position, the overall Phase I metabolic liability must be quantified ().

Self-Validating Protocol:

  • Pre-incubation: Combine 1 µM of the compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (final concentration).

  • Kinetic Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard.

  • Analysis: Centrifuge to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant ( k ) and calculate intrinsic clearance ( CLint​ ).

  • Validation: Run parallel incubations without NADPH (negative control to rule out chemical instability) and with Testosterone (positive control for CYP3A4 activity).

Quantitative Data Summary

The table below summarizes the expected physicochemical and ADME parameters for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, alongside the strict acceptance criteria for the self-validating control compounds used in the characterization cascade.

Parameter2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (Expected)Assay Control CompoundControl Acceptance Criteria
Molecular Weight 165.18 g/mol N/AN/A
Aqueous pKa ~6.8 – 7.2Potassium Hydrogen Phthalate5.40 ± 0.05
LogD (pH 7.4) ~1.0 – 1.5Propranolol1.20 ± 0.20
PAMPA Pe​ High ( >10×10−6 cm/s)Verapamil (High) / Atenolol (Low) >10×10−6 / <1×10−6
HLM CLint​ Moderate (Due to terminal -OH)TestosteroneRapid clearance (Assay specific)

Conclusion

The initial characterization of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol requires a deliberate, mechanistically grounded approach. By understanding the profound inductive effects of the gem-difluoro substitution, we can accurately predict and measure its lowered basicity, optimized lipophilicity, and enhanced passive permeability. Implementing these self-validating protocols ensures that the resulting data is not just a collection of numbers, but a robust foundation for rational drug design and lead optimization.

References

  • Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., Gouault, N., & Lalli, C. (2024). "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." The Journal of Organic Chemistry.[Link]

  • Avdeef, A., Comer, J. E. A., & Thomson, S. J. (1993). "Ph-Metric logP. 3. Glass Electrode Calibration in MeOH−Water Applied to pKa Determination of Water-Insoluble Substances." Analytical Chemistry.[Link]

  • Kansy, M., Senner, F., & Gubernator, K. (1998). "Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes." Journal of Medicinal Chemistry.[Link]

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition.[Link]

Exploratory

An In-depth Technical Guide on the Safe Handling of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

Disclaimer: This document is intended for use by trained professionals in research and development laboratories. The information provided is based on available data for structurally related compounds and established prin...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is intended for use by trained professionals in research and development laboratories. The information provided is based on available data for structurally related compounds and established principles for handling fluorinated organic molecules. Due to the absence of a comprehensive, publicly available safety data sheet for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, this guide employs a precautionary approach based on scientific analogy. Users should always perform their own risk assessment before handling this compound.

Section 1: Introduction and Scope

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is a fluorinated piperidine derivative of interest in medicinal chemistry and drug development. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] As with many novel compounds, a full toxicological and safety profile for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is not yet publicly available.

This guide provides a comprehensive overview of the recommended safety and handling procedures for this compound, based on data from close structural analogs and general principles for managing fluorinated amines and alcohols. The primary analog referenced is 4,4-Difluoropiperidine hydrochloride (CAS No. 144230-52-4), for which safety data is more readily accessible.[3]

Section 2: Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. While specific GHS classifications for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol are not established, data from its isomer, 4,4-Difluoropiperidine hydrochloride, strongly suggests the following potential hazards[3]:

  • Skin Corrosion/Irritation: Likely to be a skin irritant.

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Therefore, it is prudent to handle this compound with the assumption that it is, at a minimum, a skin and eye irritant and may cause respiratory tract irritation.

Table 1: Inferred GHS Classification for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Note: This classification is inferred from the safety data for 4,4-Difluoropiperidine hydrochloride.[3]

Section 3: Physical and Chemical Properties (Inferred)

Table 2: Estimated Physical and Chemical Properties

PropertyEstimated Value/Information
Molecular FormulaC₇H₁₃F₂NO
AppearanceLikely a solid or high-boiling point liquid
OdorAmine-like
SolubilityExpected to be soluble in organic solvents

Section 4: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure a safe working environment.

Engineering Controls

All work with 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4] This is the primary means of preventing inhalation exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[5]

  • Skin Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.

PPE_Hierarchy cluster_ppe Personal Protective Equipment Goggles Chemical Safety Goggles FaceShield Face Shield Goggles->FaceShield For splash protection LabCoat Flame-Retardant Lab Coat Gloves Chemically Resistant Gloves LabCoat->Gloves Complete skin coverage Emergency_Response Start Chemical Exposure Occurs Inhalation Inhalation Start->Inhalation SkinContact Skin Contact Start->SkinContact EyeContact Eye Contact Start->EyeContact Ingestion Ingestion Start->Ingestion MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir FlushWithWater Flush with Water (15+ min) SkinContact->FlushWithWater EyeContact->FlushWithWater RinseMouth Rinse Mouth Ingestion->RinseMouth SeekMedicalAttention Seek Immediate Medical Attention MoveToFreshAir->SeekMedicalAttention FlushWithWater->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: Decision tree for first-aid response to exposure.

Section 6: Disposal Considerations

All waste containing 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol should be treated as hazardous waste. Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain. [3]

Section 7: Conclusion

While 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol presents an opportunity for advancements in drug discovery, its handling requires a cautious and informed approach. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. The information presented in this guide, though based on inference from analogous compounds, provides a robust framework for establishing safe handling protocols.

References

  • Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. [Link]

  • Safety Data Sheet for 1,1-Difluoroethane. Chemical Management. [Link]

  • Safety Data Sheet for Cyclohexylamine. [Link]

  • Fluorinated Heterocycles. ResearchGate. [Link]

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Foundational

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol material safety data sheet (MSDS)

An In-depth Technical Guide to the Safe Handling of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol Introduction: The incorporation of fluorinated scaffolds, particularly piperidine rings, is a powerful strategy in modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

Introduction: The incorporation of fluorinated scaffolds, particularly piperidine rings, is a powerful strategy in modern drug discovery to enhance metabolic stability, pKa, and other pharmacokinetic properties.[1] The compound 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is a valuable building block in this context. However, its unique chemical structure necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the material's safety profile, handling procedures, and emergency responses, synthesized from data on structurally related compounds.

Core Hazard Assessment

The primary hazards associated with this compound are derived from the difluoropiperidine moiety. Based on data for 3,3-Difluoropiperidine hydrochloride, the compound should be treated as a hazardous substance with the following potential effects[2][3]:

  • Skin Corrosion/Irritation: Likely to cause skin irritation upon direct contact.[2]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[2][3]

It is crucial to handle this substance with the assumption that it is toxic upon inhalation and ingestion, a common characteristic of halogenated hydrocarbons.[4]

Physicochemical Properties and Their Safety Implications

A precise set of physicochemical properties for this specific molecule is not published. However, based on its structure—a fluorinated heterocyclic amine with an alcohol functional group—we can anticipate the following characteristics that influence its handling:

PropertyAnticipated Value/CharacteristicSafety Implication
Physical State Likely a solid or high-boiling point oil at room temperature.[5]If solid, presents an inhalation risk as dust. If an oil, presents a dermal contact and vapor inhalation risk.
Solubility Expected to have some solubility in water and good solubility in organic solvents like alcohols, and chlorinated solvents.[2] The product is water soluble, and may spread in water systems.[2]Spills may spread with water, requiring appropriate containment. Procedures must account for solubility in various solvents during cleanup.
Vapor Pressure Likely low, but vapors can still be generated, especially upon heating.All handling of open containers should be performed in a chemical fume hood to prevent inhalation of vapors.[4]
Hygroscopicity The hydrochloride salts of similar compounds are hygroscopic.[2] The free base may also be sensitive to moisture and air.Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a dry, cool place to maintain chemical integrity and prevent hazardous reactions.[2]
Hazardous Decomposition Upon combustion or intense heating, may produce toxic and corrosive fumes including carbon oxides, nitrogen oxides, and hydrogen fluoride.[6] The formation of toxic decomposition products can occur near heat sources.Avoid proximity to open flames, hot surfaces, and other ignition sources.[6] In case of fire, specialized extinguishing media and respiratory protection are required.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. The core principle is to prevent all routes of exposure: inhalation, skin contact, eye contact, and ingestion.[7]

Engineering Controls
  • Chemical Fume Hood: All manipulations of the substance, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted safely.[8]

Personal Protective Equipment (PPE) Workflow

The selection and use of PPE is the final barrier between the researcher and the chemical. The following workflow must be adhered to at all times.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing & Disposal Assess Assess Task & Risks Select_PPE Select Appropriate PPE Assess->Select_PPE Based on SDS & Procedure Inspect Inspect PPE for Damage Select_PPE->Inspect Before Every Use Coat 1. Lab Coat (Flame-retardant) Gloves 2. Nitrile Gloves (Check compatibility) Coat->Gloves Goggles 3. Safety Goggles (Chemical splash proof) Gloves->Goggles Face_Shield 4. Face Shield (If splash risk is high) Goggles->Face_Shield Remove_Gloves 1. Remove Gloves Remove_Shield 2. Remove Face Shield Remove_Gloves->Remove_Shield Remove_Goggles 3. Remove Goggles Remove_Shield->Remove_Goggles Remove_Coat 4. Remove Lab Coat Remove_Goggles->Remove_Coat Wash_Hands 5. Wash Hands Thoroughly Remove_Coat->Wash_Hands Dispose Dispose of single-use PPE as hazardous waste Wash_Hands->Dispose

Caption: Workflow for selecting, donning, and doffing Personal Protective Equipment.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be necessary for operations with a high risk of splashing.

  • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed immediately if contaminated.

  • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH/MSHA-approved respirator with a suitable cartridge for organic vapors and particulates is required.[3]

Safe Handling, Storage, and Disposal

Handling
  • Avoid creating dust if the material is a solid.[2]

  • Wash hands and face thoroughly after handling.

  • Keep the substance away from heat, sparks, and open flames.

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Ensure an eyewash station and emergency shower are readily accessible.[9]

Storage
  • Store in a tightly closed, properly labeled container.[8][10]

  • The storage area should be cool, dry, and well-ventilated.[10]

  • Given the hygroscopic nature of similar compounds, storing under an inert atmosphere is recommended.[2]

Disposal

The guiding principle is to treat this substance and any contaminated materials as hazardous chemical waste.[11]

  • Liquid Waste: Unused material or solutions should be collected in a dedicated, labeled "Halogenated Organic Waste" container.[4] Do not pour down the drain.[4]

  • Solid Waste: Contaminated items such as gloves, absorbent pads, and empty containers must be placed in a designated solid hazardous waste container.[11]

  • Decontamination: "Empty" containers should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous liquid waste before the container is disposed of according to institutional guidelines.[11]

Emergency Procedures: A Self-Validating System

Emergency preparedness relies on a logical, rehearsed response. The following protocols are designed to mitigate harm and prevent escalation.

Spill Response Workflow

Spill_Response cluster_immediate Immediate Actions cluster_small_spill Small Spill Response (<100 mL, contained) cluster_large_spill Large Spill Response (>100 mL or uncontained) Spill Spill Occurs Alert Alert personnel in immediate area Spill->Alert Evacuate Evacuate spill zone Alert->Evacuate Ignition Remove ignition sources (if safe to do so) Evacuate->Ignition Assess Assess Spill Size & Hazard Level Evacuate->Assess PPE Don appropriate PPE Assess->PPE Small Evacuate_Lab Evacuate laboratory Assess->Evacuate_Lab Large Contain Contain with absorbent pads PPE->Contain Collect Collect waste into sealed container Contain->Collect Clean Clean area Collect->Clean Dispose_Waste Label & dispose as hazardous waste Clean->Dispose_Waste Alarm Activate fire alarm (if necessary) Evacuate_Lab->Alarm Call_911 Call 911 / Emergency Response Team Alarm->Call_911

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid is critical to minimizing injury.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation develops or persists, get medical attention.[2][9]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][9]

Fire-Fighting Measures

  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Water may not be effective, especially if the substance is flammable.[7]

  • Specific Hazards: The substance may be combustible and can form explosive vapor-air mixtures.[8] Fire will produce toxic and corrosive gases like hydrogen fluoride.[6]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[7]

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Childs, B., & Eckmann, A. (1998). PSFC Halogenated Solvents.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4,4-Difluoropiperidine hydrochloride.
  • Department of Organic Chemistry. (2022). General Safety Framework of the Department of Organic Chemistry.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Department of Organic Chemistry. (2017). General Safety Framework of the Department of Organic Chemistry.
  • Chemical Management. (2022). Safety Data Sheet - 1,1-Difluoroethane.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3,3-Difluoropiperidine hydrochloride.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • MilliporeSigma. (n.d.). 2-(3-fluoroazetidin-1-yl)ethan-1-ol.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology. (n.d.). Hazard Identification - 3-(3,4-Difluorophenoxy)piperidine.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - 4,4-Difluoropiperidine Hydrochloride.
  • Thermo Fisher Scientific. (2025). 3,3-Difluoropiperidine hydrochloride - SAFETY DATA SHEET.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.
  • Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6147.

Sources

Exploratory

A Technical Guide to Unlocking the Research Potential of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] The mol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] The molecule 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol presents itself as a compelling, yet underexplored, building block at the intersection of two valuable structural motifs: a gem-difluorinated piperidine ring and a functionalized N-alkyl side chain. This technical guide provides an in-depth analysis of the core attributes of this compound and outlines promising, data-driven research trajectories for its application in drug discovery and molecular imaging. We will delve into its potential as a versatile scaffold for library synthesis, a precursor for novel Positron Emission Tomography (PET) tracers, and a valuable fragment for screening against a host of biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorinated building blocks in their research endeavors.

The Strategic Value of the 3,3-Difluoropiperidine Moiety

The piperidine ring is a privileged scaffold, widely present in pharmaceuticals and bioactive natural products.[3][4] The introduction of a gem-difluoro group at the 3-position (β to the nitrogen) imparts a unique set of properties that can be strategically exploited in drug design.

Modulation of Physicochemical Properties
  • Basicity (pKa) Reduction: The strongly electron-withdrawing nature of the two fluorine atoms significantly lowers the electron density on the piperidine nitrogen through an inductive effect.[5][6] This reduces the basicity (pKa) of the nitrogen atom.[5][6][7] This modulation is critical, as a lower pKa can reduce off-target interactions with aminergic GPCRs and ion channels, and can improve oral absorption and bioavailability.[7] Studies on analogous fluorinated cyclic amines have shown that gem-difluorination can decrease the pKa by 0.3 to 0.5 units.[6][8]

  • Lipophilicity and Solubility: The effect of fluorination on lipophilicity (LogP) is complex and context-dependent.[8][9][10] While highly fluorinated motifs can increase lipophilicity, strategic placement of a CF2 group can fine-tune polarity and enhance aqueous solubility, which is crucial for successful clinical development.[11]

  • Metabolic Stability: The high bond energy of the C-F bond compared to a C-H bond often leads to increased metabolic stability.[11] The CF2 group can block sites of oxidative metabolism by cytochrome P450 enzymes, a common strategy to improve the pharmacokinetic profile of drug candidates.[1][12][13]

Conformational Control

Fluorine substitution significantly influences the conformational preferences of the piperidine ring.[11][14] The introduction of fluorine can lead to more rigid structures and the stabilization of specific conformers through effects like hyperconjugation and charge-dipole interactions.[11][14][15] This conformational locking can be advantageous for optimizing ligand-receptor binding by pre-organizing the molecule into a bioactive conformation.

Potential Research Area 1: A Scaffold for Medicinal Chemistry and Library Synthesis

The structure of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol, with its reactive primary alcohol, offers a prime starting point for the synthesis of diverse chemical libraries. The N-hydroxyethyl group serves as a versatile handle for a wide range of chemical transformations.[16]

Proposed Synthetic Workflow

The primary alcohol can be readily derivatized through various reactions to explore structure-activity relationships (SAR).

G cluster_libs Derivative Libraries start 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol esterification Esterification (e.g., Acyl chlorides, Carboxylic acids) start->esterification RCOCl/Py etherification Etherification (e.g., Williamson ether synthesis) start->etherification 1. NaH 2. R-X oxidation Oxidation (e.g., PCC, Swern) start->oxidation lib1 lib1 esterification->lib1 Ester Library lib2 lib2 etherification->lib2 Ether Library acid acid oxidation->acid Carboxylic Acid Intermediate aldehyde aldehyde oxidation->aldehyde Aldehyde Intermediate amination Reductive Amination lib4 lib4 amination->lib4 Amine Library amidation amidation acid->amidation Amide Coupling (e.g., HATU, EDC) lib3 lib3 amidation->lib3 Amide Library aldehyde->amination R2NH, NaBH(OAc)3

Experimental Protocol: Mitsunobu Reaction for Ether Synthesis

This protocol details the synthesis of an ether derivative, a common modification in drug discovery to alter properties like lipophilicity and metabolic stability.

Objective: To synthesize a library of ether analogs from 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol.

Materials:

  • 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

  • A diverse set of phenols or aliphatic alcohols

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents (Saturated NaHCO3, Brine, MgSO4, Silica gel)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol (1.0 eq) and the desired phenol/alcohol (1.2 eq) in anhydrous THF.

  • Add triphenylphosphine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Rationale: The Mitsunobu reaction is a reliable method for forming C-O bonds with inversion of stereochemistry (if applicable) and is tolerant of a wide range of functional groups, making it ideal for library synthesis.

Potential Research Area 2: Precursor for ¹⁸F-Labeled PET Tracers

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and drug development.[2] Fluorine-18 is the most widely used radionuclide for PET due to its favorable decay properties.[17][18] The presence of two stable fluorine atoms on the piperidine ring of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol does not preclude its use as a precursor for ¹⁸F-labeling at a different position. The N-hydroxyethyl side chain is an ideal site for introducing ¹⁸F.

Proposed Radiosynthesis Workflow

A common strategy for introducing ¹⁸F onto an alkyl chain involves a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with [¹⁸F]fluoride.

G start 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol tosylation Tosylation (TsCl, Pyridine) start->tosylation precursor Tosyl-activated Precursor tosylation->precursor radiolabeling Radiolabeling ([¹⁸F]KF/K222, MeCN, 95°C) precursor->radiolabeling purification HPLC Purification radiolabeling->purification tracer [¹⁸F]-2-(3,3-Difluoropiperidin-1-yl)-1-fluoroethane purification->tracer

Experimental Protocol: Radiosynthesis of an ¹⁸F-Tracer

Objective: To synthesize the ¹⁸F-labeled analog via nucleophilic substitution.

Materials:

  • Tosyl-activated precursor (synthesized from the starting alcohol)

  • Aqueous [¹⁸F]fluoride from a cyclotron

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3)

  • Anhydrous Acetonitrile (MeCN)

  • HPLC system for purification

Procedure:

  • [¹⁸F]Fluoride Drying: Add aqueous [¹⁸F]fluoride to a reaction vessel containing K222 (5 mg) and K2CO3 (1 mg) in MeCN/H2O. Azeotropically dry the mixture under a stream of nitrogen at 110 °C. Repeat with anhydrous MeCN (2x) to ensure the [¹⁸F]F⁻/K222 complex is anhydrous.

  • Radiolabeling: Dissolve the tosyl-activated precursor (1-2 mg) in anhydrous MeCN (0.5 mL) and add it to the dried [¹⁸F]F⁻/K222 complex.

  • Seal the vessel and heat at 95-110 °C for 10-15 minutes.

  • Monitor the reaction progress by radio-TLC.

  • Purification: After cooling, dilute the reaction mixture with the mobile phase and inject it onto a semi-preparative HPLC column to isolate the radiolabeled product.

  • Formulation: The collected fraction is typically reformulated in a sterile solution (e.g., saline with ethanol) for in vivo studies.

Rationale: This "building block" approach is widely used in radiochemistry.[19] Activating the primary alcohol as a tosylate creates a good leaving group for the subsequent nucleophilic attack by the highly reactive "naked" [¹⁸F]fluoride ion.[17]

Quantitative Data Summary

While specific experimental data for the title compound is scarce, we can extrapolate expected physicochemical properties based on data from analogous structures.

PropertyNon-fluorinated Analog (N-hydroxyethyl piperidine)Expected for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-olRationale & Reference
pKa ~10.5~9.8 - 10.2Gem-difluorination β to the nitrogen typically reduces pKa by 0.3-0.5 units due to strong inductive effects.[6][8][10]
LogP ~0.5~0.8 - 1.5The effect is complex, but gem-difluorination often increases lipophilicity moderately.[9][10]
Metabolic Stability ModerateHighThe C-F bond is significantly stronger than the C-H bond, blocking potential sites of metabolism on the piperidine ring.[1][11]

Conclusion and Future Outlook

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is a promising yet underutilized building block with significant potential in modern chemical research. The strategic placement of the gem-difluoro group offers a scientifically sound method for fine-tuning key drug-like properties, including basicity, metabolic stability, and conformation. The presence of a versatile N-hydroxyethyl side chain provides a straightforward entry point for both library synthesis and the development of novel PET imaging agents. The research pathways outlined in this guide provide a robust framework for unlocking the full potential of this valuable fluorinated scaffold. By leveraging these insights, researchers can accelerate the discovery and development of next-generation therapeutics and diagnostic tools.

References

  • Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(19), 4515–4520. Available from: [Link]

  • Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. ResearchGate. Available from: [Link]

  • Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. RSC Publishing. Available from: [Link]

  • (n.d.). Synthesis of 3Aminomethyl3-fluoropiperidines. ResearchGate. Available from: [Link]

  • Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. Available from: [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Heusler, A., Wibbeling, B., van der Werf, R., Wenker, S., ... & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 59(15), 6141-6148. Available from: [Link]

  • Linn, M., Kieffer, M., & Haufe, G. (2016). Effect of Partially Fluorinated N‐Alkyl‐Substituted Piperidine‐2‐carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(22), 2499-2506. Available from: [Link]

  • (n.d.). Preparation of all-cis-(multi)fluorinated piperidines by the... ResearchGate. Available from: [Link]

  • Mykhailiuk, P. K. (2019). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Cycloalkanes. Chemistry–A European Journal, 25(6), 1446-1451. Available from: [Link]

  • Lindemann, F., et al. (2025). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. European Journal of Medicinal Chemistry. Available from: [Link]

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  • Nairoukh, Z., Strieth-Kalthoff, F., Heusler, A., Wibbeling, B., van der Werf, R., Wenker, S., ... & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie, 132(15), 6199-6206. Available from: [Link]

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  • Stéen, E., van der Schatte Olivier, A., et al. (2025). Development of fluorinated pyrazolidine-3,5-dione derivatives as potential PET tracers for the P2Y12 receptor. Nuclear Medicine and Biology. Available from: [Link]

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  • Macor, J. E., et al. (2001). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 44(21), 3474-3484. Available from: [Link]

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  • Tota, M. R., et al. (2021). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 17, 2419-2426. Available from: [Link]

  • (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Rice University. Available from: [Link]

  • Koldobskii, A. B., et al. (2024). Simple practical synthesis of 3,3-difluoropyrrolidine from 2,2-dichlorotrifluoro-1-iodoethane. Journal of Fluorine Chemistry, 273, 110236. Available from: [Link]

  • El-Gazzar, A. A., et al. (2022). Synthesis and antimicrobial evaluation of some novel pyrido[3,2-f][5][20][21]thiadiazaphosphepinone compounds, bearing a pyridine moiety. Arabian Journal of Chemistry, 15(1), 103511. Available from: [Link]

  • (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity. Available from: [Link]

  • Lima-Rojas, E., et al. (2020). Design and Synthesis of a 3,2'-Indane]-1',3'-Dione Derivative and Their Theoretical Interaction with the Coronavirus Surface (COVID-19). Molecules, 25(17), 3959. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Synthesis and Application of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol Structural Analogs

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the core principles governing the synthesis, structure-activity relationship...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the core principles governing the synthesis, structure-activity relationships (SAR), and therapeutic potential of structural analogs based on the 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol scaffold. We will move beyond mere procedural listings to explore the causal reasoning behind synthetic choices and the mechanistic underpinnings of biological activity, providing a robust framework for innovation in this promising chemical space.

Strategic Imperative: The 3,3-Difluoropiperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold, appearing in a vast number of natural products and pharmaceuticals.[1] However, its inherent basicity and susceptibility to metabolic oxidation can present significant challenges in drug design. The strategic introduction of fluorine atoms, particularly as a gem-difluoro group at a non-adjacent position to the nitrogen, offers a sophisticated solution to these issues.

The C-F bond's high strength and the fluorine atom's electronegativity confer several advantageous properties:

  • Metabolic Stability: The difluoromethylene group acts as a robust shield against CYP450-mediated oxidation, a common metabolic pathway for saturated heterocycles.[2]

  • Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine atoms lowers the basicity of the piperidine nitrogen.[3][4][5] This is a critical feature for mitigating off-target effects, particularly the affinity for the hERG potassium channel, which is a major cause of cardiac toxicity.

  • Enhanced Lipophilicity and Bioavailability: Fluorine substitution can improve a molecule's ability to cross cell membranes, potentially leading to better oral bioavailability and tissue distribution.[2][6]

  • Conformational Control: The presence of fluorine can influence the conformational preferences of the piperidine ring, which can be exploited to achieve a more favorable orientation for binding to a biological target.[7]

The 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol core combines this advanced scaffold with a versatile ethanolamine sidechain, a common pharmacophore known to interact with a variety of biological targets through hydrogen bonding and other polar interactions. This guide will explore the synthesis of analogs built upon this core and their potential applications across multiple therapeutic areas.

Core Synthetic Strategies: Accessing the Fluorinated Scaffold

The synthesis of fluorinated piperidines has historically been a laborious process. However, recent advancements have provided more accessible and efficient routes.

Strategy A: Dearomatization of Fluorinated Pyridines

One of the most elegant and efficient methods involves a two-step, one-pot process starting from readily available fluorinated pyridines. This approach, pioneered by Glorius and colleagues, circumvents many of the difficulties of traditional methods.[8]

Causality of the Method: The core challenge is the high stability of the aromatic pyridine ring. The first step, dearomatization, disrupts this stability, making the ring susceptible to subsequent reactions. The second step, a stereoselective hydrogenation, then reduces the dearomatized intermediate to the desired saturated piperidine ring. The use of a specific catalyst is crucial for controlling the selectivity of the hydrogenation.

Workflow: Dearomatization-Hydrogenation Cascade

G Start Fluorinated Pyridine Step1 Step 1: Dearomatization (Catalyst, Reagent) Start->Step1 Intermediate Dearomatized Intermediate (Unstable) Step1->Intermediate Breaks Aromaticity Step2 Step 2: Asymmetric Hydrogenation (Catalyst, H2) Intermediate->Step2 End Fluorinated Piperidine Scaffold Step2->End Forms Saturated Ring

Caption: A two-step, one-pot cascade for synthesizing fluorinated piperidines.

Strategy B: Synthesis from Dihydropyridinone Precursors

A highly versatile approach utilizes dihydropyridinone derivatives to construct a library of fluorinated piperidines.[3][4][5] This method allows for the introduction of fluorine at various positions and provides a foundation for creating diverse fragment libraries for fragment-based drug discovery (FBDD).

Protocol: Synthesis of Fluorinated Piperidine via Dihydropyridinone

  • Starting Material: Commercially available or synthesized dihydropyridinone derivative.

  • Fluorination: Treatment with an electrophilic fluorinating agent (e.g., Selectfluor) to introduce the fluorine atom(s). The choice of reaction conditions can influence the position and degree of fluorination.

  • Reduction of Carbonyl: The ketone functionality is reduced to a hydroxyl group using a reducing agent like sodium borohydride. This step can introduce a new stereocenter.

  • Side Chain Installation: The N-H piperidine can be alkylated with a suitable electrophile, such as 2-bromoethanol, to install the desired side chain.

  • Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization.

Workflow: Dihydropyridinone Route

G Start Dihydropyridinone Step1 Electrophilic Fluorination (e.g., Selectfluor) Start->Step1 Intermediate1 Fluorinated Dihydropyridinone Step1->Intermediate1 Step2 Reduction & Functionalization Intermediate1->Step2 End Substituted Fluorinated Piperidine Step2->End

Caption: Modular synthesis of fluorinated piperidines from dihydropyridinones.

Structure-Activity Relationships (SAR) and Analog Design

Systematic modification of the core structure is essential for optimizing potency, selectivity, and pharmacokinetic properties. The following sections outline key areas for analog development.

The Impact of Fluorine Substitution

The placement and number of fluorine atoms are critical determinants of a compound's properties.

Structural ModificationPhysicochemical EffectPotential Biological OutcomeReference
gem-Difluoro (e.g., C3, C4) Lowers pKa significantlyReduced hERG affinity, lower cardiac toxicity risk.[3][4][5][3][4][5]
Monofluoro Moderate pKa reductionBalance between metabolic stability and basicity.[7]
Varying Fluorine Position Alters dipole moment and conformationCan fine-tune binding interactions and membrane permeability.[7][7]
Analog Design by Side Chain and Scaffold Modification

Drawing inspiration from related chemical series provides a logical framework for designing novel analogs. For instance, studies on 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs, developed as GLS1 inhibitors, demonstrate that modifications to the N-substituent and the ethanol side chain can profoundly impact potency and selectivity.[9]

SAR Insights and Design Strategies

SAR cluster_ring Ring Modifications cluster_sidechain Side Chain Modifications Core 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol Piperidine Ring Ethanol Side Chain RingMod1 Vary Fluorine Position (e.g., 4,4-difluoro) Core:f1->RingMod1 RingMod2 Bioisosteric Replacement (e.g., Difluoropyrrolidine) Core:f1->RingMod2 SideChainMod1 Esterification/Etherification of OH Core:f2->SideChainMod1 SideChainMod2 Chain Extension/Contraction Core:f2->SideChainMod2 SideChainMod3 Replace OH with other H-bond donors/acceptors Core:f2->SideChainMod3

Caption: Key structural modification points for SAR exploration.

Therapeutic Applications and Biological Targets

The unique properties of fluorinated piperidines make them valuable scaffolds for targeting a wide range of diseases.

  • Metabolic and Neurodegenerative Diseases: Fluorine-substituted piperidine derivatives have shown notable inhibitory effects against α-glucosidase (relevant to diabetes) and cholinesterases (relevant to Alzheimer's disease).[10] The combination of the piperidine core for recognition and fluorine for metabolic stability makes these attractive candidates.

  • Oncology: The core scaffold can be adapted to target enzymes crucial for cancer cell survival. Analogs of 2-(piperidin-4-yl)ethan-1-ol have been successfully developed as potent and selective inhibitors of glutaminase 1 (GLS1), a key enzyme in cancer metabolism.[9] These compounds demonstrated good metabolic stability and in vivo antitumor activity in xenograft models.[9]

  • Infectious Diseases: The piperidine scaffold is a versatile building block for antiviral agents.[2] Furthermore, a fluorinated piperidine fragment was found to be recognized by the catalytic pocket of 3CLPro, the main protease of the SARS-CoV-2 coronavirus, highlighting its potential in developing new COVID-19 therapeutics.[4][5]

  • CNS Disorders: Many CNS-active drugs incorporate a piperidine moiety. The ability of fluorine to modulate pKa and lipophilicity is particularly advantageous for optimizing blood-brain barrier penetration and minimizing off-target effects within the central nervous system.

Essential Experimental and Characterization Protocols

Rigorous structural confirmation and purity assessment are paramount.

General Protocol for N-Alkylation

This protocol describes the final step of attaching the side chain to a pre-formed 3,3-difluoropiperidine scaffold.

  • Dissolution: Dissolve 3,3-difluoropiperidine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution.

  • Electrophile Addition: Add 2-bromoethanol (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Filter off any inorganic salts. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Key Characterization Techniques
  • Nuclear Magnetic Resonance (NMR): A full suite of NMR experiments is essential for unambiguous structure determination.

    • ¹H and ¹³C NMR: To confirm the overall carbon-hydrogen framework.

    • ¹⁹F NMR: Crucial for confirming the presence and chemical environment of the fluorine atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the precise structure of the synthesized analog.[2][11]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition (molecular formula) of the new compound.[11]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector is the standard for assessing the purity of the final compound. For chiral analogs, chiral HPLC is necessary to determine the enantiomeric excess (ee).[12]

Conclusion and Future Directions

The 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol scaffold and its analogs represent a highly promising area for drug discovery. The strategic incorporation of gem-difluoro groups provides a powerful tool to overcome common pharmacokinetic and safety hurdles, such as metabolic instability and hERG liability. The synthetic routes to these scaffolds are becoming increasingly efficient, enabling the rapid generation of diverse chemical libraries for screening.

Future research should focus on:

  • Expanding Chemical Diversity: Exploring novel bioisosteric replacements for the piperidine ring and further functionalization of the side chain to target new biological space.

  • Stereoselective Synthesis: Developing more efficient and scalable stereoselective synthetic methods to access enantiomerically pure analogs, which is often critical for therapeutic efficacy and safety.

  • New Biological Targets: Screening libraries of these analogs against a wider range of biological targets to uncover novel therapeutic applications.

By integrating advanced synthetic chemistry with a deep understanding of medicinal chemistry principles, the full potential of this versatile scaffold can be realized, leading to the development of the next generation of safer and more effective medicines.

References

  • G. Goti, G. S. C. G. Angelici, F. Cardona, A. G. (2020). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. Request PDF. [Link]

  • Universität Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. News Portal. [Link]

  • ResearchGate. (2025). Biological Active Fluorobenzoates of Piperidine Range. [Link]

  • PubMed. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. National Center for Biotechnology Information. [Link]

  • PMC. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. National Center for Biotechnology Information. [Link]

  • Nature. (2025). Structure-activity relationship of prevalent synthetic cannabinoid metabolites on hCB1 in vitro and in silico dynamics. Signal Transduction and Targeted Therapy. [Link]

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... [Link]

  • MDPI. (2021). Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe. Molecules. [Link]

  • PubMed. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. National Center for Biotechnology Information. [Link]

  • PMC. (n.d.). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2006). Structure-Activity Relationship of the Antifungal 1-Aryl-2-(azol-1-yl)ethane Derivatives. [Link]

  • PubChem. (n.d.). 2,2-Difluoro-2-(pyrrolidin-3-yl)ethan-1-ol. National Center for Biotechnology Information. [Link]

  • PubMed. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. National Center for Biotechnology Information. [Link]

  • IRIS UniPA. (n.d.). Stereoselective Synthesis and Pharmacological Evaluation of 2,4-Bridged Piperidine Derivatives Designed to Activate the κ. [Link]

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Protocols & Analytical Methods

Method

Application Note: 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol as a Strategic Building Block in Medicinal Chemistry

Executive Summary In modern drug discovery, managing the delicate balance between target affinity and favorable ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles is a primary challenge. 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, managing the delicate balance between target affinity and favorable ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles is a primary challenge. 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol has emerged as a highly versatile building block that addresses this challenge directly. By combining the physicochemical tuning properties of a gem-difluorinated piperidine core with the synthetic adaptability of an N-hydroxyethyl linker, this compound allows medicinal chemists to rapidly optimize lead compounds for central nervous system (CNS) penetration, oral bioavailability, and reduced cardiotoxicity.

This guide provides an in-depth technical analysis of the causality behind its physicochemical behavior and delivers self-validating, field-proven protocols for its integration into drug discovery workflows.

Physicochemical Profiling: The "Fluorine Effect"

The strategic incorporation of fluorine into aliphatic amines is a validated tactic to modulate basicity[1]. Unsubstituted piperidines typically exhibit a pKa of ~11.2, meaning they exist almost exclusively (>99.9%) in their protonated, cationic state at physiological pH (7.4). While this is useful for forming salt bridges with target proteins, excessive basicity severely limits passive transcellular permeability and increases the risk of off-target liabilities, such as binding to the hERG potassium channel (leading to cardiotoxicity) and inducing phospholipidosis.

Mechanistic Causality of gem-Difluorination

By introducing a gem-difluoro group at the 3-position (the β -position relative to the basic nitrogen), the strong electron-withdrawing inductive effect propagates through the σ -bond framework. Because the inductive effect is highly distance-dependent, β -fluorination (3,3-difluoro) results in a profound pKa drop of approximately 3.8 units, whereas γ -fluorination (4,4-difluoro) only yields a drop of ~1.5 units, as detailed in [2].

Consequently, the basic pKa of 3,3-difluoropiperidine is shifted to 7.4 [3]. At physiological pH, this creates a ~50:50 equilibrium between the neutral and protonated species. This drastically increases the fraction of the uncharged species available for passive diffusion across the gut wall or the blood-brain barrier (BBB), directly enhancing oral absorption[4].

Quantitative Comparison

Table 1: Physicochemical Impact of Fluorination on the Piperidine Scaffold

ScaffoldpKa (Basic) Δ pKa vs PiperidineCalculated Ionization at pH 7.4Primary Medicinal Chemistry Utility
Piperidine 11.20>99.9% (Cationic)High-affinity salt-bridge formation
4,4-Difluoropiperidine 9.7-1.5~99.5% (Cationic)Moderate lipophilicity tuning
3,3-Difluoropiperidine 7.4-3.8~50.0% (Neutral/Cationic)BBB penetration, hERG mitigation
2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol ~6.9*-4.3~76.0% (Neutral)Linker-ready ADME optimization

*Estimated value incorporating the additional inductive electron-withdrawing effect of the N-alkyl alcohol.

Strategic Application Workflows

The N-hydroxyethyl moiety serves as a bifunctional synthetic handle. It can be utilized directly in Mitsunobu etherifications, activated as a leaving group (mesylate/halide) for nucleophilic displacement, or oxidized to an aldehyde for reductive aminations.

G A 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol B gem-Difluoro Group (β-Position to Amine) A->B C N-Hydroxyethyl Linker (Primary Alcohol) A->C D Inductive Electron Withdrawal (ΔpKa ≈ -3.8) B->D E Bifunctional Synthetic Handle (Alkylation, Mitsunobu) C->E F Reduced hERG Liability & Phospholipidosis D->F Attenuated basicity G Increased Passive Permeability (Higher Neutral Fraction at pH 7.4) D->G Optimized LogD

Logical workflow demonstrating the dual utility of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure mechanistic integrity at each step.

Protocol A: Synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

This procedure utilizes an SN​2 alkylation of 3,3-difluoropiperidine. Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature poorly solvates the amine nucleophile, thereby accelerating the SN​2 trajectory compared to protic alternatives[5].

Reagents:

  • 3,3-Difluoropiperidine hydrochloride (1.0 equiv)

  • 2-Bromoethanol (1.1 equiv)

  • Potassium carbonate ( K2​CO3​ , anhydrous, 2.5 equiv)

  • Acetonitrile (MeCN, 0.2 M)

Step-by-Step Methodology:

  • Free-Basing & Initiation: Suspend K2​CO3​ (2.5 equiv) in MeCN. Add 3,3-difluoropiperidine hydrochloride (1.0 equiv). Causality: The excess base is required to first neutralize the hydrochloride salt, generating the active free amine, and subsequently scavenge the HBr byproduct formed during alkylation to prevent reaction stalling.

  • Alkylation: Add 2-bromoethanol (1.1 equiv) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 65 °C. Stir for 12–16 hours. Causality: 65 °C provides sufficient thermal energy to overcome the activation barrier of the SN​2 reaction without triggering excessive elimination of 2-bromoethanol (which would form volatile oxirane or acetaldehyde).

  • In-Process Control (IPC): Monitor via TLC (DCM/MeOH 9:1, Ninhydrin stain) or LC-MS. The product will show an [M+H]+ of 166.1.

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts ( KBr , unreacted K2​CO3​ ). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc, wash with brine, and dry over anhydrous Na2​SO4​ . Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM) to yield the pure product as a pale yellow oil.

Protocol B: Integration via Mitsunobu Etherification

This protocol details the attachment of the synthesized linker to a lead compound featuring a phenolic core (Ar-OH).

Reagents:

  • 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (1.2 equiv)

  • Target Phenol (Ar-OH, pKa < 11, 1.0 equiv)

  • Triphenylphosphine ( PPh3​ , 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF, 0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere ( N2​ or Ar), dissolve the Target Phenol, 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol, and PPh3​ in anhydrous THF.

  • Betaine Formation: Cool the mixture to 0 °C using an ice bath. Causality: DIAD addition is highly exothermic. Cooling prevents the premature degradation of the highly reactive PPh3​ -DIAD betaine intermediate.

  • Activation: Add DIAD dropwise over 10 minutes. The solution will typically turn pale yellow.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–8 hours. Causality: The primary alcohol of the piperidine derivative smoothly attacks the phosphonium intermediate, followed by displacement by the phenoxide ion. Since the alcohol is primary, steric hindrance is minimal, ensuring high yields.

  • In-Process Control (IPC): Monitor via LC-MS. Look for the disappearance of the phenol mass and the appearance of the etherified product.

  • Workup & Purification: Quench the reaction with a few drops of water. Concentrate the mixture. Purify directly via Reverse-Phase HPLC (C18, Water/MeCN with 0.1% TFA) to isolate the target molecule.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Enhancement of Oral Absorption in Selective 5-HT1D Receptor Agonists: Fluorinated 3-[3-(Piperidin-1-yl)propyl]indoles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities Source: ChemMedChem (Wiley Online Library) URL:[Link]

  • 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 Source: PubChem (National Institutes of Health) URL:[Link]

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Application

Applications of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol in drug discovery

An in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of the fluorinated building block, 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol. Introduction: A Strategic Build...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of the fluorinated building block, 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol.

Introduction: A Strategic Building Block for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the rational design of drug candidates hinges on the use of molecular building blocks that impart advantageous physicochemical and pharmacological properties. 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol emerges as a highly valuable, yet underexplored, scaffold for this purpose. Its structure is a strategic amalgamation of three key motifs: a piperidine core, a gem-difluoro modification, and a functionalized ethanolamine side-chain. This combination offers a powerful toolkit for medicinal chemists to address common challenges in drug development, including metabolic instability, target selectivity, and bioavailability.

The piperidine ring is a ubiquitous heterocycle found in numerous FDA-approved drugs, prized for its favorable pharmacological profile and synthetic tractability.[1][2] The introduction of a gem-difluoro group at the 3-position is a deliberate and impactful modification. Fluorine, with its small size and high electronegativity, is a "magic bullet" in drug design.[3][4] Its incorporation can profoundly influence a molecule's properties by:

  • Blocking Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong, making the adjacent positions resistant to metabolic breakdown by cytochrome P450 enzymes. This can significantly prolong a drug's half-life and improve its pharmacokinetic profile.[5][6]

  • Modulating Basicity (pKa): The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the piperidine nitrogen. This can reduce unwanted interactions with off-target proteins and improve a compound's ability to permeate cell membranes, thereby enhancing bioavailability.[3][5]

  • Enhancing Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen-bond interactions with protein targets, leading to increased potency and selectivity.[3][7]

The 2-hydroxyethyl group attached to the piperidine nitrogen serves as a crucial synthetic handle, allowing for the straightforward incorporation of this fluorinated scaffold into a wide array of molecular architectures. This guide provides a detailed exploration of the applications of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, complete with actionable protocols for its synthesis and derivatization.

PART 1: Strategic Applications in Drug Discovery Programs

The unique structural features of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol make it an attractive building block for several therapeutic areas. The difluoropiperidine moiety can be considered a bioisostere of other piperidine or even pyrrolidine rings, offering an improved property profile.

Application I: Development of CNS-Targeting Agents

The development of drugs targeting the Central Nervous System (CNS) is often hampered by the need to cross the blood-brain barrier (BBB). Lipophilicity and pKa are critical determinants of BBB penetration.

  • Rationale: The introduction of the difluoro group can fine-tune the lipophilicity of the parent molecule into the optimal range for BBB permeability.[4] Furthermore, by lowering the basicity of the piperidine nitrogen, the proportion of the neutral, membrane-permeable species at physiological pH is increased. This strategy has been successfully employed in the design of various CNS agents, including histamine-3 receptor antagonists, where fluorinated piperidines are key components.[8]

Application II: Oncology and Metabolic Disease

Targeted therapies in oncology and metabolic diseases often require high selectivity to minimize off-target toxicity. The conformational constraints and altered electronics imparted by the difluoro group can enhance target engagement and selectivity.

  • Oncology Rationale: Analogs such as 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol have been developed as potent inhibitors of glutaminase 1 (GLS1), a key enzyme in cancer metabolism.[9] Incorporating the 3,3-difluoro motif into similar scaffolds could enhance metabolic stability and cell permeability, leading to more durable and potent anti-cancer agents.

  • Metabolic Disease Rationale: A similar building block, (3,3-Difluoro-pyrrolidin-1-yl)-methanone, was a key component in the discovery of a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor for the treatment of type 2 diabetes.[10] This highlights the utility of gem-difluorinated azaheterocycles in creating highly effective enzyme inhibitors. The 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol scaffold provides a direct pathway to explore this chemical space.

Data Summary: Impact of Fluorination on Drug Properties

The decision to incorporate a fluorinated building block is driven by its predictable and beneficial impact on key drug-like properties.

PropertyConsequence of 3,3-Difluoro SubstitutionScientific Rationale
Metabolic Stability IncreasedThe high strength of the C-F bond sterically and electronically shields adjacent C-H bonds from enzymatic (e.g., CYP450) oxidation.[4][6]
Lipophilicity (LogP) IncreasedFluorine is more lipophilic than hydrogen, which can enhance membrane permeability and binding in hydrophobic pockets.[4][5]
Basicity (pKa) DecreasedThe strong inductive effect of the two electronegative fluorine atoms withdraws electron density from the piperidine nitrogen, making it less basic.[3]
Binding Affinity Potentially IncreasedFluorine can form favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, enhancing potency.[3][7]
Bioavailability Potentially IncreasedA combination of enhanced metabolic stability, optimized lipophilicity, and reduced pKa can lead to improved oral absorption and systemic exposure.[5][11]

PART 2: Experimental Protocols and Methodologies

The following protocols provide a framework for the synthesis, derivatization, and biological evaluation of compounds incorporating the 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol scaffold.

Protocol 1: Synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

This protocol describes a plausible multi-step synthesis starting from a commercially available piperidone derivative.

A N-Boc-3-piperidinone B N-Boc-3,3-difluoropiperidine A->B  Deoxofluorination  (DAST or XtalFluor) C 3,3-Difluoropiperidine (as HCl or TFA salt) B->C  Boc Deprotection  (HCl or TFA) D 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol C->D  N-Alkylation  (2-Bromoethanol, Base)

Caption: Synthetic workflow for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol.

Step-by-Step Methodology:

  • Deoxofluorination of N-Boc-3-piperidinone:

    • To a solution of N-Boc-3-piperidinone (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) (2.2 eq) dropwise.

    • Causality: DAST is a common reagent for converting ketones to gem-difluorides. The reaction is performed at low temperature to control reactivity and minimize side products.

    • Allow the reaction to slowly warm to room temperature and stir for 24 hours.

    • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3x), combine the organic layers, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude N-Boc-3,3-difluoropiperidine.

  • Boc Deprotection:

    • Dissolve the crude N-Boc-3,3-difluoropiperidine in a solution of 4M HCl in 1,4-dioxane.

    • Stir at room temperature for 4 hours.

    • Causality: Strong acid cleaves the tert-butyloxycarbonyl (Boc) protecting group, yielding the hydrochloride salt of the free amine, which is typically a stable solid.

    • Concentrate the mixture under reduced pressure to obtain 3,3-difluoropiperidine hydrochloride.

  • N-Alkylation:

    • To a solution of 3,3-difluoropiperidine hydrochloride (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).

    • Add 2-bromoethanol (1.2 eq) to the mixture.

    • Heat the reaction to 60-80 °C and stir for 12-18 hours.

    • Causality: The base deprotonates the amine hydrochloride, allowing the resulting free amine to act as a nucleophile and displace the bromide from 2-bromoethanol in an Sₙ2 reaction.

    • After cooling, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield pure 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol.

Protocol 2: Derivatization via Williamson Ether Synthesis

This protocol details how to use the terminal hydroxyl group to link the scaffold to an aromatic or heteroaromatic system of interest (Ar-X).

Step-by-Step Methodology:

  • Deprotonation of the Alcohol:

    • Dissolve 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.

    • Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form a sodium alkoxide, a much more potent nucleophile for the subsequent SₙAr reaction.

    • Stir the mixture at 0 °C for 30 minutes.

  • Nucleophilic Aromatic Substitution (SₙAr):

    • To the alkoxide solution, add a solution of an electron-deficient aryl halide or heteroaryl halide (e.g., 2-chloropyrimidine, 4-fluoronitrobenzene) (1.0 eq) in THF.

    • Allow the reaction to warm to room temperature or heat as necessary (e.g., to 60 °C) and monitor by TLC or LC-MS until completion.

    • Causality: The activated aryl halide reacts with the potent alkoxide nucleophile to form the desired ether linkage. The reaction requires an electron-withdrawing group on the aromatic ring to proceed efficiently.

    • Carefully quench the reaction with water.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash chromatography to obtain the desired ether derivative.

Protocol 3: General Workflow for Biological Evaluation

This workflow outlines the logical progression from a newly synthesized compound library to the identification of a lead candidate.

cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary & Functional Assays cluster_3 ADME/PK Profiling A Synthesize Library of Derivatives (Protocol 2) B Purity & Structural Confirmation (LC-MS, NMR) A->B C High-Throughput Target Binding Assay (e.g., Radioligand Binding, TR-FRET) B->C Initial Evaluation D Cell-Based Functional Assay (e.g., Reporter Gene, Calcium Flux) C->D Confirm Hits E Selectivity Panel (Assay against related targets) D->E F In Vitro ADME Assays (Metabolic Stability, Permeability) E->F Profile Leads

Caption: In vitro evaluation cascade for novel drug candidates.

Conclusion

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol represents a prime example of a modern medicinal chemistry building block, designed to overcome known liabilities in drug discovery. By leveraging the well-documented benefits of gem-difluorination on a versatile piperidine scaffold, researchers can accelerate the development of drug candidates with enhanced metabolic stability, target potency, and favorable pharmacokinetic profiles. The protocols and strategic insights provided herein serve as a comprehensive guide for the effective incorporation of this powerful tool into diverse drug discovery programs.

References

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Method

The Versatile Building Block: 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol in Modern Organic Synthesis

Introduction: The Strategic Incorporation of the 3,3-Difluoropiperidine Moiety In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Incorporation of the 3,3-Difluoropiperidine Moiety

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance a multitude of pharmacokinetic and pharmacodynamic properties. The introduction of fluorine can modulate pKa, improve metabolic stability, and increase membrane permeability.[1][2] Among the various fluorinated motifs, the 3,3-difluoropiperidine scaffold has emerged as a particularly valuable component in the design of novel therapeutics. The gem-difluoro substitution on the piperidine ring introduces a unique conformational bias and alters the electronic properties of the nitrogen atom, which can lead to improved target engagement and selectivity.[3]

This guide provides a detailed exploration of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, a versatile and highly valuable building block for the facile introduction of the 3,3-difluoropiperidine moiety into a diverse range of molecular architectures. The presence of a primary alcohol offers a convenient handle for a variety of chemical transformations, allowing for its seamless integration into complex synthetic routes. We will delve into the synthesis of this building block and provide detailed protocols for its application in key synthetic transformations, empowering researchers, scientists, and drug development professionals to leverage its full potential in their synthetic endeavors.

Synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol: A Representative Protocol

The synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is typically achieved through the N-alkylation of 3,3-difluoropiperidine with a suitable two-carbon electrophile bearing a protected or unprotected hydroxyl group. The following protocol describes a robust and scalable procedure for its preparation.

Protocol 1: Synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

This protocol is based on the well-established N-alkylation of secondary amines.

Reaction Scheme:

Synthesis_of_2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol cluster_reactants cluster_products 3,3-Difluoropiperidine 3,3-Difluoropiperidine Reaction + 3,3-Difluoropiperidine->Reaction 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Reaction Product 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol Reaction->Product K2CO3, Acetonitrile, Reflux

Synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

Materials and Equipment:

Reagent/EquipmentDetails
3,3-Difluoropiperidine hydrochlorideCommercially available
2-BromoethanolCommercially available
Potassium carbonate (K₂CO₃)Anhydrous
Acetonitrile (CH₃CN)Anhydrous
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Standard glassware for workup
Rotary evaporator
Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with 3,3-difluoropiperidine hydrochloride (1.0 eq.), add anhydrous acetonitrile.

  • Add potassium carbonate (2.5 eq.) to the suspension. The potassium carbonate will neutralize the hydrochloride salt and act as the base for the alkylation reaction.

  • Add 2-bromoethanol (1.1 eq.) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol as a pure compound.

Causality Behind Experimental Choices:

  • Acetonitrile is chosen as the solvent due to its suitable boiling point for reflux and its ability to dissolve the reactants.

  • Potassium carbonate is a mild and effective base for this type of N-alkylation, minimizing potential side reactions. An excess is used to ensure complete reaction.

  • Refluxing the reaction provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

Application Notes: Key Transformations of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

The primary alcohol functionality of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol serves as a versatile handle for a variety of synthetic transformations. The following protocols detail some of the most common and useful applications of this building block.

Application 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alcohol and an alkyl halide.[1][4] This reaction allows for the introduction of a wide variety of substituents at the hydroxyl position.

Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis_Workflow Start 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol Step1 Deprotonation with a strong base (e.g., NaH) Start->Step1 Step2 Formation of the alkoxide Step1->Step2 Step3 Nucleophilic attack on an alkyl halide (R-X) Step2->Step3 Product O-Alkyl Ether Product Step3->Product

Williamson Ether Synthesis Workflow

Protocol 2: Synthesis of 1-(2-ethoxyethyl)-3,3-difluoropiperidine

Materials and Equipment:

Reagent/EquipmentDetails
2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol
Sodium hydride (NaH)60% dispersion in mineral oil
Anhydrous Tetrahydrofuran (THF)
Ethyl iodide (CH₃CH₂I)
Round-bottom flask
Magnetic stirrer and stir bar
Syringe and needle
Standard glassware for workup
Rotary evaporator
Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (1.0 eq.) in anhydrous THF to the NaH suspension via syringe. Hydrogen gas will be evolved.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0°C and add ethyl iodide (1.2 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-(2-ethoxyethyl)-3,3-difluoropiperidine.

Causality Behind Experimental Choices:

  • Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the reactive alkoxide.[2]

  • Anhydrous THF is used as the solvent to prevent quenching of the highly reactive sodium hydride and the resulting alkoxide.

  • The reaction is performed under an inert atmosphere to prevent moisture from reacting with the sodium hydride.

  • The stepwise addition and temperature control are crucial for managing the exothermicity of the deprotonation and ensuring a controlled reaction.

Application 2: Esterification via Acylation

The primary alcohol of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol can be readily esterified with a variety of carboxylic acids or their derivatives. Acylation with an acid chloride is a common and efficient method.

Protocol 3: Synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethyl acetate

Materials and Equipment:

Reagent/EquipmentDetails
2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol
Acetyl chloride (CH₃COCl)
Triethylamine (Et₃N) or Pyridine
Anhydrous Dichloromethane (DCM)
Round-bottom flask
Magnetic stirrer and stir bar
Syringe and needle
Standard glassware for workup
Rotary evaporator
Silica gel for column chromatography

Procedure:

  • Dissolve 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the solution. This base will act as a scavenger for the HCl generated during the reaction.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq.) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-(3,3-Difluoropiperidin-1-yl)ethyl acetate.

Causality Behind Experimental Choices:

  • Acetyl chloride is a highly reactive acylating agent, leading to a rapid and efficient esterification.

  • Triethylamine or pyridine is essential to neutralize the hydrochloric acid byproduct, which could otherwise protonate the starting material or the product and lead to side reactions.

  • DCM is a good solvent for this reaction as it is inert and easily removed.

Application 3: Conversion to the Corresponding Amine

The hydroxyl group can be converted to a primary amine, providing a valuable intermediate for further functionalization, such as in the synthesis of amides or for reductive amination. A common method for this transformation is a two-step process involving conversion to an azide followed by reduction.

Workflow for Alcohol to Amine Conversion:

Alcohol_to_Amine_Workflow Start 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol Step1 Conversion to a good leaving group (e.g., mesylate or tosylate) Start->Step1 Step2 Nucleophilic substitution with sodium azide (NaN3) Step1->Step2 Step3 Reduction of the azide (e.g., with H2, Pd/C or LiAlH4) Step2->Step3 Product 2-(3,3-Difluoropiperidin-1-yl)ethanamine Step3->Product

Alcohol to Amine Conversion Workflow

Protocol 4: Synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethanamine

Step A: Synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethyl methanesulfonate

Materials and Equipment:

Reagent/EquipmentDetails
2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol
Methanesulfonyl chloride (MsCl)
Triethylamine (Et₃N)
Anhydrous Dichloromethane (DCM)
Round-bottom flask
Magnetic stirrer and stir bar
Syringe and needle
Standard glassware for workup
Rotary evaporator

Procedure:

  • Follow the procedure outlined in Protocol 3, using methanesulfonyl chloride (1.2 eq.) in place of acetyl chloride.

  • The resulting mesylate is often used in the next step without extensive purification.

Step B: Synthesis of 1-(2-azidoethyl)-3,3-difluoropiperidine

Materials and Equipment:

Reagent/EquipmentDetails
2-(3,3-Difluoropiperidin-1-yl)ethyl methanesulfonate
Sodium azide (NaN₃)
Dimethylformamide (DMF)Anhydrous
Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle
Standard glassware for workup
Rotary evaporator

Procedure:

  • Dissolve the crude mesylate from Step A in anhydrous DMF.

  • Add sodium azide (1.5 eq.) to the solution.

  • Heat the reaction mixture to 60-80°C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude azide.

Step C: Synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethanamine

Materials and Equipment:

Reagent/EquipmentDetails
1-(2-azidoethyl)-3,3-difluoropiperidine
Palladium on carbon (Pd/C)10%
Methanol (MeOH)
Hydrogen gas (H₂)Balloon or hydrogenation apparatus
Round-bottom flask
Magnetic stirrer and stir bar
Filtration apparatus
Rotary evaporator

Procedure:

  • Dissolve the crude azide from Step B in methanol.

  • Carefully add 10% Pd/C (catalytic amount) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere until the reaction is complete (monitored by the disappearance of the azide starting material by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Palladium on carbon can be pyrophoric when dry.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain 2-(3,3-Difluoropiperidin-1-yl)ethanamine.

Causality Behind Experimental Choices:

  • The conversion of the alcohol to a mesylate creates a good leaving group for the subsequent nucleophilic substitution with azide.

  • Sodium azide is a common and effective source of the azide nucleophile.

  • DMF is a polar aprotic solvent that is well-suited for Sₙ2 reactions.

  • The reduction of the azide to the amine is a clean and high-yielding reaction, with catalytic hydrogenation being a common and effective method.

Conclusion

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is a highly valuable and versatile building block that provides a straightforward entry into molecules containing the medicinally important 3,3-difluoropiperidine moiety. The primary alcohol functionality allows for a wide range of synthetic transformations, making it a powerful tool for the synthesis of complex molecules in drug discovery and development. The protocols provided in this guide offer robust and reliable methods for the synthesis and application of this key building block, enabling researchers to accelerate their synthetic programs and explore new chemical space.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350-356.
  • O'Hagan, D. Understanding the conformational behavior of fluorinated piperidines: The origin of the axial-F preference.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.

Sources

Application

Introduction: The Strategic Role of Fluorinated Piperidines in Modern Drug Discovery

An Application Note on the Experimental Use of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol The piperidine scaffold is one of the most ubiquitous N-heterocycles in approved pharmaceuticals, valued for its ability to confer f...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Experimental Use of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

The piperidine scaffold is one of the most ubiquitous N-heterocycles in approved pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and serve as a versatile synthetic handle.[1][2] The strategic incorporation of fluorine atoms onto this scaffold has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune a molecule's physicochemical and biological profile.[3][4] Geminal difluorination at the 3-position of the piperidine ring, as seen in 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, imparts several distinct advantages. It introduces a significant dipole moment, can enforce specific ring conformations, and critically, lowers the basicity (pKa) of the piperidine nitrogen.[5] This reduction in basicity is a well-established strategy to mitigate the risk of off-target activity, particularly affinity for the hERG potassium channel, a common cause of cardiotoxicity.[5]

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the practical application of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol. It is not merely a list of steps but a detailed framework explaining the rationale behind experimental choices. The protocols provided are designed to be robust and self-validating, enabling the seamless integration of this valuable building block into synthetic workflows for the generation of novel chemical entities.

Physicochemical Properties, Handling, and Storage

Prior to experimental use, a thorough understanding of the compound's properties and safety requirements is essential.

Compound Data Summary

The following table summarizes the key physicochemical properties of the title compound and its close analogs.

PropertyValueSource/Note
IUPAC Name 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol-
Molecular Formula C₇H₁₃F₂NOCalculated
Molecular Weight 165.18 g/mol Calculated
Appearance Likely a solid or oilInferred from similar compounds
pKa (Piperidine N) ~7-8 (Predicted)Lower than non-fluorinated piperidines (~11)[5]
Solubility Soluble in polar organic solvents (e.g., MeOH, DCM, DMF)General chemical knowledge
Safe Handling and Storage Protocols

While a specific Safety Data Sheet (SDS) for the title compound is not available, data from structurally related difluoropiperidine hydrochlorides indicate a consistent hazard profile.[6][7][8]

  • Personal Protective Equipment (PPE): Always handle the compound within a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Hazard Profile: The compound should be treated as a potential irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation upon inhalation.[7] Avoid breathing dust, fumes, or vapors.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Keep in a cool, dry, and well-ventilated place away from incompatible materials.[7]

Core Application: A Versatile Building Block in Synthetic Chemistry

The primary utility of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is as a bifunctional building block. It possesses two key reactive sites: the secondary amine of the piperidine ring and the primary hydroxyl group of the ethanol tail. This section provides detailed protocols for leveraging the piperidine nitrogen as a nucleophile in two common, high-value reaction types.

Protocol 1: Amide Bond Formation with a Carboxylic Acid

This protocol details a standard peptide-style coupling to form an amide bond, a ubiquitous linkage in pharmaceutical compounds.

Causality and Rationale: The reaction utilizes a coupling agent (HATU) to activate the carboxylic acid, making it susceptible to nucleophilic attack by the piperidine nitrogen. A non-nucleophilic organic base (DIPEA) is required to neutralize the generated acid and facilitate the reaction. Anhydrous DMF is an excellent polar aprotic solvent for this transformation.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Dissolve Carboxylic Acid and HATU in DMF prep2 Add DIPEA to solution prep1->prep2 reac1 Add 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol solution dropwise at 0°C prep2->reac1 reac2 Stir at room temperature (Monitor by TLC/LC-MS) reac1->reac2 work1 Quench with water reac2->work1 Reaction Complete work2 Extract with EtOAc work1->work2 work3 Wash organic layer (brine) work2->work3 work4 Dry (Na2SO4), filter, concentrate work3->work4 puri Purify via Column Chromatography work4->puri char Characterize Product (NMR, MS, HPLC) puri->char

Caption: Workflow for Amide Coupling Reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Cool the solution to 0°C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Stir for 10 minutes.

  • Nucleophile Addition: Add a solution of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (1.2 eq) in a small amount of anhydrous DMF dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Buchwald-Hartwig N-Arylation

This protocol describes a palladium-catalyzed cross-coupling reaction to form a C-N bond between the piperidine and an aryl halide, a common motif in CNS-active agents.

Causality and Rationale: This reaction relies on a palladium catalyst and a specialized phosphine ligand (e.g., Xantphos) to form an active catalytic species that facilitates the coupling of the amine and the aryl halide. A strong base (e.g., Cs₂CO₃) is required for the catalytic cycle to proceed. Anhydrous, degassed toluene is used as the solvent to prevent oxidation of the catalyst.

Step-by-Step Methodology:

  • Flask Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (1.2 eq), Cesium Carbonate (Cs₂CO₃) (1.5 eq), and the phosphine ligand (e.g., Xantphos, 0.1 eq).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.05 eq).

  • Solvent and Degassing: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-110°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification and Characterization: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography. Characterize the final N-aryl piperidine product by NMR and MS as described in Protocol 1.

Application in Fragment-Based Drug Discovery (FBDD)

With a molecular weight under 170 g/mol and clear vectors for synthetic elaboration, 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is an ideal candidate for inclusion in a fragment library for FBDD campaigns.[5]

Rationale for Use:

  • Low Molecular Weight: Fits the "Rule of Three" for fragments.

  • 3D Character: The saturated piperidine ring provides three-dimensional topology, which is advantageous for exploring complex protein binding pockets.[5]

  • ¹⁹F NMR Handle: The gem-difluoro group provides a clean, high-sensitivity signal for ¹⁹F NMR-based screening, allowing for rapid detection of binding to a target protein without interference from biological matrices.

cluster_lib Library Preparation cluster_screen Screening Cascade cluster_dev Hit-to-Lead Development lib1 Integrate Fragment into Library lib2 Quality Control (QC) (Purity, Solubility) lib1->lib2 screen1 Primary Biophysical Screen (e.g., 19F NMR, SPR, T_m) lib2->screen1 Library Ready screen2 Hit Confirmation & Validation screen1->screen2 Initial Hits dev1 Structural Biology (X-ray Crystallography, Cryo-EM) screen2->dev1 Validated Hits dev2 Structure-Guided Elaboration (Using Protocols from Sec. 2) dev1->dev2 dev3 Lead Optimization dev2->dev3

Caption: Workflow for Fragment-Based Drug Discovery.

References

  • Giang, P. M., & Tran, T. H. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Mini-Reviews in Organic Chemistry, 19(5), 589-617.[1]

  • Gualdani, R., et al. (2018). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 83(15), 8046–8055.[5]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 10855–10860.[3][4]

  • University of Münster. (2019, January 22). Chemists develop new synthesis method for producing fluorinated piperidines. Press Release.[2]

  • Thermo Fisher Scientific. (2015, June 2). Safety Data Sheet: 4,4-Difluoropiperidine hydrochloride. Fisher Scientific.[6]

  • Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet: 3,3-Difluoropiperidine hydrochloride. Fisher Scientific.[7]

  • Tokyo Chemical Industry. (2025, November 27). Safety Data Sheet: 4,4-Difluoropiperidine Hydrochloride. TCI Chemicals.[8]

  • MilliporeSigma. (n.d.). 2-(3-fluoroazetidin-1-yl)ethan-1-ol. Retrieved from a commercial supplier website.

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Retrieved from a commercial supplier website.[9]

  • Chemical Management. (2022, November 18). Safety Data Sheet. Retrieved from a commercial supplier website.[10]

Sources

Method

Application Note: Mass Spectrometric Characterization of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

Abstract This application note presents a detailed guide to the mass spectrometric analysis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, a fluorinated piperidine derivative representative of a class of compounds with sig...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed guide to the mass spectrometric analysis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, a fluorinated piperidine derivative representative of a class of compounds with significant interest in pharmaceutical and agrochemical development. We provide optimized protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The LC-MS/MS method, utilizing electrospray ionization (ESI), is ideal for sensitive detection and characterization of the protonated molecule. The GC-MS method with electron ionization (EI) offers complementary data, revealing detailed structural fragments crucial for unambiguous identification. This guide explains the rationale behind methodological choices and details the expected fragmentation pathways, providing researchers with a robust framework for the analysis of this and structurally related compounds.

Introduction

The incorporation of a piperidine scaffold is a cornerstone of modern medicinal chemistry, with this heterocyclic amine being a key component in numerous pharmaceuticals.[1] Simultaneously, the strategic introduction of fluorine atoms into drug candidates is a widely used tactic to enhance metabolic stability, binding affinity, and bioavailability.[2] The compound 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol combines these two important structural motifs. As such, developing precise and reliable analytical methods for its characterization is essential for drug discovery, development, and quality control processes.

Mass spectrometry stands as a premier analytical technique for this purpose due to its high sensitivity, selectivity, and ability to provide detailed structural information.[3] This document outlines comprehensive protocols for analyzing 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol using two complementary mass spectrometric approaches: LC-MS/MS for soft ionization and fragmentation analysis, and GC-MS for classical electron ionization fragmentation patterning.

Analyte Properties and Ionization Strategy

Understanding the physicochemical properties of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is fundamental to selecting the appropriate analytical strategy.

Table 1: Physicochemical Properties of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

PropertyValueRationale for MS Method Selection
Structure Chemical StructureThe structure contains a basic tertiary amine and a polar hydroxyl group.
Molecular Formula C₇H₁₃F₂NO-
Monoisotopic Mass 165.0965 DaUsed for accurate mass measurement in high-resolution MS.
Average Mass 164.183 g/mol Used for calculations involving standard concentrations.
Key Functional Groups Tertiary Amine (Piperidine-N), Primary Alcohol (-OH), Geminal Difluoride (-CF₂)The basic nitrogen is readily protonated, making it ideal for positive-ion electrospray ionization (ESI).[4][5] The polar -OH group enhances solubility in common LC mobile phases but may require derivatization for optimal GC performance.

The presence of the basic piperidine nitrogen strongly suggests that positive-ion ESI will be highly efficient, leading to the formation of a stable protonated molecule, [M+H]⁺. This ion can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer to elicit structurally informative fragments.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale and Experimental Design

LC-MS/MS is the preferred method for the analysis of polar, non-volatile, and potentially thermally labile compounds. ESI is a soft ionization technique that typically preserves the molecular species, yielding the protonated molecule as the base peak in the full scan spectrum.[5] This allows for the selection of the [M+H]⁺ ion for subsequent MS/MS experiments to probe the molecular structure through controlled fragmentation. The use of a C18 reversed-phase column is a standard and robust choice for separating small polar molecules.[1]

Sample Preparation
  • Prepare a 1.0 mg/mL stock solution of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol in methanol.

  • Create a working solution of 1.0 µg/mL by diluting the stock solution with a 50:50 mixture of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Filter the working solution through a 0.22 µm syringe filter if any particulate matter is visible.

Instrumentation and Conditions

Table 2: Recommended LC-MS/MS Parameters

ParameterSettingPurpose
LC System UHPLC or HPLC SystemHigh-resolution separation.
ColumnC18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm)Good retention and peak shape for polar analytes.[1]
Mobile Phase A0.1% Formic Acid in WaterPromotes protonation for positive-ion ESI.[1]
Mobile Phase B0.1% Formic Acid in AcetonitrilePromotes protonation and elutes the analyte.
Gradient5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 minEnsures elution and cleaning of the column.
Flow Rate0.3 mL/minStandard for 2.1 mm ID columns.
Column Temperature40 °CEnsures reproducible retention times.
Injection Volume2 µLAdjustable based on analyte concentration and instrument sensitivity.
MS System Tandem Mass Spectrometer (Triple Quadrupole or Q-TOF)Enables fragmentation experiments (MS/MS).
Ionization SourceElectrospray Ionization (ESI)Optimal for polar, basic analytes.
Ionization ModePositiveThe basic nitrogen is readily protonated.[6]
Capillary Voltage3.5 kVOptimized for stable spray and ion generation.
Gas Temperature300 °CAids in desolvation of droplets.
Gas Flow10 L/minAids in desolvation.
Full Scan Rangem/z 50 - 300To detect the [M+H]⁺ precursor ion.
Product Ion ScanPrecursor: m/z 166.1; Collision Energy: 10-40 eV (ramped)To generate a rich spectrum of fragment ions.
Step-by-Step Protocol
  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions (5% B) until a stable baseline is achieved.

  • Perform a blank injection (50:50 A:B) to ensure the system is clean.

  • Inject the 1.0 µg/mL working solution.

  • Acquire data in both Full Scan mode to identify the [M+H]⁺ ion and in a data-dependent or targeted MS/MS mode to acquire fragment ion spectra for m/z 166.1.

  • Analyze the resulting data to identify the precursor ion and its characteristic product ions.

Expected Results and Fragmentation Pathway

In positive ESI mode, the analyte will be detected as its protonated molecule [M+H]⁺ at m/z 166.1043 . The MS/MS spectrum of this precursor ion is predicted to show several characteristic fragmentation pathways, primarily driven by the protonated nitrogen and the hydroxyl group.

  • Neutral Loss of Water: The most common initial fragmentation for protonated alcohols is the facile loss of H₂O (-18.01 Da), resulting in a fragment at m/z 148.09 .[1][3]

  • Cleavage of the Ethanolic Side-Chain: Alpha-cleavage adjacent to the nitrogen can lead to the loss of the entire ethanol side-chain, producing an iminium ion corresponding to the difluoropiperidine ring at m/z 120.06 .

  • Piperidine Ring Fission: Following the initial side-chain cleavage, the piperidine ring itself can undergo further fragmentation, a common pathway for such heterocyclic amines.[1]

G cluster_main Proposed ESI-MS/MS Fragmentation of [M+H]⁺ parent [M+H]⁺ m/z 166.10 frag1 Loss of H₂O Fragment m/z 148.09 parent->frag1 -18.01 Da frag2 Iminium Ion (Loss of C₂H₄O) m/z 122.08 parent->frag2 -44.02 Da frag3 Ring Opening Fragment m/z 94.06 frag2->frag3 -28.02 Da (C₂H₄)

Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale and Experimental Design

GC-MS with electron ionization (EI) provides a highly reproducible fragmentation pattern that serves as a "fingerprint" for the molecule and is valuable for library matching.[7][8] EI is a high-energy ("hard") ionization technique, which results in more extensive fragmentation compared to ESI.[1] This can reveal details about the carbon skeleton of the analyte. Due to the polar hydroxyl group, derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic peak shape, though direct injection should also be attempted.

Sample Preparation
  • Direct Analysis: Prepare a 10-100 µg/mL solution of the analyte in a suitable solvent like ethyl acetate or dichloromethane.

  • Derivatization (Optional):

    • Evaporate 100 µL of a 1 mg/mL stock solution in methanol to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Heat the mixture at 60 °C for 30 minutes.

    • Inject 1 µL of the resulting solution.

Instrumentation and Conditions

Table 3: Recommended GC-MS Parameters

ParameterSettingPurpose
GC System Gas Chromatograph with Split/Splitless InletStandard for capillary GC.
Column5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µmGeneral-purpose column with good performance for a wide range of analytes.
Carrier GasHeliumInert carrier gas.
Flow Rate1.0 mL/min (Constant Flow)Typical for 0.25 mm ID columns.
Inlet Temperature250 °CEnsures rapid volatilization of the analyte.
Oven Program60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates the analyte from solvent and impurities.
MS System Single Quadrupole or Ion Trap Mass Spectrometer-
Ionization SourceElectron Ionization (EI)Provides reproducible, library-searchable spectra.
Ionization Energy70 eVStandard EI energy for generating consistent fragmentation.
Source Temperature230 °CStandard operating temperature.
Scan Rangem/z 40 - 400Covers the expected mass range of the molecule and its fragments.
Step-by-Step Protocol
  • Condition the GC-MS system.

  • Perform a solvent blank injection to verify system cleanliness.

  • Inject 1 µL of the prepared sample into the GC inlet.

  • Start the data acquisition using the parameters defined above.

  • Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the analyte peak.

Expected Results and Fragmentation Pathway

The molecular ion (M⁺) at m/z 165.10 may be of low abundance or absent, which is common for aliphatic amines and fluorinated compounds under EI conditions.[9][10] The fragmentation will be dominated by cleavage of the bonds alpha to the nitrogen atom, as this leads to the formation of a stabilized iminium cation.

  • Dominant α-Cleavage: The most favorable fragmentation is the loss of the largest radical from the nitrogen. In this case, cleavage of the C-C bond of the side chain would result in the loss of a ·CH₂OH radical (-31 Da), leading to a fragment at m/z 134.08 . However, the most dominant peak is often the formation of the most stable iminium ion. Cleavage of the bond between the nitrogen and the side chain results in the loss of the ·CH₂CH₂OH radical (-45 Da), forming the difluoropiperidine fragment at m/z 120.06 .

  • Base Peak Formation: The most likely base peak will be the fragment resulting from α-cleavage at the C2-C3 bond of the piperidine ring, leading to a stable, resonance-stabilized iminium ion.

G cluster_main Proposed EI Fragmentation Pathway parent Molecular Ion [M]⁺˙ m/z 165.10 frag1 α-Cleavage Loss of ·CH₂CH₂OH m/z 120.06 parent->frag1 -45 Da frag2 α-Cleavage Loss of ·CH₂OH m/z 134.08 parent->frag2 -31 Da frag3 Ring Fission Fragment m/z 84.08 parent->frag3 -81 Da (·C₃H₄F₂)

Caption: Proposed fragmentation pathways under Electron Ionization (EI).

Overall Analytical Workflow

The comprehensive characterization of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is best achieved by integrating the data from both LC-MS/MS and GC-MS. The following workflow provides a systematic approach.

Caption: Integrated workflow for mass spectrometric analysis.

Conclusion

The protocols detailed in this application note provide a robust and comprehensive framework for the mass spectrometric analysis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol. The LC-ESI-MS/MS method is highly effective for determining the monoisotopic mass and probing fragmentation pathways through the controlled dissociation of the protonated molecule. The GC-EI-MS method offers complementary, orthogonal data that is crucial for confirming the core structure via characteristic high-energy fragmentation patterns. By employing both techniques, researchers, scientists, and drug development professionals can achieve confident identification and detailed structural elucidation of this and other novel fluorinated piperidine derivatives.

References

  • Purves, R. W., et al. (2007). Speciation of Nitrogen Containing Aromatics by Atmospheric Pressure Photoionization or Electrospray Ionization Fourier Transform. Journal of the American Society for Mass Spectrometry, 18(7), 1265–1273. Available at: [Link]

  • Kruve, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. PLOS ONE, 11(12), e0167502. Available at: [Link]

  • Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed Central. Available at: [Link]

  • McNeill, K., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10568–10578. Available at: [Link]

  • Sutton, P. A., et al. (2022). Speciation and Semiquantification of Nitrogen-Containing Species in Complex Mixtures: Application to Plastic Pyrolysis Oil. Analytical Chemistry, 94(23), 8238–8245. Available at: [Link]

  • Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. Available at: [Link]

  • Sutcliffe, O. B., et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry, 408(28), 8103-8116. Available at: [Link]

  • Riyadi, F. A., et al. (2021). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. CMBR, 4(1), 22-30. Available at: [Link]

  • Chinese Patent CN104297404A. Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • University of Massachusetts. Mass Spectrometry: Fragmentation. Available at: [Link]

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Application

Application Notes and Protocols for the Investigation of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol Derivatives

A Guide for Researchers in Drug Discovery and Development Introduction: The Rationale for Fluorination in Piperidine Scaffolds The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of nume...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

Introduction: The Rationale for Fluorination in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas, including analgesics, antipsychotics, and anticancer agents.[1][2] The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance their pharmacokinetic and physicochemical properties.[3][4][5] The introduction of a gem-difluoro group, as in the 3,3-difluoropiperidine moiety, can confer several advantages:

  • Metabolic Stability: The high energy of the C-F bond can block sites of oxidative metabolism, increasing the metabolic stability of the compound.[3]

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine atoms can lower the pKa of the piperidine nitrogen.[3][6] This can be crucial for optimizing drug-target interactions and reducing off-target effects, such as hERG channel affinity, which is associated with cardiac toxicity.[6]

  • Conformational Rigidity and Binding Affinity: The presence of fluorine can significantly influence the conformational preferences of the piperidine ring, leading to a more rigid structure that can enhance binding to a specific biological target.[3]

  • Enhanced Membrane Permeability: Fine-tuning of polarity and lipophilicity through fluorination can improve a molecule's ability to cross biological membranes.[3]

The 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol scaffold represents a novel chemical entity with significant potential for drug discovery. This guide provides a comprehensive overview of potential biological activities for this class of compounds based on structurally related molecules and details the necessary protocols for their synthesis and evaluation.

Hypothesized Biological Activities and Potential Therapeutic Applications

Given the novelty of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol derivatives, their specific biological activities are yet to be extensively reported. However, based on the known pharmacology of related fluorinated piperidines and piperidine ethanol compounds, we can hypothesize several promising areas of investigation:

Potential Biological Target/Activity Therapeutic Area Rationale based on Structurally Similar Compounds
Enzyme Inhibition (e.g., Glutaminase 1 - GLS1) OncologyStructurally similar 2-(piperidin-4-yl)ethan-1-ol analogs have been developed as potent and selective GLS1 inhibitors for cancer therapy.[7]
Sigma Receptor (S1R and S2R) Modulation Neurology, PsychiatryPiperidine-based compounds are known to exhibit high affinity for sigma receptors, which are implicated in various neurological and psychiatric disorders.[8]
Pancreatic Lipase Inhibition Metabolic DisordersPiperidine derivatives have been identified as potential inhibitors of pancreatic lipase, a key enzyme in dietary fat absorption.[9]
Antifungal Activity Infectious DiseasesPiperidine-containing molecules have shown promising antifungal activity against various yeast and mold species.[10][11]
Cytotoxic and Anticancer Effects OncologyCertain piperidine derivatives have demonstrated cytotoxic effects against cancer cell lines.[12] 3,3-difluoropiperidine has been shown to enhance selectivity for estrogen-positive breast cancer.[13]
Antioxidant Activity VariousThe piperidine nucleus is a candidate for developing potent antioxidant agents.[14]

Experimental Protocols

Part 1: Synthesis and Characterization

A plausible synthetic route to 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol derivatives would involve the N-alkylation of 3,3-difluoropiperidine with a suitable two-carbon electrophile.

Protocol 1: Synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

  • Reaction Setup: To a solution of 3,3-difluoropiperidine hydrochloride (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.5 eq).

  • Alkylation: Add 2-bromoethanol (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at 60-80 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).

Part 2: In Vitro Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of the synthesized derivatives.

Protocol 2: Enzyme Inhibition Assay (Example: Glutaminase 1)

This protocol is adapted from methodologies used for similar inhibitor classes.[7]

  • Reagents: Human recombinant GLS1 enzyme, L-glutamine (substrate), glutamate dehydrogenase (GDH), NAD+, and the test compound.

  • Assay Principle: The activity of GLS1 is measured by quantifying the production of glutamate in a coupled reaction with GDH, which reduces NAD+ to NADH. The increase in NADH is monitored by absorbance at 340 nm.

  • Procedure: a. Prepare a dilution series of the test compound in DMSO. b. In a 96-well plate, add the assay buffer, GLS1 enzyme, and the test compound. Incubate for 15 minutes at room temperature. c. Initiate the reaction by adding L-glutamine, GDH, and NAD+. d. Immediately measure the absorbance at 340 nm every minute for 30 minutes using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: Radioligand Binding Assay for Sigma Receptor Affinity

This protocol is based on established methods for determining receptor binding affinity.[8]

  • Materials: Cell membranes expressing human S1R or S2R, radioligand (e.g., -pentazocine for S1R), unlabeled reference compound (e.g., haloperidol), and test compounds.

  • Procedure: a. In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in a binding buffer. b. For non-specific binding determination, add a high concentration of the unlabeled reference compound. c. Incubate the plate at the appropriate temperature and duration to reach equilibrium. d. Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand. e. Wash the filters with ice-cold buffer. f. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki (inhibitory constant) for the test compound using the Cheng-Prusoff equation.

Protocol 4: Cell Viability (MTT) Assay for Cytotoxicity

This is a standard colorimetric assay to assess the cytotoxic potential of a compound.[10][12]

  • Cell Culture: Plate cancer cells (e.g., A549 lung cancer or HCT116 colon cancer cells[7]) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 5: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger.[12][14]

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, test compound, and a positive control (e.g., ascorbic acid).

  • Procedure: a. Prepare different concentrations of the test compound in methanol. b. In a 96-well plate, add the DPPH solution to each well. c. Add the test compound solutions to the respective wells. d. Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

Visualization of Experimental Workflow and Potential Mechanism

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening start 3,3-Difluoropiperidine HCl reagents 2-Bromoethanol, K2CO3 reaction N-Alkylation start->reaction reagents->reaction purification Column Chromatography reaction->purification product 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol Derivative purification->product characterization NMR, HRMS product->characterization product2 Purified Derivative enzyme_assay Enzyme Inhibition Assays (e.g., GLS1) product2->enzyme_assay receptor_assay Receptor Binding Assays (e.g., Sigma Receptors) product2->receptor_assay cell_assay Cell-Based Assays (e.g., MTT, Antifungal) product2->cell_assay antioxidant_assay Antioxidant Assays (e.g., DPPH) product2->antioxidant_assay

Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel piperidine derivatives.

Caption: A putative mechanism of action for a biologically active 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol derivative.

References

  • High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol - Benchchem.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC. (2020).
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry - ACS Publications.
  • Antioxidant potential of piperidine containing compounds-a short review - SciSpace.
  • 4,4-Difluoropiperidine hydrochloride: properties, applications and safety - ChemicalBook. (2023).
  • Chemists develop new synthesis method for producing fluorinated piperidines | ScienceDaily. (2019).
  • 21987-29-1 | 4,4-DIFLUOROPIPERIDINE - Fluoromart: Science Elevated.
  • Full article: Fluorinated building blocks in drug design: new pathways and targets - Taylor & Francis. (2024).
  • 3,3-Difluoropiperidine hydrochloride | CAS 496807-97-7 - Ossila.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (2023).
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI.
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation | Northwestern Medical Journal. (2025).
  • 3,3-difluoro-Piperidine | 363179-66-2 - ChemicalBook.
  • Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics.
  • Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. (2013).
  • Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed. (2022).
  • Biological Activity of Oleanane Triterpene Derivatives Obtained by Chemical Derivatization. (2013).
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC.
  • Retracted Article: The synthesis and biological activity of marine alkaloid derivatives and analogues - RSC Publishing. (2020).
  • Simple practical synthesis of 3,3-difluoropyrrolidine from 2,2-dichlorotrifluoro-1-iodoethane | Request PDF - ResearchGate. (2024).
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC.
  • Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe - MDPI.
  • Stereoselective Synthesis and Pharmacological Evaluation of 2,4-Bridged Piperidine Derivatives Designed to Activate the κ - IRIS UniPA.

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Method

Application Note &amp; Protocols: 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol in the Synthesis of P2X7 Antagonists

Audience: Researchers, scientists, and drug development professionals. Introduction: The P2X7 Receptor as a Therapeutic Target The purinergic P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a critical gat...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The P2X7 Receptor as a Therapeutic Target

The purinergic P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a critical gatekeeper of inflammation and immune responses.[1] Located on the surface of various immune cells, including macrophages and microglia, its activation by high concentrations of extracellular ATP—a danger signal released from stressed or dying cells—triggers a cascade of downstream events.[2][3] These include the assembly of the NLRP3 inflammasome, leading to the maturation and release of potent pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[2][4][5]

This pivotal role in the inflammatory cascade implicates P2X7R in the pathophysiology of a wide range of disorders, including chronic inflammatory conditions (e.g., rheumatoid arthritis), neuropathic pain, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][6][7][8] Consequently, the development of potent and selective P2X7R antagonists has become a major focus for therapeutic intervention.[1][9]

The Role of Fluorinated Scaffolds in P2X7R Antagonist Design

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[10][11] In the context of P2X7R antagonists, fluorinated piperidine scaffolds have proven to be particularly valuable. The introduction of gem-difluoro groups, such as in the 3,3-difluoropiperidine moiety, offers several advantages:

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing pharmacokinetic properties and reducing off-target effects.[12]

  • Conformational Rigidity: The difluoro substitution can introduce conformational constraints, locking the molecule into a bioactive conformation for optimal receptor binding.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.[13]

The building block, 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, provides a versatile platform for synthesizing a diverse library of P2X7R antagonists. The primary alcohol serves as a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Signaling Pathways and Experimental Workflows

P2X7R Signaling Cascade

Activation of the P2X7R by extracellular ATP initiates a complex signaling cascade. A simplified representation of this pathway is depicted below.

P2X7_Signaling cluster_membrane Plasma Membrane P2X7R P2X7R Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx Channel Opening K_Efflux K⁺ Efflux P2X7R->K_Efflux eATP Extracellular ATP eATP->P2X7R Binds & Activates NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Triggers Casp1_act Caspase-1 Activation NLRP3->Casp1_act Leads to Cytokine_Release IL-1β & IL-18 Release Casp1_act->Cytokine_Release Cleaves pro-cytokines Inflammation Inflammation Cytokine_Release->Inflammation

Caption: Simplified P2X7R signaling pathway.

General Synthetic and Screening Workflow

The development of novel P2X7R antagonists from the 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol building block follows a structured workflow from synthesis to biological evaluation.

Workflow Start 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (Building Block) Synth Synthesis of Antagonist Library Start->Synth Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify Primary_Screen Primary Screening: Ca²⁺ Flux Assay Purify->Primary_Screen Secondary_Screen Secondary Screening: IL-1β Release Assay Primary_Screen->Secondary_Screen Active Compounds SAR Structure-Activity Relationship (SAR) Analysis Secondary_Screen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synth Iterative Design

Caption: Synthetic and screening workflow for P2X7R antagonists.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

This protocol outlines a representative synthesis of the key building block.

Materials:

  • 3,3-Difluoropiperidine hydrochloride

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 3,3-difluoropiperidine hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol as a colorless oil.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a Representative P2X7R Antagonist

This protocol details the coupling of the building block to a carboxylic acid to form an ester-linked antagonist candidate.

Materials:

  • 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

  • A suitable carboxylic acid (e.g., adamantane-1-carboxylic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the carboxylic acid (1.1 eq), 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol (1.0 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the final antagonist.

  • Confirm the structure and purity of the final compound using appropriate analytical techniques (NMR, MS, HPLC).

Protocol 3: In Vitro Evaluation of P2X7R Antagonism - Calcium Flux Assay

This assay measures the ability of a compound to inhibit P2X7R-mediated calcium influx.[14][15]

Materials:

  • HEK293 cells stably expressing human P2X7R

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • P2X7R agonist (e.g., BzATP)

  • Test compounds

  • 96-well black, clear-bottom microplates

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader

Procedure:

  • Seed HEK293-hP2X7R cells into 96-well plates and culture overnight.

  • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

  • Remove the culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of the test compounds and pre-incubate with the cells for 15-30 minutes.

  • Prepare a solution of the P2X7R agonist (BzATP) at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Measure baseline fluorescence using the plate reader.

  • Add the agonist solution to the wells and immediately begin recording the fluorescence intensity over time.

  • Calculate the inhibition of the calcium response for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 4: In Vitro Evaluation - IL-1β Release Assay

This assay measures the inhibition of P2X7R-mediated IL-1β release from immune cells.[14][15][16]

Materials:

  • THP-1 human monocytic cells

  • RPMI-1640 medium supplemented with fetal bovine serum

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS)

  • ATP or BzATP

  • Test compounds

  • Human IL-1β ELISA kit

Procedure:

  • Culture THP-1 cells. For adherent cells, differentiate with PMA for 24-48 hours.

  • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.

  • Wash the cells to remove LPS and replace with fresh serum-free medium.

  • Pre-incubate the cells with various concentrations of the test compounds for 30 minutes.

  • Stimulate the cells with a P2X7R agonist (e.g., 5 mM ATP) for 30-60 minutes.

  • Collect the cell culture supernatants.

  • Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of IL-1β release for each compound concentration.

  • Determine the IC₅₀ value from the resulting concentration-response curve.

Data Presentation and Interpretation

The data obtained from the in vitro assays should be tabulated to facilitate comparison and SAR analysis.

Table 1: In Vitro Activity of Representative P2X7R Antagonists

Compound IDStructure ModificationhP2X7R Ca²⁺ Flux IC₅₀ (nM)hP2X7R IL-1β Release IC₅₀ (nM)
Lead-1 Adamantane-1-carboxylate150250
Lead-2 4-Chlorobenzoyl320500
Lead-3 Cyclohexanecarboxylate800>1000
Control Known Antagonist (e.g., A-438079)5090

Data are representative and for illustrative purposes only.

The IC₅₀ values provide a quantitative measure of the potency of each compound. By comparing the activity of analogs with different structural modifications, researchers can deduce key structure-activity relationships. For instance, the data in Table 1 might suggest that a bulky, lipophilic group like adamantane is preferred for high potency.

Conclusion

The 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol building block is a valuable tool for the synthesis of novel P2X7 receptor antagonists. Its unique physicochemical properties, conferred by the gem-difluoro group, make it an attractive scaffold for developing drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The protocols outlined in this application note provide a comprehensive framework for the synthesis and in vitro evaluation of these compounds, enabling researchers to efficiently explore the chemical space around this promising scaffold in the quest for new therapeutics targeting P2X7R-mediated diseases.

References

  • Di Virgilio, F., et al. (2017). The P2X7 Receptor in Infection and Inflammation. Immunity, 47(1), 15-31. [Link]

  • Adinolfi, E., et al. (2018). The P2X7 receptor: a main player in inflammation. Biochemical Pharmacology, 151, 234-244. [Link]

  • Donnelly-Roberts, D. L., et al. (2008). N′-Aryl Carbohydrazide P2X7 Antagonists. Journal of Medicinal Chemistry, 51(9), 2799-2812. [Link]

  • Rech, J. C., et al. (2016). The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(19), 4781-4784. [Link]

  • Bartlett, R., et al. (2014). P2X7 receptor activation induces reactive oxygen species formation and cell death in murine EOC13 microglia. Journal of Neuroinflammation, 11, 113. [Link]

  • Soares-Bezerra, R. J., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PLoS ONE, 10(5), e0123089. [Link]

  • Michel, A. D., et al. (2007). Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373. British Journal of Pharmacology, 151(5), 688-699. [Link]

  • Gable, K. L., et al. (2011). Structure–Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists. Journal of Medicinal Chemistry, 54(19), 6549-6559. [Link]

  • O'Brien-Brown, J., et al. (2019). The role of the P2X7 receptor in neuroinflammation and neurodegeneration. Journal of Neuroinflammation, 16(1), 221. [Link]

  • Müller, C. E., et al. (2020). P2X7 Receptor Antagonists: A Review of the Patent Literature 2015-2019. Expert Opinion on Therapeutic Patents, 30(5), 339-355. [Link]

  • Gillam, E., et al. (2021). Fluorinated building blocks in drug design: new pathways and targets. Journal of Medicinal Chemistry, 64(1), 127-148. [Link]

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Application

Strategic Derivatization of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol: A Modular Approach for Structure-Activity Relationship (SAR) Studies

An Application Note for Medicinal Chemistry & Drug Discovery Introduction: The Strategic Value of the 3,3-Difluoropiperidine Scaffold In modern drug discovery, the piperidine ring is a privileged scaffold, appearing in n...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal Chemistry & Drug Discovery

Introduction: The Strategic Value of the 3,3-Difluoropiperidine Scaffold

In modern drug discovery, the piperidine ring is a privileged scaffold, appearing in numerous approved pharmaceuticals.[1] The strategic introduction of fluorine atoms onto this core structure can profoundly and beneficially alter a molecule's physicochemical properties. The 3,3-difluoro substitution, in particular, serves as a powerful bioisostere for a piperidine ring, offering several advantages for lead optimization:

  • Modulation of Basicity: The electron-withdrawing nature of the gem-difluoro group lowers the pKa of the piperidine nitrogen, reducing its basicity. This can be crucial for tuning compound solubility, cell permeability, and off-target interactions, such as hERG channel binding.

  • Metabolic Stability: The C-F bond is exceptionally strong, and the fluorine atoms can block sites of oxidative metabolism, potentially increasing the half-life of a drug candidate.

  • Conformational Control: The presence of the difluoro group can influence the conformational preference of the piperidine ring, which may lead to improved binding affinity and selectivity for the biological target.[2]

The molecule 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is an ideal starting point for building a diverse chemical library for Structure-Activity Relationship (SAR) exploration. The primary alcohol on the N-ethyl side chain provides a versatile chemical handle for a wide array of synthetic transformations. This guide details robust protocols for the derivatization of this alcohol, enabling systematic exploration of the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.[3][4][5]

Core Derivatization Strategies for SAR Expansion

The primary alcohol of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is a gateway to three fundamental classes of derivatives: esters, ethers, and oxidation products (aldehydes and carboxylic acids). Each pathway allows for the introduction of distinct structural motifs to probe the target's binding pocket.

G start_node 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol ester_node Ester Derivatives (Acylation) start_node->ester_node RCOCl, Base or RCOOH, Coupling Agent ether_node Ether Derivatives (Etherification) start_node->ether_node NaH, R-X (Williamson) oxidation_node Oxidation start_node->oxidation_node aldehyde_node Aldehyde Intermediate oxidation_node->aldehyde_node Mild Oxidant (DMP, PCC) acid_node Carboxylic Acid Intermediate oxidation_node->acid_node Strong Oxidant (TEMPO, Jones)

Figure 1: Core derivatization pathways from the parent alcohol.

Part 1: Synthesis of Ester Derivatives via Acylation

Esterification is a rapid and efficient method to explore the impact of introducing a variety of functional groups with differing steric and electronic properties. This can be achieved using either an acid chloride or a carboxylic acid with a coupling agent.

Protocol 1: Acylation using an Acid Chloride

This is a classic and often high-yielding method suitable for a wide range of commercially available acid chlorides.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent: Add the desired acid chloride (R-COCl, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

The Scientist's Rationale:

  • Causality of Reagents: Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Using it in excess ensures complete neutralization. DCM is an excellent, non-reactive solvent for this transformation.

  • Self-Validation: The reaction can be monitored for completion by observing the disappearance of the starting alcohol spot on a TLC plate (stain with KMnO₄) or by LC-MS. Successful purification is confirmed by clean ¹H NMR and mass spectrometry data showing the expected molecular weight of the ester product.

ParameterConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Inert, good solubility for reactants, easily removed.
Base Triethylamine (TEA)Scavenges HCl byproduct, drives the reaction forward.
Temperature 0 °C to Room TemperatureControls initial exotherm, allows for smooth reaction.
Stoichiometry Slight excess of acid chlorideEnsures complete consumption of the starting alcohol.
Purification Flash ChromatographyRemoves excess reagents and triethylammonium salts.

Part 2: Synthesis of Ether Derivatives via Williamson Ether Synthesis

This method allows for the formation of a stable C-O-C bond, introducing alkyl or aryl moieties that are often more metabolically robust than esters.

Protocol 2: Williamson Ether Synthesis

This protocol involves deprotonation of the alcohol to form a potent nucleophile (alkoxide), which then displaces a halide from an alkyl halide.

Step-by-Step Methodology:

  • Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Alcohol Addition: Cool the suspension to 0 °C. Add a solution of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (1.0 eq) in anhydrous THF dropwise.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Add the alkyl halide (R-X, e.g., benzyl bromide or methyl iodide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature or gently heat to 50 °C if necessary. Stir overnight, monitoring by TLC or LC-MS.

  • Quenching: Cool the reaction to 0 °C and quench with extreme care by the dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

The Scientist's Rationale:

  • Causality of Reagents: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. THF is the solvent of choice as it is aprotic and effectively solvates the cation.

  • Trustworthiness: The reaction progress is validated by the complete consumption of the starting alcohol. The final product's structure is confirmed by NMR, where a new set of signals corresponding to the added "R" group will be present, along with the disappearance of the alcohol's -OH proton signal.

Part 3: Oxidation to Aldehydes and Carboxylic Acids

Oxidation of the primary alcohol opens up a vast array of subsequent derivatization possibilities. Mild oxidation yields the aldehyde, a key intermediate for reductive amination, while strong oxidation provides the carboxylic acid, ready for amide coupling.

Protocol 3.1: Mild Oxidation to the Aldehyde

Dess-Martin Periodinane (DMP) is a reliable and mild oxidizing agent that efficiently converts primary alcohols to aldehydes with minimal over-oxidation.[6]

Step-by-Step Methodology:

  • Dissolution: Dissolve the alcohol (1.0 eq) in anhydrous DCM (0.1 M).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. The reaction mixture will typically remain a suspension. Monitor by TLC.

  • Quenching: Upon completion, dilute the reaction with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Work-up: Stir the biphasic mixture vigorously for 15-20 minutes until the layers are clear.

  • Extraction & Drying: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The aldehyde is often used directly in the next step. If required, it can be purified by careful flash chromatography.

The Scientist's Rationale:

  • Choice of Oxidant: DMP is preferred over chromium-based reagents (like PCC) due to its milder conditions, faster reaction times, and non-toxic byproducts.[7]

  • Self-Validation: Successful conversion is marked by the appearance of an aldehyde proton signal in the ¹H NMR spectrum (typically 9-10 ppm) and the disappearance of the alcohol's CH₂-OH signals. Aldehydes can be unstable, so prompt use in the next step (e.g., reductive amination) is often the best validation.

G aldehyde Aldehyde Intermediate imine Imine/Iminium Ion (in situ) aldehyde->imine Formation amine Primary/Secondary Amine (R-NH₂) amine->imine final_amine Amine Derivative imine->final_amine Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃)

Figure 2: Workflow for reductive amination from the aldehyde.
Protocol 3.2: Strong Oxidation to the Carboxylic Acid

A TEMPO-catalyzed oxidation using household bleach is a modern, environmentally benign, and highly effective method for converting primary alcohols to carboxylic acids.[8]

Step-by-Step Methodology:

  • Setup: Combine the alcohol (1.0 eq), TEMPO (0.02 eq), and sodium bromide (NaBr, 0.1 eq) in a mixture of DCM and water (1:1, approx. 0.2 M overall) in a flask equipped with a magnetic stirrer.

  • Cooling: Cool the biphasic mixture to 0 °C.

  • Oxidant Addition: Add an aqueous solution of sodium hypochlorite (NaOCl, household bleach, ~8.25%, 1.5 eq) containing NaHCO₃ (2.0 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Reaction: Stir vigorously at 0 °C for 2-3 hours. The color of the organic layer should turn from orange to pale yellow. Monitor by LC-MS.

  • Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Work-up: Separate the layers. Extract the aqueous layer with DCM.

  • Isolation: Acidify the aqueous layer to pH ~2-3 with 1M HCl.

  • Extraction & Drying: Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the ethyl acetate extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

The Scientist's Rationale:

  • Catalytic System: TEMPO is a stable radical that acts as the catalyst. NaOCl (bleach) is the stoichiometric oxidant that regenerates the active N-oxoammonium species from TEMPO, while NaBr acts as a co-catalyst.[9] NaHCO₃ maintains a basic pH to prevent side reactions.

  • Trustworthiness: The reaction is complete when the starting material is no longer visible by LC-MS. The final product is confirmed by the disappearance of the CH₂-OH signals in the NMR and the appearance of a broad carboxylic acid proton signal (>10 ppm), along with the correct mass in the mass spectrum. This acid is now a handle for amide coupling reactions (e.g., using HATU or EDC).

References

  • Feng, A., Lu, X., Liu, P., & Zhang, D. (2007). Oxidation of Alcohols to Corresponding Aldehydes and Ketones with Molecular Oxygen Catalyzed by Task-Specific Ionic Liquid. Chinese Journal of Applied Chemistry, 24(11), 1327-1331. [Link]

  • Ni, C., & Hu, J. (2017). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Angewandte Chemie International Edition, 56(39), 11644-11648. [Link]

  • Vasilevsky, S. F., & El-Sayed, N. N. E. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. [Link]

  • Imbert, D., et al. (1993). 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. EP0524846A1.
  • Wang, C., et al. (2016). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. MATEC Web of Conferences, 61, 07003. [Link]

  • Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(6), 421-432. [Link]

  • Jonas, H., Wünsch, B., & Diana, P. (2021). Stereoselective Synthesis and Pharmacological Evaluation of 2,4-Bridged Piperidine Derivatives Designed to Activate the κ-Opioid Receptor. University of Palermo Institutional Research Archive. [Link]

  • Guillaumet, G., et al. (1993). 2-(Piperid-1-yl)
  • Boyd, R. J., et al. (2021). Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)/Pyridin‐2‐carboxylato catalyst: substrate and continuous flow studies. ChemCatChem, 13(10), 2499-2505. [Link]

  • Liu, J., et al. (2022). A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS. Analytica Chimica Acta, 1215, 339981. [Link]

  • Kim, J. I., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4101. [Link]

  • Petukhov, P. A., et al. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. Journal of Medicinal Chemistry, 45(15), 3161-3170. [Link]

  • Santa, T., et al. (2019). (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids. Journal of Chromatography A, 1595, 137-145. [Link]

  • Kumar, A., et al. (2014). Mild and efficient method for oxidation of alcohol to carboxylic acid followed by synthesis of amide analogues of Corey's lactone. Der Pharma Chemica, 6(1), 238-244. [Link]

  • Torrent, M., et al. (2024). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Chemistry, 12, 1406835. [Link]

  • Early, J. V., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249, 115125. [Link]

  • Wang, Y., et al. (2013). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2945-2949. [Link]

  • Piancatelli, G., & Leonelli, F. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]

Sources

Method

Application Note: 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol as a Privileged Scaffold for CNS Drug Development

Executive Summary The development of Central Nervous System (CNS) therapeutics is historically plagued by high attrition rates, primarily due to the inability of drug candidates to achieve sufficient brain exposure. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Central Nervous System (CNS) therapeutics is historically plagued by high attrition rates, primarily due to the inability of drug candidates to achieve sufficient brain exposure. The blood-brain barrier (BBB) tightly regulates permeation, favoring highly lipophilic molecules while actively expelling substrates via efflux transporters like P-glycoprotein (P-gp).

This application note details the mechanistic rationale, physicochemical profiling, and validated experimental protocols for utilizing 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol as a foundational synthon in CNS drug design. By strategically leveraging the gem-difluoro substitution to modulate amine basicity, medicinal chemists can decouple target affinity from BBB permeability, achieving optimal CNS Multiparameter Optimization (MPO) scores.

The Mechanistic Rationale: Fluorine's Impact on pKa and Permeability

Aliphatic amines, particularly piperidines, are ubiquitous in neuroactive compounds due to their ability to form critical salt bridges with CNS target receptors (e.g., NMDA, D4, and PDE9 receptors) [1]. However, standard piperidines possess high basicity (pKa ~10.0). At a physiological pH of 7.4, these amines are >99% protonated. This permanent positive charge drastically reduces passive lipid bilayer diffusion and increases recognition by P-gp, leading to high efflux ratios and potential lysosomal trapping.

The incorporation of a gem-difluoro group at the 3-position of the piperidine ring exerts a profound inductive electron-withdrawing effect (-I effect). This pulls electron density away from the adjacent nitrogen lone pair, stabilizing the unprotonated state and depressing the pKa by approximately 2.5 to 3.0 log units [2]. Consequently, the fraction of unionized drug at pH 7.4 increases exponentially. This shift not only enhances lipophilicity (LogD) but also masks the hydrogen-bond donor capacity that P-gp actively recognizes.

The N-hydroxyethyl moiety (ethan-1-ol) serves as a highly versatile synthetic handle. It provides a primary alcohol for late-stage functionalization (e.g., Mitsunobu etherification or oxidation to an aldehyde) without perturbing the finely tuned electronics of the difluoropiperidine core [4].

Mechanism A Standard Piperidine pKa ~10.0 B Protonated at pH 7.4 (>99% Ionized) A->B C P-gp Efflux Recognition (High H-Bonding) B->C D Poor CNS Exposure C->D E 3,3-Difluoropiperidine pKa ~7.5 F High Unionized Fraction at pH 7.4 E->F F->C Evades P-gp G Passive Lipid Bilayer Diffusion F->G H Optimal CNS Exposure G->H

Mechanistic pathway of pKa modulation and P-gp evasion via 3,3-difluoro substitution.

Quantitative Physicochemical Profiling

The table below summarizes the transformative effect of substituting a standard piperidine with a 3,3-difluoropiperidine scaffold in a matched molecular pair analysis.

Physicochemical PropertyStandard Piperidine Analog3,3-Difluoropiperidine AnalogImpact on CNS Profile
Nitrogen pKa 9.8 - 10.57.0 - 7.5Drastic increase in unionized fraction at pH 7.4.
LogD (pH 7.4) 1.0 - 1.52.5 - 3.2Enhanced lipophilicity for passive diffusion.
P-gp Efflux Ratio (ER) > 5.0 (High Liability)< 2.0 (Low Liability)Evades active efflux (Target ER < 2.5) [1].
PAMPA-BBB (Pₑ) < 5.0 × 10⁻⁶ cm/s> 15.0 × 10⁻⁶ cm/sHigh passive brain penetration classification [3].
hERG Inhibition (IC₅₀) Potent (< 1 µM)Attenuated (> 10 µM)Improved cardiovascular safety profile.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step: synthetic choices preserve the synthon's electronics, while biological assays include internal controls to definitively prove BBB penetration.

Protocol A: Mitsunobu Etherification for Pharmacophore Coupling

Objective: To couple 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol to an acidic phenolic pharmacophore (e.g., for D4 receptor antagonists) under mild conditions that prevent degradation of the difluoro-aliphatic ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert argon atmosphere, dissolve 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (1.0 eq) and the target phenol (1.1 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Activation: Add Triphenylphosphine (PPh₃, 1.5 eq). Cool the reaction mixture to 0°C using an ice bath. Causality: Cooling prevents the exothermic degradation of the azodicarboxylate reagent.

  • Coupling: Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor conversion via LC-MS.

  • Workup & Validation: Quench with water, extract with Ethyl Acetate (3x). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc).

  • QC Check: Validate the product via ¹H and ¹⁹F NMR. The preservation of the gem-difluoro signal at ~ -100 ppm (dt) confirms the ring system remained intact.

Protocol B: PAMPA-BBB Passive Permeability Assay

Objective: To quantify the passive diffusion rate of the synthesized difluoropiperidine derivative across a lipid membrane mimicking the BBB [3].

Step-by-Step Methodology:

  • Membrane Preparation: Dissolve Porcine Brain Lipid (PBL) extract in dodecane (20 mg/mL). Causality: Dodecane is strictly used because its hydrophobicity perfectly mimics the inner lipophilic core of the brain endothelial bilayer.

  • Coating: Apply 5 µL of the PBL/dodecane solution to the PVDF membrane of a 96-well donor plate. Allow the solvent to evaporate for 5 minutes.

  • Donor/Acceptor Setup: Prepare a 100 µM solution of the test compound in PBS (pH 7.4) with <1% DMSO. Add 150 µL to the donor wells. Add 300 µL of blank PBS (pH 7.4) to the acceptor wells. Causality: Maintaining pH 7.4 is critical to accurately assess the permeability of the unionized fraction dictated by the modulated pKa.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 18 hours without agitation (to prevent membrane rupture).

  • Quantification: Separate the plates and measure compound concentration in both compartments using LC-MS/MS.

  • Validation: Include Verapamil (High permeability control) and Atenolol (Low permeability control). The assay is only valid if Verapamil Pₑ > 10 × 10⁻⁶ cm/s.

Protocol C: Caco-2 Bidirectional Assay for P-gp Efflux Assessment

Objective: To confirm that the pKa-depressed difluoropiperidine successfully evades P-glycoprotein active efflux [1].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts in a 24-well transwell plate. Culture for 21 days to allow full differentiation and expression of P-gp transporters.

  • Integrity Check: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Causality: Only wells with TEER > 400 Ω·cm² are used, ensuring tight junction integrity so that compound movement is transcellular, not paracellular.

  • Dosing: Add 10 µM of the test compound to the Apical (A) chamber for A-to-B assessment, and to the Basolateral (B) chamber for B-to-A assessment.

  • Incubation: Incubate at 37°C for 2 hours.

  • Analysis: Sample both chambers and analyze via LC-MS/MS. Calculate the Apparent Permeability (Papp) for both directions.

  • Efflux Ratio Calculation: ER = Papp(B-A) / Papp(A-B). An ER < 2.5 validates the compound as a viable CNS candidate free of significant P-gp liability.

ProtocolWorkflow S1 Synthon Preparation 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol S2 Mitsunobu Coupling (Pharmacophore Attachment) S1->S2 S3 LC-MS/NMR Validation (Purity >95%) S2->S3 S4 PAMPA-BBB Assay (Passive Permeability) S3->S4 Aliquots for Assays S5 Caco-2 Bidirectional Assay (Active Efflux Ratio) S3->S5 S6 CNS Candidate Selection (MPO Score > 5.0) S4->S6 Papp > 15x10^-6 cm/s S5->S6 Efflux Ratio < 2.5

End-to-end workflow for synthesizing and validating CNS agents using the difluoro synthon.

References

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Center for Biotechnology Information (PMC).[Link]

  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors. eScholarship (University of California).[Link]

  • (Phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.[Link]

Application

Application Notes &amp; Protocols: Electrophilic Reactions of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reactivity of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol with various electrophiles. It...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reactivity of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol with various electrophiles. It delves into the underlying chemical principles governing these reactions and offers detailed, field-proven protocols for key transformations, including O-acylation, O-alkylation, and O-sulfonylation. The strategic incorporation of the 3,3-difluoropiperidine motif is of significant interest in medicinal chemistry for its ability to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability.[1][2][3][4] This guide aims to equip researchers with the practical knowledge to effectively utilize this valuable building block in the synthesis of novel chemical entities.

Introduction: The Significance of Fluorinated Piperidines

The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and bioactive molecules. Strategic functionalization of this ring system allows for the fine-tuning of a compound's pharmacological profile. The introduction of fluorine atoms, in particular, can have profound effects on a molecule's properties.[2][5] The gem-difluoro substitution at the 3-position of the piperidine ring, as seen in 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol, offers several advantages in drug design:

  • Modulation of Basicity: The strongly electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity (pKa) of the piperidine nitrogen.[1][2][4] This can be advantageous in reducing off-target effects, such as hERG channel affinity, which is often associated with cardiac toxicity.[1]

  • Increased Lipophilicity: Fluorine substitution can enhance a molecule's lipophilicity, which may improve its ability to cross cell membranes and increase oral bioavailability.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the fluorinated positions resistant to metabolic degradation, thereby potentially increasing the half-life of a drug.

  • Conformational Control: The presence of fluorine can influence the conformational preferences of the piperidine ring, which can be crucial for optimal binding to a biological target.[6]

The title compound, 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol, possesses two primary reactive sites for electrophilic attack: the primary alcohol and the tertiary amine. The relative reactivity of these sites can be controlled by the choice of reagents and reaction conditions.

Understanding the Reactivity of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

The chemical behavior of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol is dictated by the interplay of its two functional groups.

The Hydroxyl Group: A Primary Nucleophile

The primary alcohol is a potent nucleophile and will readily react with a wide range of electrophiles to form ethers, esters, and sulfonates. These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.

The Tertiary Amine: A Sterically Hindered and Electron-Deficient Nucleophile

The piperidine nitrogen is a tertiary amine and can also act as a nucleophile. However, its reactivity is tempered by two key factors:

  • Steric Hindrance: The bulky piperidine ring and the adjacent hydroxyethyl group create steric congestion around the nitrogen atom, which can hinder its approach to an electrophile.[7][8]

  • Inductive Effect of Fluorine: The gem-difluoro group at the 3-position exerts a strong electron-withdrawing inductive effect, which reduces the electron density on the nitrogen atom and consequently diminishes its nucleophilicity and basicity.[4][9]

As a result, reactions at the nitrogen, such as quaternization, generally require more forcing conditions compared to reactions at the hydroxyl group.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol with common classes of electrophiles.

O-Acylation: Synthesis of Ester Derivatives

O-acylation is a fundamental transformation that is widely used to introduce ester functionalities. This protocol describes a general procedure using an acid chloride as the electrophile.

Protocol 1: General Procedure for O-Acylation with an Acid Chloride

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol (1.0 equiv.).

  • Dissolution: Dissolve the substrate in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equiv.) or pyridine (1.2 equiv.).

  • Electrophile Addition: Slowly add the desired acid chloride (1.1 equiv.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the acid chloride.

  • Anhydrous Solvents: Essential to prevent unwanted side reactions of the highly reactive acid chloride with water.

  • Cooling to 0 °C: The reaction is often exothermic; initial cooling helps to control the reaction rate and prevent the formation of byproducts.

  • Non-nucleophilic Base: The base is required to neutralize the HCl generated during the reaction. A non-nucleophilic base is chosen to avoid its competition with the alcohol in reacting with the acid chloride.

  • Dropwise Addition of Electrophile: Controls the reaction rate and temperature.

  • Aqueous Work-up with Bicarbonate: Neutralizes any remaining acid and helps to remove the salt byproduct (e.g., triethylammonium chloride).

Visualization of O-Acylation Workflow:

O_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in Anhydrous DCM cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_acyl Add Acyl Chloride (dropwise) add_base->add_acyl stir Stir at RT add_acyl->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with NaHCO3 (aq) monitor->quench extract Extract with DCM quench->extract Isolated Product purify Column Chromatography extract->purify Isolated Product end Final Product purify->end Isolated Product

Caption: Workflow for the O-acylation of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol.

O-Alkylation: Synthesis of Ether Derivatives

O-alkylation introduces an ether linkage. The Williamson ether synthesis is a classic and reliable method for this transformation.

Protocol 2: General Procedure for O-Alkylation with an Alkyl Halide (Williamson Ether Synthesis)

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol (1.0 equiv.).

  • Dissolution: Dissolve the substrate in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or THF.

  • Base Addition: Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Electrophile Addition: Add the alkyl halide (e.g., alkyl bromide or iodide, 1.1 equiv.) dropwise.

  • Reaction Monitoring: Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (EtOAc) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Strong Base (NaH): A strong base is required to fully deprotonate the alcohol and form the more nucleophilic alkoxide.

  • Polar Aprotic Solvent (DMF/THF): These solvents are effective at solvating the sodium alkoxide intermediate and do not interfere with the nucleophilic substitution reaction.

  • Portion-wise Addition of NaH: Controls the rate of hydrogen gas evolution, which is a safety consideration.

  • Heating: May be necessary to drive the Sₙ2 reaction to completion, especially with less reactive alkyl halides.

  • Careful Quenching: The reaction is quenched slowly with water or a mild acid to neutralize the excess NaH, which reacts vigorously with water.

O-Sulfonylation: Synthesis of Sulfonate Esters

Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions and are also found in some bioactive molecules.

Protocol 3: General Procedure for O-Sulfonylation with a Sulfonyl Chloride

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol (1.0 equiv.).

  • Dissolution: Dissolve the substrate in anhydrous DCM or pyridine.

  • Cooling: Cool the solution to 0 °C.

  • Base Addition: If not using pyridine as the solvent, add a base such as triethylamine (1.5 equiv.) or pyridine (1.5 equiv.).

  • Electrophile Addition: Slowly add the sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride, 1.2 equiv.) dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS.

  • Work-up: Quench the reaction with water.

  • Extraction: Extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with 1 M HCl (to remove pyridine/triethylamine), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the sulfonate ester, which may be used directly or purified further by chromatography or crystallization.

Causality Behind Experimental Choices:

  • Pyridine as Solvent/Base: Pyridine can serve as both the solvent and the base to neutralize the HCl byproduct. It is a common choice for sulfonylation reactions.

  • Excess Base: A slight excess of base ensures that all the generated HCl is neutralized.

  • Aqueous HCl Wash: This step is crucial for removing the basic pyridine or triethylamine from the organic layer during work-up.

Visualization of Reaction of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol with Electrophiles:

Caption: Overview of electrophilic reactions at the hydroxyl group.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the electrophilic reactions of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol. Please note that yields are representative and may vary depending on the specific substrate and reaction scale.

Reaction TypeElectrophileBaseSolventTemp. (°C)Time (h)Typical Yield (%)
O-Acylation Acetyl ChlorideTriethylamineDCM0 to RT1-385-95
Benzoyl ChloridePyridinePyridine0 to RT2-480-90
O-Alkylation Methyl IodideNaHTHFRT4-870-85
Benzyl BromideNaHDMF506-1275-90
O-Sulfonylation Mesyl ChlorideTriethylamineDCM01-290-98
Tosyl ChloridePyridinePyridine0 to RT3-685-95

Conclusion

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is a versatile building block for the synthesis of novel fluorinated piperidine derivatives. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the reactivity of this compound and incorporate it into their drug discovery programs. The selective functionalization of the hydroxyl group in the presence of the less reactive tertiary amine allows for a wide range of chemical transformations, paving the way for the creation of diverse chemical libraries for biological screening.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles.
  • Which one is more reactive: tertiary or secondary amines and why?. Quora. (2022-11-06).
  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Blumberg Institute. (2025-04-21).
  • Reactions of Amines. Chemistry LibreTexts. (2020-05-30).
  • New Entries toward 3,3-Difluoropiperidines. American Chemical Society. (2008-12-06).
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed. (2010-02-05).
  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. RSC Publishing. (2010-07-29).
  • Predicting and Tuning Physicochemical Properties in Lead Optimiz
  • Nucleophilicity Trends of Amines. Master Organic Chemistry. (2018-05-07).

Sources

Method

Application Note: Analytical Methodologies for the Robust Quantification of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

Target Audience: Analytical Chemists, DMPK Scientists, and CMC Professionals Compound: 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (C₇H₁₃F₂NO, MW: 165.18 g/mol ) Executive Summary & Analytical Challenges 2-(3,3-Difluoropipe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and CMC Professionals Compound: 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (C₇H₁₃F₂NO, MW: 165.18 g/mol )

Executive Summary & Analytical Challenges

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is a highly versatile, fluorinated aliphatic building block increasingly utilized in modern drug discovery to modulate lipophilicity and metabolic stability. However, its physicochemical profile presents a triad of analytical challenges:

  • Lack of a Chromophore: The absence of a conjugated π -system or aromatic ring renders standard UV-Vis detection (e.g., HPLC-UV) virtually blind to this analyte without complex pre-column derivatization.

  • High Polarity & Basicity: The basic piperidine nitrogen and the polar N -hydroxyethyl group lead to poor retention on traditional reversed-phase C18 columns and potential secondary interactions (peak tailing) with free silanols.

  • Inductive Fluorine Effects: The highly electronegative 3,3-difluoro substitution exerts a strong electron-withdrawing inductive effect, slightly lowering the pKa of the adjacent basic amine compared to unsubstituted piperidines[1].

To overcome these hurdles, this application note details three orthogonal, self-validating quantification strategies: LC-MS/MS for high-sensitivity trace analysis, HPLC-CAD for routine mass balance and purity, and ¹⁹F-qNMR for absolute standard-free quantification.

AnalyticalStrategy Start 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol Quantification Need Q1 Is absolute purity required without a reference standard? Start->Q1 Q2 Is high-sensitivity trace analysis required (e.g., PK/Metabolism)? Q1->Q2 No NMR 19F-qNMR (Absolute Quantification) Q1->NMR Yes LCMS LC-MS/MS (ESI+) (Trace/Bioanalysis) Q2->LCMS Yes (pg/mL) LCCAD HPLC-CAD (Routine Purity/Mass Balance) Q2->LCCAD No (µg/mL)

Caption: Decision matrix for selecting the optimal quantification method based on analytical needs.

Method 1: LC-MS/MS (Targeted Trace Analysis)

Causality & Mechanistic Rationale

For pharmacokinetic (PK) profiling or genotoxic impurity screening, LC-MS/MS is the gold standard[2]. Despite the electron-withdrawing difluoro group, the piperidine nitrogen remains sufficiently basic to readily accept a proton in acidic mobile phases, making Positive Electrospray Ionization (ESI+) highly efficient. To address the compound's polarity, a polar-embedded or aqueous-stable C18 column (e.g., Waters Atlantis T3) is selected to prevent stationary phase dewetting and ensure adequate retention of the hydroxyethyl moiety[3].

Step-by-Step Protocol
  • Sample Preparation: Dilute the sample in 90:10 Water:Acetonitrile containing 0.1% Formic Acid. For biological matrices, perform protein precipitation using 3 volumes of cold acetonitrile, centrifuge at 14,000 × g for 10 min, and dilute the supernatant.

  • Chromatographic Conditions:

    • Column: Waters Atlantis T3 (2.1 × 100 mm, 3 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient: 2% B hold for 1.0 min; ramp to 60% B over 4.0 min; ramp to 95% B for 1.0 min; re-equilibrate at 2% B for 2.0 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MRM) Parameters:

    • Ionization: ESI+

    • Capillary Voltage: 3.0 kV

    • Desolvation Temp: 400 °C

Fragmentation Parent Parent Ion [M+H]+ m/z 166.1 Frag1 Qualifier Ion m/z 148.1 Parent->Frag1 - H2O (-18 Da) Frag2 Quantifier Ion m/z 120.1 Parent->Frag2 - CH2CH2OH (-45 Da) Frag1->Frag2 - C2H4 (-28 Da)

Caption: Proposed ESI+ CID fragmentation pathway establishing MRM transitions.

Method 2: HPLC-CAD (Routine Purity & Mass Balance)

Causality & Mechanistic Rationale

Because 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol lacks a UV chromophore, traditional UV detection will only show baseline noise. Charged Aerosol Detection (CAD) is a universal, mass-based detector that measures any non-volatile or semi-volatile analyte independent of its optical properties[4]. For CAD to function properly, the mobile phase must be strictly volatile (no phosphate buffers).

Step-by-Step Protocol
  • Sample Preparation: Dissolve the analyte in the initial mobile phase to a concentration of 0.1 - 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Thermo Scientific Acclaim Trinity P1 (3.0 × 50 mm, 3 µm) – a mixed-mode column ideal for retaining basic hydrophilic compounds.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 50% B over 10 minutes.

    • Flow Rate: 0.5 mL/min.

  • CAD Settings:

    • Evaporation Temperature: 35 °C (optimized to prevent volatilization of the relatively low-molecular-weight analyte).

    • Data Collection Rate: 10 Hz.

    • Filter: 3.6 seconds.

  • Data Processing: CAD response is non-linear over large ranges. Apply a power-function transformation ( y=axb ) to the calibration curve for accurate quantification.

Method 3: ¹⁹F-qNMR (Absolute Quantification)

Causality & Mechanistic Rationale

When an authentic, certified reference standard of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is unavailable, ¹⁹F-qNMR provides absolute quantification[5]. The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus yield exceptional sensitivity. Furthermore, the 3,3-difluoro group produces a distinct, background-free signal (typically a multiplet around -95 to -105 ppm) that does not overlap with standard pharmaceutical excipients or biological matrices[1][6].

Step-by-Step Protocol
  • Internal Standard (IS) Selection: Use α,α,α -Trifluorotoluene (TFT, δ ~ -63 ppm) or Sodium Trifluoroacetate (NaTFA, δ ~ -76 ppm) as an internal standard. Ensure the IS signal does not overlap with the analyte's CF2​ signal.

  • Sample Preparation: Accurately weigh ~15 mg of the analyte and ~5 mg of the IS using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of CDCl₃ or DMSO- d6​ .

  • NMR Acquisition Parameters:

    • Nucleus: ¹⁹F (Frequency dependent on magnet, e.g., 376 MHz on a 400 MHz spectrometer).

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay (D1): Critical step. Set D1 5 × T1​ of the slowest relaxing fluorine nucleus (typically 15–20 seconds) to ensure complete longitudinal relaxation and prevent integration errors[6].

    • Scans: 64 to 128 (depending on required S/N ratio > 250:1).

  • Calculations: Calculate absolute purity ( Px​ ) using the formula:

    Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

    (Where I = Integral, N = Number of Fluorine atoms (2 for analyte, 3 for TFT), M = Molar Mass, W = Weight, P = Purity).

Quantitative Data Summary

The table below summarizes the analytical performance metrics of the three methodologies when applied to 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol.

Analytical ParameterLC-MS/MS (ESI+)HPLC-CAD¹⁹F-qNMR
Primary Application PK, Bioanalysis, Trace ImpuritiesPurity, Mass Balance, QCAbsolute Purity, Reference Std Characterization
Detection Limit (LOD) ~10 - 50 pg/mL~50 - 100 ng/mL~10 µg/mL
Dynamic Range 3 - 4 logs2 - 2.5 logs (requires power fit)> 4 logs
Reference Std Required? YesYesNo (Only an IS is needed)
Key Advantage Unmatched sensitivity and specificityUniversal detection without UV chromophoreMatrix-independent, high precision
Primary Limitation Matrix effects (ion suppression)Non-linear response, volatile buffers onlyLower sensitivity, requires high-field NMR

References

  • Woods, J. R., Mo, H., Bieberich, A. A., Alavanja, T., & Colby, D. A. (2011). Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments. PMC / NIH. Retrieved from[Link]

  • Pawellek, R., & Holzgrabe, U. (2021). Impurity profiling of l-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection. ResearchGate. Retrieved from[Link]

  • ChemRxiv. (n.d.). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. Retrieved from[Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol Synthesis

Welcome to the Technical Support Center for the synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol . This intermediate is a highly valuable building block in medicinal chemistry, frequently utilized in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol . This intermediate is a highly valuable building block in medicinal chemistry, frequently utilized in the development of macrocyclic peptidomimetics and brain-penetrant small molecule inhibitors (such as NLRP3 inflammasome antagonists) [1].

However, the incorporation of the gem-difluoro group introduces unique electronic and physical properties that frequently complicate standard SN​2 N-alkylation workflows. This guide is designed to help researchers troubleshoot poor yields, understand the underlying mechanistic causality, and implement self-validating experimental protocols.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is the N-alkylation of 3,3-difluoropiperidine significantly slower than that of standard piperidine? A: The root cause is the strong electron-withdrawing inductive effect (-I) exerted by the gem-difluoro group at the C3 position. Through the sigma bond framework, the fluorine atoms pull electron density away from the adjacent nitrogen atom. This drastically lowers the amine's pKa and reduces its nucleophilicity. Consequently, standard SN​2 alkylation with 2-bromoethanol requires extended reaction times or catalytic assistance to reach completion compared to non-fluorinated analogs [1].

Q2: I am using 2-bromoethanol and potassium carbonate ( K2​CO3​ ) in acetonitrile at reflux, but my yield is <30% and I observe a gaseous byproduct. What is happening? A: You are observing the base-catalyzed intramolecular cyclization of your alkylating agent. Under strongly basic conditions and high heat, the hydroxyl group of 2-bromoethanol is deprotonated. It rapidly attacks the adjacent carbon, displacing the bromide ion to form ethylene oxide [2]. Because ethylene oxide is a gas (boiling point 10.7 °C), it escapes the reflux condenser, permanently depleting your alkylating agent and stalling the reaction. Solution: Lower the reaction temperature and use a Finkelstein catalyst (NaI), or abandon the alkyl halide entirely in favor of reductive amination.

Q3: My LCMS shows excellent conversion, but I lose most of my product during the aqueous workup. How can I improve recovery? A: 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is highly polar and water-soluble due to the combination of the basic tertiary amine and the terminal hydroxyl group. Traditional liquid-liquid extraction (e.g., Ethyl Acetate/Water) results in poor partitioning into the organic layer. Solution: Avoid aqueous workups. Instead, precipitate the inorganic salts using a non-polar anti-solvent (like MTBE), filter the suspension through a Celite pad, and concentrate the filtrate directly for column chromatography.

Part 2: Mechanistic Pathways & Route Optimization

To improve yields, it is critical to understand the competing pathways in your reaction flask. The diagram below illustrates why direct alkylation often fails and why reductive amination is the superior alternative for electron-deficient amines.

MechanisticPathways Amine 3,3-Difluoropiperidine (Reduced Nucleophilicity) Intermediate Iminium Ion Intermediate Amine->Intermediate Condensation Product 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (Desired Product) Amine->Product Direct SN2 Alkylation (Slow) Reagent1 2-Bromoethanol + Base SideReaction Ethylene Oxide (Gas) Loss of Alkylating Agent Reagent1->SideReaction Competing Base-Catalyzed Cyclization (Fast at High Temp) Reagent1->Product Reagent2 Glycolaldehyde Dimer + NaBH(OAc)3 Reagent2->Intermediate Intermediate->Product Fast Reduction

Mechanistic pathways comparing direct alkylation, side reactions, and reductive amination.

Quantitative Comparison of Synthetic Strategies
Synthetic RouteReagentsTypical YieldPrimary Causality for Yield LossRecommended Use Case
Standard Alkylation 2-Bromoethanol, K2​CO3​ , MeCN, 80 °C25 - 40%Epoxide formation (volatilization of alkylating agent).Not recommended for scale-up.
Finkelstein-Assisted Alkylation 2-Bromoethanol, NaI (cat.), DIPEA, DMF, 60 °C65 - 80%Slower kinetics due to fluorine inductive effect.Cost-effective for routine lab-scale synthesis.
Reductive Amination Glycolaldehyde dimer, NaBH(OAc)3​ , DCM, RT85 - 95%Trace over-reduction or imine hydrolysis.Highest yield; ideal for precious fluorinated starting materials.

Part 3: Step-by-Step Experimental Protocols

Below are two field-proven methodologies. Protocol B is highly recommended if your 3,3-difluoropiperidine starting material is precious or available only in limited quantities.

Protocol A: Finkelstein-Assisted N-Alkylation

This protocol utilizes in situ iodide catalysis to lower the activation energy of the SN​2 displacement, allowing the reaction to proceed at a temperature where ethylene oxide formation is minimized.

  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,3-difluoropiperidine hydrochloride (1.0 equiv, 5.0 mmol) and anhydrous DMF (15 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 15.0 mmol). Stir for 10 minutes at room temperature to ensure complete free-basing of the amine.

  • Catalyst & Reagent: Add Sodium Iodide (NaI) (0.2 equiv, 1.0 mmol) followed by 2-bromoethanol (1.5 equiv, 7.5 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C under a nitrogen atmosphere. Monitor via LCMS. The reaction should reach >90% conversion within 16–24 hours[1].

  • Non-Aqueous Workup: Cool the mixture to room temperature. Dilute with MTBE (45 mL) to precipitate the hydrobromide and hydroiodide salts. Filter the suspension through a pad of Celite, washing the pad with additional MTBE (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure (Note: DMF will require high vacuum). Purify the crude oil via silica gel chromatography (Eluent: DCM to 10% MeOH in DCM with 1% NH4​OH ) to afford the target compound.

Protocol B: Reductive Amination (Recommended for High Yield)

This protocol entirely avoids the basic conditions that cause 2-bromoethanol to degrade, utilizing a clean iminium reduction pathway.

  • Preparation: In a 50 mL round-bottom flask, dissolve 3,3-difluoropiperidine (free base, 1.0 equiv, 5.0 mmol) and glycolaldehyde dimer (0.6 equiv, 3.0 mmol; equivalent to 1.2 equiv of monomer) in anhydrous Dichloromethane (DCM) (20 mL).

  • Imine Formation: Add glacial acetic acid (1.0 equiv, 5.0 mmol) to catalyze iminium ion formation. Stir at room temperature for 2 hours. Self-Validation Check: Take a 10 µL aliquot, dilute in MeCN, and check by LCMS to confirm the disappearance of the amine and formation of the intermediate mass.

  • Reduction: Cool the flask to 0 °C using an ice bath. Portion-wise, add Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv, 7.5 mmol) over 15 minutes to prevent excessive exotherms.

  • Completion: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ (15 mL) until gas evolution ceases. Separate the organic layer. Extract the aqueous layer with a mixed solvent of Chloroform/Isopropanol (3:1, 2 x 15 mL) to ensure complete recovery of the highly polar product.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the product, often pure enough for subsequent synthetic steps without column chromatography.

References

  • Mammoliti, O., et al. "Discovery of Potent and Brain-Penetrant Bicyclic NLRP3 Inhibitors with Peripheral and Central In Vivo Activity." Journal of Medicinal Chemistry, 2025, 68(4), 4848-4887. URL:[Link]

Optimization

Technical Support Center: Synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol. As a key building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol. As a key building block in medicinal chemistry, the efficient and clean synthesis of this fluorinated amino alcohol is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the common challenges encountered during its synthesis, ensuring high purity and yield.

Section 1: Troubleshooting Guide - Navigating Synthesis Byproducts and Challenges

This section addresses specific issues that may arise during the synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, presented in a question-and-answer format to provide direct and actionable solutions.

Issue ID: TSG-01

Problem: Low yield of the desired product with significant amounts of unreacted 3,3-difluoropiperidine detected by GC-MS.

Possible Cause: Incomplete reaction due to insufficient reactivity of the alkylating agent, suboptimal reaction temperature, or the use of a weak base. In the case of alkylation with 2-haloethanols, the reaction may be slow.

Recommended Actions & Solutions:

  • Choice of Alkylating Agent: If using 2-chloroethanol, consider switching to the more reactive 2-bromoethanol. The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group and thus accelerating the Sₙ2 reaction.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or GC-MS. For many N-alkylations of piperidines, heating to 60-80°C in a suitable solvent like DMF or acetonitrile can significantly improve the reaction rate.[1]

  • Select an Appropriate Base: A non-nucleophilic, moderately strong base is often required to neutralize the HBr or HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive. Potassium carbonate (K₂CO₃) is a common and effective choice. For more challenging alkylations, a stronger base like cesium carbonate or a hindered organic base such as N,N-diisopropylethylamine (DIPEA) can be employed.[1]

  • Increase Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time is a straightforward solution. Monitor the reaction at regular intervals to determine the point of maximum conversion.

Issue ID: TSG-02

Problem: A significant byproduct with a higher molecular weight than the desired product is observed, suggesting over-alkylation.

Possible Cause: The product, 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, can act as a nucleophile and react with another molecule of the alkylating agent (e.g., 2-bromoethanol) to form a quaternary ammonium salt, 1-(2-hydroxyethyl)-1-(2-(3,3-difluoropiperidin-1-yl)ethyl)piperidin-1-ium bromide. This is a common issue in the alkylation of secondary amines.[2]

Recommended Actions & Solutions:

  • Control Stoichiometry: Use a slight excess of the 3,3-difluoropiperidine relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents). This ensures that the alkylating agent is more likely to react with the starting secondary amine rather than the tertiary amine product.

  • Slow Addition of Alkylating Agent: Add the 2-haloethanol or ethylene oxide slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the alkylating agent throughout the reaction, which favors mono-alkylation.[1]

  • Maintain Dilute Conditions: Running the reaction at a lower concentration can also disfavor the bimolecular over-alkylation reaction.

Issue ID: TSG-03

Problem: Formation of a volatile, low molecular weight byproduct, potentially an alkene.

Possible Cause: This is likely due to an E2 elimination reaction competing with the desired Sₙ2 substitution, particularly when using a strong, sterically hindered base with a 2-haloethanol. The base can abstract a proton from the carbon adjacent to the hydroxyl group, leading to the formation of ethylene and the corresponding halide salt.

Recommended Actions & Solutions:

  • Choice of Base: Avoid strong, non-nucleophilic bases like potassium tert-butoxide if elimination is a significant issue. A weaker base like potassium carbonate or sodium bicarbonate is less likely to promote elimination.

  • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at a lower temperature can increase the ratio of substitution to elimination.

  • Solvent Selection: Polar aprotic solvents like DMF or acetonitrile generally favor Sₙ2 reactions over E2 reactions.

Issue ID: TSG-04

Problem: Presence of ethylene glycol and diethylene glycol in the final product when using ethylene oxide as the alkylating agent.

Possible Cause: Ethylene oxide can react with water present in the reaction mixture or introduced during workup to form ethylene glycol. Further reaction of ethylene glycol with ethylene oxide can produce diethylene glycol and other polyethylene glycol oligomers.[3]

Recommended Actions & Solutions:

  • Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Controlled Workup: During the aqueous workup, use cooled water and minimize the contact time between unreacted ethylene oxide and the aqueous phase.

  • Purification: These glycol byproducts are typically highly polar and can often be removed by column chromatography or by washing the organic extract with brine.

Issue ID: TSG-05

Problem: The purified product shows poor peak shape (tailing) during GC-MS analysis.

Possible Cause: The basic nitrogen and the polar hydroxyl group of the analyte can interact with active sites (e.g., free silanol groups) on the GC column, leading to peak tailing.

Recommended Actions & Solutions:

  • Derivatization: Convert the analyte into a less polar and more volatile derivative before GC-MS analysis. Silylation of the hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy.

  • Use a Deactivated Column: Employ a GC column that is specifically designed for the analysis of amines to minimize interactions with active sites.

  • Optimize GC Conditions: Adjust the injector temperature and temperature ramp to ensure rapid volatilization and transit through the column.

Issue ID: TSG-06

Problem: Difficulty in purifying the highly polar product by standard silica gel chromatography, leading to low recovery and streaking.

Possible Cause: The basic amine and polar alcohol functionalities of the target molecule can lead to strong adsorption on acidic silica gel, causing poor elution and recovery.[4]

Recommended Actions & Solutions:

  • Use of a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonium hydroxide, to the eluent (e.g., dichloromethane/methanol). This will neutralize the acidic sites on the silica gel and improve the peak shape and recovery of the amine.[4]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reversed-phase chromatography on a C18-functionalized silica gel with a mobile phase like water/acetonitrile or water/methanol with a modifier (e.g., formic acid or trifluoroacetic acid to protonate the amine) can be very effective for purifying polar compounds.

  • Ion-Exchange Chromatography: For particularly challenging separations, ion-exchange chromatography can be employed to specifically bind the amino alcohol, allowing for the removal of neutral impurities, followed by elution with a salt or pH gradient.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol?

A1: The two most common and direct synthetic routes are:

  • N-Alkylation with a 2-Haloethanol: This involves the reaction of 3,3-difluoropiperidine with a 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol, in the presence of a base. This is a classical Sₙ2 reaction.

  • Reaction with Ethylene Oxide: This route involves the nucleophilic ring-opening of ethylene oxide by 3,3-difluoropiperidine. This reaction is typically carried out in a protic solvent like methanol or ethanol.

Q2: What are the expected impurities from the 3,3-difluoropiperidine starting material?

A2: The purity of the starting 3,3-difluoropiperidine is crucial. Depending on its synthetic route, it may contain residual starting materials or byproducts from its synthesis. Common synthetic strategies for 3,3-difluoropiperidines often involve multi-step sequences, and impurities can include incompletely reacted intermediates or byproducts from fluorination steps.[6][7] It is highly recommended to purify the 3,3-difluoropiperidine by distillation or crystallization of its salt before use.

Q3: How can I effectively monitor the progress of the reaction?

A3:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method. The product, being more polar than the starting 3,3-difluoropiperidine (if a non-polar alkylating agent is used), will have a lower Rf value. Staining with ninhydrin can be used to visualize the secondary amine starting material (a positive test), which will disappear as the reaction proceeds. The tertiary amine product will not stain with ninhydrin.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for monitoring the reaction. It allows for the separation and identification of the starting materials, product, and any volatile byproducts. The disappearance of the starting material peak and the appearance of the product peak can be tracked over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile byproducts like the quaternary ammonium salt, LC-MS is the preferred method for reaction monitoring.

Q4: What are the key spectroscopic features to confirm the structure of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol?

A4:

  • ¹H NMR: Look for the characteristic triplet signals of the -CH₂-CH₂-OH group. The methylene group adjacent to the nitrogen will typically appear as a triplet around 2.6-2.8 ppm, and the methylene group adjacent to the hydroxyl group will be a triplet around 3.5-3.7 ppm. The piperidine ring protons will show complex multiplets.

  • ¹³C NMR: The two carbons of the N-ethyl alcohol side chain will appear around 55-60 ppm and 60-65 ppm. The carbon atoms of the piperidine ring will be affected by the fluorine atoms, with the C3 carbon showing a characteristic triplet due to C-F coupling.

  • ¹⁹F NMR: A single signal will be observed for the two equivalent fluorine atoms, typically as a complex multiplet due to coupling with the adjacent protons.[8]

  • Mass Spectrometry (EI-MS): The molecular ion peak may be weak. A characteristic fragmentation pattern is the alpha-cleavage, leading to the loss of a CH₂OH radical and the formation of a stable iminium ion.[9][10]

Section 3: Data & Visualization

Table 1: Common Byproducts and Their Characteristics
Byproduct NameStructureMolecular Weight ( g/mol )Likely Synthetic RouteIdentification Method
1,1-bis(2-hydroxyethyl)-3,3-difluoropiperidin-1-ium bromide(Structure not shown for brevity)288.15 (as bromide salt)N-AlkylationLC-MS
Ethylene GlycolHOCH₂CH₂OH62.07Ethylene OxideGC-MS, ¹H NMR
Diethylene GlycolHO(CH₂CH₂O)₂H106.12Ethylene OxideGC-MS, ¹H NMR
Unreacted 3,3-DifluoropiperidineC₅H₉F₂N121.13BothGC-MS, TLC
Diagram 1: Synthetic Pathways and Potential Byproducts

Synthesis_Byproducts cluster_alkylation N-Alkylation Route cluster_eto Ethylene Oxide Route DFP 3,3-Difluoropiperidine Target 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol DFP->Target Sₙ2 DFP->Target Ring-opening BrEtOH 2-Bromoethanol BrEtOH->Target QuatSalt Quaternary Ammonium Salt (Over-alkylation) BrEtOH->QuatSalt Ethylene Ethylene (Elimination) BrEtOH->Ethylene EtO Ethylene Oxide EtO->Target EG Ethylene Glycol EtO->EG Hydrolysis DEG Diethylene Glycol EtO->DEG Base Base (e.g., K2CO3) Base->Target Base->Ethylene E2 H2O Water (impurity) H2O->EG Target->QuatSalt Over-alkylation EG->DEG Further Reaction Purification_Workflow Start Crude Product Dissolve Dissolve in minimal mobile phase Start->Dissolve Load Load onto silica gel column (pre-equilibrated with DCM/MeOH/TEA) Dissolve->Load Elute Elute with gradient of DCM/MeOH/TEA Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze fractions by TLC Collect->Analyze Analyze->Elute Impure Combine Combine pure fractions Analyze->Combine Pure Evaporate Evaporate solvent Combine->Evaporate End Purified Product Evaporate->End

Sources

Troubleshooting

Technical Support Center: Purification of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that introducing fluorine into aliphatic heterocycles drastically alters their physicochemical beh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that introducing fluorine into aliphatic heterocycles drastically alters their physicochemical behavior. The purification of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol presents a unique set of challenges driven by its amphiphilicity, altered basicity, and strong hydrogen-bonding capabilities.

This guide is designed to move beyond generic protocols. By understanding the fundamental causality behind the molecule's behavior, you can implement self-validating workflows that ensure high yield and purity.

Physicochemical Profiling: The "Why" Behind the Challenges

To design an effective purification strategy, we must first analyze how the structural features of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol dictate its macroscopic behavior. The table below summarizes the critical quantitative data and its direct impact on laboratory workflows.

PropertyValue / CharacteristicMechanistic Impact on Purification
Molecular Weight 165.18 g/mol Relatively low mass combined with intramolecular H-bonding increases volatility. High risk of product loss during extended high-vacuum drying.
pKa (Conjugate Acid) ~7.4[1]The strongly electron-withdrawing gem-difluoro group reduces the nitrogen's basicity by nearly 4 log units compared to standard piperidine (pKa ~11.2).
Lipophilicity (LogP) Low / AmphiphilicThe combination of a basic amine, a primary alcohol, and highly polarized C-F bonds drives strong aqueous partitioning.
Chromatographic Profile High Silanol AffinityThe tertiary amine and hydroxyl group engage in severe hydrogen bonding with acidic silanols on bare silica, causing irreversible adsorption and tailing.

Troubleshooting FAQs

Q1: My isolated yields are consistently low (<30%) after aqueous workup. Where is my product going?

The Causality: Your product is likely remaining in the aqueous phase. The gem-difluoro substitution exerts a powerful inductive electron-withdrawing effect (-I), dropping the pKa of the piperidine nitrogen to approximately 7.4[1]. Standard basic workups (e.g., using saturated NaHCO₃, which buffers around pH 8) are insufficiently basic to fully deprotonate the amine. Furthermore, the N-hydroxyethyl group makes the free base highly water-soluble. The Solution: You must force the equilibrium entirely to the free base and manipulate the solvent's ionic strength. Adjust the aqueous phase to pH > 10.5 using 1M NaOH. Next, heavily saturate the aqueous layer with solid NaCl. This "salting-out" effect increases the ionic strength of the water, disrupting the hydration shell around the alcohol and forcing the product into the organic phase.

Q2: I am experiencing severe tailing on normal-phase silica gel. How can I improve resolution?

The Causality: The basic tertiary amine interacts strongly with acidic silanol (Si-OH) groups on standard silica gel. Additionally, lightly fluorinated molecules exhibit unique "fluorophilic" partitioning behaviors that can cause unpredictable band broadening on standard hydrocarbon-based stationary phases[2]. The Solution: Passivate the silica gel. Pre-treat your column with 2% Triethylamine (TEA) in hexanes. The TEA irreversibly binds to the most acidic silanol sites, deactivating them. Alternatively, bypass silica entirely and utilize basic alumina or reverse-phase (C18) chromatography, which eliminates silanol interference.

Q3: How do I separate the product from unreacted 3,3-difluoropiperidine starting material?

The Causality: If you synthesized the target molecule via the alkylation of 3,3-difluoropiperidine with 2-bromoethanol, unreacted starting material is a common impurity. Because both molecules share the identical fluorinated piperidine core, their values on silica are nearly indistinguishable. However, they differ chemically: the starting material is a secondary amine (nucleophilic), while your product is a tertiary amine (non-nucleophilic). The Solution: Implement a chemical scavenging step. Treat the crude mixture with a polymer-supported isocyanate resin or a slight excess of acetic anhydride prior to chromatography. The secondary amine will rapidly react to form a stable, non-basic urea or amide. This drastically shifts its polarity, allowing your unreacted tertiary amine product to elute cleanly.

Standardized Purification Workflows

Below are the step-by-step, self-validating methodologies designed specifically for this fluorinated amino alcohol.

Protocol A: pH-Optimized Salting-Out Extraction

This protocol ensures maximum recovery of the amphiphilicity-prone product from aqueous reaction mixtures.

  • Quench & Adjust: Dilute the crude reaction mixture with deionized water. Slowly add 1M NaOH(aq) under continuous stirring. Monitor with a calibrated pH meter until the aqueous phase reaches pH 10.5.

  • Salt Saturation: Add solid NaCl to the aqueous phase under vigorous stirring until no more salt dissolves (complete saturation).

  • Solvent Selection & Extraction: Extract the aqueous layer 3× with a mixture of 10% Isopropanol (IPA) in Dichloromethane (DCM) . Note: The addition of IPA is critical; it acts as a phase-transfer modifier that disrupts hydrogen bonding between the product's hydroxyl group and the aqueous phase.

  • Validation & Drying: Spot the aqueous layer on a TLC plate and stain with iodine to validate that no product remains. Wash the combined organic layers with a minimal volume of brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate under reduced pressure using a rotary evaporator. Crucial: Keep the water bath at ≤35°C to prevent volatilization of the product.

Protocol B: Amine-Deactivated Flash Chromatography

Use this protocol if chemical scavenging (as described in Q3) has been completed and final polishing is required.

  • Stationary Phase Preparation: Pack a column with standard silica gel (230-400 mesh). Flush the column with 2 column volumes (CV) of Hexanes containing 2% Triethylamine (TEA).

  • Sample Loading: Dissolve the crude extract in a minimal amount of DCM. To prevent pre-column degradation or band broadening from viscous samples, dry-load the sample onto Celite.

  • Elution Gradient: Elute using a gradient of DCM to 10% Methanol in DCM. Maintain 1% TEA in all mobile phases to keep the silanol sites suppressed.

  • Fraction Collection & Validation: Collect fractions and monitor via TLC. Since 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol lacks a strong UV chromophore, validate the presence of the amine by staining the TLC plates with Ninhydrin or Potassium Permanganate (KMnO₄) and applying heat.

  • Solvent Removal: Pool the product-containing fractions and evaporate. To remove residual TEA, co-evaporate the final residue twice with 5 mL of toluene.

Visual Workflow: Purification Decision Matrix

Use the following logical decision tree to determine the optimal purification path based on the composition of your crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol AqWorkup Aqueous Workup Adjust to pH > 10.5, Saturate with NaCl Start->AqWorkup Extract Extract with 10% IPA / DCM Dry and Concentrate at ≤35°C AqWorkup->Extract CheckSM Unreacted 2° Amine (3,3-Difluoropiperidine) Present in TLC/NMR? Extract->CheckSM Scavenger Add Isocyanate Resin or Acetic Anhydride (Derivatize 2° Amine) CheckSM->Scavenger Yes Chromatography Flash Chromatography (Silica + 1% TEA or Basic Alumina) CheckSM->Chromatography No Scavenger->Chromatography Pure Pure Target Compound Chromatography->Pure

Decision matrix for the isolation and purification of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol.

References

  • Title: 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds Source: ChemRxiv URL: [Link]

  • Title: Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography Source: PubMed Central (PMC) / nih.gov URL: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting Guide for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

Welcome to the Technical Support Center for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol . This compound is a highly valuable fluorinated building block used in fragment-based drug discovery (FBDD) and medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol . This compound is a highly valuable fluorinated building block used in fragment-based drug discovery (FBDD) and medicinal chemistry. While the gem-difluoro substitution provides unique conformational rigidity and modulates lipophilicity, it also introduces specific physicochemical behaviors that can complicate solution-phase handling.

This guide is designed for researchers and drug development professionals to troubleshoot common stability issues, understand the mechanistic causality behind degradation, and implement field-proven protocols.

Part 1: Core Troubleshooting FAQs

Q1: Why is my compound degrading into an unsaturated byproduct when formulated in basic buffers? A: You are likely observing dehydrofluorination (HF elimination) . The highly electronegative gem-difluoro group at the C3 position exerts a strong inductive effect, making the adjacent protons at the C2 and C4 positions significantly more acidic than those in a standard piperidine ring. When exposed to strong bases (e.g., alkoxides, or prolonged exposure to pH > 9), the molecule undergoes an E2 elimination pathway, losing a molecule of hydrogen fluoride (HF) to form a 3-fluoro-1,2,5,6-tetrahydropyridine derivative[1][2].

  • Resolution: Maintain formulation buffers between pH 4.0 and 7.0. If basic conditions are strictly required for a reaction, minimize exposure time and avoid elevated temperatures.

Q2: I am observing a +16 Da mass shift in my LC-MS analysis over time. What is happening? A: This +16 Da shift is the hallmark of N-oxidation . 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol contains a tertiary amine. The lone pair of electrons on the piperidine nitrogen is highly susceptible to oxidation when exposed to atmospheric oxygen, light, or trace peroxides commonly found in aging ethereal solvents (like THF or diethyl ether)[3].

  • Resolution: Store stock solutions in tightly sealed, amber vials under an inert atmosphere (Nitrogen or Argon). Always use freshly distilled or peroxide-free solvents.

Q3: Why does the solubility of my stock solution fluctuate unpredictably in aqueous in vitro assays? A: This is a direct consequence of the compound's modulated pKa. While an unsubstituted piperidine has a pKa of approximately 11, the electron-withdrawing nature of the 3,3-difluoro substitution drastically lowers the basic pKa to approximately 7.4[4]. At physiological pH (7.4), the compound exists in a near 50/50 equilibrium between its protonated (water-soluble) and deprotonated (lipophilic free-base) forms. Minor fluctuations in assay pH will drastically shift this equilibrium, causing the free base to precipitate.

  • Resolution: Pre-formulate the compound as a stable hydrochloride (HCl) or mesylate salt. Ensure your biological assay media is heavily buffered (e.g., using 50 mM HEPES) to resist pH shifts upon compound addition.

Q4: My compound is disappearing during a coupling reaction, but I don't see degradation products. Where is it going? A: The N-hydroxyethyl group contains a highly nucleophilic primary alcohol. If your reaction mixture contains electrophiles—such as carboxylic acids, acyl chlorides, or anhydrides—the hydroxyl group will readily undergo esterification or etherification .

  • Resolution: If the hydroxyl group is not the intended site of reaction, it must be transiently protected (e.g., as a tert-butyldimethylsilyl (TBS) ether or acetate ester) prior to introducing strong electrophiles.

Part 2: Physicochemical & Stability Data Summary

The following table summarizes the quantitative stability parameters and physicochemical data critical for experimental design.

ParameterValue / ObservationMechanistic Implication
Molecular Weight 165.18 g/mol Baseline for LC-MS identification.
Basic pKa ~7.4[4]Exists as a partial free-base at physiological pH; requires careful buffering for solubility.
Aqueous Stability (Neutral) High (>95% after 48h at 25°C)Stable in standard HPLC water or neutral saline.
Alkaline Stability (pH > 9) Low to ModerateSusceptible to HF elimination; forms unsaturated degradants[1].
Oxidative Stability LowTertiary amine rapidly forms N-oxides in the presence of peroxides[3].
Thermal Stability (Solution) Moderate (< 60°C)Elevated temperatures accelerate both oxidation and hydrolysis pathways.

Part 3: Experimental Protocol - Forced Degradation Study

To confidently validate your analytical methods (e.g., HPLC-UV/MS), you must establish a self-validating forced degradation profile. This protocol isolates the two primary degradation pathways: Oxidation and Base-Catalyzed Elimination.

Materials Required:

  • 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (1 mg/mL stock in LC-MS grade Acetonitrile)

  • 3% Hydrogen Peroxide ( H2​O2​ )

  • 0.1 N Sodium Hydroxide (NaOH)

  • 0.1 N Hydrochloric Acid (HCl) for quenching

Step-by-Step Methodology:

  • Baseline Establishment: Inject 5 µL of the 1 mg/mL stock solution into the LC-MS to establish the baseline retention time and exact mass ([M+H]+ = 166.10).

  • Oxidative Stress Workflow:

    • In a glass vial, mix 500 µL of the stock solution with 500 µL of 3% H2​O2​ .

    • Incubate at room temperature (25°C) in the dark for 24 hours[3].

    • Self-Validation Check: Analyze via LC-MS. Look for a new peak with an m/z of 182.10 ([M+H]+ + 16 Da), confirming N-oxide formation.

  • Alkaline Stress (HF Elimination) Workflow:

    • In a separate glass vial, mix 500 µL of the stock solution with 500 µL of 0.1 N NaOH.

    • Incubate at 40°C for 24 hours.

    • Quenching: Neutralize the solution by adding exactly 500 µL of 0.1 N HCl. This halts the elimination reaction and prevents damage to the HPLC column.

    • Self-Validation Check: Analyze via LC-MS. Look for a mass shift of -20 Da (loss of HF), indicating the formation of the tetrahydropyridine degradant.

Part 4: Degradation Pathway Visualization

The following diagram maps the causality between environmental stress conditions and the structural fate of the compound.

DegradationPathways Parent 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (Intact Compound) Cond_Base Alkaline Stress (pH > 9) (e.g., NaOH, Alkoxides) Parent->Cond_Base Exposure Cond_Ox Oxidative Stress (e.g., Air, H2O2, Peroxides) Parent->Cond_Ox Exposure Deg_HF Dehydrofluorination (-20 Da: Loss of HF) Unsaturated Piperidine Cond_Base->Deg_HF E2 Elimination Deg_Ox N-Oxidation (+16 Da: Addition of Oxygen) N-Oxide Derivative Cond_Ox->Deg_Ox Lone Pair Oxidation

Caption: Primary degradation pathways of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol under environmental stress.

References
  • 3,3-Difluoropiperidine | C5H9F2N | CID 2758350. PubChem. Available at: [Link]

  • Synthesis and reactivity of fluorinated heterocycles. ResearchGate. Available at: [Link]

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Troubleshooting 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol NMR peak assignment

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 2-(3,3-Difluoropiperidin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol .

Fluorinated heterocycles present unique analytical challenges. The introduction of a gem-difluoro group at the 3-position of a piperidine ring drastically alters the molecule's stereoelectronic landscape, leading to complex scalar couplings ( JHF​ and JCF​ ) and conformational locking[1]. This guide bypasses generic NMR advice and directly addresses the physical causality behind the spectral anomalies you are observing, providing self-validating protocols to ensure absolute structural assignment.

FAQ 1: The "Messy" Aliphatic Region

Q: My 1 H NMR spectrum is an overlapping mess between 2.4 and 3.0 ppm. I cannot distinguish the piperidine C2/C6 protons from the N-ethyl chain protons. How do I resolve this?

The Causality: In 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, the nitrogen atom deshields the adjacent protons (C2, C6, and the N-CH 2​ of the ethanol group), pushing them all into the narrow 2.4–3.0 ppm window. Furthermore, the C2 protons are subjected to strong 3JHF​ scalar coupling (typically 10–15 Hz) from the adjacent CF 2​ group, turning what should be a simple signal into a broad, complex multiplet[2].

The Solution & Self-Validating Check: Do not rely on 1D 1 H integration alone. You must separate the signals orthogonally using the carbon chemical shifts and fluorine coupling.

  • Self-Validation: In your 13 C NMR, the C2 carbon will appear as a distinct triplet ( 2JCF​≈25−30 Hz) due to its proximity to the CF 2​ group. The C6 and N-ethyl carbons will be singlets (or exhibit negligible 4JCF​ coupling). By running a 1 H- 13 C HSQC, you can trace the triplet carbon back to the proton dimension, instantly identifying the C2 protons amidst the overlapping mess.

FAQ 2: The 19F NMR "AB System" Anomaly

Q: I expected a single peak (or simple multiplet) in my 19 F NMR for the CF 2​ group, but I am seeing a massive doublet of doublets with a coupling constant of ~240 Hz. Did my molecule degrade?

The Causality: Your molecule is perfectly intact; you are observing conformational locking. While unsubstituted piperidines undergo rapid chair-to-chair inversion at room temperature, fluorinated piperidines exhibit a strong "axial-F preference" driven by charge-dipole interactions and hyperconjugation ( σCH​→σCF∗​ )[1]. Additionally, the pendant ethanol group in your molecule can form intramolecular hydrogen bonds with the piperidine nitrogen or the fluorine atoms. This locks the ring on the NMR timescale. Consequently, the two fluorine atoms become diastereotopic (one axial, one equatorial), splitting each other into an AB system with a massive geminal coupling constant ( 2JFF​≈240−250 Hz)[2][3].

The Solution (Variable Temperature Protocol): To prove the structure is intact, you must increase the thermal energy to overcome the ring-inversion barrier (typically 10-14 kcal/mol for difluoropiperidines)[4].

  • Switch your solvent from CDCl 3​ to DMSO- d6​ (which has a higher boiling point).

  • Acquire a baseline 19 F NMR at 25°C (Note the AB system).

  • Raise the probe temperature to 80°C and allow 10 minutes for thermal equilibration.

  • Re-acquire the 19 F NMR. The AB system will broaden and coalesce into a time-averaged multiplet as the ring-flipping rate exceeds the NMR timescale[3].

Caption: Conformational dynamics of 3,3-difluoropiperidines and their effect on 19F NMR spectra.

FAQ 3: "Impure-Looking" Carbon Spectra

Q: My 13 C NMR has too many peaks. Instead of 7 distinct carbons, I see multiple triplets. Is this an impurity?

The Causality: This is the expected scalar coupling between the 19 F nuclei (spin 1/2) and the 13 C nuclei. Because there are two equivalent (or time-averaged) fluorine atoms, they split the adjacent carbons into triplets ( n+1 rule, where n=2 ).

Data Presentation: Expected 13 C and 1 H NMR Parameters Use this self-validating table to map your coupling constants. If your triplets match these J -values, your sample is pure.

Nucleus / PositionExpected 13 C Shift (ppm) 13 C Multiplicity & JCF​ Expected 1 H Shift (ppm)Troubleshooting Notes
C3 (CF 2​ ) 118.0 – 121.0Triplet, 1JCF​≈245 HzN/AOften low intensity due to lack of NOE and splitting.
C2 55.0 – 60.0Triplet, 2JCF​≈25−30 Hz2.60 – 2.90 1 H signal is highly complex due to 3JHF​ and diastereotopy.
C4 32.0 – 35.0Triplet, 2JCF​≈22−26 Hz1.80 – 2.10Easily identifiable in 13 C via its ~33 ppm shift and triplet nature.
C5 20.0 – 24.0Multiplet/Triplet, 3JCF​≈4 Hz1.60 – 1.80Small coupling confirms position relative to CF 2​ .
C6 48.0 – 52.0Singlet2.40 – 2.60No significant F-coupling; helps distinguish from C2.
N-CH 2​ (Ethyl) 56.0 – 59.0Singlet2.50 – 2.70Overlaps with C2/C6 in 1 H; use HSQC to resolve.
O-CH 2​ (Ethyl) 58.0 – 62.0Singlet3.50 – 3.70Distinct downfield shift due to oxygen.

Step-by-Step Methodology: The 2D NMR Assignment Workflow

To achieve a publication-grade assignment of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, execute the following protocol. This workflow uses the fluorine atoms as an internal anchor point.

Step 1: The 13 C Anchor Acquire a standard 13 C{1H} spectrum. Identify the C2 (~58 ppm) and C4 (~33 ppm) carbons by their characteristic 2JCF​ triplet splitting (~25 Hz).

Step 2: 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) Cross-reference the identified C2 and C4 carbons to the proton axis. This unambiguously identifies the C2 and C4 protons, regardless of how badly they overlap with the N-ethyl or C6 protons in the 1D 1 H spectrum.

Step 3: 1 H- 1 H COSY (Correlation Spectroscopy) Starting from the newly identified C4 protons, trace the spin system around the piperidine ring: C4 C5 C6. Separately, trace the ethanol chain: O-CH 2​ (~3.6 ppm) N-CH 2​ (~2.6 ppm).

Step 4: 1 H- 19 F HOESY (Heteronuclear Overhauser Effect Spectroscopy) [Optional but Definitive] If conformational locking makes the COSY difficult to interpret due to peak broadening, run a HOESY experiment. This will show through-space correlations between the 19 F atoms and the spatially proximate C2 and C4 protons, providing absolute verification of the regiochemistry.

G Start Overlapping Aliphatic Signals (1.5 - 3.0 ppm) C13 13C{1H} NMR Identify C2/C4 Triplets Start->C13 HSQC 1H-13C HSQC Map Triplets to 1H Axis C13->HSQC COSY 1H-1H COSY Trace Ring & Ethyl Spin Systems HSQC->COSY HOESY 1H-19F HOESY Confirm Spatial Proximity to CF2 COSY->HOESY Assign Unambiguous Assignment Achieved HOESY->Assign

Caption: Step-by-step 2D NMR workflow for resolving overlapping aliphatic proton signals.

References

  • Synthesis and Structural Elucidation of 1,2-Disubstituted 3-Fluoropiperidines. Research Repository UCD. Available at:[Link][3]

  • Fluorine NMR. Spectra of conformationally constrained Gem-difluorocyclohexanes. ResearchGate. Available at:[Link][4]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. National Center for Biotechnology Information (PMC). Available at:[Link][1]

Sources

Optimization

Technical Support Center: Synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

Welcome to the technical support center for the synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and synthetic challenges. This document provides in-depth, experience-driven advice to optimize your reaction outcomes.

I. Troubleshooting Guide: Common Synthetic Issues

This section addresses specific problems that may arise during the synthesis of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol, providing explanations and actionable solutions.

Issue 1: Formation of a Quaternary Ammonium Salt as a Major Byproduct

Question: I am observing a significant amount of a higher molecular weight byproduct in my reaction, which I suspect is the quaternary ammonium salt. How can I prevent this over-alkylation?

Answer: The formation of a quaternary ammonium salt is a frequent side reaction in the N-alkylation of piperidines, especially with reactive alkylating agents.[1][2] This occurs when the newly formed, more nucleophilic tertiary amine product reacts further with the alkylating agent.[3]

Causality and Prevention:

  • Stoichiometry Control: The most critical factor is the stoichiometry of your reactants. Using a slight excess of the 3,3-difluoropiperidine starting material (typically 1.1 to 1.2 equivalents) relative to the 2-haloethanol can significantly minimize over-alkylation.[1]

  • Slow Addition of Alkylating Agent: Adding the 2-haloethanol slowly to the reaction mixture, ideally with a syringe pump, maintains a low concentration of the alkylating agent. This low concentration favors the desired mono-alkylation over the competing di-alkylation.[1]

  • Reaction Temperature: Lowering the reaction temperature can also help to control the rate of the second alkylation step, which often has a higher activation energy.

Experimental Protocol: Minimizing Over-Alkylation

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,3-difluoropiperidine (1.1 eq.) and an anhydrous polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF).[4]

  • Add a suitable base (e.g., potassium carbonate, K₂CO₃, 1.5-2.0 eq.).[4]

  • Cool the mixture in an ice bath.

  • Slowly add the 2-haloethanol (1.0 eq.) to the stirred suspension using a syringe pump over 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and monitor its progress by TLC or LC-MS.

Issue 2: Incomplete or Sluggish Reaction

Question: My reaction is proceeding very slowly or appears to have stalled, with a significant amount of starting material remaining even after prolonged reaction times. What factors could be responsible, and how can I drive the reaction to completion?

Answer: An incomplete or sluggish N-alkylation reaction can be attributed to several factors, including steric hindrance, the choice of solvent, the nature of the leaving group on the electrophile, and the strength of the base used.[2]

Troubleshooting Strategies:

  • Solvent Choice: The selection of an appropriate solvent is crucial. Polar aprotic solvents like DMF or acetonitrile are generally preferred for N-alkylation reactions as they can solvate the cation and leave the anion more reactive.[1]

  • Leaving Group Reactivity: The reactivity of the leaving group on the 2-substituted ethanol is critical. If you are using 2-chloroethanol, consider switching to the more reactive 2-bromoethanol or 2-iodoethanol.[1] The order of reactivity is generally I > Br > Cl.

  • Base Selection: The base plays a key role in deprotonating the piperidine nitrogen, thus increasing its nucleophilicity. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[1] For less reactive substrates, a stronger base like sodium hydride (NaH) might be necessary, though this should be used with caution due to its flammability.[5]

  • Temperature: Gently heating the reaction mixture can increase the reaction rate. However, this must be balanced against the risk of increasing side reactions like over-alkylation.[1]

Quantitative Data for Reaction Optimization:

ParameterRecommendationRationale
Solvent DMF, AcetonitrilePolar aprotic solvents enhance nucleophilicity.[1]
Leaving Group I > Br > ClBetter leaving groups accelerate the Sₙ2 reaction.[1]
Base K₂CO₃, DIPEA, NaHBase strength should match substrate reactivity.[1][5]
Temperature Room Temp. to 60 °CBalance reaction rate with side product formation.[1]
Issue 3: Formation of an Unidentified Impurity with a Similar Polarity to the Product

Question: I am having difficulty purifying my product via column chromatography due to an impurity with a very similar Rf value. What could this impurity be, and are there alternative purification strategies?

Answer: An impurity with similar polarity to your desired product can be challenging to remove. In the context of this synthesis, a likely candidate for such an impurity is a small amount of unreacted 3,3-difluoropiperidine or a byproduct from a competing reaction.

Potential Side Reactions and Purification Strategies:

  • Reaction with Ethylene Oxide: If ethylene oxide is used as the electrophile instead of a 2-haloethanol, side reactions can occur. These can include polymerization of ethylene oxide or reaction with the solvent.[6][7]

  • Alternative Purification: If standard silica gel chromatography is ineffective, consider the following:

    • Acid-Base Extraction: Utilize the basicity of the piperidine nitrogen. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The desired product and any basic impurities will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and extracted with an organic solvent to recover the purified product.[2]

    • Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina or a reverse-phase C18 silica.

Workflow for Acid-Base Extraction:

G crude Crude Product in Organic Solvent wash_acid Wash with Dilute Acid (e.g., 1M HCl) crude->wash_acid separate_layers Separate Layers wash_acid->separate_layers organic_layer Organic Layer (Neutral/Acidic Impurities) separate_layers->organic_layer Discard aqueous_layer Aqueous Layer (Protonated Product & Basic Impurities) separate_layers->aqueous_layer basify Basify with NaOH or NaHCO3 aqueous_layer->basify extract Extract with Organic Solvent basify->extract purified_product Purified Product in Organic Layer extract->purified_product

Caption: Acid-base extraction workflow for purification.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol?

The optimal temperature will depend on the specific reagents used (particularly the leaving group on the ethanol derivative). A good starting point is room temperature. If the reaction is slow, gentle heating to 40-60°C can be beneficial.[1] However, be aware that higher temperatures can increase the rate of over-alkylation.[1]

Q2: Can I use a different base, such as triethylamine (TEA)?

Yes, triethylamine can be used as a base for this reaction.[1] However, it is a weaker base than potassium carbonate or DIPEA, so the reaction may proceed more slowly. If you are using a less reactive alkylating agent (like 2-chloroethanol), a stronger base may be necessary to achieve a reasonable reaction rate.

Q3: My 3,3-difluoropiperidine starting material is a hydrochloride salt. Do I need to neutralize it before the reaction?

Yes, it is essential to use the free base of 3,3-difluoropiperidine for the N-alkylation reaction. You can neutralize the hydrochloride salt by dissolving it in a suitable solvent and adding a base (like aqueous NaOH or NaHCO₃) until the solution is basic. Then, extract the free amine into an organic solvent, dry the organic layer, and remove the solvent before proceeding with the alkylation.

Reaction Scheme: Desired vs. Side Reaction

G cluster_0 Desired Reaction cluster_1 Side Reaction: Over-alkylation A 3,3-Difluoropiperidine C 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol A->C + B (Base) B 2-Haloethanol D 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol F Quaternary Ammonium Salt D->F + E E 2-Haloethanol

Caption: Desired N-alkylation versus the over-alkylation side reaction.

Q4: Are there any stability concerns with 3,3-difluoropiperidine or the product?

While 3,3-difluoropiperidine is a relatively stable compound, piperidine derivatives, in general, can be susceptible to oxidation over time, especially when exposed to air and light.[1] It is good practice to store both the starting material and the final product under an inert atmosphere and in a cool, dark place. Some fluorinated piperidines have shown unexpected instability in aqueous solutions, so it is advisable to be mindful of this during workup and storage.[8]

III. References

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Vorberg, R., Carreira, E. M., & Müller, K. (2017). Aqueous Instability of δ-Fluorobutylpiperidines. ChemMedChem, 12(6), 431–437. [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Liao, W. T., Wei, T. C., Hsieh, L. T., Tsai, C. H., & Shih, M. (2005). Reaction Mechanism of Ethylene Oxide at Various Oxygen/Ethylene Oxide Ratios in an RF Cold Plasma Environment. Aerosol and Air Quality Research, 5, 185-203. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The steric course of the reaction of ethylene oxide with hydrogen halides in the gas phase. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol Reaction Optimization

Welcome to the Application Scientist Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol . The presence of the gem-difluoro group fundamentally alters the electronic landscape of the piperidine ring, necessitating specific solvent and reagent optimizations during synthesis and scale-up.

Core Chemical Profile & Reactivity Dynamics

Before troubleshooting specific reactions, it is critical to understand how the 3,3-difluoro substitution dictates solvent compatibility. The strong electron-withdrawing inductive effect of the fluorine atoms propagates through the sigma framework, drastically reducing the basicity and nucleophilicity of the adjacent tertiary nitrogen[1].

Table 1: Physicochemical Properties & Reactivity Impact
PropertyUnsubstituted Analogue (Est.)3,3-Difluoro Substituted (Est.)Mechanistic Consequence in Synthesis
Nitrogen pKa ~10.5 – 11.2~6.5 – 7.2The amine is significantly less basic[1]. It cannot act as an effective internal acid scavenger during acylations.
Lipophilicity (LogP) ~0.8~1.2 – 1.5Increased lipophilicity alters phase partitioning, requiring adjustments in biphasic solvent extractions[2].
Primary Reactive Site -OH and -N (Competitive)-OH (Highly Selective)N-quaternization (Menshutkin reaction) is suppressed, allowing for highly selective O-functionalization.

Solvent Selection Logic Workflow

SolventOptimization Start 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol Reaction Optimization OAlk Etherification (O-Alkylation) Start->OAlk Ester Esterification (O-Acylation) Start->Ester Oxid Alcohol Oxidation Start->Oxid Sol1 Polar Aprotic Solvent (DMF, THF) Base: NaH / KOtBu OAlk->Sol1 Sol2 Non-polar Solvent (DCM, Toluene) Base: DIPEA + DMAP Ester->Sol2 Sol3 Biphasic / Halogenated (DCM/H2O or pure DCM) Reagents: TEMPO / Swern Oxid->Sol3 Warn1 Avoid protic solvents (Competes with -OH) Sol1->Warn1 Warn2 Avoid acidic media (Protonates N, stalls rxn) Sol2->Warn2

Decision matrix for solvent selection in 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol functionalization.

Troubleshooting Guides & FAQs

Q1: During O-alkylation with alkyl halides, I am observing poor conversion and phase separation. What solvent system should I use? Causality & Expert Insight: The primary hydroxyl group requires deprotonation to form a reactive alkoxide. If you are using a biphasic system (e.g., Toluene/Water with NaOH), the reduced basicity of the 3,3-difluoropiperidine moiety alters its partition coefficient[2]. Instead of remaining fully in the organic phase, the partially deprotonated intermediate often sequesters at the interface, stalling the reaction. Solution: Switch to a strictly anhydrous polar aprotic solvent system. N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) with Sodium Hydride (NaH) is optimal. The polar aprotic solvent stabilizes the alkoxide intermediate while keeping the fluorinated amine fully solvated.

Q2: I am trying to esterify the hydroxyl group using an acid chloride, but the reaction stalls at 50% yield in THF. Why? Causality & Expert Insight: In standard piperidine-ethanol derivatives, the tertiary amine acts as a localized basic catalyst or acid scavenger. However, the strong electron-withdrawing effect of the gem-difluoro group at the β -position drastically reduces the nucleophilicity and basicity of the nitrogen (dropping the pKa by ~3.5 to 4 units)[1]. It cannot efficiently scavenge the HCl byproduct, leading to protonation of the remaining starting material and stalling the reaction. Solution: Transition to Dichloromethane (DCM) and add a stoichiometric excess of an external base like N,N-Diisopropylethylamine (DIPEA) along with a catalytic amount of DMAP (4-Dimethylaminopyridine) . DCM provides excellent solubility for the fluorinated ester product and does not coordinate with the acylium intermediate.

Q3: Are there specific solvent incompatibilities when scaling up reactions with this fluorinated compound? Causality & Expert Insight: Yes. Avoid using protic solvents (like methanol or ethanol) during any electrophilic functionalization, as they will outcompete the sterically hindered primary alcohol. Furthermore, when conducting oxidations (e.g., Swern oxidation to convert the alcohol to an aldehyde), avoid using solvents with high water content. The resulting fluorinated aldehyde can rapidly form stable hydrates due to the electron-withdrawing nature of the nearby fluorinated ring system.

Experimental Protocols: Validated Workflows

Protocol A: Anhydrous O-Alkylation (Etherification)

Objective: Synthesize an ether derivative via the primary hydroxyl group without triggering unwanted N-alkylation.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere to exclude moisture.

  • Solvent Matrix: Dissolve 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (1.0 eq) in anhydrous DMF (0.2 M concentration). Mechanistic Note: DMF ensures the resulting alkoxide remains strictly in solution without ion-pairing aggregation.

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in small portions. Stir for 30 minutes until H2​ evolution ceases.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench & Workup: Quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to completely remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: DMAP-Catalyzed O-Acylation (Esterification)

Objective: Synthesize an ester derivative utilizing an acid chloride, compensating for the deactivated piperidine nitrogen.

  • Preparation: Purge the reaction vessel with nitrogen.

  • Solvent Matrix: Dissolve the fluorinated alcohol (1.0 eq) in anhydrous DCM (0.3 M concentration).

  • Base Addition: Add DIPEA (2.0 eq) and DMAP (0.1 eq). Crucial step: The external base is strictly required to compensate for the deactivated piperidine nitrogen[1].

  • Acylation: Cool the mixture to 0 °C. Add the acid chloride (1.2 eq) dropwise over 15 minutes to control the exotherm.

  • Monitoring: Stir at room temperature for 2 hours. Monitor conversion via TLC (Hexanes:EtOAc 7:3).

  • Workup: Wash the DCM layer directly with 5% aqueous NaHCO3​ , followed by water and brine. Dry over MgSO4​ , filter, and evaporate the solvent.

References

  • Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., Gouault, N., & Lalli, C. (2024). "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." The Journal of Organic Chemistry, 89(7), 4932-4946. URL: [Link]

  • Halazy, S., Perez, M., Fourrier, C., Pallard, I., Pauwels, P. J., Palmier, C., John, G. W., Wurch, T., Chopin, P., & Halazy, S. (1998). "Enhancement of Oral Absorption in Selective 5-HT1D Receptor Agonists: Fluorinated 3-[3-(Piperidin-1-yl)propyl]indoles." Journal of Medicinal Chemistry, 41(25), 4968-4977. URL: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

Welcome to the Application Scientist Support Portal. This guide is designed for process chemists and drug development professionals scaling up the synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for process chemists and drug development professionals scaling up the synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol.

The gem-fluorinated piperidine motif is a highly valuable building block in medicinal chemistry, frequently used to modulate lipophilicity, improve metabolic stability, and enhance the selectivity of active pharmaceutical ingredients (APIs)[1][2]. However, the strong electron-withdrawing inductive effect of the fluorine atoms at the 3-position significantly reduces the nucleophilicity and basicity of the piperidine nitrogen[3]. This fundamental chemical property dictates our approach to scaling up its N-alkylation.

Process Workflow & Mechanistic Strategy

To achieve high yields on a multi-kilogram scale, the N-alkylation of 3,3-difluoropiperidine requires careful selection of the alkylating agent and solvent system. While unsubstituted piperidine reacts readily with 2-chloroethanol, the deactivated nitrogen of 3,3-difluoropiperidine necessitates a better leaving group (such as bromide) or the use of catalytic iodide to drive the reaction to completion[4][5].

G A 3,3-Difluoropiperidine HCl (Starting Material) B Free-Basing (K2CO3 / MeCN) A->B Deprotonation C N-Alkylation (+ 2-Bromoethanol, 80°C) B->C Nucleophilic Attack D In-Process Control (HPLC/LCMS) C->D Monitor Conversion D->C Conversion < 98% (Extend Time) E Acid-Base Workup (Phase Separation) D->E Conversion > 98% F Vacuum Distillation (Purified Product) E->F Isolation

Process workflow for the scale-up synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol.

Comparative Data: Alkylating Agent Selection

Choosing the right alkylating agent is critical for balancing reactivity, safety, and scalability.

Alkylating AgentReactivity ProfileScalability & SafetyPrimary Scale-Up Challenges
2-Chloroethanol Low (Requires KI catalyst)HighStalled conversion; requires extended heating which promotes degradation.
2-Bromoethanol High (Preferred)HighOptimal balance of reactivity and safety. Minor quaternization possible.
Ethylene Oxide Very HighLowSevere safety hazards (explosive gas); difficult to handle in standard batch reactors.

Standard Operating Procedure: 1-Kilogram Scale Protocol

This self-validating protocol utilizes 2-bromoethanol to ensure complete conversion without the need for high-pressure reactors[4][5].

Materials:

  • 3,3-Difluoropiperidine hydrochloride: 1.00 kg (6.34 mol)

  • 2-Bromoethanol: 0.87 kg (6.97 mol, 1.1 eq)

  • Potassium Carbonate (K₂CO₃, 325 mesh): 2.19 kg (15.85 mol, 2.5 eq)

  • Acetonitrile (MeCN, anhydrous): 10 L

  • Purified Water: 15 L

  • Ethyl Acetate (EtOAc): 15 L

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 50 L jacketed glass-lined reactor with N₂. Charge the reactor with 10 L of anhydrous MeCN.

  • Free-Basing: Add 1.00 kg of 3,3-difluoropiperidine hydrochloride to the solvent. Begin agitation (150 rpm). Slowly charge 2.19 kg of K₂CO₃. Causality: The excess base is required to both neutralize the HCl salt and act as an acid scavenger for the subsequent alkylation. Stir at 25 °C for 1 hour.

  • Alkylation: Add 0.87 kg of 2-bromoethanol dropwise over 30 minutes. Causality: Controlled addition prevents localized concentration spikes that could lead to dialkylation (quaternization).

  • Heating: Ramp the reactor temperature to 80 °C. Maintain reflux for 18–24 hours.

  • In-Process Control (IPC): Sample the reaction mixture. Analyze via LCMS. Proceed to workup only when the remaining starting material is < 2%.

  • Workup: Cool the reactor to 20 °C. Filter the suspension to remove inorganic salts (KCl, KBr, unreacted K₂CO₃). Wash the filter cake with 2 L of MeCN.

  • Solvent Swap & Extraction: Concentrate the filtrate under reduced pressure to remove MeCN. Dissolve the resulting crude oil in 15 L of EtOAc. Wash the organic layer with 15 L of purified water (2x) to remove residual 2-bromoethanol and trace salts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the crude product via fractional vacuum distillation to yield 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol as a colorless to pale yellow oil.

Troubleshooting & FAQs

Q: During scale-up, our conversion rate stalls at 70-75% when using 2-chloroethanol. How do we drive the reaction to completion? A: The gem-difluoro substitution heavily deactivates the piperidine nitrogen[3]. 2-chloroethanol is often insufficiently electrophilic for this specific substrate under standard conditions. Solution: Switch to 2-bromoethanol as the alkylating agent[4]. If you are locked into using 2-chloroethanol due to supply chain constraints, add 0.2 equivalents of Potassium Iodide (KI) to facilitate an in situ Finkelstein reaction, converting the chloride to a more reactive iodide intermediate.

Q: We are observing the formation of a highly polar byproduct that reduces our overall yield. What is it, and how do we prevent it? A: This is likely the quaternary ammonium salt formed via over-alkylation. Although the difluoro group reduces nucleophilicity, prolonged heating with excess alkylating agent will force the secondary amine to react a second time. Solution: Strictly control the stoichiometry of 2-bromoethanol to no more than 1.1 equivalents. Ensure your K₂CO₃ is finely milled (325 mesh) to maximize the surface area for the solid-liquid heterogeneous base scavenging, which keeps the primary reaction moving quickly and minimizes the time the product spends at elevated temperatures.

Q: Can we use column chromatography for purification on a 5 kg scale? A: Column chromatography is highly inefficient and costly at this scale. Because the product is a tertiary amine, it is best purified using an acid-base extraction (extracting into aqueous HCl, washing the aqueous layer with an organic solvent to remove neutral impurities, then basifying and extracting back into an organic solvent). Final polishing should be done via fractional vacuum distillation.

Q: Why do we use Acetonitrile instead of DMF for the scale-up? A: While DMF is an excellent polar aprotic solvent that accelerates SN2 reactions[5], it is notoriously difficult to remove during scale-up workups and often requires extensive aqueous washing, which can lead to product loss due to the slight water solubility of the amino-alcohol product. Acetonitrile provides sufficient polarity to dissolve the reactants and support the SN2 transition state, but can be easily stripped off under vacuum prior to the aqueous workup.

Sources

Troubleshooting

Technical Support Center: Purification of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

Welcome to the technical support center for the synthesis and purification of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purification challenges encountered during and after the synthesis of this valuable fluorinated building block. The strategic introduction of fluorine can modulate key properties like pKa and metabolic stability, making this compound and its analogs of high interest in medicinal chemistry.[1][2][3] However, achieving high purity is critical for subsequent applications and requires a clear understanding of potential impurities and their removal.

This document provides a series of troubleshooting guides in a question-and-answer format, followed by frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guide: Common Purification Scenarios

This section addresses specific impurity profiles observed by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Scenario 1: Presence of Unreacted Starting Materials

Question: My post-reaction analysis (TLC/LC-MS) shows significant amounts of unreacted 3,3-difluoropiperidine and the alkylating agent (e.g., 2-bromoethanol or ethylene oxide). How can I remove them?

Answer:

The presence of starting materials is a common issue, often resulting from incomplete reaction kinetics or non-optimal stoichiometry. Fortunately, their differing chemical properties allow for straightforward separation from the desired ethanol-substituted product.

Likely Cause:

  • Insufficient reaction time or temperature: The N-alkylation reaction may not have proceeded to completion.

  • Stoichiometry: An excess of one reactant was used to drive the reaction, which is common practice, but now requires removal.

  • Base Strength: The base used may have been too weak to effectively deprotonate the piperidine hydrochloride salt (if used) or scavenge the HBr byproduct, thereby slowing the reaction.

Recommended Purification Protocol: Acid-Base Extraction

This method leverages the basicity of the piperidine nitrogen to separate it from the neutral or acidic starting materials and byproducts.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Your product, 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol, and any unreacted 3,3-difluoropiperidine will be protonated and move into the aqueous layer. The unreacted 2-bromoethanol will remain in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer containing the neutral impurity.

  • Basification: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) until the pH is >10. This deprotonates the ammonium salts, regenerating the free amines.

  • Re-extraction: Extract the now basic aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM) to recover the purified product and unreacted piperidine.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

If 3,3-difluoropiperidine is still present: The volatility difference between your product and the unreacted difluoropiperidine may allow for removal under high vacuum, though this is less controlled. More reliably, flash column chromatography is recommended.

Flash Chromatography Parameters:

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). The more polar product will elute later than the less polar starting material. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-1%) to the mobile phase can improve peak shape and prevent streaking for basic compounds.[4]

Scenario 2: Formation of a Non-polar Impurity, Likely a Dimer or Over-Alkylated Product

Question: I'm observing a higher Rf spot on my TLC plate (or an earlier eluting peak in reverse-phase LC) that I suspect is a byproduct. What is it and how do I remove it?

Answer:

This is often indicative of an over-alkylation reaction, leading to the formation of a quaternary ammonium salt, or side reactions from the alkylating agent.[5][6]

Likely Cause & Impurity Identity:

  • Over-alkylation: The newly formed 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol can act as a nucleophile and react with another molecule of the alkylating agent. This is more common with highly reactive alkylating agents like 2-bromoethanol.

  • Dimerization of Alkylating Agent: Under basic conditions, 2-bromoethanol can be deprotonated and react with another molecule to form 1,4-dioxane or other ether-linked dimers.

Recommended Purification Protocol: Flash Column Chromatography

Given the significant difference in polarity between the desired amino alcohol and a less polar dimer or the highly polar quaternary salt, flash column chromatography is the most effective method for separation.

Step-by-Step Protocol:

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a column with silica gel using a suitable non-polar solvent (e.g., hexane or a low percentage of ethyl acetate in hexane).

  • Elution:

    • Start with a non-polar eluent system (e.g., 100% Hexane or DCM) to elute very non-polar impurities.

    • Gradually increase the polarity by adding ethyl acetate, then methanol. A typical gradient could be from 0-100% ethyl acetate in hexane, followed by 0-10% methanol in ethyl acetate.

    • Your desired product is quite polar and will require a polar solvent system to elute. The over-alkylated quaternary salt, being ionic, will likely remain at the baseline unless a very polar mobile phase (like methanol with an additive) is used.

Data Presentation: Example Solvent Systems for Chromatography

Impurity TypeTypical Eluent System (Silica Gel)Expected Elution Order
Non-polar byproductsHexane / Ethyl Acetate (e.g., 9:1 to 7:3)First
Unreacted 3,3-difluoropiperidineEthyl Acetate / Hexane with 0.5% TriethylamineSecond
Desired Product DCM / Methanol (e.g., 98:2 to 90:10) Third
Quaternary Ammonium SaltsHighly polar (e.g., >20% MeOH in DCM) or stuckLast or not eluted
Scenario 3: An Impurity with Similar Polarity to the Product

Question: I have an impurity that co-elutes with my product during column chromatography. How can I resolve this?

Answer:

This is a challenging but common scenario. The impurity may be a regioisomer or a structurally similar compound formed through a side reaction.

Likely Cause & Impurity Identity:

  • Positional Isomer of Starting Material: If the synthesis of the 3,3-difluoropiperidine starting material was not clean, you might have other isomers (e.g., 2,2- or 4,4-difluoropiperidine) that react to form an isomeric product with very similar properties.

  • Ring-Opening of Ethylene Oxide: If ethylene oxide was used as the alkylating agent, impurities in the starting piperidine could catalyze its polymerization, leading to oligomeric ether impurities.

  • Reductive Amination Impurity: If the synthesis was via reductive amination of 3,3-difluoropiperidine with 2-hydroxyacetaldehyde, incomplete reduction of the intermediate iminium ion or reduction of the aldehyde itself could lead to side products.[7][8]

Recommended Purification Strategy: Preparative HPLC or Derivatization

When standard chromatography fails, more advanced techniques are necessary.

Option A: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column: A reverse-phase column (e.g., C18) is most common.

  • Mobile Phase: A buffered system is often required. A common choice is a gradient of acetonitrile in water with a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. The acidic modifier will protonate your amine, which can improve peak shape.

  • Post-Purification: After collecting the fractions containing your pure product, the acidic modifier will need to be removed. This is typically done by basifying the collected fractions and re-extracting the product into an organic solvent.

Option B: Derivatization, Purification, and Deprotection This chemical approach alters the polarity of your product to facilitate separation.

  • Protection/Derivatization: React the crude mixture with a protecting group that selectively targets the hydroxyl or amine group. For example, reacting the hydroxyl group with tert-butyldimethylsilyl chloride (TBDMSCl) will significantly decrease the polarity.

  • Purification: The polarity of the derivatized product will now be very different from the impurity, making separation by standard silica gel chromatography much easier.

  • Deprotection: After isolating the pure, derivatized product, remove the protecting group under appropriate conditions (e.g., using tetrabutylammonium fluoride (TBAF) for a TBDMS ether) to yield the final, pure compound.

Visualization of Purification Logic

purification_workflow start Crude Product check_purity Analyze Purity (TLC, LC-MS) start->check_purity is_clean Purity > 95%? check_purity->is_clean end_node Pure Product is_clean->end_node Yes impurity_type Identify Impurity Type is_clean->impurity_type No start_mat Unreacted Starting Materials impurity_type->start_mat dimer Non-polar Dimer or Over-alkylation Product impurity_type->dimer coeluting Co-eluting Impurity impurity_type->coeluting acid_base Acid-Base Extraction start_mat->acid_base column Flash Column Chromatography dimer->column prep_hplc Preparative HPLC or Derivatization coeluting->prep_hplc acid_base->check_purity column->check_purity prep_hplc->check_purity

Caption: Troubleshooting workflow for impurity removal.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my purification?

A1: Thin Layer Chromatography (TLC) is the most common and rapid method. Use a solvent system that gives your product an Rf value of approximately 0.3-0.4 for the best resolution. Staining with potassium permanganate (KMnO₄) or ninhydrin can help visualize the spots, as the product contains an alcohol and a secondary amine. For more quantitative analysis, LC-MS is ideal as it provides both retention time and mass information.

Q2: My compound appears to be degrading on the silica gel column. What can I do?

A2: Amines can sometimes interact strongly with the acidic surface of silica gel, leading to streaking or degradation. There are two main solutions:

  • Neutralize the Silica: Use silica gel that has been pre-treated with a base. You can do this by preparing a slurry of the silica in your starting eluent containing 1-2% triethylamine, then packing the column with this slurry.

  • Use an Alternative Stationary Phase: Alumina (basic or neutral) is a good alternative to silica for purifying basic compounds.[4] Reverse-phase silica (C18) is another option, though it requires different solvent systems (e.g., water/acetonitrile or water/methanol).

Q3: How can I prevent the formation of the over-alkylated quaternary ammonium salt impurity?

A3: This byproduct forms when the desired product competes with the starting piperidine for the alkylating agent. To minimize its formation:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump.[5][9] This maintains a low concentration of the alkylating agent at all times, favoring reaction with the more abundant starting amine.

Q4: Is reductive amination a better synthetic route to avoid these impurities?

A4: Reductive amination can be a cleaner and more controlled method than direct alkylation.[10][11] The reaction of 3,3-difluoropiperidine with 2-hydroxyacetaldehyde followed by in-situ reduction with a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) often leads to higher yields with fewer byproducts.[8][11] This method avoids the use of reactive alkyl halides and minimizes the risk of over-alkylation.

Visualization of Synthetic Routes

synthesis_routes cluster_0 Direct N-Alkylation cluster_1 Reductive Amination piperidine 3,3-Difluoropiperidine product 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol piperidine->product + Base alkyl_halide 2-Bromoethanol (Alkylating Agent) alkyl_halide->product + Base over_alkylation Quaternary Salt (Impurity) alkyl_halide->over_alkylation Side Reaction product->over_alkylation Side Reaction piperidine_ra 3,3-Difluoropiperidine product_ra 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol piperidine_ra->product_ra + NaBH(OAc)₃ aldehyde 2-Hydroxyacetaldehyde aldehyde->product_ra + NaBH(OAc)₃

Caption: Comparison of synthetic routes and potential impurities.

References
  • Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Carlier, P. R., et al. (2015). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Yasodha, T., & Moorthy, R. V. (2021). Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One. Acta Scientific Pharmacology. [Link]

  • Barfoot, C. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025). Pharmaceutical Chemistry Journal. [Link]

  • Ko, S., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Purification of THP protected compound. (2025, March 11). Reddit. [Link]

  • Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. [Link]

Sources

Optimization

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol reaction monitoring by TLC

Technical Support Center: Reaction Monitoring by TLC Topic: 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol Welcome to the Technical Support Center for monitoring the synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol using...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reaction Monitoring by TLC

Topic: 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

Welcome to the Technical Support Center for monitoring the synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during this specific analytical procedure.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor this reaction?

A1: Thin-Layer Chromatography (TLC) is a rapid and effective technique used to qualitatively monitor the progress of a chemical reaction.[1] For the synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, which is typically formed via the N-alkylation of 3,3-difluoropiperidine, TLC allows you to:

  • Determine if the starting material (3,3-difluoropiperidine) is being consumed.[2]

  • Observe the formation of the desired product.[2]

  • Identify the presence of any byproducts or intermediates.

  • Estimate when the reaction has reached completion, optimizing reaction time and preventing unnecessary heating or stirring.

Q2: How do the functional groups of the starting material and product affect their behavior on a standard silica TLC plate?

A2: The separation on a silica gel TLC plate is based on the principle of differential adsorption, where more polar compounds interact more strongly with the polar stationary phase (silica gel) and thus move slower up the plate (lower Rf value).

  • 3,3-Difluoropiperidine (Starting Material): This is a secondary amine. The nitrogen atom with its lone pair of electrons makes it a polar molecule capable of hydrogen bonding.

  • 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (Product): This molecule is a tertiary amine and a primary alcohol. The addition of the hydroxyl (-OH) group significantly increases the polarity of the molecule due to its strong hydrogen bonding capability. The geminal difluoro group also influences polarity.[3][4]

Therefore, on a standard silica TLC plate, the product, 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol , will be more polar than the starting material, 3,3-difluoropiperidine . This means the product will have a lower Rf value (travel a shorter distance up the plate) compared to the starting material.[5]

Q3: My compounds are not visible under a UV lamp. What should I do?

A3: Neither the starting material nor the product contains a chromophore that strongly absorbs UV light at 254 nm, which is the standard wavelength for visualization on many TLC plates.[6][7] Therefore, you will need to use a chemical staining method to visualize the spots. Effective stains for amines and alcohols include:

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized, such as alcohols and amines.[6] It typically produces yellow spots on a purple background.

  • p-Anisaldehyde Stain: This stain is very effective for visualizing nucleophilic compounds like alcohols and amines, often yielding a range of colors after heating.[8]

  • Iodine Chamber: Exposing the plate to iodine vapor is a common semi-destructive method.[7] Iodine complexes with many organic compounds to form brownish spots.[8] However, alcohols and alkyl halides may not stain well with iodine.[6]

Q4: What is a good starting solvent system (mobile phase) for this reaction?

A4: Given the polar nature of both the starting material and the product, a relatively polar solvent system will be required to achieve good separation.[9] A good starting point is a mixture of a less polar solvent and a more polar solvent, which allows for easy adjustment of the overall polarity.[10]

A common and effective system for amines and alcohols is a mixture of Dichloromethane (DCM) and Methanol (MeOH) . A starting ratio of 95:5 DCM:MeOH is a reasonable starting point. You can then adjust the ratio to achieve an Rf value for your starting material of approximately 0.5-0.7, which will provide a good window for the more polar product to appear with a lower, distinct Rf.[10] Adding a small amount of ammonium hydroxide (e.g., 1%) to the mobile phase can help reduce streaking of amine spots.[11]

Troubleshooting Guide

This section addresses specific problems you may encounter while performing TLC analysis for this reaction.

Problem Potential Causes Solutions & Explanations
No spots are visible on the TLC plate after staining. 1. Sample concentration is too low.[12]2. The compound has evaporated from the plate.[6]3. The chosen stain is not suitable for your compounds.1. Increase Sample Concentration: When preparing your TLC sample, ensure it is sufficiently concentrated. You can spot the same location multiple times, allowing the solvent to dry completely between applications to build up the concentration.[12]2. Visualize Immediately: Run the TLC and visualize it promptly after development to prevent volatile compounds from evaporating.[6]3. Use an Appropriate Stain: For this reaction, a potassium permanganate or p-anisaldehyde stain is highly recommended as they are effective for both amines and alcohols.[6][8]
Spots are streaking or tailing down the plate. 1. Sample is too concentrated (overloaded).[13]2. The sample is not fully soluble in the mobile phase.3. The silica gel is interacting too strongly with the basic amine.1. Dilute the Sample: Prepare a more dilute solution of your reaction mixture for spotting. Overloading is a common cause of streaking.[13]2. Adjust Mobile Phase Polarity: If the Rf is very low and streaky, the mobile phase may not be polar enough. Gradually increase the proportion of methanol in your DCM/MeOH mixture.[14]3. Add a Basic Modifier: To counteract the acidic nature of the silica gel interacting with your basic amine, add a small amount (0.5-1%) of a base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase. This will "compete" for the active sites on the silica, allowing your compound to move more cleanly.[11]
The Rf values are too high (spots are near the solvent front). The mobile phase is too polar.[5]Decrease the Polarity of the Mobile Phase: A high Rf value indicates that all components are moving too quickly with the solvent.[5] Reduce the proportion of the more polar solvent (e.g., decrease the percentage of methanol in a DCM/MeOH mixture). For example, move from a 90:10 DCM:MeOH to a 95:5 or 98:2 mixture.
The Rf values are too low (spots have barely moved from the baseline). The mobile phase is not polar enough.[5]Increase the Polarity of the Mobile Phase: A low Rf value means the compounds are sticking too strongly to the silica plate.[15] Increase the proportion of the more polar solvent (e.g., increase the percentage of methanol in a DCM/MeOH mixture). For example, move from a 95:5 DCM:MeOH to a 90:10 or 85:15 mixture.
The starting material and product spots are not well-separated (they are too close together). The polarity of the chosen solvent system is not optimal for resolving the two compounds.Fine-Tune the Solvent System: 1. Make small, incremental changes to your current solvent system ratio (e.g., from 90:10 to 92:8 DCM:MeOH).2. Try a different solvent system. A mixture of Ethyl Acetate (EtOAc) and Hexanes is a common alternative. For these polar compounds, you might start with a high ratio of EtOAc (e.g., 50:50 EtOAc:Hexanes) and adjust from there. Sometimes, a three-component system (e.g., DCM/MeOH/NH₄OH) can provide better resolution.[2]
The solvent front is running unevenly. 1. The bottom of the TLC plate is not level in the developing chamber.2. The plate is touching the side of the chamber or the filter paper.3. The silica on the edge of the plate is chipped or disturbed.[16]1. Ensure Proper Plate Placement: Make sure the TLC chamber is on a level surface and the plate is standing upright, not leaning at an angle.2. Avoid Contact: Position the plate in the center of the chamber so it does not touch the walls or any filter paper wick.3. Check Plate Integrity: Inspect the plate before use. If the edges are damaged, the solvent may travel up the sides faster. You can try cutting the plate to have smooth edges.[16]

Experimental Protocol: TLC Monitoring

This protocol outlines the step-by-step procedure for monitoring the N-alkylation of 3,3-difluoropiperidine to form 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol.

Materials:

  • Silica gel TLC plates (with or without fluorescent indicator)

  • Developing chamber with a lid

  • Capillary tubes for spotting[17]

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH)

  • Staining solution (e.g., Potassium Permanganate stain)

  • Heat gun

  • Pencil and ruler

Procedure:

  • Prepare the Developing Chamber:

    • Pour a pre-determined mobile phase (e.g., 95:5 DCM:MeOH with 0.5% Et₃N) into the TLC chamber to a depth of about 0.5 cm.[18]

    • Place a piece of filter paper inside, wetting it with the solvent, to saturate the chamber with vapor. Close the lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.

    • Mark three lanes on the origin line: 'SM' for Starting Material, 'C' for Co-spot, and 'R' for Reaction Mixture.

  • Spot the Plate:

    • Lane SM: Using a capillary tube, spot a dilute solution of your starting material (3,3-difluoropiperidine) on the 'SM' mark.

    • Lane R: At time zero (t=0) and at regular intervals (e.g., every 30 minutes), withdraw a tiny aliquot of the reaction mixture using a capillary tube and spot it on the 'R' mark.[9]

    • Lane C (Co-spot): Spot the starting material on the 'C' mark. Then, on top of the same spot, apply a spot of the reaction mixture. This lane helps to confirm the identity of the starting material spot in the reaction lane.[17]

    • Expert Tip: Make the spots as small and concentrated as possible for the best resolution.[17]

  • Develop the TLC Plate:

    • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the solvent level is below the origin line.[12] Close the lid.

    • Allow the solvent to travel up the plate by capillary action.[19]

    • Remove the plate when the solvent front is about 1 cm from the top edge.[18] Immediately mark the solvent front with a pencil.

  • Visualize the Plate:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • Dip the plate into your chosen staining solution (e.g., Potassium Permanganate) and remove it quickly.

    • Gently heat the plate with a heat gun until colored spots appear.

    • Immediately circle the spots with a pencil, as the colors may fade over time.[7]

  • Analyze the Results:

    • As the reaction progresses, you should observe the spot corresponding to the starting material (higher Rf) diminish in intensity, while a new spot corresponding to the more polar product (lower Rf) appears and intensifies.[17]

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [20]

    • The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Visual Diagrams

streaking -> sol_streak [label="Yes"]; rf_high -> sol_rf_high [label="Yes"]; rf_low -> sol_rf_low [label="Yes"]; no_spots -> sol_no_spots [label="Yes"]; } caption="TLC Troubleshooting Decision Tree"

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • CIE A-Level Chemistry. (n.d.). 37.1 Thin-layer chromatography. [Link]

  • University of Rochester. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. [Link]

  • University of York. (n.d.). Visualising plates. [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. (Simulated reference, as direct search result on this specific topic was not available)
  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Link]

  • Quora. (2017, December 29). What solvent is used for TLC?[Link]

  • CHIMIA. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. [Link]

  • ResearchGate. (2020, July 6). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. [Link]

  • Kubyshkin, V. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein journal of organic chemistry, 16, 1837–1852. [Link]

  • Reddit. (2025, March 4). TLC Solvent for Very Polar Molecule. [Link]

  • PubMed. (2020, July 23). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. [Link]

  • MilliporeSigma. (n.d.). Tips & Tricks for Thin-Layer Chromatography. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). How to Monitor a Reaction by TLC. [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • chemlegin - WordPress.com. (2017, April 30). Using TLC to monitor a reaction. [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

Sources

Troubleshooting

Common pitfalls in the synthesis of fluorinated piperidines

Welcome to the Technical Support Center for the Synthesis of Fluorinated Piperidines. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most pervasive mechanistic pitfalls encou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Synthesis of Fluorinated Piperidines. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most pervasive mechanistic pitfalls encountered during the synthesis of these critical medicinal chemistry building blocks[1][2].

Rather than simply providing generic recipes, this guide deconstructs the causality behind failed reactions—such as unexpected eliminations, loss of fluorine, and regioselectivity issues—and provides self-validating, field-proven protocols to ensure synthetic success.

Section 1: Nucleophilic Deoxyfluorination of Piperidinols

The DAST/XtalFluor Dilemma

Q: Why am I isolating elimination products (alkenes) or rearranged isomers instead of my target fluorinated piperidine when using DAST?

The Causality: When treating unprotected or alkyl-substituted piperidinols with Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, the hydroxyl group is converted into a good leaving group. However, instead of the desired direct SN​2 displacement by fluoride, the basic nitrogen's lone pair participates in a neighboring group reaction. This intramolecular attack forms a highly reactive aziridinium intermediate [3][4]. When the fluoride ion attacks this aziridinium ion, it often attacks the less hindered carbon, leading to ring-contracted pyrrolidines or rearranged piperidines. Furthermore, the inherent basicity of DAST byproducts (like diethylamine) frequently triggers an E2 elimination, yielding tetrahydropyridines instead of the fluorinated product.

The Solution:

  • Electronic Deactivation: You must protect the piperidine nitrogen with a strongly electron-withdrawing group (EWG) such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). This delocalizes the nitrogen lone pair, preventing aziridinium formation.

  • Reagent Selection: Switch from DAST to XtalFluor-E. XtalFluor reagents do not generate free dialkylamines as byproducts, drastically reducing base-promoted elimination pathways[4].

Table 1: Quantitative Comparison of Deoxyfluorination Reagents for Piperidines

ReagentActive Fluorinating SpeciesByproduct BasicityRisk of Aziridinium / EliminationRecommended Use Case
DAST Et2​NSF3​ High ( Et2​NH generated)Very HighSimple, non-basic primary alcohols.
Deoxo-Fluor (MeOCH2​CH2​)2​NSF3​ HighHighSecondary alcohols (requires strict temp control).
XtalFluor-E [Et2​N=SF2​]+[BF4​]− LowLowPiperidinols with protected nitrogen ( SN​2 inversion).

Self-Validating Protocol: XtalFluor-E Deoxyfluorination

  • Preparation: Dissolve the N-Boc-piperidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Activation: Add DBU (1.5 eq) followed by XtalFluor-E (1.5 eq) at -78 °C. Validation checkpoint: The reaction mixture should remain a clear solution; precipitation indicates moisture contamination.

  • Fluorination: Allow the reaction to slowly warm to room temperature over 12 hours. The EWG prevents neighboring group participation, forcing the reaction down the SN​2 pathway.

  • Quench: Quench with saturated aqueous NaHCO3​ to neutralize residual fluorinating agent.

Section 2: Heterogeneous Hydrogenation of Fluoropyridines

The "Bottom-Up" Approach

Q: I am trying to synthesize a fluorinated piperidine by hydrogenating a commercially available fluoropyridine over Pd/C. Why is my product completely missing the fluorine atom?

The Causality: You are experiencing hydrodefluorination . The carbon-fluorine bond in fluoropyridines is highly susceptible to cleavage on palladium surfaces. The basicity of the pyridine ring causes it to coordinate strongly to the Pd surface. Once adsorbed, the metal can undergo oxidative addition into the adjacent C(sp2)−F bond. In the presence of hydrogen, this results in the reductive cleavage of the fluorine atom before the aromatic ring can be fully saturated[5][6].

The Solution: To prevent catalyst poisoning and hydrodefluorination, the electronic properties of the pyridine ring must be altered prior to reduction. This is achieved by using highly acidic conditions to protonate the pyridine (forming a pyridinium salt), which changes its adsorption geometry on the catalyst. Alternatively, employing a Rhodium-catalyzed dearomatization-hydrogenation strategy bypasses the traditional Pd-surface cleavage mechanisms[6].

G A Fluoropyridine Starting Material B Standard Pd/C + H2 (Basic/Neutral) A->B Pitfall C Rh(I) Catalyst + Pinacolborane or Pd(OH)2/C + H+ (Acidic/Dearomatization) A->C Optimized D Hydrodefluorination (Defluorinated Piperidine) B->D C-F Cleavage E All-cis-Fluorinated Piperidine C->E Chemoselective Reduction

Caption: Logical flow comparing standard hydrogenation (hydrodefluorination) vs. optimized chemoselective reduction.

Self-Validating Protocol: Acidic Heterogeneous Hydrogenation

  • Solvent System: Dissolve the fluoropyridine (1.0 eq) in a mixture of Methanol and H2​SO4​ (0.1 M). Causality: The strong acid protonates the nitrogen, preventing the lone pair from coordinating to the Pd surface and initiating C-F cleavage.

  • Catalyst: Add 10 wt% Pd(OH)2​/C (Pearlman's catalyst).

  • Hydrogenation: Purge the reactor with H2​ and pressurize to 50 bar. Stir at 50 °C for 24 hours[5].

  • Workup: Filter through Celite to remove the catalyst. Validation checkpoint: 19F NMR of the crude mixture should show a distinct multiplet corresponding to the C(sp3)−F bond, confirming the absence of hydrodefluorination.

Section 3: Photoredox Deoxyfluorination

Overcoming Steric Limitations

Q: I need to synthesize a tertiary fluorinated piperidine, but nucleophilic reagents (DAST/XtalFluor) fail completely or only yield elimination products. What is the alternative?

The Causality: Nucleophilic deoxyfluorination relies on an SN​2 transition state. At a tertiary carbon within a piperidine ring, steric hindrance makes the SN​2 trajectory physically impossible. The activation energy for elimination ( E1/E2 ) becomes significantly lower than for substitution.

The Solution: Transition from a two-electron polar mechanism to a single-electron radical mechanism. Visible-light photoredox catalysis allows for the generation of a carbon-centered radical at the tertiary position via an oxalate intermediate. This radical is planar and sterically unhindered, allowing it to be rapidly trapped by an electrophilic fluorine source like Selectfluor[7].

Caption: Photoredox-catalyzed radical deoxyfluorination pathway bypassing traditional SN2 steric limitations.

Self-Validating Protocol: Photoredox Radical Fluorination

  • Pre-activation: Convert the tertiary piperidinol to its corresponding methyl oxalate using methyl chlorooxoacetate and triethylamine in DCM. Isolate the oxalate.

  • Photocatalytic Setup: In a Schlenk tube, combine the piperidinol oxalate (1.0 eq), Selectfluor (4.5 eq), Na2​HPO4​ (2.0 eq), and an Iridium-based photocatalyst (e.g., [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ , 1 mol%) in Acetonitrile/Water[7].

  • Irradiation: Degas the mixture via freeze-pump-thaw. Irradiate with 450 nm blue LEDs for 2-4 hours at room temperature. Validation checkpoint: The reaction mixture should change color slightly due to the excitation of the Ir(III) species, and gas evolution ( CO2​ ) confirms decarboxylation.

  • Isolation: Extract with ethyl acetate. The electrophilic fluorine trapping is extremely fast, outcompeting radical disproportionation or hydrogen atom transfer.

References

  • Le Roch, M., et al. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." The Journal of Organic Chemistry, ACS Publications, 2024. Available at:[Link]

  • Glorius, F., et al. "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis, ACS Publications, 2020. Available at: [Link]

  • Glorius, F., et al. "A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines." Nature Chemistry (via Springer Nature Research Communities), 2019. Available at: [Link]

  • MacMillan, D. W. C., et al. "Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor®." Journal of the American Chemical Society (via PMC - NIH), 2015. Available at:[Link]

  • O'Hagan, D., et al. "Stereoselectively fluorinated N-heterocycles: a brief survey." ResearchGate, 2012. Available at:[Link]

  • Gouverneur, V., et al. "Monofluorination of Organic Compounds: 10 Years of Innovation." Chemical Reviews, ACS Publications, 2015. Available at:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Reactivity of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

Welcome to the technical support guide for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter during its use. As a key building block in medicinal chemistry and drug development, understanding its reactivity profile is crucial for successful synthetic campaigns. This guide is structured to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

The primary alcohol moiety in this molecule is the main site of reactivity for building complexity. However, its reactivity can be deceptively complex due to the electronic and steric influence of the adjacent 3,3-difluoropiperidine ring. The tertiary amine can act as an internal base or nucleophile, potentially leading to undesired side reactions if not properly managed. This guide will walk you through strategies to activate this hydroxyl group and achieve desired chemical transformations efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Activating the Hydroxyl Group for Nucleophilic Substitution

Question 1: My attempts at direct nucleophilic substitution on the alcohol are failing. How can I make the hydroxyl group a better leaving group?

Answer: The hydroxyl group (-OH) is intrinsically a poor leaving group because its conjugate acid, the hydroxide ion (HO⁻), is a strong base.[1] To facilitate nucleophilic substitution, you must first convert the -OH into a group that is a weaker base and therefore more stable upon departure. The most common and effective strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs). These are excellent leaving groups because the negative charge is delocalized through resonance across the sulfonyl group.[2]

G cluster_0 Activation of Hydroxyl Group Alcohol 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol Reagents TsCl or MsCl + Base (e.g., Et3N, Pyridine) Alcohol->Reagents Sulfonate_Ester Activated Sulfonate Ester (Excellent Leaving Group) Reagents->Sulfonate_Ester Sulfonylation

Caption: Hydroxyl group activation workflow.

Question 2: I'm observing low yields and slow reaction times during tosylation/mesylation. How can I optimize this activation step?

Answer: Sluggish reactivity in sulfonylation is often due to mild steric hindrance from the piperidine ring and suboptimal reaction conditions. Here are key optimization parameters:

  • Choice of Base: The reaction generates hydrochloric acid (HCl), which must be neutralized. While pyridine is a classic choice as both solvent and base, a non-nucleophilic amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) is often superior. This prevents the base from competing with the alcohol for the sulfonyl chloride.

  • Use a Catalyst: For sterically hindered alcohols, adding a catalytic amount (0.1-0.2 eq.) of a nucleophilic catalyst can dramatically accelerate the reaction. 4-(Dimethylamino)pyridine (DMAP) is a common choice. More recently, 1-methylimidazole (MI) has been shown to be a highly effective and less toxic catalyst for acylating and tosylating hindered alcohols.[3][4]

  • Anhydrous Conditions: Sulfonyl chlorides react readily with water. Ensure all glassware is flame- or oven-dried and use anhydrous solvents to prevent reagent quenching, which is a common cause of poor yields.[5]

  • Temperature Control: Start the reaction at 0 °C to control the initial exotherm, especially when adding the sulfonyl chloride, and then allow it to warm to room temperature to drive the reaction to completion.[5]

Experimental Protocol 1: Optimized Tosylation using 1-Methylimidazole
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (1.0 eq.) and anhydrous dichloromethane (DCM, to 0.2 M).

  • Add triethylamine (1.5 eq.) followed by 1-methylimidazole (0.2 eq.).

  • Cool the stirring mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise over 10 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude tosylate can then be purified by column chromatography.

Section 2: Halogenation and Oxidation Reactions

Question 3: What is the most reliable method to convert the alcohol to the corresponding 1-(2-bromoethyl)-3,3-difluoropiperidine?

Answer: For converting primary alcohols to alkyl bromides, phosphorus tribromide (PBr₃) is a highly reliable and mild reagent.[6][7] This reaction proceeds through an Sₙ2 mechanism, which is advantageous as it avoids the carbocation rearrangements that can occur under acidic conditions (e.g., with HBr).[8][9][10] The mechanism involves the alcohol's oxygen attacking the phosphorus, forming an excellent leaving group which is then displaced by a bromide ion.[6]

Experimental Protocol 2: Bromination with Phosphorus Tribromide (PBr₃)
  • In a flame-dried flask under nitrogen, dissolve 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (1.0 eq.) in anhydrous diethyl ether or DCM (to 0.2 M).

  • Cool the solution to 0 °C.

  • Slowly add PBr₃ (0.4 eq., as one molecule can react with three alcohol molecules) dropwise via syringe. A slight excess may be used to ensure full conversion.[8]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

  • After completion, carefully quench the reaction by slowly adding it to an ice-cold saturated NaHCO₃ solution to neutralize excess PBr₃ and HBr.

  • Extract the product with diethyl ether (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo to yield the crude alkyl bromide.

Parameter PBr₃ Method SOCl₂/Pyridine Appel Reaction (CBr₄/PPh₃)
Target Halide BromideChlorideBromide
Mechanism Sₙ2Sₙ2 (with pyridine)Sₙ2
Key Advantage Avoids rearrangements, clean conversion.[6]Good for chlorides, gaseous byproducts.Very mild, good for sensitive substrates.
Key Consideration Moisture sensitive, corrosive.Pyridine can be difficult to remove.Triphenylphosphine oxide byproduct can complicate purification.

Question 4: I need to synthesize the corresponding aldehyde. Which oxidation methods are mild enough to avoid side reactions with the piperidine nitrogen?

Answer: Oxidizing an alcohol in the presence of a tertiary amine requires mild, non-acidic conditions to prevent N-oxidation or salt formation. Two excellent methods are the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation.

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine.[11][12] It is renowned for its mildness, high yields, and broad functional group tolerance.[13] A primary drawback is the production of foul-smelling dimethyl sulfide (DMS), which requires proper handling and quenching of glassware with bleach.[11]

  • Dess-Martin Periodinane (DMP) Oxidation: This reaction uses a hypervalent iodine reagent (DMP) in a solvent like DCM at room temperature.[14] It is exceptionally mild, operates at neutral pH, has short reaction times, and offers high chemoselectivity, leaving amine groups unaffected.[14][15] It is often preferred over Swern due to its operational simplicity and lack of malodorous byproducts.

G cluster_1 Swern Oxidation Mechanism DMSO DMSO Chlorosulfonium Chlorodimethylsulfonium Ion (Reactive Electrophile) DMSO->Chlorosulfonium Activation at -78°C OxalylChloride Oxalyl Chloride OxalylChloride->Chlorosulfonium Alkoxysulfonium Alkoxysulfonium Salt Chlorosulfonium->Alkoxysulfonium Alcohol Substrate Alcohol Alcohol->Alkoxysulfonium Nucleophilic Attack Ylide Sulfur Ylide Alkoxysulfonium->Ylide Add Et3N (Base) Aldehyde Aldehyde Product Ylide->Aldehyde β-elimination DMS DMS (byproduct) Ylide->DMS

Caption: Simplified workflow of the Swern oxidation.

Experimental Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
  • Add 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (1.0 eq.) to a flask with anhydrous DCM (to 0.1 M) under a nitrogen atmosphere.

  • Add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.

  • Stir the reaction vigorously. The reaction is often complete within 1-3 hours (monitor by TLC).

  • Upon completion, dilute the mixture with diethyl ether and quench by pouring into a stirred solution of saturated NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃) (1.5x the weight of DMP).

  • Stir for 15-20 minutes until the layers are clear.

  • Separate the layers, and extract the aqueous phase with diethyl ether (2x).

  • Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over MgSO₄, filter, and concentrate to provide the crude aldehyde.

Section 3: Advanced Strategies for Nucleophilic Displacement

Question 5: Even after converting my alcohol to a tosylate, Sₙ2 reactions with my desired nucleophile are sluggish. Is there a more powerful alternative?

Answer: Yes. When standard Sₙ2 reactions are difficult, the Mitsunobu reaction is a powerful and reliable alternative for converting a primary or secondary alcohol directly into a range of functional groups (esters, azides, ethers, etc.) with complete inversion of stereochemistry.[16][17][18] The reaction co-uses triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16]

The key is that the alcohol itself is activated in situ to form an excellent leaving group (an oxyphosphonium salt), which is then displaced by the nucleophile.[17] A critical requirement is that the pKa of the nucleophile should generally be less than 13 to ensure it can be deprotonated by the betaine intermediate formed from PPh₃ and DEAD.[18]

Given the presence of the basic piperidine nitrogen in your substrate, careful control of conditions is necessary. However, the reaction is often successful where other methods fail.[19]

References

  • Swern oxidation - Wikipedia. Wikipedia. [Link]

  • Alcohol → Alkyl Bromide with PBr₃. ReactionFlash. [Link]

  • Alcohol Oxidation: Swern (DMSO/(COCl)₂, Et₃N, CH₂Cl₂). ReactionFlash. [Link]

  • PBr3 and SOCl2 - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides - Chemistry Steps. Chemistry Steps. [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Wu, Q. et al. Chinese Journal of Organic Chemistry. [Link]

  • Substitution with PBr3 & SOCl2 [Video Lecture] - Chad's Prep®. Chad's Prep. [Link]

  • Alcohol to Bromide - Common Conditions. Organic Chemistry Data. [Link]

  • Swern Oxidation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • How can I tosylate an hindered secondary alcohol? - ResearchGate. ResearchGate. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF - ResearchGate. ResearchGate. [Link]

  • Catalytic Mesylation of Alcohols: A Highly Productive Process for Trifluoroethyl Mesylate | Organic Process Research & Development - ACS Publications. ACS Publications. [Link]

  • Mitsunobu reaction - Wikipedia. Wikipedia. [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. National Center for Biotechnology Information. [Link]

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ 3 -iodanes. Beilstein Journal of Organic Chemistry. [Link]

  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Tosylates And Mesylates - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Dess–Martin periodinane - Wikipedia. Wikipedia. [Link]

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. [Link]

  • Alcohols Important Reactions - Alcohols - MCAT Content - Jack Westin. Jack Westin. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

Welcome to the technical support center for the synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis.

I. Catalyst Selection and Reaction Optimization: A Mechanistic Approach

The synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol typically proceeds via two primary routes: reductive amination of a suitable carbonyl compound with 3,3-difluoropiperidine or direct N-alkylation of 3,3-difluoropiperidine with a 2-haloethanol derivative. The choice of catalyst is paramount and is dictated by the chosen synthetic strategy.

Frequently Asked Questions (FAQs): Catalyst Selection

Q1: What are the most effective catalysts for the reductive amination route to synthesize 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol?

A1: For the reductive amination involving 3,3-difluoropiperidine and a protected 2-hydroxyacetaldehyde or a related carbonyl compound, iridium-based catalysts are highly effective.[1][2] These catalysts, particularly those with phosphine-nitrogen chelating ligands, demonstrate high activity under mild conditions.[2] A key advantage is their ability to use formic acid or ammonium formate as a hydrogen source, which avoids the need for high-pressure hydrogenation equipment.[1]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent and widely used reagent for this transformation.[3][4] It is a mild and selective reducing agent that preferentially reduces the iminium ion intermediate over the starting carbonyl compound, thus minimizing the formation of alcohol byproducts from the aldehyde.[3]

Q2: I'm considering an N-alkylation approach. What catalysts are recommended for the reaction of 3,3-difluoropiperidine with 2-bromoethanol or a similar electrophile?

A2: Palladium-catalyzed N-alkylation is a powerful method for this transformation.[5] Palladium catalysts offer high efficiency and operate under mild conditions.[5] The "borrowing hydrogen" methodology, often facilitated by palladium catalysts, is a sustainable approach where an alcohol is temporarily oxidized to an aldehyde in situ, which then undergoes reductive amination.[5][6]

Alternatively, copper-catalyzed alkylation, particularly with visible light induction, has emerged as a promising method for the N-alkylation of aliphatic amines with alkyl halides.[7] This approach can be advantageous for hindered halides and offers good functional group tolerance under mild conditions.[7]

Q3: The fluorine atoms on the piperidine ring seem to decrease its reactivity. How does this impact catalyst selection?

A3: You are correct. The strong electron-withdrawing nature of the fluorine atoms reduces the electron density on the piperidine nitrogen, making it less nucleophilic.[8] This can lead to sluggish reactions. For reductive aminations, this necessitates a highly efficient catalyst that can promote imine formation. The use of a mild acid co-catalyst, such as acetic acid, can be beneficial to activate the carbonyl group for nucleophilic attack.[3] For N-alkylation, more forcing conditions or a highly active catalyst system, such as the aforementioned palladium or copper catalysts, may be required to achieve good conversion.

Troubleshooting Guide: Common Synthesis Issues
Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Yield in Reductive Amination 1. Inefficient Iminium Ion Formation: The equilibrium between the amine, carbonyl, and iminium ion may not favor the iminium ion. 2. Premature Reduction of Carbonyl: The reducing agent may be reducing the starting aldehyde or ketone before it can react with the amine.1. Add a Dehydrating Agent: Use molecular sieves to remove water, shifting the equilibrium towards iminium ion formation. 2. Use a Mild Acid Catalyst: A catalytic amount of acetic acid (optimally maintaining a pH of 4-6) can protonate the carbonyl, making it more electrophilic and accelerating imine formation.[3] 3. Select a Milder Reducing Agent: Switch from a potent reducing agent like NaBH₄ to the more selective NaBH(OAc)₃ or NaBH₃CN, which preferentially reduce the iminium ion.[3]
Formation of Over-Alkylated Byproduct The product, a secondary amine, is often more nucleophilic than the starting primary amine and can react further with the carbonyl compound.1. Control Stoichiometry: Use a slight excess of the 3,3-difluoropiperidine to favor the formation of the desired secondary amine. 2. Stepwise Addition: First, allow the imine to form completely before adding the reducing agent. This minimizes the presence of the starting carbonyl compound when the more nucleophilic product is formed.
Sluggish N-Alkylation Reaction The reduced nucleophilicity of 3,3-difluoropiperidine due to the electron-withdrawing fluorine atoms can hinder the reaction.1. Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy. 2. Screen Solvents: Aprotic polar solvents like DMF or DMSO can enhance the rate of SN2 reactions. 3. Employ a More Active Catalyst System: If using a catalytic approach, consider switching to a more active palladium or copper catalyst system.

II. Experimental Protocols and Data

Recommended Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a general guideline for the synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol. Optimization for specific substrates may be necessary.

Materials:

  • 3,3-Difluoropiperidine hydrochloride

  • 2-(Benzyloxy)acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄)

  • Palladium on carbon (10 wt%)

  • Methanol

Step-by-Step Procedure:

  • Amine Neutralization: To a solution of 3,3-difluoropiperidine hydrochloride (1.0 equiv) in DCE, add a suitable base (e.g., triethylamine, 1.1 equiv) and stir for 15 minutes at room temperature.

  • Imine Formation: Add 2-(benzyloxy)acetaldehyde (1.0 equiv) to the reaction mixture.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 30 minutes. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCE. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified benzyl-protected intermediate in methanol. Add palladium on carbon (10 wt%) and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by TLC or LC-MS).

  • Final Isolation: Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to afford the desired 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol.

Diagrams and Visualizations

Reductive_Amination_Pathway 3,3-Difluoropiperidine 3,3-Difluoropiperidine Iminium Ion Iminium Ion 3,3-Difluoropiperidine->Iminium Ion + Carbonyl Compound - H2O Carbonyl Compound Carbonyl Compound Carbonyl Compound->Iminium Ion Product Product Iminium Ion->Product + Reducing Agent Reducing Agent Reducing Agent Reducing Agent->Product

Caption: Reductive Amination Pathway for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol Synthesis.

Troubleshooting_Decision_Tree Start Low Yield? CheckImine Check Iminium Formation (e.g., by NMR or IR) Start->CheckImine Yes ImineLow Low Iminium Concentration CheckImine->ImineLow Low CheckReduction Check for Premature Carbonyl Reduction CheckImine->CheckReduction Sufficient AddDehydrant Add Dehydrating Agent (e.g., Molecular Sieves) ImineLow->AddDehydrant AddAcid Add Catalytic Acid (e.g., Acetic Acid) ImineLow->AddAcid Success Improved Yield AddDehydrant->Success AddAcid->Success PrematureReduction Byproduct Alcohol Detected CheckReduction->PrematureReduction Yes CheckReduction->Success No ChangeReductant Use Milder Reducing Agent (e.g., NaBH(OAc)3) PrematureReduction->ChangeReductant ChangeReductant->Success

Caption: Troubleshooting Decision Tree for Low Yield in Reductive Amination.

III. References

  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc. Link

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Link

  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Benchchem. Link

  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. ResearchGate. Link

  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. PubMed. Link

  • Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. KAUST Repository. Link

  • Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. The Doyle Group. Link

  • A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. PMC. Link

  • An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry (RSC Publishing). Link

  • Asymmetric synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine via ring expansion. Sci-Hub. Link

  • Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. PubMed. Link

  • Catalytic Reduction of Alkyl and Aryl Bromides Using Isopropanol. stoltz2.caltech.edu. Link

  • Preparation method of piperidine and derivatives thereof. Google Patents. Link

  • The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. PMC. Link

  • Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. organic-chemistry.org. Link

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Link

  • Direct, Catalytic Hydroaminoalkylation of Unactivated Olefins with N-Alkyl Arylamines. PMC. Link

  • Catalytic N-Alkylation of Anilines. ResearchGate. Link

  • Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis. PMC. Link

  • Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. Google Patents. Link

  • Design and Synthesis of a 3,2'-Indane]-1',3'-Dione Derivative and Their Theoretical Interaction with the Coronavirus Surface (COVID-19). mdpi.com. Link

  • Stereoselective Synthesis and Pharmacological Evaluation of 2,4-Bridged Piperidine Derivatives Designed to Activate the κ. IRIS UniPA. Link

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Link

  • Cu catalyzed [4 + 2] cycloaddition for the synthesis of highly substituted 3-fluoropyridines. Organic & Biomolecular Chemistry (RSC Publishing). Link

  • Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ResearchGate. Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Difluoropiperidine Scaffolds: A Comparative Analysis of 3,3- and 4,4-Substitution Patterns

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of successful drug design.[1][2] Fluorination can profoundly influence a molecule's physi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of successful drug design.[1][2] Fluorination can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, basicity (pKa), and lipophilicity (logP), which in turn modulate biological activity and overall clinical viability.[3][4][5] Among the most valuable fluorinated building blocks are difluorinated piperidines, which have become ubiquitous scaffolds in pharmaceuticals targeting a range of diseases.[6][7]

This guide provides an in-depth, objective comparison between two isomeric classes of these scaffolds: 3,3-difluoropiperidines, exemplified by the versatile building block 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, and the widely used 4,4-difluoropiperidine analogs. We will dissect the subtle yet critical differences in their synthesis, properties, and performance, supported by experimental data, to inform rational scaffold selection in drug discovery programs.

The Decisive Difference: Impact of Fluorine Position on Core Properties

The primary distinction between 3,3- and 4,4-difluoropiperidine analogs lies in the proximity of the powerfully electron-withdrawing gem-difluoro group to the basic piperidine nitrogen. This positional change creates a cascade of effects on the molecule's fundamental physicochemical characteristics.

Basicity (pKa): A Tale of Two Induction Effects

The most dramatic consequence of the fluorine placement is the modulation of the piperidine nitrogen's pKa.

  • 3,3-Difluoropiperidines : The gem-difluoro group at the C3 position is two bonds away (β-position) from the nitrogen atom. Its strong inductive electron-withdrawing effect significantly reduces the electron density on the nitrogen, making it less basic. This results in a substantially lower pKa compared to non-fluorinated piperidine.

  • 4,4-Difluoropiperidines : With the gem-difluoro group at the C4 position (γ-position), the inductive effect on the nitrogen is attenuated by the increased distance.[8] Consequently, the pKa of 4,4-difluoropiperidine is higher than its 3,3-difluoro counterpart, though still lower than unsubstituted piperidine.

This pKa difference is not merely academic; it has profound implications for drug development. Lowering basicity can mitigate off-target effects, such as hERG channel inhibition, and can fine-tune a compound's solubility and transport characteristics. A recent study on Dopamine 4 Receptor (D4R) antagonists explicitly noted that moving the gem-difluoro group from the 3- to the 4-position was expected to modulate the pKa.[9][10]

Figure 1. Impact of gem-difluoro position on piperidine nitrogen basicity.
Lipophilicity (logP/logD): A More Complex Interplay

While fluorination is often used to increase lipophilicity, its effect in aliphatic systems is complex and not always intuitive.[11] The interplay between increased hydrophobic surface area and the introduction of a strong C-F dipole moment dictates the outcome.[11][12]

In the direct comparison of D4R antagonists, the 4,4-difluoro analogs generally exhibited lower calculated logP (cLogP) values than their 3,3-difluoro counterparts.[9][13] This change was attributed to the pKa shift; the more basic 4,4-analogs are more protonated at physiological pH, leading to improved CNS Multi-Parameter Optimization (MPO) scores.[9] This highlights that lipophilicity must be considered in the context of the compound's ionization state (logD) at a given pH.

Performance in a Biological Context: A Case Study on D4R Antagonists

A 2025 study by Saeedi et al. provides an excellent head-to-head comparison of 3,3- and 4,4-difluoropiperidine scaffolds in the development of D4R antagonists.[14] Their findings offer compelling experimental evidence of the differential performance of these isomers.

The researchers initially explored a series of 3,3-difluoropiperidine ethers. While these compounds showed modest D4R binding, they were hampered by high lipophilicity (cLogP > 5.0) and consequently poor Ligand Efficiency (LipE) and CNS MPO scores.[13]

Upon switching to the 4,4-difluoropiperidine scaffold, a marked improvement was observed. The ether-linked 4,4-difluoro analogs not only had more favorable cLogP values but also demonstrated a distinct increase in binding potency at the D4 receptor.[9][13]

Table 1: Comparative Performance of 3,3- vs. 4,4-Difluoropiperidine Analogs as D4R Antagonists (Data synthesized from Saeedi et al., ChemMedChem, 2025)[10][13][14]

Scaffold PositionCompound ExampleR-Group (Phenoxy)D4R Ki (nM)cLogPCNS MPO Score
3,3-difluoro 7a4-Fluorophenyl1405.21~3.3
3,3-difluoro 7b3,4-Difluorophenyl2105.28~3.3
4,4-difluoro 8a4-Fluorophenyl223.92>4.0
4,4-difluoro 8b3,4-Difluorophenyl5.54.14>4.0
4,4-difluoro 8c3-Methylphenyl134.35>4.0

The data clearly indicates that for this specific target, the 4,4-difluoro scaffold provided a superior combination of potency and drug-like properties. Docking studies suggested that the reduced basicity of the 3,3-difluoro analog's nitrogen may have prevented a key interaction with an aspartate residue (Asp112) in the D4 receptor binding pocket, whereas the more basic 4,4-analogs maintained this crucial interaction.[13]

Metabolic Stability and Synthetic Accessibility

Metabolic Stability: A primary driver for incorporating gem-difluoro groups is to block metabolically labile C-H bonds, thereby enhancing metabolic stability.[1][15] The high energy of the C-F bond makes it resistant to cleavage by cytochrome P450 (CYP) enzymes.[1][5] Both 3,3- and 4,4-difluorination effectively block oxidation at their respective positions. The choice between them would depend on which position is identified as a primary site of metabolism in a non-fluorinated parent compound.

Synthetic Accessibility: Both 3,3- and 4,4-difluoropiperidine hydrochlorides are commercially available building blocks.[6][7][16] The synthesis of 4,4-difluoropiperidine often starts from N-Boc-4-piperidone, which undergoes fluorination using reagents like diethylaminosulfur trifluoride (DAST) or more modern, safer alternatives like trifluoro-sulfenyl morpholine, followed by deprotection.[17] Synthetic routes toward 4-substituted 3,3-difluoropiperidines have also been well-established, often involving multi-step sequences starting from acyclic precursors.[18] The choice of starting material and overall synthetic strategy will depend on the desired final substitution pattern.

Experimental Protocols

To provide practical guidance, we outline a representative synthetic protocol and a critical downstream assay for evaluating these scaffolds.

Protocol 1: Synthesis of an N-Aryl-4,4-difluoropiperidine Analog

This protocol describes a typical N-arylation of 4,4-difluoropiperidine, a common step in elaborating this scaffold.

Objective: To synthesize 1-(4-fluorophenyl)-4,4-difluoropiperidine.

Materials:

  • 4,4-Difluoropiperidine hydrochloride

  • 1-Bromo-4-fluorobenzene

  • Sodium tert-butoxide (NaOtBu)

  • Palladium(II) acetate (Pd(OAc)2)

  • Racemic-BINAP

  • Toluene (anhydrous)

  • Argon (or Nitrogen) gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To an oven-dried round-bottom flask, add Pd(OAc)2 (2 mol%) and racemic-BINAP (3 mol%).

  • Seal the flask with a septum and purge with argon for 10 minutes.

  • Add anhydrous toluene via syringe, followed by 1-bromo-4-fluorobenzene (1.0 eq), 4,4-difluoropiperidine hydrochloride (1.2 eq), and sodium tert-butoxide (2.5 eq).

  • Heat the reaction mixture to 100 °C and stir under argon for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Figure 2. General workflow for Buchwald-Hartwig N-arylation of a difluoropiperidine.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the rate of metabolic degradation of a test compound.

Materials:

  • Test compound (e.g., from Protocol 1)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (for protein precipitation)

  • Positive control compound (e.g., Verapamil, known to be rapidly metabolized)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Incubation Preparation: In a 96-well plate, add phosphate buffer. Add the test compound to achieve a final concentration of 1 µM.

  • Pre-warm the plate at 37 °C for 10 minutes.

  • Initiate Reaction: Add pre-warmed HLM (final concentration 0.5 mg/mL) and immediately add the NADPH regenerating system to start the metabolic reaction. For a negative control (-NADPH), add buffer instead of the regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding it to a well containing cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k.

Conclusion: Choosing the Right Scaffold for Your Target

The choice between a 3,3-difluoropiperidine and a 4,4-difluoropiperidine scaffold is a strategic decision that should be driven by empirical data and a clear understanding of the structure-activity relationship (SAR) for a given biological target.

  • Choose 4,4-Difluoropiperidine Analogs when:

    • A moderate reduction in basicity is desired without a drastic pKa drop.

    • Maintaining a key interaction that relies on the nitrogen's basicity is crucial, as seen in the D4R antagonist case study.[13]

    • Lowering lipophilicity while improving potency is a key objective.[9]

  • Choose 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (and other 3,3-analogs) when:

    • A significant reduction in pKa is required to mitigate basicity-related liabilities (e.g., hERG binding, P-gp efflux).[8]

    • The SAR indicates that reducing basicity does not negatively impact target affinity.

    • The 3-position is a known site of metabolic oxidation in a parent scaffold.

Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal. The positional isomerization of the gem-difluoro group offers a subtle but potent method for fine-tuning the properties of a lead compound. Parallel synthesis and evaluation of both isomers, where feasible, remains the most robust strategy to definitively identify the optimal scaffold for advancing a drug discovery program.

References

  • CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride. Google Patents.
  • Mahajan, Y. & Sharma, R. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Genetic Engineering and Biotechnology, 20(1), 1-22. Available at: [Link]

  • Carreira, E. M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemistryOpen, 5(5), 454-463. Available at: [Link]

  • Bizet, V., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available at: [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2024). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Carboni, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(27), 6141-6147. Available at: [Link]

  • Melnykov, K., et al. (2024). Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of alpha-Substituent. ChemRxiv. Available at: [Link]

  • Surmont, R., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(19), 4515-4520. Available at: [Link]

  • Tej, S. R., & Chuntala, R. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. International Journal of Molecular Sciences, 24(22), 16496. Available at: [Link]

  • Liu, K., & Kokubo, H. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design, 33, 225-236. Available at: [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Carboni, F., et al. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available at: [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link]

  • CRIKC - Panjab University, Chandigarh. (2025). Understanding the Mysteries of Fluorination in Medicinal Chemistry. Available at: [Link]

  • Bizet, V., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available at: [Link]

  • Blackthorn AI. (2025). ML for LogP and pKa in Fluorine-Containing Derivatives. Available at: [Link]

  • Taylor, S. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. Available at: [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. Available at: [Link]

  • Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929-932. Available at: [Link]

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  • Holing, A. M., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(1), 363-380. Available at: [Link]

  • Saeedi, S., et al. (2025). (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Available at: [Link]

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Comparative

Comparing biological activity of fluorinated piperidine isomers

An In-Depth Guide to the Biological Activity of Fluorinated Piperidine Isomers: A Comparative Analysis for Drug Discovery Professionals Introduction The piperidine ring is a cornerstone of modern medicinal chemistry, app...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Biological Activity of Fluorinated Piperidine Isomers: A Comparative Analysis for Drug Discovery Professionals

Introduction

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to interact with diverse biological targets.[2] A key strategy for optimizing the properties of piperidine-containing drug candidates is the introduction of fluorine.[3] Far from being a simple bioisostere for hydrogen, fluorine's unique electronic properties allow for profound modulation of a molecule's physicochemical profile, conformation, and metabolic fate.[4]

However, the true power of fluorination lies in its positional specificity. The biological and pharmacological consequences of placing a fluorine atom at the 2-, 3-, or 4-position of the piperidine ring are dramatically different. Understanding these isomeric distinctions is critical for rational drug design. This guide provides a comparative analysis of fluorinated piperidine isomers, synthesizing data from the literature to explain the causality behind their differential biological activities and offering field-proven experimental protocols for their evaluation.

Part 1: The Physicochemical and Conformational Foundation

The biological activity of a small molecule is inextricably linked to its fundamental chemical properties and its preferred shape. For fluorinated piperidines, the position of the fluorine atom dictates these two foundational pillars: basicity (pKa) and conformational preference.

The Inductive Effect: A Predictable Modulation of Basicity (pKa)

Fluorine's intense electronegativity exerts a powerful electron-withdrawing inductive effect, pulling electron density away from the piperidine nitrogen. This reduces the nitrogen's ability to accept a proton, thereby lowering its basicity (pKa).[5] This effect is distance-dependent: the closer the fluorine is to the nitrogen, the more pronounced the pKa depression.[5][6]

This modulation of pKa is a critical design parameter. A lower pKa can reduce unwanted interactions with targets like the hERG potassium channel, mitigating cardiac toxicity risks.[7][8] It can also significantly influence a compound's absorption and distribution profile, as the ratio of charged to uncharged species at physiological pH is altered.[9][10]

Table 1: Comparative pKa Values of Piperidine and its Monofluorinated Isomers

CompoundFluorine PositionTypical Calculated pKapKa Shift (ΔpKa vs. Piperidine)
PiperidineN/A~11.10
2-FluoropiperidineC-2 (α-position)~7.0 - 8.0-3 to -4
3-FluoropiperidineC-3 (β-position)~9.0 - 9.5-1.5 to -2
4-FluoropiperidineC-4 (γ-position)~10.0 - 10.5-0.5 to -1

Note: pKa values are approximate and can vary based on the calculation method and substitution on the nitrogen. The trend, however, remains consistent. Data synthesized from principles described in sources.[5][6][7]

G cluster_0 Inductive Effect on pKa Piperidine Piperidine (pKa ≈ 11.1) 4F 4-Fluoropiperidine (pKa ≈ 10.3) Piperidine->4F γ-Fluorine (Weakest Effect) 2F 2-Fluoropiperidine (pKa ≈ 7.5) 3F 3-Fluoropiperidine (pKa ≈ 9.2) 3F->2F α-Fluorine (Strongest Effect) 4F->3F β-Fluorine (Moderate Effect)

Caption: Distance-dependent impact of fluorine on piperidine pKa.

The Stereoelectronic Effect: Dictating Conformational Preference

Perhaps the most profound influence of fluorine substitution is on the conformational equilibrium of the piperidine ring. While substituents on a cyclohexane ring typically prefer the less sterically hindered equatorial position, fluorinated piperidines often defy this rule, exhibiting a strong preference for the axial position, particularly at the C-3 position.[11][12] This "axial-F preference" is driven by powerful stereoelectronic interactions.

Two key forces are at play:

  • Hyperconjugation: This involves the donation of electron density from an adjacent, anti-periplanar (180°) C-H bonding orbital into the low-lying C-F anti-bonding orbital (σC-H → σ*C-F).[11][13] This interaction stabilizes the gauche arrangement between the C-H and C-F bonds, which is achieved when the fluorine is in the axial position.

  • Charge-Dipole Interactions: In the protonated state (piperidinium ion), a strong, stabilizing electrostatic interaction occurs between the positive charge on the ammonium group (H-N+) and the partial negative charge of the axial fluorine atom (Cδ+-Fδ-).[11][13][14]

This conformational locking can have dramatic consequences for biological activity. By forcing the piperidine ring and its other substituents into a rigid, well-defined orientation, it can pre-organize a ligand for optimal binding to its target receptor, enhancing potency and selectivity.[4]

G cluster_0 Conformational Equilibrium of 3-Fluoropiperidinium Ion cluster_1 Stabilizing Interactions eq Equatorial-F (Less Stable) ax Axial-F (More Stable) eq->ax ΔG < 0 ax->eq hyper Hyperconjugation (σC-H → σ*C-F) ax->hyper favors dipole Charge-Dipole (C-F···H-N+) ax->dipole favors

Caption: Forces driving the axial-F preference in piperidines.

Part 2: Biological Consequences: A Comparative Analysis

The fundamental changes in pKa and conformation directly translate into tangible differences in biological activity and pharmacokinetic profiles.

Receptor Binding, Potency, and Selectivity

The precise positioning of a fluorine atom can be used to tune a ligand's activity and selectivity, even between closely related receptor subtypes.[3] A case study involving 5-HT (serotonin) receptor ligands demonstrates this principle effectively. The introduction of fluorine into a series of 3-(3-(piperidin-1-yl)propyl)indole ligands was shown to modulate basicity and influence receptor affinity.[9][10]

In one example, it was found that an axially-oriented fluorine at the 3-position and its equatorial counterpart had nearly identical binding profiles for the 5-HT1D and 5-HT1B receptors, despite having pKa values that differed by almost a full log unit.[9] This suggests that for this particular scaffold and target, the conformational effects and the specific spatial location of the fluorine atom were more critical for binding than the modulation of basicity. In other systems, however, where an ionic interaction with the piperidine nitrogen is paramount, the pKa-lowering effect can drastically reduce potency.

Table 2: Hypothetical Comparative Biological Activity Data for Piperidine Isomers

Compound IsomerTargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Rationale for Activity Difference
Parent Compound Receptor X50120Baseline activity with flexible conformation.
2-Fluoro Isomer Receptor X>1000>2000Drastically lowered pKa weakens the critical ionic bond with an acidic residue (e.g., Asp) in the binding pocket.
3-Fluoro Isomer (Axial) Receptor X515Axial fluorine locks the scaffold in a bioactive conformation, optimizing interactions of other pharmacophoric groups.[11]
4-Fluoro Isomer Receptor X45110Minimal impact on conformation and only a slight reduction in pKa, resulting in activity similar to the parent compound.

This table represents a generalized scenario based on principles observed across multiple studies.[3][6][9]

Metabolic Stability

A primary motivation for incorporating fluorine in drug design is to enhance metabolic stability.[15] Cytochrome P450 (CYP) enzymes in the liver are responsible for the oxidative metabolism of most drugs, often by hydroxylating electron-rich C-H bonds.[16] Replacing a metabolically vulnerable hydrogen with a fluorine atom can effectively block this pathway due to the high strength of the C-F bond.[17]

The choice of which isomer to synthesize is therefore critically dependent on identifying the molecule's metabolic "soft spots." If metabolism occurs primarily at the 4-position of the piperidine ring, a 4-fluoro isomer will likely show a significantly longer in vitro half-life. If the 3-position is the site of attack, a 3-fluoro isomer would be the logical choice.

Caption: Workflow for assessing metabolic stability in vitro.[18]

Table 3: Comparative Metabolic Stability of a Hypothetical Piperidine Series in HLM

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Interpretation
Parent Compound 1592.4High clearance, metabolically labile.
2-Fluoro Isomer 1877.0Minor improvement; C-2 was not the primary metabolic site.
3-Fluoro Isomer 2555.5Moderate improvement; C-3 is a secondary metabolic site.
4-Fluoro Isomer >120<5.8Major improvement; C-4 was the primary metabolic "soft spot," now blocked by fluorine.[18]

Data is illustrative, based on common outcomes in metabolic stability assays.[16]

Part 3: Experimental Design and Protocols

To ensure trustworthiness and reproducibility, the claims made in this guide are supported by established, self-validating experimental protocols.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of fluorinated piperidine isomers.[18]

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions (10 mM) of test compounds and a positive control (e.g., testosterone, a high-turnover compound) in DMSO.

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[16]

  • Incubation:

    • In a 96-well plate, add phosphate buffer and human liver microsomes (final protein concentration 0.5 mg/mL).

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-warm the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance: CLint = (k / microsomal protein concentration) * 1000.

Protocol 2: Radioligand Binding Assay for Receptor Affinity (Ki)

Objective: To determine the binding affinity (Ki) of fluorinated piperidine isomers for a target receptor (e.g., a G-Protein Coupled Receptor).[19]

Methodology:

  • Reagent Preparation:

    • Prepare a membrane suspension from cells overexpressing the target receptor.

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

    • Select a suitable radioligand (e.g., [³H]-spiperone for dopamine D2 receptors) at a concentration near its Kd value.

    • Prepare serial dilutions of the test compounds (isomers).

  • Assay Setup:

    • In a 96-well filter plate, combine the cell membrane preparation, the radioligand, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubation and Filtration:

    • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.

    • Rapidly filter the contents of the plate through the filter mat using a cell harvester, washing several times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification:

    • Allow the filter mat to dry, then add scintillation cocktail to each well.

    • Count the radioactivity (in counts per minute, CPM) in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Conclusion

The strategic fluorination of the piperidine scaffold is a nuanced and powerful tool in drug discovery. This guide demonstrates that the choice of isomeric position is not a trivial detail but a critical design decision with predictable and profound consequences. By understanding the interplay between fluorine's position and its influence on pKa, conformational preference, receptor affinity, and metabolic stability, researchers can move beyond serendipitous discovery toward the rational design of safer, more effective therapeutics. The difference between a clinical candidate and a failed compound can, quite literally, depend on which carbon holds the fluorine.

References

  • BenchChem. (2025). Application Notes and Protocols for Assessing the Antioxidant Activity of Piperidine Compounds.
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  • BenchChem. (2025). Application Notes and Protocols for Piperidine-Containing Scaffolds in Novel Compound Development.
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  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]

  • Dolan, G., et al. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. PubMed. [Link]

  • Lee, S. Y., et al. (2000). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. PubMed. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications. [Link]

  • Street, L. J., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles. ACS Publications. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

  • Khan, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. [Link]

  • Praliyev, K. D., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. ResearchGate. [Link]

  • Kurkin, A. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Zhang, C. P., et al. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. ScienceDirect. [Link]

  • Carbery, D. R. (2014). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]

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  • Rydfjord, J., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed. [Link]

  • Praliyev, K. D., et al. (2025). Biological Active Fluorobenzoates of Piperidine Range. ResearchGate. [Link]

  • Peterson, L. M. & Kiessling, L. L. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

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  • Street, L. J., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. [Link]

  • Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

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  • Bostrom, J., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Wiley Online Library. [Link]

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Validation

A Comparative Guide to the Validation of Analytical Methods for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

Introduction In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical scrutiny. Intermediates like 2-(3,3-Difluoropiperidin-1-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical scrutiny. Intermediates like 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol are critical building blocks whose purity and consistency directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, the development and validation of robust analytical methods for such intermediates are not merely a procedural step but a foundational pillar of the entire drug development process.

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, grounding our discussion in the harmonized principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2] The objective is to equip researchers, analysts, and drug development professionals with the expertise to select, develop, and validate analytical methods that are not only compliant but scientifically sound and fit for their intended purpose.

The validation process confirms that an analytical procedure consistently produces accurate and precise results, ensuring its reliability for routine use.[3] This guide will primarily compare High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful and commonly employed techniques for the analysis of pharmaceutical intermediates. We will also discuss the indispensable role of Nuclear Magnetic Resonance (NMR) spectroscopy in structural elucidation and reference standard characterization.

The Analytical Target Profile (ATP): Defining the Goal

Before any method development begins, it is crucial to define the Analytical Target Profile (ATP). The ATP, a concept emphasized in the ICH Q14 guideline, is a prospective summary of the performance characteristics required for an analytical procedure to be fit for its intended purpose.[4][5]

For a quantitative assay of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol as a key intermediate, the ATP might specify the following:

  • Analyte: 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

  • Matrix: Bulk material (e.g., post-synthesis solid)

  • Method Purpose: To accurately and precisely quantify the analyte (Assay) and its key impurities.

  • Performance Characteristics:

    • Accuracy: Recovery between 98.0% and 102.0% of the true value.

    • Precision: Repeatability and Intermediate Precision with a Relative Standard Deviation (RSD) of ≤ 2.0%.

    • Linearity: Correlation coefficient (r²) ≥ 0.995 over the specified range.

    • Range: 80% to 120% of the nominal concentration for assay.

    • Specificity: The method must be able to unequivocally assess the analyte in the presence of expected impurities and degradation products.

This ATP serves as the benchmark against which the developed and validated method will be judged.

Methodology Comparison: HPLC-UV vs. GC-MS

The choice between HPLC and GC is primarily dictated by the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. Given that 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is a polar molecule with a hydroxyl group, HPLC is an excellent candidate for its quantification.

Causality for Selection:

  • Suitability: The compound's polarity makes it highly suitable for reversed-phase HPLC.

  • Robustness: HPLC methods are generally robust and transferable between laboratories.[6]

  • Versatility: The method can be adapted for both assay and impurity profiling.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile and Water (e.g., 0.05% Formic Acid in Water). A gradient elution is often preferred to resolve the main component from potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by UV scan of the analyte; likely in the low UV range (e.g., 210 nm) due to the lack of a strong chromophore.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 50 mg of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol reference standard and dissolve in a 50 mL volumetric flask with the mobile phase.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 50, 100, 250, 500, 750 µg/mL) by diluting the stock solution.

    • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase to a known concentration within the calibration range (e.g., 500 µg/mL), and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For polar molecules like the target analyte, derivatization is often necessary to increase volatility and improve chromatographic peak shape.

Causality for Selection:

  • High Efficiency: GC offers very high separation efficiency.

  • High Sensitivity & Specificity (MS): The mass spectrometer provides detailed structural information and allows for highly sensitive and specific detection, making it ideal for identifying unknown impurities.[7][8]

  • Alternative Method: It serves as an excellent orthogonal technique to HPLC for comprehensive characterization.

Experimental Protocol: GC-MS with Derivatization

  • Instrumentation: A standard GC-MS system with a split/splitless injector and a mass selective detector.

  • Derivatization Step:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., Dichloromethane).

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., Trimethylchlorosilane - TMCS).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to convert the hydroxyl group to a trimethylsilyl (TMS) ether.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: 40-450 m/z.

Validation Parameters: A Head-to-Head Comparison

The validation of any analytical method involves assessing a set of core performance characteristics as defined by ICH Q2(R2).[1][9] Below is a comparison of how these parameters are evaluated for our two proposed methods.

Validation ParameterHPLC-UV Method EvaluationGC-MS Method EvaluationICH Q2(R2) Acceptance Criteria (Typical)
Specificity Inject blank, placebo (if applicable), and spiked samples. Use a PDA detector to assess peak purity. Perform forced degradation studies.Analyze underivatized sample, derivatizing reagent blank, and derivatized sample. Confirm that no interfering peaks co-elute with the analyte's TMS derivative.Peak purity > 99.5%. No interference at the analyte's retention time.
Linearity Analyze 5-6 calibration standards across the range. Plot peak area vs. concentration and perform linear regression.Analyze 5-6 derivatized calibration standards. Plot peak area vs. concentration and perform linear regression.Correlation Coefficient (r²) ≥ 0.995
Accuracy (% Recovery) Analyze a minimum of 9 preparations across 3 concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.Analyze 9 preparations across 3 concentration levels, each derivatized. Calculate percentage recovery.98.0 - 102.0% for assay
Precision (% RSD) Repeatability: 6 replicate injections of the same sample. Intermediate: Analyze on different days, by different analysts, or with different equipment.Repeatability: 6 replicate derivatizations and injections. Intermediate: Perform on different days or with different equipment.RSD ≤ 2.0%
Limit of Detection (LOD) Determined by signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.Determined by S/N of 3:1 for a characteristic ion in Selected Ion Monitoring (SIM) mode.S/N ≥ 3
Limit of Quantitation (LOQ) Determined by S/N of 10:1 or from the standard deviation of the response and the slope.Determined by S/N of 10:1 in SIM mode, with acceptable precision and accuracy.S/N ≥ 10
Robustness Deliberately vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on results.Vary parameters (e.g., oven temperature ramp rate ±1°C/min, carrier gas flow ±0.1 mL/min) and assess the impact.RSD of results should remain ≤ 2.0%.

The Role of NMR Spectroscopy: The Definitive Identity Check

While HPLC and GC are workhorses for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural confirmation and is essential for the characterization of the primary reference standard.[10][11]

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • ¹⁹F NMR: Crucial for this molecule, as it directly observes the fluorine atoms, confirming the difluoro-substitution on the piperidine ring.

A full suite of 1D and 2D NMR experiments (like COSY) is required to unambiguously assign all proton and carbon signals, confirming the identity and structural integrity of the reference material used to validate the quantitative methods.[10]

Visualizing the Workflow and Logic

To better illustrate the process, the following diagrams outline the validation workflow and the logical application of each analytical technique.

G Analytical Method Validation Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Reporting ATP Define Analytical Target Profile (ATP) (ICH Q14) Protocol Develop Validation Protocol (Pre-defined Acceptance Criteria) ATP->Protocol Development Method Development & Optimization Protocol->Development Validation Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, Range, Robustness) Development->Validation Data Analyze Data & Compare to Criteria Validation->Data Report Generate Final Validation Report Data->Report

Caption: A typical workflow for analytical method validation.

G Application of Analytical Methods Analyte 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Analyte->NMR Structural Confirmation (Identity of Ref. Std.) HPLC HPLC-UV / HPLC-MS Analyte->HPLC Primary Method for: - Assay - Purity / Impurities - Stability Testing GCMS GC-MS Analyte->GCMS Orthogonal Method for: - Impurity ID - Trace Volatiles - Confirmation

Caption: Logical application of different analytical techniques.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are viable techniques for the analytical validation of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, each with distinct advantages.

  • Recommendation for Routine QC: For routine quality control, including assay and purity testing, the HPLC-UV method is highly recommended. It is robust, requires no derivatization, and is more straightforward to implement and transfer. Its primary limitation may be sensitivity if the analyte has a poor UV chromophore, in which case an alternative detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) could be employed.

  • Recommendation for Impurity Identification: The GC-MS method excels in the identification and characterization of unknown impurities, especially volatile or semi-volatile ones. Its high specificity makes it an invaluable tool during process development and for confirmatory analysis. However, the requirement for derivatization adds a layer of complexity and potential variability.

Ultimately, a comprehensive analytical control strategy would leverage these methods orthogonally. NMR spectroscopy remains non-negotiable for the initial structural elucidation and characterization of the reference standard. The choice of method must always be guided by the pre-defined Analytical Target Profile, ensuring that the selected procedure is demonstrably fit for its specific purpose, thereby guaranteeing data integrity and regulatory compliance.

References

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

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  • Seither, J. Z. (2018). Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. [Link]

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  • ResearchGate. (n.d.). (A and B) mass spectra of 2,2′-difluorofentanyl and fentanyl obtained.... [Link]

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Validation

A Comparative Guide to 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol and its Non-fluorinated Analog for Drug Discovery Applications

Abstract The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to modulate a spectrum of physicochemical and pharmacological properties.[1][2][3] This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to modulate a spectrum of physicochemical and pharmacological properties.[1][2][3] This guide provides an in-depth comparison of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol and its non-fluorinated parent, 2-(piperidin-1-yl)ethan-1-ol. We will explore the profound impact of gem-difluorination at the 3-position of the piperidine ring on key drug-like attributes, including basicity (pKa), lipophilicity (LogP), and metabolic stability. This analysis is supported by detailed, field-proven experimental protocols to empower researchers in their own discovery efforts.

Introduction: The Strategic Value of Fluorine in Piperidine Scaffolds

The piperidine ring is a privileged scaffold, present in a significant percentage of bioactive compounds and FDA-approved drugs.[2][4] Its saturated, three-dimensional structure is valuable for exploring chemical space and achieving specific vectoral orientations when binding to biological targets. However, unsubstituted piperidines can present challenges, including high basicity leading to potential hERG toxicity and rapid metabolism at aliphatic C-H bonds.

The introduction of fluorine, particularly as a gem-difluoro (CF2) group, is a powerful tactic to mitigate these issues.[5] The strong electron-withdrawing nature of fluorine can significantly alter the electronic properties of the piperidine nitrogen, while the robust C-F bond can block sites of oxidative metabolism.[1][6] This guide will dissect these effects through a direct comparison of the two title compounds.

Figure 1: Molecular Structures

  • A: 2-(piperidin-1-yl)ethan-1-ol (Non-fluorinated Analog)

  • B: 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (Fluorinated Compound)

Comparative Analysis of Physicochemical Properties

The introduction of the CF2 group at the 3-position induces significant, predictable changes in the molecule's fundamental physicochemical properties. These changes have direct consequences for a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Basicity (pKa)

The basicity of the piperidine nitrogen is a critical parameter influencing a molecule's solubility, cell permeability, and potential for off-target effects like hERG channel binding. The powerful inductive effect of the two fluorine atoms withdraws electron density from the nitrogen, markedly reducing its basicity.

  • Causality: The C-F bonds are highly polarized, creating a strong dipole. This electron-withdrawing effect is transmitted through the sigma bonds of the piperidine ring to the nitrogen atom. This reduces the availability of the nitrogen's lone pair of electrons for protonation, thereby lowering the pKa of its conjugate acid. Studies have shown that a gem-difluoro moiety in the β-position to the nitrogen can reduce the pKa by as much as 3.9-4.0 units.[7]

Table 1: Comparison of Predicted Physicochemical Properties

Property2-(piperidin-1-yl)ethan-1-ol2-(3,3-Difluoropiperidin-1-yl)ethan-1-olRationale for Change
Molecular Weight 129.20 g/mol [8][9]165.18 g/mol Addition of two fluorine atoms.
Predicted pKa ~10.5 - 11.0~7.0 - 7.5Strong inductive electron withdrawal by the CF2 group significantly reduces the basicity of the piperidine nitrogen.[7][10][11]
Predicted cLogP ~0.8 - 1.2~1.0 - 1.5Fluorination often increases lipophilicity, though the effect can be complex and context-dependent.[6][12][13]
Lipophilicity (LogP)

Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is crucial for membrane permeability and target engagement. While often assumed to increase lipophilicity, fluorine's effect is nuanced. In this case, the replacement of two C-H bonds with more polar C-F bonds can modulate the molecule's surface properties. However, the overall effect in many aliphatic systems is a slight to moderate increase in LogP.[12][14]

  • Causality: The introduction of fluorine can mask the polar N-H group (in the protonated state) and reduce the molecule's ability to engage in hydrogen bonding with water, which can lead to an increase in lipophilicity. The precise impact depends on the interplay between the inductive effects and the local molecular environment.[11][15]

Performance in Key In Vitro Assays

The true value of fluorination is realized in its impact on pharmacological performance. We will now compare the expected outcomes for our two compounds in standard, high-value drug discovery assays.

Metabolic Stability Assay

One of the most common applications of fluorination is to block sites of metabolic oxidation by Cytochrome P450 (CYP) enzymes.[1][6] The C-H bonds on a piperidine ring are susceptible to hydroxylation. Replacing the C-H bonds at the 3-position with metabolically robust C-F bonds effectively "shields" this position from oxidative attack.

  • Expected Outcome: 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is expected to exhibit significantly greater stability in human liver microsome (HLM) assays compared to its non-fluorinated analog. This would translate to a longer in vitro half-life (t½) and lower intrinsic clearance (CLint).

Table 2: Expected Comparative Assay Performance

AssayMetric2-(piperidin-1-yl)ethan-1-ol (Expected)2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (Expected)
Metabolic Stability (HLM) t½ (min)15 - 30> 90
CLint (µL/min/mg)HighLow
Cell Permeability (PAMPA) Pe (10⁻⁶ cm/s)ModerateModerate to High
hERG Binding Assay IC₅₀ (µM)5 - 20> 50
Cell Permeability

The transition from a high pKa to a more neutral pKa has profound implications for cell permeability. At physiological pH (~7.4), the non-fluorinated analog will be almost completely protonated, making it highly polar and less able to passively diffuse across lipid membranes. The fluorinated analog, with a pKa closer to physiological pH, will exist as a greater fraction of the neutral, more lipophilic species.

  • Expected Outcome: The fluorinated compound is predicted to have improved passive permeability. This is a direct consequence of its lowered basicity, which allows for a larger population of the neutral form of the molecule to exist at physiological pH, a key requirement for crossing cell membranes.[5]

hERG Liability

A high pKa is a well-known liability for cardiotoxicity, as basic amines tend to bind to the hERG potassium channel. By lowering the pKa, the gem-difluoro substitution is expected to significantly reduce this risk.[7]

  • Expected Outcome: 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol will likely show a much weaker affinity for the hERG channel, resulting in a higher IC₅₀ value and a better safety profile.

Experimental Protocols

To ensure scientific integrity, we provide detailed protocols for the key assays discussed.

Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust method for empirically determining the pKa of the test compounds.

pKa_Workflow

Caption: Experimental workflow for the in vitro metabolic stability assay.

Methodology:

  • Incubation Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Calculation: Determine the half-life (t½) from the slope of the natural log of the percent remaining compound versus time.

Conclusion and Implications

The comparative analysis of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol and its non-fluorinated analog provides a clear and compelling illustration of the power of strategic fluorination in drug design. The introduction of a gem-difluoro group at the 3-position of the piperidine ring is predicted to:

  • Drastically Reduce Basicity (pKa): Shifting the pKa towards a more physiologically neutral range.

  • Enhance Metabolic Stability: By blocking a key site of oxidative metabolism.

  • Improve Permeability: By increasing the fraction of the neutral species at physiological pH.

  • Mitigate hERG Risk: By reducing the basicity that often drives this off-target interaction.

These modifications collectively transform the parent scaffold into a more drug-like molecule with a significantly improved ADME and safety profile. This guide serves as a practical framework for researchers looking to leverage fluorination to overcome common challenges in the development of piperidine-containing drug candidates.

References

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Comparative

Comparative Guide: Cross-Reactivity Profiling of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol Scaffolds

Executive Summary In modern drug discovery and medicinal chemistry, optimizing the physicochemical properties of basic amines is a critical hurdle. The 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol moiety has emerged as a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, optimizing the physicochemical properties of basic amines is a critical hurdle. The 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol moiety has emerged as a privileged building block, offering a sophisticated structural solution to the pervasive issue of off-target cross-reactivity. By strategically incorporating a gem-difluoro group adjacent to the basic piperidine nitrogen, application scientists can precisely tune the molecule's pKa and lipophilicity[1].

This guide provides an objective, data-driven comparison of this fluorinated scaffold against traditional non-fluorinated and isomeric alternatives. It details the mechanistic rationale behind its selectivity and outlines the rigorous, self-validating experimental protocols required to profile its safety.

Mechanistic Rationale: The Fluorine Effect on Cross-Reactivity

The primary driver of cross-reactivity in piperidine-containing drug candidates is the high basicity of the amine (typical pKa ~10.4). At physiological pH (7.4), these amines are >99% protonated. This cationic state acts as a potent pharmacophore for off-target liabilities, most notably the hERG potassium channel (leading to QT prolongation) and the CYP2D6 metabolic enzyme[2].

Substituting the piperidine ring with a 3,3-difluoro moiety exerts a profound inductive electron-withdrawing effect (-I effect) through the sigma bond framework. This strategically depresses the amine's pKa to approximately 7.0–7.5. Consequently, at pH 7.4, a substantial fraction of the molecule exists in its neutral, unprotonated state.

Causality in Action: The hERG channel's inner vestibule relies on strong cation- π interactions between a protonated amine and aromatic residues (Tyr652 and Phe656). By reducing the protonated fraction, 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol derivatives systematically evade this binding pocket, drastically widening the therapeutic window[1]. Similarly, the CYP2D6 active site relies on ion-pairing with an aspartate residue (Asp301); lowering the pKa directly mitigates CYP2D6 inhibition risk[2].

Mechanism A 2-(3,3-Difluoropiperidin-1-yl) ethan-1-ol Scaffold B Inductive Electron Withdrawal (-I Effect) A->B C Reduced Amine pKa (~7.0 - 7.5) B->C D Decreased Protonation at pH 7.4 C->D E Reduced hERG Cross-Reactivity D->E Weaker cation-π interaction with Tyr652/Phe656 F Lowered CYP2D6 Inhibition D->F Reduced ion-pairing with Asp301

Mechanistic pathway illustrating how 3,3-difluoro substitution mitigates off-target cross-reactivity.

Comparative Profiling: 3,3-Difluoropiperidine vs. Structural Alternatives

To objectively evaluate the performance of the 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol scaffold, we must compare it against its closest structural analogs: the unsubstituted piperidine, the 4,4-difluoro isomer, and the morpholine bioisostere.

ScaffoldAmine pKa (calc)Relative Lipophilicity ( Δ cLogP)hERG LiabilityCYP2D6 LiabilityPrimary Limitation
2-(piperidin-1-yl)ethan-1-ol ~10.4BaselineHighHighSevere off-target basicity
2-(3,3-difluoropiperidin-1-yl)ethan-1-ol ~7.2+0.5LowLowSynthetic complexity
2-(4,4-difluoropiperidin-1-yl)ethan-1-ol ~8.5+0.8ModerateModerateInsufficient pKa reduction
2-(morpholin-4-yl)ethan-1-ol ~8.3-0.9LowLowHigh metabolic clearance

Analytical Insight: While the 4,4-difluoropiperidine isomer also reduces basicity, the increased distance of the fluorine atoms from the nitrogen dilutes the inductive effect, leaving the pKa dangerously close to the physiological threshold, which retains moderate hERG binding[3]. Morpholine successfully reduces basicity but introduces an electron-rich oxygen that is highly susceptible to oxidative metabolism by CYP enzymes. The 3,3-difluoro variant strikes the optimal balance: maximal pKa depression with enhanced metabolic stability.

Experimental Validation Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for quantifying the cross-reactivity of these scaffolds.

Workflow S1 Step 1: Compound Synthesis & LC-MS/NMR Verification S2 Step 2: In Vitro ADME (Microsomal Stability) S1->S2 S3 Step 3: Patch-Clamp (hERG Electrophysiology) S2->S3 Assess Cardiotoxicity S4 Step 4: CYP450 Isozyme Panel (Fluorogenic Assay) S2->S4 Assess DDI Risk S5 Step 5: Selectivity Index Calculation & Profiling S3->S5 S4->S5

Experimental workflow for validating the cross-reactivity profile of fluorinated piperidines.

Protocol A: Automated Patch-Clamp Electrophysiology (hERG Cross-Reactivity)

Objective: Directly measure the functional inhibition of hERG tail currents to assess cardiotoxic cross-reactivity. Self-Validating Mechanism: The inclusion of a known potent hERG inhibitor (E-4031 or Cisapride) ensures assay sensitivity. If the positive control fails to produce an IC 50​ within the historical 10-50 nM range, the plate is rejected.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the human KCNH2 (hERG) gene. Harvest cells at 70-80% confluency and suspend in an extracellular recording solution.

  • Compound Preparation: Dissolve the 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol derivative in DMSO, serially diluting to create a 6-point concentration curve (e.g., 0.1 μ M to 30 μ M). Ensure final DMSO concentration remains 0.1% to prevent solvent-induced membrane destabilization.

  • Electrophysiological Recording: Using an automated patch-clamp system (e.g., QPatch), establish the whole-cell configuration. Apply a voltage protocol: depolarize to +20 mV for 2 seconds to open and inactivate channels, then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Measurement: Perfuse the test compound for 5 minutes until steady-state block is achieved. Measure the peak amplitude of the tail current relative to the pre-compound baseline.

  • Data Analysis: Plot fractional block versus concentration and fit to a Hill equation to determine the IC 50​ . An IC 50​ > 10 μ M confirms the successful mitigation of hERG cross-reactivity.

Protocol B: CYP450 Isozyme Panel (CYP2D6 Inhibition)

Objective: Quantify the compound's propensity to inhibit CYP2D6, mitigating drug-drug interaction (DDI) risks. Self-Validating Mechanism: Quinidine (a selective, potent CYP2D6 inhibitor) is run in parallel. The assay is only validated if the Quinidine IC 50​ matches established baselines.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.1 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate & Inhibitor Addition: Add the specific fluorogenic substrate for CYP2D6 (e.g., AMMC: 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin) at its apparent K m​ . Add the test compound at varying concentrations.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Incubation & Quenching: Incubate at 37°C for exactly 15 minutes. Terminate the reaction by adding an equal volume of cold quench solution (80% acetonitrile / 20% 0.5M Tris base) to precipitate proteins.

  • Fluorescence Detection: Centrifuge at 3000 x g for 10 minutes. Transfer the supernatant to a black 96-well plate and measure fluorescence (Excitation: 390 nm, Emission: 460 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of remaining activity relative to vehicle controls. Generate an IC 50​ curve to confirm the reduced cross-reactivity predicted by the 3,3-difluoro scaffold's lowered pKa.

References

  • Title: US10221182B2 - 3,3-difluoro-piperidine derivatives as NR2B NMDA receptor antagonists Source: Google Patents URL
  • Source: National Institutes of Health (NIH)
  • Title: (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R)

Sources

Validation

Reproducibility and Efficiency in the Synthesis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol: A Comparative Guide

Executive Summary The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern drug design. Specifically, the 3,3-difluoropiperidine motif is widely utilized to modulate lipophil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern drug design. Specifically, the 3,3-difluoropiperidine motif is widely utilized to modulate lipophilicity, lower amine basicity (pKa), and improve the metabolic stability of pharmaceutical candidates.

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol serves as a critical bifunctional building block, providing both a metabolically robust fluorinated core and a primary alcohol handle for further functionalization (e.g., etherification, oxidation, or cross-coupling). However, the synthesis of this intermediate presents unique kinetic challenges. This guide objectively compares the three primary synthetic routes to this molecule, providing researchers with data-driven insights, mechanistic rationale, and a highly reproducible, self-validating experimental protocol.

Mechanistic Rationale & Route Selection

The fundamental challenge in synthesizing 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol lies in the physicochemical properties of the starting material. The introduction of a gem-difluoro group at the 3-position exerts a profound electron-withdrawing inductive (-I) effect through the sigma framework. This effectively pulls electron density away from the adjacent piperidine nitrogen, significantly lowering its pKa and attenuating its nucleophilicity compared to an unsubstituted piperidine.

Because of this reduced nucleophilicity, researchers must carefully select their synthetic route to avoid incomplete conversions, extended reaction times, or harsh conditions that lead to degradation.

RouteLogic Target 2-(3,3-Difluoropiperidin- 1-yl)ethan-1-ol R1 Route A: Alkylation (2-Bromoethanol) R1->Target Pro1 High reproducibility, Standard lab setup R1->Pro1 Con1 Requires TBAI catalyst due to low nucleophilicity R1->Con1 R2 Route B: Epoxide (Ethylene Oxide) R2->Target Pro2 High atom economy, No halide waste R2->Pro2 Con2 Toxic gas, Requires pressure vessel R2->Con2 R3 Route C: Reductive (Glycolaldehyde) R3->Target Pro3 Mild conditions, Fast reaction R3->Pro3 Con3 Expensive reagents, Over-reduction risk R3->Con3

Figure 1: Logical comparison of synthetic routes highlighting trade-offs in safety and efficiency.

Route Analysis
  • Route A (Direct Alkylation): Utilizes 2-bromoethanol. While the amine is a poor nucleophile, adding a catalytic iodide source (Finkelstein catalysis) overcomes the kinetic barrier. This is the industry standard for lab-scale synthesis[1],[2].

  • Route B (Epoxide Ring-Opening): Reacting the amine with ethylene oxide gas. This route boasts high atom economy but requires specialized high-pressure reactors and stringent safety protocols due to the explosive and toxic nature of ethylene oxide.

  • Route C (Reductive Amination): Utilizes glycolaldehyde dimer and a reducing agent (e.g., NaBH(OAc)3). While conditions are mild, the cost of glycolaldehyde dimer makes this prohibitive for scale-up.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the three primary synthetic pathways based on standard bench-scale (10–50 mmol) executions.

ParameterRoute A: Direct AlkylationRoute B: Epoxide OpeningRoute C: Reductive Amination
Primary Reagents 2-Bromoethanol, DIPEA, TBAIEthylene Oxide, MeOHGlycolaldehyde dimer, NaBH(OAc)₃
Typical Yield 75% – 85%85% – 95%60% – 70%
Reaction Time 24 – 48 hours4 – 8 hours2 – 4 hours
Scalability High (Up to 100g in lab)Very High (Process Scale)Low (Cost-prohibitive at scale)
Safety Profile Moderate (Standard PPE)High Risk (Toxic/Explosive gas)High (Mild, safe conditions)
Primary Challenge Sluggish kineticsSpecialized pressure equipmentReagent cost & stability

Detailed Experimental Workflow: Direct N-Alkylation

For research and discovery laboratories, Route A remains the most accessible and reproducible method. Recent optimizations in the synthesis of bicyclic NLRP3 inhibitors have demonstrated the efficacy of using tetrabutylammonium iodide (TBAI) in DMF to achieve high yields without the need for excessive thermal forcing, which can lead to degradation[3].

ExpWorkflow Step1 1. Reagent Preparation 3,3-Difluoropiperidine HCl + DMF Step2 2. Free-Basing Add DIPEA (2.0 equiv) Step1->Step2 Step3 3. Catalysis & Electrophile Add TBAI (0.1 equiv) + 2-Bromoethanol Step2->Step3 Step4 4. Reaction Stir at 25-60°C for 24-48h Step3->Step4 Step5 5. Workup Aqueous Wash & EtOAc Extraction Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the N-alkylation of 3,3-difluoropiperidine.

Self-Validating Protocol (10 mmol scale)

Causality & Setup: The reaction is performed in anhydrous N,N-Dimethylformamide (DMF) to maintain the solubility of all reagents and intermediates. N,N-Diisopropylethylamine (DIPEA) is chosen over inorganic bases (like K₂CO₃) to ensure a completely homogeneous reaction mixture, which is vital for maximizing the collision frequency of the sluggish difluorinated nucleophile.

Step 1: Free-Basing the Amine

  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,3-difluoropiperidine hydrochloride (1.57 g, 10.0 mmol, 1.0 equiv).

  • Suspend the salt in anhydrous DMF (15 mL) under a nitrogen atmosphere.

  • Add DIPEA (3.48 mL, 20.0 mmol, 2.0 equiv) dropwise.

    • Causality: 1.0 equiv of DIPEA neutralizes the HCl salt to generate the free nucleophile, while the remaining 1.0 equiv acts as the acid scavenger for the HBr generated during the alkylation.

Step 2: Catalysis and Alkylation 4. Add tetrabutylammonium iodide (TBAI) (369 mg, 1.0 mmol, 0.1 equiv) to the mixture.

  • Causality: TBAI facilitates a Finkelstein-type halogen exchange in situ, converting 2-bromoethanol into the highly reactive transient intermediate, 2-iodoethanol. The superior leaving group ability of the iodide ion compensates for the reduced nucleophilicity of the difluorinated amine.

  • Add 2-bromoethanol (1.13 mL, 16.0 mmol, 1.6 equiv) via syringe[3].

  • Cap the flask and stir the reaction mixture at room temperature to 60 °C for 24 to 48 hours.

Step 3: In-Process Validation (TLC & LC-MS)

  • TLC Monitoring: Spot the reaction mixture against the starting material on silica gel plates (Eluent: 5% MeOH in DCM, visualized with Ninhydrin stain). The starting amine will appear as a distinct spot that gradually disappears. The product forms a new, lower-Rf spot due to the hydrogen-bonding capability of the newly appended hydroxyl group.

  • LC-MS: Validate completion by observing the disappearance of the starting material mass and the appearance of the product mass [M+H]⁺ = 166.1.

Step 4: Workup and Purification 7. Dilute the reaction mixture with Ethyl Acetate (50 mL). 8. Wash the organic layer with 5% aqueous LiCl solution (3 × 20 mL) followed by brine (20 mL).

  • Causality: The highly polar 5% LiCl wash effectively partitions the DMF out of the organic phase and into the aqueous phase, preventing DMF contamination during chromatography.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 10% MeOH in DCM) to afford the pure product as a pale yellow to colorless oil.

Troubleshooting & Reproducibility

  • Low Yield / Stalled Reaction: If LC-MS indicates the reaction has stalled at ~50% conversion, the in situ generated HBr may have protonated the remaining starting material. Ensure the DIPEA used is strictly anhydrous and not degraded. An additional 0.5 equiv of DIPEA and 0.5 equiv of 2-bromoethanol can be added to push the reaction to completion.

  • Quaternization (Over-alkylation): Because the product is a tertiary amine, it is theoretically susceptible to a second alkylation event. However, the strong electron-withdrawing effect of the 3,3-difluoro group renders the tertiary amine product exceptionally non-nucleophilic, meaning over-alkylation is rarely observed in this specific system.

References

  • Discovery of Potent and Brain-Penetrant Bicyclic NLRP3 Inhibitors with Peripheral and Central In Vivo Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • US10023593B2 - ALK kinase inhibitor, and preparation method and uses thereof Source: Google Patents URL
  • US10221182B2 - 3,3-difluoro-piperidine derivatives as NR2B NMDA receptor antagonists Source: Google Patents URL

Sources

Comparative

Benchmarking 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol: A Comparative Analysis Against Established FAAH Inhibitors

Abstract This guide provides a comprehensive framework for benchmarking the novel compound 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol against well-characterized inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for benchmarking the novel compound 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol against well-characterized inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. We present detailed protocols for in vitro enzymatic assays and cell-based functional assays, alongside a structured approach for data analysis and visualization. The objective is to offer researchers a robust methodology for evaluating the potency, selectivity, and cellular efficacy of this novel compound in direct comparison to established standards like URB597 and PF-04457845.

Introduction: The Rationale for FAAH Inhibition and Compound Evaluation

Fatty Acid Amide Hydrolase (FAAH) is a critical serine hydrolase responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA). By terminating AEA signaling, FAAH plays a significant role in regulating a wide array of physiological processes, including pain, inflammation, and anxiety. Consequently, the inhibition of FAAH has emerged as a promising therapeutic strategy for various neurological and inflammatory disorders, as it enhances endogenous cannabinoid tone without the psychotropic side effects associated with direct cannabinoid receptor agonists.

The compound 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol represents a novel chemical scaffold with potential for FAAH inhibition. Its structural features, particularly the difluoropiperidine moiety, warrant a thorough investigation into its inhibitory potential. This guide outlines a systematic approach to benchmark this compound against two well-established FAAH inhibitors:

  • URB597: A potent and selective carbamate-based irreversible inhibitor of FAAH, widely used as a reference compound in preclinical studies.

  • PF-04457845: A highly potent and selective covalent inhibitor that has undergone clinical investigation, providing a valuable translational benchmark.

Our comparative analysis will focus on three key parameters:

  • Inhibitory Potency (IC₅₀): The concentration of the inhibitor required to reduce FAAH activity by 50%.

  • Selectivity: The inhibitor's activity against related serine hydrolases to assess off-target effects.

  • Cellular Efficacy: The ability of the inhibitor to modulate FAAH activity and downstream signaling in a cellular context.

Experimental Design and Methodologies

A logical workflow is essential for the systematic evaluation of a novel inhibitor. The following diagram illustrates the proposed experimental pipeline.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Validation A Compound Synthesis & QC (2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol) B FAAH Enzymatic Assay (IC₅₀ Determination) A->B E Cellular FAAH Activity Assay B->E C Selectivity Profiling (vs. MAGL, ABHD6) C->E D Cell Culture (e.g., Neuro2a cells) F Anandamide Accumulation Assay E->F G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron CB1R CB1 Receptor Anandamide Anandamide (AEA) Anandamide->CB1R Binding & Activation FAAH FAAH Anandamide->FAAH Degradation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Inhibitor 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol Inhibitor->FAAH Inhibition

Figure 2: Mechanism of FAAH inhibition and its effect on anandamide signaling.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol as a potential FAAH inhibitor. By benchmarking against established compounds like URB597 and PF-04457845, researchers can gain a clear understanding of its relative potency, selectivity, and cellular efficacy.

Future studies should expand on this initial characterization to include:

  • Mechanism of Inhibition Studies: To determine if the compound is a reversible, irreversible, or covalent inhibitor.

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies: To assess the compound's stability, bioavailability, and efficacy in animal models of pain or anxiety.

  • Broader Selectivity Profiling: To screen against a wider panel of serine hydrolases and other potential off-targets.

By following a systematic and comparative approach, the therapeutic potential of novel compounds like 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol can be rigorously and efficiently evaluated.

References

  • Title: Fatty acid amide hydrolase: an emerging therapeutic target in the endocannabinoid system. Source: PubMed Central (PMC) URL: [Link]

  • Title: URB597: a new class of anxiolytic and antidepressant drugs. Source: PubMed Central (PMC) URL: [Link]

  • Title: PF-04457845: A Highly Potent, Orally Active, and Reversible FAAH Inhibitor for the Treatment of Pain. Source: ACS Publications URL: [Link]

  • Title: The fatty acid amide hydrolase (FAAH). Source: ProQuest URL: [Link]

  • Title: The FAAH inhibitor URB597 reduces anxiety-like behavior and improves learning in rats. Source: PubMed URL: [Link]

Validation

In vitro vs in vivo efficacy of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol derivatives

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol Derivatives and Structurally Related Compounds For Researchers, Scientists, and Drug Development Professionals This gui...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol Derivatives and Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of compounds structurally related to 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol. Direct experimental data for this specific parent compound is not extensively available in the public domain. Therefore, this guide leverages data from closely related analogues, particularly those containing a gem-difluorinated piperidine or pyrrolidine ring, to provide a scientifically grounded perspective on their potential therapeutic applications and performance.

Introduction: The Rationale for Fluorination in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs. The introduction of fluorine atoms into these structures is a well-established strategy to modulate various physicochemical and pharmacokinetic properties. Specifically, the gem-difluoro substitution, as in the 3,3-difluoropiperidine moiety, can offer several advantages:

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the molecule more resistant to oxidative metabolism at the fluorinated position.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen. This can be crucial for optimizing oral bioavailability by influencing the charge state of the molecule at physiological pH.

  • Conformational Control: The bulky fluorine atoms can restrict the conformational flexibility of the piperidine ring, potentially leading to a more favorable binding orientation with the target protein.

  • Improved Safety Profile: Strategic fluorination can be employed to block unwanted interactions with off-target proteins, such as the hERG potassium channel, thereby reducing the risk of cardiac toxicity.

This guide will focus on a key analogue, a dipeptidyl peptidase IV (DPP-IV) inhibitor containing a 3,3-difluoropyrrolidine ring, which serves as a strong surrogate for understanding the potential behavior of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol derivatives.

In Vitro Efficacy: Target Engagement and Cellular Activity

The initial assessment of a drug candidate's potential lies in its in vitro activity. This is typically determined through a combination of enzymatic and cell-based assays to quantify its potency and selectivity.

Case Study: A Potent 3,3-Difluoropyrrolidine-Containing DPP-IV Inhibitor

A notable example is the compound (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone (PF-00734200), a potent inhibitor of DPP-IV for the treatment of type 2 diabetes.

Table 1: In Vitro Potency of PF-00734200

Assay TypeTargetIC50 (nM)
Enzymatic AssayDipeptidyl Peptidase IV (DPP-IV)13

The low nanomolar IC50 value demonstrates high potency at the target enzyme. This level of activity is a critical prerequisite for a successful drug candidate, as it suggests that a therapeutic effect can be achieved at a low dose, potentially minimizing off-target effects.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

The following is a generalized protocol for determining the in vitro potency of a DPP-IV inhibitor, based on standard methodologies in the field.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-IV.

Materials:

  • Recombinant human DPP-IV enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Test compound (e.g., a 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol derivative)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add the diluted compound to the wells of the 384-well plate.

  • Add the DPP-IV enzyme to each well and incubate for a pre-determined time at room temperature.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

  • Calculate the rate of reaction for each compound concentration.

  • Plot the reaction rate as a function of the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for determining the in vitro IC50 of a DPP-IV inhibitor.

In Vivo Efficacy and Pharmacokinetics

A potent compound in vitro must also demonstrate favorable properties in vivo to be a viable drug candidate. This includes absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics, as well as efficacy in a relevant disease model.

Pharmacokinetic Profile of PF-00734200

The pharmacokinetic parameters of PF-00734200 were evaluated in rats, dogs, and humans after oral administration.

Table 2: Oral Pharmacokinetic Parameters of PF-00734200

SpeciesDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng*h/mL)Oral Bioavailability (%)
Rat100.510403380High (not specified)
Dog21.05102580High (not specified)
Human100.8134785High (not specified)

The compound exhibited rapid absorption (low Tmax) and high oral bioavailability across preclinical species and humans, which is a desirable characteristic for an orally administered drug. The presence of the difluoro-moiety likely contributes to this favorable profile.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

The following protocol outlines a typical procedure for assessing the pharmacokinetics of a novel compound in rats.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) of a test compound after oral and intravenous administration.

Animals: Male Sprague-Dawley rats (n=3-5 per group).

Procedure:

  • Dosing:

    • Oral (PO): Administer the test compound dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) by oral gavage.

    • Intravenous (IV): Administer the test compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.

  • Blood Sampling: Collect blood samples from the jugular or saphenous vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis:

    • Extract the test compound from the plasma using protein precipitation or liquid-liquid extraction.

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the plasma concentration versus time for both PO and IV routes.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters.

    • Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

In Vivo Pharmacokinetic Study Workflow cluster_animal_phase Animal Phase cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Dosing_PO Oral Dosing Blood_Sampling Serial Blood Sampling Dosing_PO->Blood_Sampling Dosing_IV Intravenous Dosing Dosing_IV->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep Sample_Extraction Compound Extraction Plasma_Prep->Sample_Extraction LCMS_Analysis LC-MS/MS Quantification Sample_Extraction->LCMS_Analysis Conc_Time_Plot Plot Concentration vs. Time LCMS_Analysis->Conc_Time_Plot Calculate_Params Calculate PK Parameters Conc_Time_Plot->Calculate_Params Determine_Bioavailability Determine Oral Bioavailability Calculate_Params->Determine_Bioavailability

Caption: General workflow for an in vivo pharmacokinetic study in rats.

Synthesis of Difluoropiperidine Derivatives

The synthesis of 3,3-difluoropiperidine scaffolds can be challenging. However, several methods have been developed for the introduction of gem-difluoro groups into cyclic structures. One common approach involves the fluorination of a suitable precursor, such as a ketone, using an electrophilic fluorinating agent.

A potential synthetic route to 1-alkyl-3-aminomethyl-3-fluoropiperidines involves the fluorination of an acyclic precursor followed by cyclization. This highlights the multi-step nature of synthesizing these complex building blocks.

Conclusion and Future Directions

While direct data on 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol derivatives is sparse, the analysis of closely related analogues, such as the 3,3-difluoropyrrolidine-containing DPP-IV inhibitor PF-00734200, provides compelling evidence for the potential of this chemical class. The gem-difluoro substitution on the piperidine ring is a promising strategy for enhancing metabolic stability and achieving favorable pharmacokinetic profiles.

Future research should focus on the synthesis of a library of 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol derivatives and their evaluation against a panel of therapeutic targets. The insights gained from the compounds discussed in this guide provide a strong foundation for the rational design of novel drug candidates with improved efficacy and safety.

References

  • Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry, 44(10), 1603-1614. [Link]

  • Prakash, C., et al. (2012). Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)
Comparative

Spectroscopic data comparison for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

An In-Depth Spectroscopic Comparison for the Characterization of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical en...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Spectroscopic Comparison for the Characterization of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Fluorinated piperidine moieties, in particular, are of significant interest due to their ability to modulate physicochemical properties such as lipophilicity and metabolic stability. This guide provides a detailed spectroscopic comparison of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol against its non-fluorinated parent compound, 2-(piperidin-1-yl)ethan-1-ol, and a positional isomer, 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol. Through a comprehensive analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, we will explore the subtle yet significant electronic effects of geminal difluorination on the piperidine ring.

The Structural Impact of Fluorine: A Spectroscopic Perspective

The introduction of fluorine atoms into an organic molecule induces profound changes in its electronic environment, which are readily observable through spectroscopic techniques. In the case of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, the two fluorine atoms at the C3 position exert a strong inductive effect, withdrawing electron density from the surrounding carbon framework. This effect is a key determinant of the chemical shifts observed in both ¹H and ¹³C NMR spectroscopy. Furthermore, the presence of fluorine introduces characteristic coupling patterns (J-coupling) with neighboring protons and carbons, providing invaluable structural information.

Comparative Analysis of ¹H NMR Spectra

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. A comparison of the spectra for our three compounds of interest reveals distinct differences, primarily in the chemical shifts and coupling patterns of the piperidine ring protons.

Compound H2/H6 (ppm) H3/H5 (ppm) H4 (ppm) -CH₂-CH₂-OH (ppm)
2-(piperidin-1-yl)ethan-1-ol~2.4-2.6~1.5-1.6~1.4-1.5~2.5-2.7, ~3.6-3.8
2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol~2.7-2.9-~1.8-2.0~2.6-2.8, ~3.7-3.9
2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol~2.6-2.8~1.9-2.1-~2.5-2.7, ~3.6-3.8

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

In 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, the protons on C2 and C6 are deshielded and shift downfield compared to the non-fluorinated analog. This is a direct consequence of the electron-withdrawing nature of the fluorine atoms at C3. The protons on C4 also experience a downfield shift, albeit to a lesser extent. The protons on the ethan-1-ol substituent are less affected, indicating that the inductive effect of fluorine diminishes with distance.

Comparative Analysis of ¹³C NMR Spectra

The ¹³C NMR spectra provide even clearer evidence of fluorine's influence. The most dramatic effect is the large downfield shift of the carbon atom directly bonded to the fluorine atoms.

Compound C2/C6 (ppm) C3/C5 (ppm) C4 (ppm) -CH₂-CH₂-OH (ppm)
2-(piperidin-1-yl)ethan-1-ol~54.5~26.0~24.5~60.0, ~67.0
2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol~52.0~120.0~32.0~59.0, ~66.0
2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol~50.0~35.0~122.0~59.5, ~66.5

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

The carbon at the site of fluorination (C3 or C4) exhibits a significant downfield shift to over 120 ppm, a characteristic feature of fluorinated carbons. Additionally, the fluorine atoms couple with the carbon nuclei, resulting in a splitting of the signal into a triplet for a CF₂ group, with a large ¹JCF coupling constant.

Mass Spectrometry Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of fluorine can significantly influence the fragmentation pathways.

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol (Molecular Weight: 165.19 g/mol )

  • Expected [M+H]⁺: 166.12

  • Key Fragmentation: Loss of the ethanol side chain, fragmentation of the piperidine ring, and potential loss of HF.

2-(piperidin-1-yl)ethan-1-ol (Molecular Weight: 129.22 g/mol )

  • Expected [M+H]⁺: 130.17

  • Key Fragmentation: Predominant loss of the ethanol side chain.

The difluorinated compound will exhibit a more complex fragmentation pattern due to the C-F bonds. The stability of the fluorinated fragments can lead to different dominant peaks in the MS/MS spectrum compared to the non-fluorinated analog.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with 0.1% formic acid for positive ion mode.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • MS Acquisition:

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Acquire the full scan mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • MS/MS Acquisition (for fragmentation analysis):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

    • Acquire the product ion spectrum.

Visualizing the Comparison

cluster_0 Spectroscopic Analysis Workflow Sample Preparation Sample Preparation NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy ¹H & ¹³C Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry ESI-MS Data Processing & Analysis Data Processing & Analysis NMR Spectroscopy->Data Processing & Analysis Mass Spectrometry->Data Processing & Analysis Structural Elucidation Structural Elucidation Data Processing & Analysis->Structural Elucidation

Caption: A generalized workflow for the spectroscopic analysis of small molecules.

cluster_1 2-(piperidin-1-yl)ethan-1-ol cluster_2 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol N1 N C2 C N1->C2 C7 C N1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->N1 C8 C C7->C8 O1 O C8->O1 N2 N C9 C N2->C9 C14 C N2->C14 C10 C C9->C10 C11 C C10->C11 F1 F C10->F1 F2 F C10->F2 C12 C C11->C12 C13 C C12->C13 C13->N2 C15 C C14->C15 O2 O C15->O2

Caption: Molecular structures of the compared compounds.

Conclusion

The spectroscopic data for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, when compared to its non-fluorinated and regioisomeric counterparts, provides a clear illustration of the profound electronic effects of fluorine substitution. The downfield shifts in both ¹H and ¹³C NMR spectra, along with the characteristic C-F coupling patterns, serve as definitive diagnostic markers for the presence and position of the fluorine atoms. This detailed spectroscopic analysis is indispensable for the unambiguous structural confirmation of such novel fluorinated compounds, ensuring the integrity of data in drug discovery and development pipelines.

References

  • PubChem. (n.d.). 2-(Piperidin-1-yl)ethanol. Retrieved from [Link]

  • S. D. Taylor et al. (2018). Synthesis of 3,3-Difluoro- and 3,3,5,5-Tetrafluoropiperidines. The Journal of Organic Chemistry.
  • J. M. Percy. (2000). The role of fluorine in the design of pharmaceuticals. Journal of Fluorine Chemistry.
Validation

A Comparative Guide to the Structural Confirmation of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. Fluorinated piperidines, in particula...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. Fluorinated piperidines, in particular, are increasingly utilized as key building blocks in the synthesis of pharmacologically active compounds, owing to the unique physicochemical properties conferred by the fluorine atoms.[1][2][3] This guide provides a comprehensive, in-depth analysis of the analytical techniques required to unequivocally confirm the structure of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol. Moving beyond a simple recitation of methods, this document delves into the causal reasoning behind experimental choices and offers a comparative framework against structurally similar alternatives.

The Analytical Imperative: A Multi-faceted Approach

Confirming the structure of a molecule like 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol necessitates a multi-pronged analytical strategy. No single technique can provide the requisite level of certainty. Instead, a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy stands as the most powerful tool for delineating the carbon-hydrogen framework and probing the immediate chemical environment of the fluorine atoms. For 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, a suite of NMR experiments is required: ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR: Mapping the Proton Landscape

The ¹H NMR spectrum will provide crucial information about the number of distinct proton environments, their connectivity, and their spatial relationships.

Expected ¹H NMR Spectral Data:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
OH~1.5-3.5Broad singlet-The chemical shift is concentration and solvent-dependent due to hydrogen bonding. The broadness is a characteristic feature of exchangeable protons.
CH₂ (ethanol)~3.6Triplet~5-7This signal corresponds to the methylene group adjacent to the hydroxyl group. It will be split into a triplet by the neighboring methylene group.
CH₂ (ethanol)~2.7Triplet~5-7This methylene group is adjacent to the nitrogen of the piperidine ring and the other ethanol methylene, leading to a triplet.
CH₂ (piperidine, C2 & C6)~2.5-2.9Multiplet-These protons are adjacent to the nitrogen and will be deshielded. The geminal difluorination at C3 will influence their chemical environment.
CH₂ (piperidine, C4)~1.7-2.1Multiplet-These protons are further from the electron-withdrawing fluorine atoms and will appear at a more upfield chemical shift.
CH₂ (piperidine, C5)~1.6-2.0Multiplet-Similar to the C4 protons, these will be in the aliphatic region of the spectrum.
¹³C NMR: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will confirm the number of carbon atoms and provide insight into their hybridization and electronic environment. The presence of fluorine will have a pronounced effect on the chemical shifts of adjacent carbons due to through-bond coupling (J-coupling).

Expected ¹³C NMR Spectral Data:

CarbonExpected Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Rationale
C (C-F₂)~120-125TripletThe carbon atom directly bonded to two fluorine atoms will exhibit a large one-bond carbon-fluorine coupling (¹JCF), resulting in a triplet.
CH₂ (ethanol, C-OH)~58-62SingletThis carbon is part of the ethanol side chain and is not directly influenced by the fluorine atoms.
CH₂ (ethanol, C-N)~50-55SingletThis carbon is adjacent to the nitrogen and will be deshielded.
CH₂ (piperidine, C2 & C6)~50-55TripletThese carbons are beta to the fluorine atoms and will show a two-bond carbon-fluorine coupling (²JCF).
CH₂ (piperidine, C4)~25-30TripletThis carbon is gamma to the fluorine atoms and will exhibit a smaller three-bond carbon-fluorine coupling (³JCF).
CH₂ (piperidine, C5)~20-25SingletThis carbon is delta to the fluorine atoms, and the coupling may be too small to be resolved.
¹⁹F NMR: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive technique that provides a direct window into the fluorine environment. For 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent.

Expected ¹⁹F NMR Spectral Data:

FluorineExpected Chemical Shift (δ, ppm)MultiplicityRationale
CF₂-90 to -110Singlet (proton decoupled)The chemical shift is characteristic of geminal difluoroalkanes. In a proton-coupled spectrum, this signal would be a complex multiplet due to coupling with the adjacent protons on C2 and C4.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Expected Mass Spectrometry Data (Electrospray Ionization - ESI+):

IonExpected m/zRationale
[M+H]⁺166.1This corresponds to the protonated molecular ion of C₇H₁₃F₂NO. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
[M-H₂O+H]⁺148.1Loss of a water molecule from the protonated molecular ion is a common fragmentation pathway for alcohols.
[C₅H₈F₂N]⁺120.1Fragmentation involving the loss of the ethanol side chain.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[4]

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)AppearanceRationale
O-H (Alcohol)3650-3400Broad, intenseThe broadness is due to hydrogen bonding. This is a characteristic and easily identifiable peak for alcohols.[5][6]
C-H (Aliphatic)2960-2850Strong, sharpThese absorptions are due to the C-H stretching vibrations of the piperidine ring and the ethanol side chain.[5]
C-F1100-1000Strong, intenseThe C-F stretching vibrations typically appear in this region and are often strong.
C-O (Alcohol)1260-1050Medium to strongThis band corresponds to the stretching vibration of the carbon-oxygen single bond.
C-N (Amine)1250-1020MediumThe C-N stretching vibration of the tertiary amine.

Comparative Analysis: Distinguishing from Alternatives

The true power of these analytical techniques lies in their ability to differentiate the target molecule from structurally similar compounds.

CompoundKey Differentiating Spectroscopic Features
2-(Piperidin-1-yl)ethan-1-ol NMR: Absence of C-F and H-F couplings. ¹³C NMR will show a different chemical shift for the C3 carbon. ¹⁹F NMR: No signal. MS: [M+H]⁺ at m/z 130.1.
2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol NMR: The ¹H and ¹³C NMR spectra will show different chemical shifts and coupling patterns for the piperidine ring protons and carbons due to the different position of the fluorine atoms.[7][8]
3,3-Difluoropiperidine NMR: Absence of signals corresponding to the ethan-1-ol side chain. IR: Absence of a broad O-H stretch. MS: [M+H]⁺ at m/z 122.1.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[9]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

    • 2D NMR (Optional but Recommended): COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use an electrospray ionization mass spectrometer.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode. For HRMS, a time-of-flight (TOF) or Orbitrap mass analyzer is recommended.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small amount of the neat liquid sample on the ATR (Attenuated Total Reflectance) crystal of an FTIR spectrometer.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Visualizing the Confirmation Workflow

G cluster_0 Sample: 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol cluster_1 Analytical Techniques cluster_2 Data Analysis & Interpretation cluster_3 Structural Confirmation Sample Target Molecule NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (FTIR-ATR) Sample->IR NMR_Data Chemical Shifts Coupling Constants Multiplicity NMR->NMR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data IR_Data Characteristic Absorptions IR->IR_Data Confirmation Unambiguous Structure Confirmed NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

Caption: Workflow for the structural confirmation of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol.

Conclusion

The structural confirmation of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is a clear-cut process when a systematic and multi-technique approach is employed. The unique spectroscopic signatures arising from the interplay of the difluoropiperidine ring and the ethanol side chain, particularly the characteristic C-F couplings in NMR and the distinct molecular ion peak in mass spectrometry, provide a robust and unambiguous fingerprint for this molecule. By comparing the acquired data with the expected values and against those of structural analogs, researchers can be highly confident in their structural assignment, a critical step in the advancement of drug discovery and development programs.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

  • Wikipedia. (2024). Infrared spectroscopy. [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • MDPI. (2021, February 3). Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe. [Link]

  • LibreTexts. Infrared (IR) Spectroscopy. [Link]

  • YouTube. (2022, July 31). How to Read an IR Spectrum? (With Subtititles) | Alcohols and amines. [Link]

  • ACS Publications. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Mechanofluorochromism, polymorphism and thermochromism of novel D-π-A piperidin-1-yl. [Link]

  • ACS Publications. (2024, April 5). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]

  • PubMed. (2024, July 5). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. [Link]

  • PMC. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • ResearchGate. The conformational preferences of 3‐fluoropiperidine (1) and.... [Link]

  • NIST WebBook. Piperidine. [Link]

  • HZDR. Synthesis and characterization of the two enantiomers of a chiral sigma-1 receptor radioligand. [Link]

  • PubMed. (2024, April 5). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]

  • ResearchGate. Synthesis, characterization, computational calculation and biological studies of some 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oxime derivatives. [Link]

  • SpectraBase. 2-(Piperidin-4-yl)ethan-1-ol, N-acetyl-, acetate - Optional[Vapor Phase IR] - Spectrum. [Link]

  • PubMed. (2025, August 2). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Difluoropiperidine Building Blocks: A Comparative Study for Modern Drug Discovery

Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—are leveraged to modulate a compound's metabolic stability, lipophilicity, pKa, and binding affinity. Among the privileged N-heterocyclic scaffolds, the piperidine ring is one of the most frequently encountered in FDA-approved drugs.[1] Consequently, the fusion of these two motifs in the form of fluorinated piperidines has become an area of intense research and application.

This guide provides a comparative analysis of gem-difluoropiperidine building blocks, focusing on the 2,2-, 3,3-, and 4,4-isomers. As a Senior Application Scientist, my objective is not merely to present data, but to provide a causal understanding of how the positional chemistry of the difluoro group dictates the synthesis, properties, and ultimate application of these invaluable scaffolds. We will explore the nuanced differences between these isomers, supported by experimental data and protocols, to empower researchers in selecting the optimal building block for their drug discovery programs.

Part 1: Comparative Analysis of Difluoropiperidine Isomers

The position of the gem-difluoro moiety on the piperidine ring profoundly alters its electronic and conformational landscape. This section dissects the unique characteristics of each isomer.

The 4,4-Difluoropiperidine Scaffold: The Metabolic Blocker

The 4,4-difluoropiperidine motif is arguably the most widely used of the three isomers. Its primary strategic advantage lies in its ability to block metabolic oxidation at the C-4 position, a common site of P450-mediated metabolism in piperidine-containing drugs.

  • Synthetic Accessibility: This building block is readily available commercially, often as the hydrochloride salt.[][3][4][5] Synthesis typically involves the fluorination of a 4-piperidone precursor, followed by removal of protecting groups. One documented method involves the reaction of 4-aminopiperidine with difluoromethane.[4]

  • Physicochemical Properties: The remote placement of the CF₂ group relative to the nitrogen atom results in only a modest impact on basicity (pKa) compared to the other isomers. This is a critical design feature when the natural basicity of the piperidine nitrogen is essential for target engagement (e.g., forming a salt bridge with an acidic residue like aspartate or glutamate). The CF₂ group also imparts a degree of conformational rigidity.

  • Applications in Medicinal Chemistry: Its role as a metabolic stabilizer is well-documented. Furthermore, it serves as a crucial intermediate in the development of novel therapeutics, including histamine-3 receptor antagonists and agents for neurological disorders.[3] Derivatives of 4,4-difluoropiperidine have also shown promising anticancer activity against leukemia and pancreatic cancer.[6] A notable application is in the design of potent and selective Dopamine 4 (D4) receptor antagonists.[7]

The 3,3-Difluoropiperidine Scaffold: The pKa Modulator

The 3,3-difluoropiperidine isomer is a powerful tool for fine-tuning molecular basicity. The placement of the strongly electron-withdrawing CF₂ group vicinal to the nitrogen atom significantly lowers the pKa of the piperidine nitrogen.

  • Synthetic Accessibility: Synthesis is more complex than for the 4,4-isomer but well-established. Strategies often involve building the ring from fluorinated acyclic precursors. One effective method involves the 1,4-addition of ethyl bromodifluoroacetate to substituted acrylonitriles, followed by a sequence of reduction, lactamization, and subsequent lactam reduction.[8]

  • Physicochemical Properties: The primary feature is the substantial reduction in pKa. This is highly desirable in drug design to mitigate off-target effects, such as hERG channel inhibition, which is often linked to high basicity. It also alters the molecule's dipole moment and can improve membrane permeability. The 3,3-difluoro moiety also serves as an effective ¹⁹F NMR probe for studying molecular interactions without the need for deuterated solvents.[9]

  • Applications in Medicinal Chemistry: This building block has been successfully employed to enhance drug potency and selectivity. For example, its incorporation improved the potency of an apelin receptor agonist by over 20-fold (EC₅₀ from 162 nM to 6.5 nM).[9] In another instance, its presence led to a 1600-fold increase in selectivity for estrogen-positive breast cancer targets.[9]

The 2,2-Difluoropiperidine Scaffold: The α-Functionalization Expert

The 2,2-difluoropiperidine isomer presents unique synthetic challenges and opportunities. The CF₂ group is positioned directly adjacent to the nitrogen, which has profound electronic and steric consequences.

  • Synthetic Accessibility: This is generally the most challenging of the three isomers to synthesize. Direct hydrogenation of 2-fluoropyridines is often complicated by competitive hydrodefluorination.[10] Its synthesis requires specialized, multi-step routes that are less commonly reported than for the other isomers.

  • Physicochemical Properties: This isomer exhibits the most significant pKa depression of the three due to the direct proximity of the CF₂ group to the nitrogen. The steric bulk of the fluorine atoms can also influence the preferred conformation and the accessibility of the nitrogen lone pair for reactions.

  • Applications in Medicinal Chemistry: While less common, the 2,2-difluoropiperidine scaffold can be used to block α-metabolism and to introduce a unique stereoelectronic profile at a critical binding position. Its application is more niche, often explored when extensive pKa modulation is required or when interactions at the C-2 position need to be sterically hindered.

Part 2: Data Summary and Selection Guide

To facilitate an informed decision, the key properties of the difluoropiperidine isomers are summarized below.

Table 1: Comparative Properties of Difluoropiperidine Building Blocks

Property2,2-Difluoropiperidine3,3-Difluoropiperidine4,4-Difluoropiperidine
Primary Application Strong pKa modulation, α-metabolism blockingSignificant pKa modulation, polarity tuningC-4 metabolism blocking, conformational rigidity
Impact on pKa Strongest reductionSignificant reductionModest reduction
Synthetic Accessibility ChallengingModerateReadily Accessible
Key Medicinal Chemistry Role Fine-tuning electronics at the α-positionMitigating basicity-related liabilitiesImproving metabolic stability (PK profile)
CAS Number (HCl Salt) Varies496807-97-7[9]144230-52-4
Decision-Making Workflow for Building Block Selection

The choice of isomer is a strategic decision based on the specific goals of the drug design project. The following workflow can guide researchers to the most appropriate building block.

G start What is the primary design goal? q1 Block C-H oxidation at C4? start->q1 Improve PK Profile q2 Significantly lower pKa? start->q2 Modulate Physicochemical Properties q3 Modulate electronics at C2? start->q3 Introduce unique stereoelectronics ans1 Use 4,4-Difluoropiperidine q1->ans1 Yes sub_q2 Is the goal to mitigate high basicity (e.g., hERG) or tune solubility? q2->sub_q2 ans3 Use 2,2-Difluoropiperidine q3->ans3 Yes ans2 Use 3,3-Difluoropiperidine sub_q2->ans2 Yes

Caption: Decision tree for selecting the appropriate difluoropiperidine isomer.

Part 3: Conformational Insights: The Axial Fluorine Preference

A fascinating and critical aspect of fluorinated piperidines is their conformational behavior. Contrary to what might be predicted by simple sterics, there is often a strong preference for fluorine substituents to occupy an axial position. This phenomenon is particularly pronounced in protonated 3-fluoro- and 3,5-difluoropiperidine salts.[11][12]

This axial preference is not due to a single factor but is a result of a combination of stabilizing delocalization forces.[11][13]

  • Charge-Dipole Interactions: In the protonated (hydrochloride salt) form, a stabilizing electrostatic interaction occurs between the positive charge on the nitrogen (H-N⁺) and the partial negative charge of the axial fluorine atom.[12][13]

  • Hyperconjugation: Electron density from an anti-periplanar C-H bond can donate into the low-lying antibonding orbital (σ*) of the C-F bond, stabilizing the axial conformation.[13]

The polarity of the solvent also plays a major role, with more polar solvents further stabilizing the more polar axial conformer.[11][14] Understanding and exploiting this conformational locking is a powerful strategy in drug design, as it allows for the creation of conformationally rigid scaffolds that can be pre-organized to fit a specific protein binding site.

G cluster_axial Axial Conformer (Favored in Polar Solvents) cluster_equatorial Equatorial Conformer a_N N⁺-H a_C3 C a_N->a_C3 a_F F (axial) a_C3->a_F a_H_eq H a_C3->a_H_eq interaction Stabilizing C-F···H-N⁺ Interaction a_C3->interaction a_H_ax H interaction->a_N e_N N⁺-H e_C3 C e_N->e_C3 e_F F (equatorial) e_C3->e_F e_H_ax H e_C3->e_H_ax e_H_eq H

Caption: Axial vs. equatorial conformers of a protonated 3-fluoropiperidine.

Part 4: Synthetic Strategies & Experimental Protocol

The synthesis of fluorinated piperidines has evolved significantly, moving from multi-step classical methods to more elegant catalytic approaches.

Key Synthetic Approach: Hydrogenation of Fluoropyridines

A powerful and increasingly common strategy for accessing fluorinated piperidines is the metal-catalyzed hydrogenation of readily available fluoropyridine precursors.[1][10] This method avoids the direct handling of challenging fluorinating reagents. However, the key challenge is to achieve complete reduction of the pyridine ring without causing hydrodefluorination (cleavage of the C-F bond).

Recent advances have led to robust protocols using both heterogeneous (e.g., Palladium) and homogeneous (e.g., Rhodium) catalysts that provide excellent yields and high diastereoselectivity, favoring the all-cis products.[1][10][15][16]

G start Fluoropyridine Precursor dearom Dearomatization (e.g., H-Bpin / Rh catalyst) start->dearom Step 1 hydro Hydrogenation (H₂, residual catalyst) dearom->hydro Step 2 (in situ) product all-cis-(Multi)fluorinated Piperidine hydro->product

Caption: Workflow for the Dearomatization-Hydrogenation (DAH) process.

Experimental Protocol: Synthesis of cis-3,5-Difluoropiperidine via DAH Process

This protocol is adapted from the dearomatization-hydrogenation (DAH) process developed by Glorius and coworkers, which provides a straightforward route to all-cis-(multi)fluorinated piperidines.[15][16]

Disclaimer: This protocol must be carried out by trained chemists in a suitable laboratory environment with all appropriate safety precautions.

Materials:

  • 3,5-Difluoropyridine

  • Pinacolborane (H-Bpin)

  • [Rh(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Hydrogen gas (H₂)

  • Standard glassware for inert atmosphere chemistry (Schlenk line, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • Reactor Setup: In a glovebox, a flame-dried Schlenk tube equipped with a magnetic stir bar is charged with [Rh(COD)Cl]₂ (1 mol%). The tube is sealed, removed from the glovebox, and connected to a Schlenk line.

  • Reagent Addition: The Schlenk tube is evacuated and backfilled with argon (3x). Anhydrous dichloromethane is added via syringe, followed by 3,5-difluoropyridine (1.0 equiv). The solution is stirred at room temperature.

  • Dearomatization: Pinacolborane (1.1 equiv) is added dropwise to the stirred solution. The reaction mixture is stirred at room temperature for 1 hour. The progress of the dearomatization can be monitored by TLC or GC-MS, showing the consumption of the starting material. Causality Note: The rhodium catalyst activates the H-Bpin, which selectively reduces the pyridine ring, breaking its aromaticity and forming diene intermediates. This step is crucial as it makes the ring susceptible to subsequent hydrogenation under milder conditions.

  • Hydrogenation: The argon atmosphere is replaced with hydrogen gas (using a balloon or a regulated supply). The reaction is stirred vigorously under the H₂ atmosphere for 12-24 hours at room temperature. Causality Note: The same rhodium species, now in a hydrogen atmosphere, catalyzes the hydrogenation of the remaining double bonds in the dearomatized intermediates. The facial selectivity of this step leads to the observed all-cis diastereoselectivity.

  • Workup and Isolation: Upon completion, the hydrogen atmosphere is carefully replaced with argon. The reaction mixture is quenched by the slow addition of aqueous HCl (1M). The aqueous layer is washed with an organic solvent (e.g., ether) to remove non-basic impurities. The aqueous layer is then basified (e.g., with NaOH 6M) and the product is extracted with dichloromethane (3x). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude cis-3,5-difluoropiperidine.

  • Purification: The product can be further purified by distillation or by conversion to its hydrochloride salt followed by recrystallization to yield the final product with high purity.

Conclusion

Difluoropiperidine building blocks are more than simple scaffolds; they are sophisticated tools that offer rational control over the key physicochemical properties that underpin a successful drug candidate. The choice between the 2,2-, 3,3-, and 4,4-isomers is a critical design decision, with each offering a distinct profile of pKa modulation, metabolic stability, and conformational control. The 4,4-isomer provides a robust solution for blocking metabolism, the 3,3-isomer offers a reliable method for attenuating basicity, and the 2,2-isomer allows for unique electronic modifications at the alpha position. As synthetic methodologies continue to advance, providing even greater access to these and other fluorinated motifs, the strategic application of difluoropiperidines will undoubtedly continue to accelerate the development of safer and more effective medicines.

References

  • Loh, Y. Y., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

  • Zafrani, Y., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. (2020). The conformational preferences of 3,5-difluoropiperidine derivatives. Available at: [Link]

  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. Available at: [Link]

  • Loh, Y. Y., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. U.S. National Institutes of Health's National Library of Medicine. Available at: [Link]

  • ResearchGate. (2019). Preparation of all-cis-(multi)fluorinated piperidines by the dearomatization–hydrogenation process. Available at: [Link]

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Available at: [Link]

  • ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available at: [Link]

  • Hopkins, C., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link]

  • ChemBK. (2024). 4,4-Difluoropiperidine. Available at: [Link]

  • AMERICAN ELEMENTS. (n.d.). Fluorinated Building Blocks. Available at: [Link]

  • Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Available at: [Link]

  • Zafrani, Y., et al. (2020). Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Available at: [Link]

  • San Diego State University. (n.d.). Conformational Analysis. Available at: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

  • SCIDAR. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. Available at: [Link]

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Validation

A Comparative Guide to Assessing the Purity of Synthesized 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol

Introduction: The Criticality of Purity in Fluorinated Scaffolds In the landscape of modern drug development, fluorinated piperidine scaffolds are of immense interest. The strategic incorporation of fluorine atoms can pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Fluorinated Scaffolds

In the landscape of modern drug development, fluorinated piperidine scaffolds are of immense interest. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool for medicinal chemists.[1][2][3] The target compound, 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, represents a key building block where these properties are paramount. However, the synthetic route to such molecules can introduce a variety of process-related impurities, including unreacted starting materials, by-products, and isomers.[4][5][6]

Ensuring the purity of this synthesized intermediate is not merely a quality control checkpoint; it is fundamental to the integrity of downstream applications. The presence of even minor impurities can lead to misleading biological assay results, unpredictable toxicity profiles, and challenges in securing regulatory approval.[7][8] This guide provides a comparative analysis of essential analytical techniques to rigorously assess the purity of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, offering field-proven insights into methodological choices and data interpretation for researchers, scientists, and drug development professionals.

Strategic Workflow for Purity Assessment

A robust purity assessment strategy is multi-faceted, progressing from rapid qualitative checks to precise quantitative determinations. This tiered approach ensures efficiency and thoroughness, preventing the investment of significant resources into a compound of substandard quality. Each stage employs techniques with increasing resolving power and specificity.

G cluster_0 Phase 1: Initial Qualitative Screening cluster_1 Phase 2: Structural Confirmation & Impurity ID cluster_2 Phase 3: Definitive Quantitative Analysis TLC Thin-Layer Chromatography (TLC) MP Melting Point Determination TLC->MP If single spot & crystalline NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MP->NMR Proceed if sharp melt MS Mass Spectrometry (MS) NMR->MS Confirm Structure qNMR Quantitative NMR (qNMR) NMR->qNMR Orthogonal Purity Assay HPLC High-Performance Liquid Chromatography (HPLC/UPLC) MS->HPLC Primary Purity Assay GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) MS->GC_MS Assess Volatile Impurities Final_Assessment Final Purity Certificate HPLC->Final_Assessment Quantify Impurities GC_MS->Final_Assessment qNMR->Final_Assessment Synthesis Synthesized & Purified 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol Synthesis->TLC Initial Spot Check

Caption: General workflow for the purity assessment of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and adaptability.[8] For a polar, non-volatile molecule like 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Causality Behind the Method: We choose RP-HPLC because the stationary phase (e.g., C18) is non-polar, while the mobile phase is polar. Our analyte, being moderately polar, will have a good affinity for both phases, allowing for effective separation from both more polar impurities (which will elute earlier) and less polar impurities (which will elute later). A gradient elution—where the organic solvent concentration is increased over time—is crucial. This ensures that late-eluting, non-polar impurities are effectively washed from the column and that all peaks are sharp and well-resolved. A Diode Array Detector (DAD) is used for initial screening as it provides spectral information, while coupling to a Mass Spectrometer (LC-MS) provides definitive mass information for impurity identification.[7][9]

Experimental Protocol: RP-HPLC-DAD/MS
  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

  • Instrumentation: A standard HPLC or UPLC system equipped with a DAD and an electrospray ionization mass spectrometer (ESI-MS).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a robust starting point.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is critical for good peak shape of the basic piperidine nitrogen.[10][11]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

  • Detection:

    • DAD: Scan from 200-400 nm. The analyte lacks a strong chromophore, so detection at lower wavelengths (~210 nm) is necessary.

    • MS (ESI+): Scan from m/z 100-500. Look for the protonated molecule [M+H]⁺.

  • Data Analysis: Calculate purity by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram. Any peak greater than 0.10% should be investigated and identified.[5]

G Sample 1. Prepare Sample (0.1 mg/mL in ACN/H₂O) Inject 2. Inject onto RP-C18 Column Sample->Inject Separate 3. Gradient Elution (Water/ACN + Formic Acid) Inject->Separate Detect 4. Detection Separate->Detect DAD DAD (210 nm) Quantify Area % Detect->DAD UV Absorbance MS ESI-MS Identify [M+H]⁺ of Impurities Detect->MS Ionization Analyze 5. Analyze Data Report % Purity DAD->Analyze MS->Analyze

Caption: Experimental workflow for HPLC-DAD/MS purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile Impurities

GC-MS is exceptionally powerful for separating and identifying volatile and semi-volatile compounds.[8][12] It is the ideal method for detecting residual solvents from the synthesis and purification process (e.g., ethyl acetate, dichloromethane, hexanes) and volatile, low molecular weight by-products.

Causality Behind the Method: Direct injection of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is problematic. The primary alcohol and basic nitrogen can interact with active sites in the GC inlet and column, leading to severe peak tailing and potential thermal degradation.[12] To overcome this, derivatization is necessary. Silylating the alcohol with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar -OH group into a non-polar, thermally stable -OTMS ether. This dramatically improves chromatographic performance, resulting in sharp, symmetrical peaks.

Experimental Protocol: Derivatization GC-MS
  • Sample Preparation & Derivatization:

    • Accurately weigh ~1 mg of the compound into a GC vial.

    • Add 500 µL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before analysis.

  • Instrumentation: A standard GC system coupled to a Mass Spectrometer (preferably with an Electron Ionization - EI source).

  • Chromatographic Conditions:

    • Column: A low-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Injection Volume: 1 µL (split mode, e.g., 20:1).

  • Detection (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40-550.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify residual solvents using a standard addition method. Assess process impurities by their relative peak area. The fragmentation pattern in EI-MS can be highly informative for identifying the structure of unknown impurities.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is unparalleled for structural elucidation and can serve as a primary method for quantification (qNMR).[8] For a fluorinated compound, a multi-nuclear approach is essential. The presence of fluorine provides a unique spectroscopic handle for purity assessment.[14][15]

Causality Behind the Method:

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The integration of signals can give a preliminary ratio of the main compound to proton-containing impurities.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The presence of unexpected signals indicates carbon-containing impurities.

  • ¹⁹F NMR: This is particularly powerful. ¹⁹F has a 100% natural abundance and a wide chemical shift range, providing excellent signal dispersion.[16][17] Each unique fluorine environment will give a distinct signal. This allows for the sensitive detection of any fluorine-containing by-products or isomers that may be difficult to resolve by chromatography.[14][15]

  • Quantitative NMR (qNMR): By adding a known amount of a stable, non-reactive internal standard with a well-resolved signal (e.g., maleic acid), the absolute purity of the target compound can be calculated directly from the integral ratios, without needing to isolate and characterize every impurity.[9]

Experimental Protocol: Multi-nuclear NMR Analysis
  • Sample Preparation:

    • For qualitative analysis, dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • For qNMR, accurately weigh ~10 mg of the compound and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a precise volume of deuterated solvent.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H, ¹³C, and ¹⁹F detection.

  • Acquisition Parameters:

    • ¹H NMR: Acquire standard proton spectra with sufficient relaxation delay (d1) for accurate integration (e.g., 5 seconds).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be useful to distinguish CH/CH₃ from CH₂ signals.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. No internal standard is typically needed for chemical shift referencing (CFCl₃ is the theoretical 0 ppm).

  • Data Analysis:

    • Carefully integrate all signals in the ¹H and ¹⁹F spectra.

    • Compare the observed chemical shifts and coupling constants to the expected values for the target structure.

    • Any signals not attributable to the main compound or the solvent represent impurities.

    • For qNMR, use the standard equation to calculate purity based on the integral ratios, molecular weights, and number of nuclei of the analyte and the internal standard.

Comparative Summary of Analytical Techniques

Technique Primary Application Strengths Limitations Typical Throughput
RP-HPLC-DAD/MS Quantitative purity, impurity identificationHigh resolution and sensitivity; robust and widely applicable; provides molecular weight of impurities.[7][8]Requires a chromophore for sensitive UV detection; non-volatile buffers can contaminate MS.Medium (20-30 min/sample)
GC-MS Volatile impurities, residual solventsExcellent for volatile/semi-volatile compounds; high sensitivity; extensive spectral libraries for identification.[8][13][18]Not suitable for non-volatile or thermally labile compounds; often requires derivatization.[12]High (15-25 min/sample)
NMR Spectroscopy Structural confirmation, isomeric purityProvides definitive structural information; ¹⁹F NMR is highly specific for fluorinated impurities; qNMR is a primary quantitative method.[9][14][15]Lower sensitivity compared to chromatographic methods; can be complex to interpret; higher equipment cost.Low (10-60 min/sample)

Conclusion

No single analytical technique is sufficient to declare a synthesized compound "pure." A rigorous and trustworthy assessment of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol purity relies on an orthogonal approach, leveraging the complementary strengths of HPLC, GC-MS, and multi-nuclear NMR. HPLC provides the primary quantitative purity value, GC-MS ensures the absence of volatile contaminants, and NMR offers unequivocal structural confirmation while providing a powerful tool for detecting fluorinated isomers and serving as a primary quantification method. By judiciously applying these techniques, researchers can ensure the quality and integrity of their materials, paving the way for reliable and reproducible results in drug discovery and development.

References

  • Helen, J. (2024). Advanced Analytical Techniques for Quality Control in GMP Synthesis. Journal of Chemical and Pharmaceutical Research, 16(2). [Link]

  • Chemical Science (RSC Publishing). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • Kaderábková, A., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. [Link]

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  • Welter, J., et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). PubMed. [Link]

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  • Selt, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [Link]

  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • PMC. (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. [Link]

  • Trinh, A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. [Link]

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Comparative

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol Data

Abstract This guide provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory comparison for the pharmaceutical intermediate 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol. As a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory comparison for the pharmaceutical intermediate 2-(3,3-difluoropiperidin-1-yl)ethan-1-ol. As a critical building block in modern drug synthesis, ensuring the consistency and reliability of its analytical characterization across different quality control laboratories is paramount.[1][2][3] This document moves beyond a simple recitation of methods to explain the scientific rationale behind experimental design, data analysis, and the troubleshooting of discrepancies. It is intended for researchers, analytical scientists, and quality assurance professionals in the drug development sector.

Introduction: The Imperative for Cross-Validation

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is a key structural motif in the development of novel therapeutics, valued for the metabolic stability conferred by its gem-difluoro group.[4][5] The journey of a pharmaceutical intermediate from synthesis to its incorporation into an Active Pharmaceutical Ingredient (API) involves rigorous quality control (QC) at multiple stages and often at different facilities or with contract research organizations (CROs).[6] Any inconsistency in the analytical data—be it purity, identity, or impurity profile—can lead to significant delays, regulatory hurdles, and compromised patient safety.[7]

An inter-laboratory comparison, also known as a round-robin test, is the gold standard for verifying the robustness and transferability of an analytical method.[8][9][10] It serves to demonstrate that different laboratories, with their unique instruments, analysts, and environments, can produce equivalent and reliable results for the same material.[6][11] This guide establishes a self-validating system for the analysis of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, ensuring data integrity across the entire pharmaceutical development lifecycle.

Unique Analytical Considerations for a Fluorinated Piperidine

The molecular structure of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol presents a unique set of analytical challenges and opportunities:

  • The C-F Bond: The high strength and stability of the carbon-fluorine bond make the compound robust but can pose challenges for techniques like elemental analysis that rely on complete combustion.[4][5]

  • The Piperidine Nitrogen: As a secondary amine derivative, the nitrogen atom is basic and can interact with acidic surfaces, such as silica in chromatography columns, potentially causing peak tailing.

  • Lack of a Strong Chromophore: The molecule lacks significant UV-absorbing functional groups, which necessitates the use of universal detection methods like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) in HPLC, or derivatization.

  • Fluorine Nucleus (¹⁹F): The presence of fluorine allows for the use of ¹⁹F NMR, a highly sensitive and specific technique with a wide chemical shift range and no background interference, which is invaluable for structural confirmation and quantification.[4][12]

Core Analytical Techniques for Characterization

A robust analytical package for this compound should include methods for identity, purity, and strength. The following techniques form the basis of a comprehensive inter-laboratory study.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for unambiguous structure elucidation.

  • ¹H NMR: Provides information on the proton environment, confirming the presence of the ethanol sidechain and the piperidine ring protons.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • ¹⁹F NMR: Offers a direct and sensitive method to confirm the presence and environment of the fluorine atoms, serving as a powerful identity test.[12][13]

High-Performance Liquid Chromatography (HPLC) for Purity

HPLC is the primary method for assessing purity and identifying non-volatile impurities. Given the lack of a strong UV chromophore, a universal detector is preferred.

  • Method: Reversed-phase chromatography on a C18 column is a common starting point.

  • Detector: ELSD or CAD is recommended for accurate quantification of non-chromophoric impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles

GC-MS is essential for identifying and quantifying residual solvents and other volatile impurities from the synthesis process.[14]

Elemental Analysis

This technique provides the empirical formula by determining the mass percentages of Carbon, Hydrogen, Nitrogen, and Fluorine, confirming the fundamental composition of the bulk material. Specialized combustion techniques may be required for complete fluorine liberation.[15]

Designing a Robust Inter-Laboratory Comparison Study

A successful study requires meticulous planning and a clearly defined protocol that all participating laboratories must follow.[6][16] The process ensures that any observed variability is due to laboratory performance rather than protocol ambiguity.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Define Study Objectives & Acceptance Criteria P2 Develop & Validate Master Analytical Protocols P1->P2 P3 Select Participating Laboratories (min. 3-5) P2->P3 P4 Prepare & Characterize Homogeneous Test Sample Batch P3->P4 P5 Distribute Samples & Protocols Securely P4->P5 E1 Laboratories Perform System Suitability Tests P5->E1 E2 Analyze Samples Following Strict Protocol E1->E2 E3 Record All Raw Data & Observations E2->E3 A1 Collect Data from All Labs E3->A1 A2 Perform Statistical Analysis (Mean, SD, CV%) A1->A2 A3 Investigate Outliers & Discrepancies A2->A3 A4 Issue Final Report & Recommendations A3->A4

Caption: Workflow for an Inter-laboratory Comparison Study.

Key Protocol Elements:
  • Homogeneous Test Material: A single, well-characterized batch of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol is prepared and divided among the participating labs. This is the most critical control variable.[6]

  • Detailed Analytical Procedures: The exact, validated methods for each technique must be documented, leaving no room for interpretation.[17]

  • System Suitability Tests (SST): Pre-defined criteria for instrument performance (e.g., column resolution, signal-to-noise) must be met before any sample analysis. This ensures the instrumentation is performing correctly.[6]

  • Reference Standard: A well-characterized reference standard should be provided for quantification.

  • Data Reporting Template: A standardized template ensures that all laboratories report their results, including any deviations or observations, in a consistent format.

Hypothetical Study: Data & Interpretation

To illustrate the process, consider a hypothetical study with five laboratories analyzing the same batch of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol.

Table 1: Inter-laboratory HPLC Purity Results (%)
LaboratoryInjection 1Injection 2Injection 3Mean PurityStd. Dev.
Lab 199.5899.6199.5999.59 0.015
Lab 299.6599.6299.6899.65 0.030
Lab 399.2599.3199.2899.28 0.030
Lab 499.5599.5999.5699.57 0.021
Lab 599.6099.5899.6399.60 0.025
Overall 99.54 0.15

Analysis: The results show good agreement among Labs 1, 2, 4, and 5. However, Lab 3's mean purity is notably lower. The overall standard deviation (0.15) is higher than any individual lab's, driven by the result from Lab 3. This discrepancy warrants an investigation.[18]

Table 2: Inter-laboratory ¹H qNMR Assay Results (wt%)
LaboratoryMeasurement 1Measurement 2Mean AssayStd. Dev.
Lab 199.799.699.65 0.07
Lab 299.899.799.75 0.07
Lab 399.799.599.60 0.14
Lab 499.699.899.70 0.14
Lab 599.899.999.85 0.07
Overall 99.71 0.10

Analysis: The qNMR results show much better concordance across all labs, with a lower overall standard deviation (0.10). This suggests the discrepancy in the HPLC results from Lab 3 is likely method-specific and not an issue with the sample itself.

Investigating Discrepancies

When a laboratory's results deviate significantly from the consensus, a systematic investigation is required. This process ensures that the root cause is identified and corrected.

G node_action Action: Verify Instrument Calibration & Performance reanalyze Re-analyze Sample? node_action->reanalyze start Outlier Result Identified check_sst Review System Suitability Data? start->check_sst check_sst->node_action Fail check_prep Review Sample Prep Records? check_sst->check_prep Pass check_integration Review Chromatographic Integration? check_prep->check_integration No Deviation node_action_prep Action: Analyst Retraining, Clarify Protocol check_prep->node_action_prep Deviation Found check_instrument Inspect Instrument Logs? check_integration->check_instrument No Error node_action_int Action: Re-process Data with Correct Parameters check_integration->node_action_int Error Found root_cause Root Cause Identified? check_instrument->root_cause No Error node_action_inst Action: Instrument Maintenance Required check_instrument->node_action_inst Error Logged reanalyze->root_cause root_cause->start No, Escalate end_node Implement CAPA & Document root_cause->end_node Yes node_action_prep->reanalyze node_action_int->root_cause node_action_inst->reanalyze

Caption: Decision Pathway for Investigating Discrepancies.

In our hypothetical case, an investigation of Lab 3's HPLC data might reveal improper integration of a minor impurity peak or a failure to meet system suitability criteria for peak tailing, leading to an inaccurate purity calculation.

Standardized Experimental Protocols

Adherence to standardized protocols is the foundation of a successful inter-laboratory study. The following are abbreviated examples.

Protocol 1: HPLC-ELSD Purity Determination
  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., Acetonitrile). Filter and degas.

  • Standard Preparation: Accurately weigh approximately 10 mg of the Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation: Prepare the Test Sample in the same manner as the Standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes.

    • ELSD Settings: Nebulizer Temp: 40 °C, Evaporator Temp: 60 °C, Gas Flow: 1.5 L/min.

  • System Suitability: Inject the Standard solution six times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.

  • Analysis: Inject a blank, followed by the Standard and Sample solutions in duplicate.

  • Calculation: Calculate purity using area percent normalization.

Protocol 2: ¹H NMR Identity Test
  • Sample Preparation: Accurately weigh approximately 5 mg of the sample into an NMR tube. Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher

    • Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • Data Processing: Fourier transform the data, phase correct, and baseline correct the spectrum.

  • Interpretation: Compare the resulting spectrum to the reference spectrum of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol. All characteristic chemical shifts and coupling patterns must be present.

Conclusion

An inter-laboratory comparison is not merely a procedural requirement but a fundamental scientific exercise that underpins the quality and reliability of pharmaceutical development. For a critical intermediate like 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, establishing a validated, transferable analytical methodology is non-negotiable. By implementing a meticulously planned round-robin study, organizations can ensure data consistency across sites, de-risk technology transfer, and build a robust data package for regulatory submission. This guide provides the framework and scientific rationale to achieve that goal, fostering confidence in the analytical data that supports the delivery of safe and effective medicines.

References

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  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

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  • Chae, Y. K. (1994). Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. ProQuest Dissertations Publishing. Available at: [Link]

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  • de Souza, M. V. N., & de Almeida, M. V. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 43(8), 1142-1150. Available at: [Link]

  • National Institute of Standards and Technology. (2024). Per- and Polyfluoroalkyl Substances – Non-Targeted Analysis Interlaboratory Study Final Report. NIST Technical Series Publications. Available at: [Link]

  • Wikipedia. (n.d.). Round-robin test. Wikipedia. Available at: [Link]

  • Manzoni, S., et al. (2021). Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe. Molecules, 26(3), 733. Available at: [Link]

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  • ZwickRoell. (n.d.). Round Robin Tests – Quality Assurance Through Comparative Tests. ZwickRoell. Available at: [Link]

  • Atwater, C., et al. (2024). Fingerprinting Organofluorine Molecules via Position-Specific Isotope Analysis. Environmental Science & Technology. Available at: [Link]

  • Karrholm, G. (2001). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org. Available at: [Link]

  • van Vorst, H., et al. (2023). Validation of High School Experiments Using a Round Robin Test: Determination of the Explosiveness of Dusts. Journal of Chemical Education, 100(5), 1876-1885. Available at: [Link]

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  • Arjunan, A., et al. (2014). GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. Journal of Chemical and Pharmaceutical Research, 6(11), 329-333. Available at: [Link]

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Sources

Safety & Regulatory Compliance

Handling

Mastering the Handling of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol: A Guide to Personal Protective Equipment and Safety Protocols

For the Researcher in Drug Development: The introduction of novel fluorinated scaffolds, such as 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, represents a significant leap forward in the design of next-generation therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher in Drug Development: The introduction of novel fluorinated scaffolds, such as 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, represents a significant leap forward in the design of next-generation therapeutics. The unique properties imparted by fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] However, these same properties necessitate a thorough and proactive approach to laboratory safety. As the toxicological profile of this specific compound is not yet fully characterized, this guide provides a comprehensive framework for personal protective equipment (PPE), handling, and disposal, grounded in an analysis of its structural components: the piperidine ring, the difluoro moiety, and the ethanol side chain.

I. Hazard Analysis: A Structurally-Informed Approach

Given the absence of a specific Safety Data Sheet (SDS) for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, a conservative hazard assessment must be derived from its constituent parts.

  • Piperidine Core: The foundational piperidine ring is a well-characterized hazard. It is a flammable liquid and is toxic when it comes into contact with skin or is inhaled.[5][6][7] It is also known to cause severe skin burns and eye damage.[5][6] Therefore, any handling protocol must assume the potential for corrosive and toxic effects.

  • Difluoro Substitution: The geminal difluoro group significantly alters the molecule's chemical properties. While enhancing stability, it also introduces the risk of releasing hazardous decomposition products, such as hydrogen fluoride (HF), under fire conditions.[8] Organofluorine compounds require high-temperature incineration for complete destruction due to the strength of the carbon-fluorine bond.[9][10]

  • Ethanol Side Chain: The 2-hydroxyethyl group may present its own set of risks, including potential irritation to the skin and eyes.

Based on this composite analysis, 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol should be treated as a substance that is potentially flammable, corrosive, toxic upon contact or inhalation, and capable of producing highly toxic fumes upon decomposition.

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazards.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Butyl Rubber Gloves Provides a barrier against the potentially corrosive and toxic piperidine base. Always double-glove when handling concentrated solutions. Check glove manufacturer's compatibility charts for breakthrough times.[5][6]
Eye & Face Protection Safety Goggles with Side Shields & Full-Face Shield Protects against splashes of the liquid which could cause severe eye damage. A face shield offers an additional layer of protection for the entire face.[5]
Body Protection Flame-Retardant Laboratory Coat & Chemical-Resistant Apron A flame-retardant lab coat is crucial due to the flammability risk inherited from the piperidine structure. The apron adds a layer of defense against spills.
Respiratory Protection NIOSH-Approved Respirator with Organic Vapor Cartridges Mandatory when handling the compound outside of a certified chemical fume hood, or when there is a risk of aerosolization.[11][12]
III. Operational and Disposal Plans: From Benchtop to Waste Stream

Safe handling extends beyond personal protection and encompasses the entire lifecycle of the chemical in the laboratory. The following workflows are designed to minimize exposure and prevent environmental contamination.

All manipulations involving 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol must be conducted within a certified chemical fume hood to control vapor inhalation hazards.[11][13] An eyewash station and safety shower must be readily accessible.[11]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Full PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_transfer Transfer Compound in Hood prep_spill->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction clean_decontaminate Decontaminate Glassware handle_reaction->clean_decontaminate clean_dispose_waste Segregate Waste clean_decontaminate->clean_dispose_waste clean_doff_ppe Doff PPE clean_dispose_waste->clean_doff_ppe

Figure 1. A sequential workflow for the safe handling of 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol.

In the event of a spill, immediate and decisive action is required to contain the material and protect laboratory personnel.

  • Evacuate: Alert all personnel in the immediate area and evacuate if the spill is large or if vapors are noticeable.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Protect: Don the appropriate PPE, including respiratory protection.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.[11] Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Due to the presence of fluorine, the disposal of this compound and any contaminated materials requires special consideration.

  • Waste Segregation: All waste streams containing 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, including contaminated gloves, absorbent materials, and glassware, must be collected in separate, clearly labeled hazardous waste containers.

  • Incineration: The recommended method for the disposal of fluorinated organic compounds is high-temperature incineration.[9][13][14] This process is necessary to break the strong carbon-fluorine bonds and prevent the release of persistent "forever chemicals" into the environment.[9][13]

  • Licensed Disposal Service: All waste must be handled by a licensed hazardous waste disposal company experienced in managing fluorinated materials.[13][15]

G cluster_segregation On-Site Waste Management cluster_disposal Off-Site Disposal start Waste Generated liquid_waste Liquid Waste (e.g., reaction mixtures) start->liquid_waste solid_waste Solid Waste (e.g., contaminated gloves, silica) start->solid_waste liquid_container Labeled Halogenated Organic Waste Container liquid_waste->liquid_container solid_container Labeled Solid Waste Container solid_waste->solid_container vendor Licensed Hazardous Waste Vendor liquid_container->vendor solid_container->vendor incineration High-Temperature Incineration vendor->incineration destruction Complete Destruction incineration->destruction

Figure 2. A decision tree for the proper disposal of waste containing the target compound.

By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the potential of novel chemical entities like 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol, driving forward the frontiers of drug discovery while maintaining the highest standards of laboratory safety and environmental stewardship.

References

  • Cole-Parmer. (2005, October 3).
  • ROTH, C. (2025, March 31).
  • U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS)
  • New Mexico Environment Department. (2024, April 8).
  • Google Patents. (2016). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • Cambridge Isotope Laboratories. PIPERIDINE (D11, 98%)
  • Benchchem. Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene.
  • Jubilant Ingrevia Limited.
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  • Fisher Scientific. (2009, March 31). SAFETY DATA SHEET - 3-Aminopiperidine dihydrochloride.
  • Thermo Fisher Scientific. (2015, June 2). SAFETY DATA SHEET - 4,4-Difluoropiperidine hydrochloride.
  • EurekAlert!. (2019, January 22).
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  • ACS Publications. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry.
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  • Tokyo Chemical Industry. (2025, November 27). SAFETY DATA SHEET - 4,4-Difluoropiperidine Hydrochloride.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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